molecular formula C10H17N5O8P2 B1216124 Dpmpa

Dpmpa

Cat. No.: B1216124
M. Wt: 397.22 g/mol
InChI Key: QGORCYRTFBXJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipyrrolidinomethylaminophosphoric acid triamide (DPMPA) is a specialized anionic phosphoramide (phosphoramidate) known for its role as an effective activator for samarium diiodide (SmI2) . This complex enhances the reductive capabilities of SmI2, allowing for efficient reactions under remarkably mild conditions . Its primary research value lies in synthetic organic chemistry, where it is used for challenging reductions, such as cleaving carbon-chlorine bonds, and for facilitating reductive cyclization reactions in halogenated substrates . The DPMPA-SmI2 complex demonstrates significant potential for expanding the toolkit of methodologies available for constructing complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H17N5O8P2

Molecular Weight

397.22 g/mol

IUPAC Name

[1-(6-aminopurin-9-yl)-3-(phosphonomethoxy)propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C10H17N5O8P2/c11-9-8-10(13-3-12-9)15(4-14-8)1-7(23-6-25(19,20)21)2-22-5-24(16,17)18/h3-4,7H,1-2,5-6H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)

InChI Key

QGORCYRTFBXJMK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(COCP(=O)(O)O)OCP(=O)(O)O)N

Synonyms

2-(2,4-dichlorophenoxy)-5-methoxyphenylacetic acid
DPMPA

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of PMPA (Tenofovir) in Retroviral Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of (R)-9-(2-Phosphonomethoxypropyl)adenine (PMPA), commonly known as tenofovir (B777). It is highly probable that the query "Dpmpa" was a typographical error referring to PMPA, a cornerstone in the treatment of retroviral infections, particularly Human Immunodeficiency Virus (HIV). PMPA is an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate.[1] Its potent antiretroviral activity stems from its ability to specifically target and inhibit the viral reverse transcriptase enzyme, a critical component for the replication of retroviruses. This document will delve into the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate the function of this pivotal antiviral agent.

Mechanism of Action

The antiviral activity of PMPA is not direct but requires intracellular activation. Once inside the host cell, PMPA undergoes two phosphorylation steps, catalyzed by cellular kinases, to form its active metabolite, tenofovir diphosphate (B83284) (PMPApp or TFV-DP).[1][2] This active form is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), a natural substrate for the retroviral reverse transcriptase (RT).

The inhibitory action of PMPApp on retroviral replication is twofold:

  • Competitive Inhibition: PMPApp competes with the natural substrate, dATP, for the active site of the HIV-1 reverse transcriptase.[2] The structural similarity allows PMPApp to bind to the enzyme, thereby preventing the incorporation of dATP into the growing viral DNA chain.

  • Chain Termination: Upon incorporation into the nascent viral DNA strand, PMPApp acts as a chain terminator.[3] Due to the absence of a 3'-hydroxyl group on its acyclic side chain, the formation of a phosphodiester bond with the subsequent nucleotide is impossible. This premature termination of the DNA chain elongation effectively halts the reverse transcription process and, consequently, viral replication.

The following diagram illustrates the metabolic activation and mechanism of action of PMPA:

PMPA_Mechanism cluster_cell Host Cell cluster_virus Retroviral Replication PMPA PMPA (Tenofovir) PMPApp PMPApp (Tenofovir Diphosphate) Active Form PMPA->PMPApp Phosphorylation (Cellular Kinases) RT Reverse Transcriptase (RT) PMPApp->RT Competitively Binds to active site DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Catalyzes Chain_termination Chain Termination RT->Chain_termination Incorporates PMPApp dATP dATP (Natural Substrate) dATP->RT Binds to active site Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_characterization Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development A Compound Library B High-Throughput Cell-Based Assay (e.g., p24 ELISA, Cytotoxicity Assay) A->B C Identify 'Hits' (Active and Non-toxic Compounds) B->C D Enzymatic Assays (e.g., RT Inhibition Assay) C->D E Resistance Studies (Selection of Resistant Mutants) C->E F Kinetic Analysis (Pre-steady-state kinetics) D->F G Determine Target and Mechanism of Inhibition D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy and Toxicology Studies H->I J Candidate Drug I->J

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tenofovir and Its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of the antiviral drug tenofovir (B777) and its key prodrugs, tenofovir disoproxil (TD) and tenofovir alafenamide (TAF). Understanding the solid-state properties of these active pharmaceutical ingredients (APIs) is critical for drug development, formulation, and stability. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes the analytical workflows.

Introduction to Tenofovir and its Prodrugs

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against HIV and hepatitis B virus.[1] However, its poor oral bioavailability necessitates the use of prodrugs.[1] Tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) are the two most common prodrugs that enhance the delivery of the active tenofovir moiety.[1][2] The crystalline form of an API can significantly impact its physicochemical properties, including solubility, stability, and bioavailability.[3][4] Therefore, a thorough understanding of the crystal structures of tenofovir and its prodrugs is paramount.

Crystal Structure Data

The following tables summarize the crystallographic data for various forms of tenofovir and its prodrugs, as determined by single-crystal X-ray diffraction (SXD) and powder X-ray diffraction (PXRD).

Tenofovir Disoproxil (TD) Free Base

A stability-enhanced solid-state form of tenofovir disoproxil free base has been characterized.[3][5]

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.892(1)
b (Å) 16.011(3)
c (Å) 27.283(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2572.1(9)
Z 4
Temperature (K) 290(1)

Table 1: Crystal data and structure refinement for Tenofovir Disoproxil (TD) free base.[3]

Tenofovir Alafenamide (TAF) Fumarate Hemihydrate

The single-crystal structure of TAF fumarate hemihydrate has been reported as a mixture of a co-crystal and a salt.[6][7][8]

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 13.136(3)
b (Å) 13.568(3)
c (Å) 16.595(3)
α (°) 90
β (°) 108.01(3)
γ (°) 90
Volume (ų) 2810.1(10)
Z 2
Temperature (K) 150(2)

Table 2: Crystal data and structure refinement for Tenofovir Alafenamide (TAF) fumarate hemihydrate.[6][7]

Crystalline Form C of Tenofovir Disoproxil

A specific crystalline form of tenofovir disoproxil, designated as Form C, has been identified and characterized by its X-ray powder diffraction pattern.[9]

2Θ Angle (°)
6.8
8.3
17.4
18.7
22.9
23.2
25.5
31.7

Table 3: Characteristic XRPD peaks for Tenofovir Disoproxil Form C (± 0.2°2Θ).[9]

Experimental Protocols

The determination and characterization of the crystal structures of tenofovir and its prodrugs involve a series of experimental techniques. The generalized protocols for the key methods are outlined below.

Crystallization

Objective: To obtain single crystals of the API suitable for single-crystal X-ray diffraction.

Drowning-Out Crystallization for TD Free Base: [3][5]

  • Dissolve the oily form of tenofovir disoproxil free base in a suitable water-miscible organic solvent.

  • Prepare an aqueous solution saturated with an alkali or alkaline earth metal salt (e.g., sodium chloride).

  • Add the organic solution of TD free base to the saturated aqueous solution, inducing precipitation of the crystalline solid.

  • Chill the resulting solution to a temperature between 0 °C and -20 °C to enhance crystallization.

  • Isolate the resulting crystals by filtration.

Single-Crystal X-ray Diffraction (SXD)

Objective: To determine the precise three-dimensional arrangement of atoms within a single crystal.

General Protocol: [3][6]

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer, and a preliminary examination is performed to determine the unit cell parameters and crystal system.

  • Data collection is carried out using a specific radiation source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

  • The intensity data are collected at a controlled temperature (e.g., 290 K or 150 K) using a specific scan technique (e.g., ω scan).

  • The collected data are processed, and the crystal structure is solved and refined using appropriate software.

Powder X-ray Diffraction (PXRD)

Objective: To analyze the crystalline nature of a bulk sample and to identify different polymorphic forms.

General Protocol: [3][9]

  • A powdered sample of the API is prepared and placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2Θ).

  • The resulting diffraction pattern, a plot of intensity versus 2Θ, serves as a fingerprint for the crystalline form.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide information about the local environment of atoms in the solid state, which is particularly useful when single crystals are not available.[3]

General Protocol:

  • A solid sample of the API is packed into an NMR rotor.

  • The rotor is spun at a high speed at the magic angle to average out anisotropic interactions.

  • Cross-polarization techniques are often employed to enhance the signal of less abundant nuclei like ¹³C.

  • The resulting NMR spectrum provides information about the number of non-equivalent atoms in the asymmetric unit and their connectivity.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To study the thermal properties of the API, such as melting point and phase transitions.

General Protocol: [3]

  • A small amount of the sample is placed in a sealed pan.

  • The sample and a reference pan are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting thermogram shows endothermic and exothermic events, such as melting and crystallization.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in the crystal structure analysis of tenofovir.

experimental_workflow Experimental Workflow for Crystal Structure Analysis oily_td Oily TD Free Base dissolution Dissolution in Organic Solvent oily_td->dissolution precipitation Precipitation in Saturated Aqueous Solution dissolution->precipitation crystals Single Crystals precipitation->crystals pxrd Powder X-ray Diffraction (PXRD) precipitation->pxrd ssnmr Solid-State NMR precipitation->ssnmr thermal Thermal Analysis (DSC) precipitation->thermal sxd Single-Crystal X-ray Diffraction (SXD) crystals->sxd structure 3D Crystal Structure sxd->structure polymorph Polymorph Identification pxrd->polymorph local_env Local Atomic Environment ssnmr->local_env thermal_prop Thermal Properties thermal->thermal_prop

Caption: Workflow for the crystallization and structural analysis of tenofovir prodrugs.

tenofovir_forms Relationship between Tenofovir Forms cluster_tdf_forms TDF Crystalline Forms cluster_taf_forms TAF Crystalline Forms tenofovir Tenofovir (Active Drug) tdf Tenofovir Disoproxil Fumarate (TDF) tenofovir->tdf Metabolism taf Tenofovir Alafenamide (TAF) tenofovir->taf Metabolism td Tenofovir Disoproxil (TD) Free Base tdf->td Salt Dissociation form_i Form I tdf->form_i form_a Form A tdf->form_a form_b Form B tdf->form_b ult_11 ULT-11 tdf->ult_11 hemifumarate Hemifumarate taf->hemifumarate monofumarate Monofumarate Hemihydrate (Co-crystal/Salt) taf->monofumarate

Caption: Interrelationships between tenofovir and its various prodrug crystalline forms.

References

PMPA pharmacokinetics and pharmacodynamics in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vitro Pharmacokinetics and Pharmacodynamics of PMPA (Tenofovir)

Introduction

Tenofovir (B777) (PMPA) is a cornerstone acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] Its clinical efficacy is intrinsically linked to its cellular pharmacology—the processes of cellular uptake, metabolic activation, and interaction with viral enzymes. Understanding the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of tenofovir is critical for researchers, scientists, and drug development professionals to optimize antiviral strategies, predict clinical outcomes, and design novel therapeutic agents. This technical guide provides a comprehensive overview of PMPA's in vitro characteristics, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

In Vitro Pharmacokinetics

The antiviral activity of tenofovir is entirely dependent on its intracellular concentration and subsequent conversion to its pharmacologically active form. Due to its dianionic nature at physiological pH, tenofovir itself has poor membrane permeability.[2] Clinical formulations utilize prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) to enhance oral bioavailability and cellular uptake.[2] Once inside the cell, tenofovir undergoes metabolic activation.

Cellular Uptake and Intracellular Metabolism

Tenofovir is transported into cells where it undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form tenofovir monophosphate (TFV-MP) and subsequently the active moiety, tenofovir diphosphate (B83284) (TFV-DP).[1][3] TFV-DP is a structural analog of the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP).[4]

Studies in hepatic cell lines (HepG2) and primary human hepatocytes show that tenofovir is efficiently phosphorylated, with TFV-DP achieving significantly higher intracellular concentrations than the parent drug or the monophosphate intermediate.[1][3] This efficient conversion and the long intracellular half-life of TFV-DP are key to its potent antiviral activity.[1][3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_out Tenofovir (PMPA) Tenofovir_in Tenofovir Tenofovir_out->Tenofovir_in Cellular Uptake (Transporters) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_in->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) Inhibition Inhibition of Viral Polymerase TFV_DP->Inhibition G cluster_process Viral DNA Synthesis dATP dATP (Natural Substrate) VP Viral Polymerase dATP->VP incorporation TFV_DP TFV-DP (Tenofovir) TFV_DP->VP competitive incorporation Growing_DNA Elongating Viral DNA VP->Growing_DNA adds nucleotide Terminated_DNA Chain-Terminated Viral DNA VP->Terminated_DNA causes termination DNA_Template Viral RNA/DNA Template DNA_Template->VP Growing_DNA->VP G A 1. Seed and culture hepatic cells to confluency B 2. Incubate cells with 10 µM Tenofovir A->B C 3. Collect samples at 2, 6, and 24 hours B->C D 4. Wash cells with ice-cold PBS C->D E 5. Lyse cells and extract metabolites with 70% methanol D->E F 6. Centrifuge and dry the supernatant E->F G 7. Quantify Tenofovir, TFV-MP, and TFV-DP using LC-MS/MS F->G H 8. Normalize concentrations to cell number G->H

References

In-Depth Technical Guide: Antiviral Spectrum of Activity of (R)-9-(2-Phosphonomethoxypropyl)adenine (PMPA / Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Core Subject: (R)-9-(2-phosphonomethoxypropyl)adenine, commonly known as Tenofovir (B777) or (R)-PMPA, is a pivotal acyclic nucleoside phosphonate (B1237965) analog. It serves as a cornerstone in the management of retroviral and hepadnaviral infections. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental methodologies used for its characterization.

Antiviral Spectrum of Activity

Tenofovir exhibits a potent and selective spectrum of activity, primarily targeting reverse-transcribing viruses. Its efficacy has been well-established against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Additionally, in vitro and some clinical data have demonstrated activity against members of the Herpesviridae family.

  • Retroviridae: Tenofovir is highly active against HIV-1 and HIV-2. It is a recommended first-line agent for the treatment of HIV infection, often used in combination with other antiretroviral drugs.[1] Its activity extends to various HIV-1 subtypes (Groups M, N, and O).[1]

  • Hepadnaviridae: Tenofovir is a potent inhibitor of HBV replication.[2][3] It is effective against both wild-type and lamivudine-resistant strains of HBV.[2][3] Long-term therapy with Tenofovir can lead to significant suppression of HBV DNA to undetectable levels.[4]

  • Herpesviridae: Tenofovir has demonstrated in vitro activity against Herpes Simplex Virus 2 (HSV-2), although this activity is considered weak compared to its anti-HIV potency.[1] Its active metabolite, Tenofovir diphosphate (B83284), has been shown to inhibit HSV DNA polymerase.

Tenofovir lacks significant activity against a broad range of other human viruses.[1]

Quantitative Data on Antiviral Activity and Cytotoxicity

The antiviral potency and cellular toxicity of Tenofovir and its prodrugs are quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window.

Table 1: Antiviral Activity of Tenofovir and its Prodrugs
VirusCompoundCell LineEC₅₀Reference
HIV-1Tenofovir (TFV)MT-41.4 - 4.2 µM[1]
HIV-1Tenofovir (TFV)PBMCs1.4 - 4.2 µM[1]
HIV-1Tenofovir Alafenamide (TAF)MT-25 - 7 nM[1]
HIV-1Tenofovir Alafenamide (TAF)MT-45 - 7 nM[1]
HIV-1Tenofovir Alafenamide (TAF)PBMCs5 - 7 nM[1]
HBVTenofovir (TFV)HepG2 2.2.151.1 µM[2][3]
HBVTenofovir Disoproxil Fumarate (TDF)HepAD38Potent Inhibition[5]
HBVTenofovir Disoproxil Fumarate (TDF)HepG20.02 µM[2]
HSV-2Tenofovir Alafenamide (TAF)-Weak Inhibition[1]
Table 2: Cytotoxicity of Tenofovir
Cell LineCC₅₀Reference
HepG2 (liver-derived)398 µM[6][7]
Normal Skeletal Muscle Cells870 µM[6][7]
Erythroid Progenitor Cells>200 µM[6][7]
Renal Proximal Tubule Epithelial CellsWeak Cytotoxicity[6][7][8]
MT-242 µM (for TAF)[1]
MT-44.7 µM (for TAF)[1]
HK-2IC₅₀ of 9.2 µM at 48h, 2.77 µM at 72h[9]
Table 3: Inhibitory Activity of Tenofovir Diphosphate (TFV-DP)
EnzymeKᵢ ValueReference
HIV Reverse Transcriptase (RNA-dependent)0.022 µM[10][11]
HIV Reverse Transcriptase (DNA-dependent)1.55 µM[10][11]
HBV Polymerase0.18 µM[2][3][11]
Human DNA Polymerase α5.2 µM[11]
Human DNA Polymerase β81.7 µM[11]
Human Mitochondrial DNA Polymerase γ59.5 µM[11]
Rat DNA Polymerase α10.2 (Kᵢ/Kₘ ratio)[12]
Rat DNA Polymerase δ10.2 (Kᵢ/Kₘ ratio)[12]
Rat DNA Polymerase ɛ15.2 (Kᵢ/Kₘ ratio)[12]

Mechanism of Action

Tenofovir is administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. The mechanism of action involves intracellular conversion to its active form, Tenofovir diphosphate (TFV-DP), which then inhibits viral replication.

  • Cellular Uptake and Prodrug Conversion: TDF is primarily hydrolyzed in the plasma to Tenofovir. In contrast, TAF is more stable in plasma and is efficiently transported into target cells (like lymphocytes and hepatocytes) where it is converted to Tenofovir by cathepsin A.[1]

  • Intracellular Phosphorylation: Once inside the cell, Tenofovir undergoes two successive phosphorylation steps catalyzed by cellular kinases to form the active metabolite, Tenofovir diphosphate (TFV-DP).

  • Inhibition of Viral Polymerase: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA by viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).

  • Chain Termination: Upon incorporation into the growing viral DNA chain, TFV-DP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of DNA synthesis halts viral replication.

TFV-DP shows a higher affinity for viral reverse transcriptase and polymerase compared to human cellular DNA polymerases, which accounts for its selective antiviral activity and favorable safety profile.[11]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a method to determine the EC₅₀ of Tenofovir against a plaque-forming virus like HSV.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of Tenofovir in cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., to produce 50-100 plaques per well) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) mixed with the various concentrations of Tenofovir. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until visible plaques develop in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. Plaques will appear as clear zones against a stained cell monolayer.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Tenofovir concentration relative to the virus control. The EC₅₀ is determined by regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC₅₀ of Tenofovir.

  • Cell Seeding: Seed the desired cell line (e.g., HepG2, HK-2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of Tenofovir for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each Tenofovir concentration compared to the untreated control cells. The CC₅₀ is determined from the dose-response curve.[13]

Intracellular Phosphorylation Assay

This protocol quantifies the intracellular conversion of Tenofovir to its active metabolites.[13]

  • Cell Culture and Treatment: Incubate the target cells (e.g., primary human hepatocytes or HepG2 cells) with a known concentration of Tenofovir for different time points (e.g., 2, 6, 24 hours).[13]

  • Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline and then extract the intracellular metabolites using a solvent like 70% methanol.[13]

  • Sample Preparation: Centrifuge the cell extracts to remove debris.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentrations of Tenofovir, Tenofovir monophosphate (TFV-MP), and Tenofovir diphosphate (TFV-DP) using a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the kinetics of phosphorylation by plotting the concentrations of the metabolites over time.

Visualizations

Signaling Pathway of Tenofovir Activation

Tenofovir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Inhibition TDF TDF/TAF (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis (Plasma/Intracellular) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases (e.g., AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) Active Form TFV_MP->TFV_DP Cellular Kinases (e.g., NDPK) Viral_Polymerase Viral Reverse Transcriptase / DNA Polymerase TFV_DP->Viral_Polymerase Competitive Inhibition DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of TFV-DP dATP dATP (Natural Substrate) dATP->Viral_Polymerase Incorporation

Caption: Intracellular activation pathway of Tenofovir and its mechanism of viral replication inhibition.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing

Antiviral_Testing_Workflow cluster_setup Assay Setup cluster_antiviral_assay Antiviral Assay (EC₅₀) cluster_cytotoxicity_assay Cytotoxicity Assay (CC₅₀) cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (e.g., Vero, HepG2) Infection 3a. Infect Cells with Virus Cell_Culture->Infection Treatment_CT 3b. Add Tenofovir Dilutions (No Virus) Cell_Culture->Treatment_CT Compound_Prep 2. Prepare Serial Dilutions of Tenofovir Treatment_AV 4a. Add Tenofovir Dilutions & Overlay Medium Compound_Prep->Treatment_AV Compound_Prep->Treatment_CT Infection->Treatment_AV Incubation_AV 5a. Incubate until Plaques Form Treatment_AV->Incubation_AV Staining 6a. Fix and Stain Plaques Incubation_AV->Staining Readout_AV 7a. Count Plaques Staining->Readout_AV EC50_Calc 8a. Calculate EC₅₀ Readout_AV->EC50_Calc Incubation_CT 4b. Incubate for Defined Period (e.g., 48h) Treatment_CT->Incubation_CT MTT_Assay 5b. Perform MTT Assay Incubation_CT->MTT_Assay Readout_CT 6b. Measure Absorbance MTT_Assay->Readout_CT CC50_Calc 7b. Calculate CC₅₀ Readout_CT->CC50_Calc SI_Calc 9. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General experimental workflow for determining the antiviral efficacy and cytotoxicity of Tenofovir.

References

tenofovir prodrugs synthesis and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Efficacy of Tenofovir (B777) Prodrugs

Introduction

Tenofovir, an acyclic nucleoside phosphonate (B1237965), is a potent reverse transcriptase inhibitor that is a cornerstone of antiretroviral therapy for HIV and the treatment of the hepatitis B virus (HBV).[1][2] However, its clinical utility in its parent form is limited by poor oral bioavailability due to the hydrophilic and negatively charged phosphonate group at physiological pH.[1][3] To overcome this limitation, various prodrug strategies have been developed to mask the phosphonate moiety, thereby enhancing lipophilicity, facilitating gastrointestinal absorption, and improving the therapeutic index.

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and comparative efficacy of the most significant tenofovir prodrugs: Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). It also touches upon emerging prodrugs like Tenofovir Amibufenamide (TMF). The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key pathways.

Synthesis of Tenofovir Prodrugs

The chemical synthesis of tenofovir prodrugs is a multi-step process designed to attach specific promoieties to the phosphonate group of tenofovir, rendering it more lipophilic and able to cross cellular membranes.

Tenofovir Disoproxil Fumarate (TDF) Synthesis

The manufacturing process for TDF typically involves a three-stage, four-reaction sequence.[4]

Experimental Protocol: TDF Synthesis [4]

  • Stage 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine (HPA)

    • Adenine (B156593) and (R)-propylene carbonate are reacted at approximately 120°C in dimethylformamide (DMF) in the presence of sodium hydroxide.[4]

    • (R)-propylene carbonate is used in excess to drive the reaction to completion.[4]

    • The product is crystallized from the DMF reaction solvent by the addition of a 1:1 methanol/isopropanol mixture to yield HPA with high purity.[4]

  • Stage 2: Alkylation and Hydrolysis to Tenofovir (PMPA)

    • The secondary alcohol of HPA is alkylated with tosylated diethyl(hydroxymethyl)phosphonate in a base-promoted reaction.[4]

    • The resulting diethyl phosphonate esters are then hydrolyzed to produce tenofovir (PMPA).[4]

  • Stage 3: Esterification and Salt Formation

    • Tenofovir (PMPA) is suspended in N-methyl-2-pyrrolidone (NMP), and triethylamine (B128534) is added to aid dissolution.[4]

    • An alkylative esterification is performed using chloromethyl isopropyl carbonate (CMIC) to produce the crude tenofovir disoproxil free base.[5]

    • The crude product is then treated with fumaric acid to crystallize the final Tenofovir Disoproxil Fumarate (TDF) salt.[4] The overall yield from this process was improved from approximately 13% to 24% through optimization.[4]

Tenofovir Alafenamide (TAF) Synthesis

The synthesis of TAF, a phosphonoamidate prodrug, follows a different strategy, often starting from the PMPA core. A novel approach reimagines the synthesis by focusing on the construction of the key carbon-phosphorus bond.[6]

Experimental Protocol: TAF Synthesis (Novel Disconnection Approach) [6]

  • Preparation of Silylated Diphenyl Phosphonate: Diphenyl phosphonate is reacted with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylated intermediate.[6]

  • P-Alkylation Reaction: The key C-P bond is constructed via P-alkylation of the silylated diphenyl phosphonate with a methylthiomethyl (MTM) ether derivative of the adenine moiety. This reaction is promoted by a combination of N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH).[6]

    • TfOH (1.5 equiv) is dissolved in anhydrous 1,4-dioxane, followed by the addition of NIS (2 equiv).[6]

    • A solution of the MTM ether derivative in dry CH₂Cl₂ is added dropwise to the TfOH/NIS mixture at 30–38°C.[6]

    • The silylated diphenyl phosphonate mixture is then added, and the final mixture is stirred at 46°C for 2 hours under a nitrogen atmosphere.[6]

  • Subsequent Steps: The resulting intermediate undergoes further transformations to introduce the L-alanine isopropyl ester promoiety, leading to the formation of Tenofovir Alafenamide.[6] This is followed by salt formation with fumaric acid.

Mechanism of Action and Metabolic Activation

Tenofovir prodrugs are designed for efficient delivery of tenofovir to target cells, where it is converted into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP).[2][3] However, TDF and TAF utilize distinct activation pathways, which accounts for their different efficacy and safety profiles.[3][7]

  • TDF Activation: After oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to release tenofovir. This leads to high systemic concentrations of tenofovir before it is taken up by cells and phosphorylated to TFV-DP.[1][3]

  • TAF Activation: TAF is more stable in plasma and is primarily taken up by target cells (like hepatocytes and lymphocytes) intact.[3][7] Intracellularly, it is hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to generate tenofovir, which is then efficiently phosphorylated to TFV-DP.[3][7][8] This targeted intracellular conversion results in much higher concentrations of the active TFV-DP within cells and approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[7][9]

The active metabolite, TFV-DP, acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[2][3] It is incorporated into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[2]

G Metabolic Activation of Tenofovir Prodrugs cluster_plasma Systemic Circulation (Plasma) cluster_cell Intracellular Compartment TDF TDF (Oral) TDF_Plasma TDF TDF->TDF_Plasma Absorption Plasma Plasma Esterases Plasma Esterases TDF_Plasma->Esterases TFV_Plasma Tenofovir (TFV) TFV_Intra Tenofovir (TFV) TFV_Plasma->TFV_Intra Uptake Esterases->TFV_Plasma Hydrolysis TAF TAF (Oral) TAF_Plasma TAF (Stable) TAF->TAF_Plasma Absorption TAF_Intra TAF TAF_Plasma->TAF_Intra Uptake Cell Target Cell (Hepatocyte / Lymphocyte) CatA Cathepsin A TAF_Intra->CatA Kinase1 Cellular Kinases TFV_Intra->Kinase1 CatA->TFV_Intra Hydrolysis TFV_MP TFV-Monophosphate Kinase2 Cellular Kinases TFV_MP->Kinase2 TFV_DP TFV-Diphosphate (Active Metabolite) ViralEnzyme Viral Reverse Transcriptase (HIV) or DNA Polymerase (HBV) TFV_DP->ViralEnzyme Competitive Inhibition Kinase1->TFV_MP Phosphorylation Kinase2->TFV_DP Phosphorylation Inhibition Inhibition of Viral Replication ViralEnzyme->Inhibition

Caption: Metabolic activation pathways of TDF and TAF.

Comparative Efficacy of Tenofovir Prodrugs

The different pharmacokinetic profiles of tenofovir prodrugs translate into significant differences in their antiviral efficacy and safety.

Preclinical Efficacy and Pharmacokinetics

Studies in preclinical models have consistently shown the superior efficiency of TAF and TMF in delivering the active metabolite to target cells compared to TDF.

Table 1: Preclinical Efficacy and Pharmacokinetic Parameters of Tenofovir Prodrugs

Parameter TDF TAF TMF Animal Model Source
Anti-HBV EC₅₀ (nM) >1000 12.17 ± 0.56 7.29 ± 0.71 HepG2.2.15 cells [10]
Oral Bioavailability (%) 17.21 ± 2.09 28.60 ± 4.65 46.70 ± 5.59 SD Rats [10]
Oral Bioavailability (%) 13.55 22.59 47.26 C57BL/6 Mice [10]

| Hepatic TFV-DP Exposure | 1x | 2.48x | 3.55x | SD Rats |[10] |

TMF: Tenofovir Amibufenamide Fumarate, a novel prodrug.

As shown in the table, TAF and TMF exhibit significantly more potent anti-HBV activity in cell culture.[10] This is attributed to greater oral bioavailability and, critically, higher levels of the active metabolite TFV-DP in the liver.[10]

Clinical Efficacy and Safety

Numerous clinical trials have compared the efficacy and safety of TAF and TDF for the treatment of both HIV and chronic HBV.

Table 2: Comparative Clinical Efficacy of TAF vs. TDF in Chronic HBV (HBeAg-Positive)

Outcome (at Week 48) TDF (300 mg) TAF (25 mg) Adjusted Difference (95% CI) p-value Source

| HBV DNA < 29 IU/mL | 67% | 64% | -3.6% (-9.8 to 2.6) | 0.25 |[11] |

Table 3: Comparative Clinical Efficacy of TAF vs. TDF in HIV-1

Outcome (at 14 Days) TDF (300 mg) TAF (40 mg) TAF (120 mg) Source
Mean Change in HIV-1 RNA (log₁₀ copies/mL) -0.94 -1.57 -1.71 [12]

| Intracellular TFV-DP (µM in PBMCs) | 0.9 | 8.2 | 16.9 |[12] |

Clinical trials demonstrate that TAF is non-inferior to TDF in terms of virological suppression for both HIV and HBV.[11][12] A 25 mg dose of TAF achieves similar efficacy to a 300 mg dose of TDF.[9][11] The enhanced potency of TAF is evident in studies showing a greater reduction in HIV-1 RNA at a fraction of the dose, which correlates with significantly higher intracellular concentrations of the active TFV-DP.[12]

The primary advantage of TAF lies in its improved safety profile, a direct consequence of the lower systemic exposure to tenofovir.[7]

Table 4: Comparative Safety Profile of TAF vs. TDF in Chronic HBV (HBeAg-Positive)

Parameter (Mean Change at Week 48) TDF (300 mg) TAF (25 mg) Adjusted Difference p-value Source
Hip Bone Mineral Density (%) -1.72 -0.10 1.62 <0.0001 [11]
Spine Bone Mineral Density (%) -2.29 -0.42 1.88 <0.0001 [11]

| Serum Creatinine (mg/dL) | +0.03 | +0.01 | - | 0.02 |[11] |

Patients treated with TAF experience significantly smaller decreases in bone mineral density at both the hip and spine and have smaller increases in serum creatinine, indicating reduced impact on bone and renal health.[6][11][13]

Key Experimental Protocols

The evaluation of novel tenofovir prodrugs follows a standardized preclinical development pipeline to assess their potential for clinical success.[1]

G General Workflow for Tenofovir Prodrug Evaluation Synth Prodrug Synthesis & Characterization Stability In Vitro Stability (Plasma, Intestinal Fluids) Synth->Stability Assess metabolic lability Permeability Caco-2 Permeability Assay Stability->Permeability Predict intestinal absorption PK Preclinical Pharmacokinetics (e.g., Rats, Dogs) Permeability->PK Determine bioavailability & distribution Efficacy In Vivo Efficacy & Toxicity Studies PK->Efficacy Evaluate in disease models Clinical Clinical Trials Efficacy->Clinical Assess in humans

Caption: A generalized workflow for the evaluation of novel tenofovir prodrugs.
Caco-2 Cell Permeability Assay

This in vitro assay is a standard method for predicting the intestinal permeability of drug candidates.[1]

Methodology [1]

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound (tenofovir prodrug) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentrations of the compound in the collected samples are quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. A higher Papp value indicates greater predicted intestinal absorption.

Preclinical Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a prodrug in a living organism.

Methodology [1]

  • Animal Models: Commonly used models include Sprague-Dawley rats and beagle dogs.[1] Animals are typically fasted overnight before dosing.

  • Drug Administration: The tenofovir prodrug is administered orally (e.g., via oral gavage) at a specified dose. A separate cohort receives an intravenous (IV) administration of the parent drug (tenofovir) to determine absolute bioavailability.[10]

  • Sample Collection: Blood samples are collected serially from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[10] For TAF, plasma samples must be immediately treated with formic acid to prevent ex vivo hydrolysis.[1]

  • Sample Analysis: Plasma concentrations of the prodrug and the released tenofovir are quantified using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from oral administration to that from IV administration.[10]

Conclusion

The development of prodrugs has been instrumental in transforming tenofovir into a highly effective, orally available antiviral agent. The progression from TDF to TAF marks a significant achievement in drug delivery, optimizing the delivery of the active metabolite to target cells while minimizing systemic exposure and the associated risks of renal and bone toxicity.[1][7] Newer prodrugs like TMF demonstrate that further improvements in pharmacokinetic profiles are possible.[10] The synthetic strategies, evaluation protocols, and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals dedicated to advancing antiviral therapies.

References

The Biological Activity of 2-(Phosphonomethyl)pentanedioic Acid (PMPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent and selective inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII). This document consolidates key quantitative data, outlines prevalent experimental methodologies, and visualizes the core signaling pathways and workflows associated with PMPA research.

Core Mechanism of Action

PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA).[1][2] The primary biological function of GCPII in the central nervous system is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1]

By inhibiting GCPII, PMPA prevents the breakdown of NAAG.[1] The resulting increase in extracellular NAAG levels leads to the activation of presynaptic group II metabotropic glutamate receptors (mGluR3).[1] Activation of mGluR3 receptors subsequently reduces the release of glutamate, an excitatory neurotransmitter. This modulation of glutamatergic transmission is the basis for PMPA's neuroprotective effects, which have been observed in numerous preclinical models of neurological disorders where excessive glutamate is a pathogenic factor.[1] These conditions include stroke, traumatic brain and spinal cord injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS).

Quantitative Biological Data

The potency and selectivity of PMPA have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of PMPA and Other GCPII Inhibitors
CompoundTargetIC50KiNotes
2-PMPA GCPII / NAALADase300 pM[3]275 pM[2]A highly potent phosphonate-based inhibitor.
2-MPPA GCPII / NAALADase90 nM-A thiol-based inhibitor that advanced to clinical studies but was halted due to toxicity.[3]
DCMC GCPII / NAALADase--A urea-based inhibitor.

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor.[4] Ki (Inhibition constant) represents the concentration of a competitive inhibitor that would occupy 50% of the active sites at equilibrium. A lower Ki value signifies a higher binding affinity.[5]

Table 2: Pharmacokinetic Parameters of PMPA in Rodents (Rat Model)
Administration RouteDoseBrain RegionCmax (µg/g)Tmax (h)AUC (0-t) (hµg/mL or hµg/g)Brain-to-Plasma Ratio (AUC)
Intranasal (i.n.)30 mg/kgOlfactory Bulb31.2 (at 1h)-67-fold > i.p.1.49
Intranasal (i.n.)30 mg/kgCortex10.3 (at 1h)-46-fold > i.p.0.71
Intranasal (i.n.)30 mg/kgCerebellum2.13 (at 1h)-6.3-fold > i.p.0.10
Intraperitoneal (i.p.)30 mg/kgPlasma49.5 µg/mL0.16750.3 h*µg/mL-
Intraperitoneal (i.p.)30 mg/kgBrain (all areas)---< 0.02

Data compiled from studies comparing intranasal and intraperitoneal administration, highlighting the enhanced brain delivery of PMPA via the intranasal route.[3]

Table 3: Pharmacokinetic Parameters of an Oral PMPA Prodrug (Compound 4) in Mice
Administration RouteDose (PMPA equivalent)MatrixCmax (nmol/mL or nmol/g)Tmax (h)AUC (0-t) (hnmol/mL or hnmol/g)Absolute Oral Bioavailability
Oral (Prodrug 4)10 mg/kgPlasma27.1 ± 11.70.2552.1 ± 5.950%
Oral (Prodrug 4)10 mg/kgBrain0.2 ± 0.1-1.2 ± 0.2-
Intravenous (IV) (PMPA)-Plasma108.6 ± 9.5-104 ± 19-
Intravenous (IV) (PMPA)-Brain1.2 ± 0.1-1.6 ± 0.2-

This table showcases the significant improvement in oral bioavailability of PMPA when administered as a prodrug (Compound 4), achieving an 80-fold enhancement in plasma exposure compared to oral PMPA.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of PMPA's activity. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Signaling Pathway of PMPA

PMPA_Signaling_Pathway PMPA PMPA GCPII GCPII (NAALADase) PMPA->GCPII Inhibits Glu_NAA Glutamate + NAA GCPII->Glu_NAA Hydrolyzes to NAAG N-Acetyl-Aspartyl-Glutamate (NAAG) NAAG->GCPII Substrate mGluR3 Presynaptic mGluR3 NAAG->mGluR3 Activates Glutamate_Release Reduced Glutamate Release mGluR3->Glutamate_Release Leads to

PMPA's mechanism of action via GCPII inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Studies

PK_Workflow cluster_animal_phase In Vivo Phase cluster_bioanalysis Ex Vivo Bioanalysis cluster_data_analysis Data Analysis Dosing Compound Administration (e.g., i.n., i.p., oral) Sampling Serial Blood/Tissue Sampling (e.g., plasma, brain) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation/Derivatization) Sampling->Preparation LCMS LC-MS/MS Quantification Preparation->LCMS Concentration Concentration-Time Profile LCMS->Concentration PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Concentration->PK_Params

Generalized workflow for PMPA pharmacokinetic studies.

Experimental Protocols

Detailed characterization of PMPA's biological activity relies on a suite of biochemical and bioanalytical assays. The following section provides an overview of the key experimental methodologies.

GCPII Inhibition Assay (Radioenzymatic Method)

This assay is a benchmark for determining the inhibitory potency (IC50) of compounds against GCPII.

  • Principle: The assay measures the enzymatic activity of GCPII by quantifying the hydrolysis of a radiolabeled substrate, [³H]-N-acetylaspartylglutamate ([³H]-NAAG), into [³H]-glutamate. The reduction in the formation of [³H]-glutamate in the presence of an inhibitor corresponds to the inhibitor's potency.

  • General Protocol:

    • Incubation Mixture: A reaction mixture is prepared containing recombinant human GCPII enzyme, the test compound (e.g., PMPA) at various concentrations, and a suitable buffer (e.g., Tris-HCl, pH 7.4).[6]

    • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[6][7]

    • Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled substrate, [³H]-NAAG.[6]

    • Reaction Termination: After a specific incubation time (e.g., 15-25 minutes), the reaction is stopped, typically by adding an ice-cold buffer.[6]

    • Separation: The product, [³H]-glutamate, is separated from the unhydrolyzed substrate, [³H]-NAAG, using ion-exchange chromatography.[6]

    • Quantification: The amount of [³H]-glutamate is quantified using liquid scintillation counting.

    • Data Analysis: Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.[7]

In Vivo Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of PMPA and its prodrugs.

  • Animal Models: Studies are typically conducted in rodents (mice or rats) and can also be performed in non-human primates for data more translatable to humans.

  • General Protocol:

    • Dosing: PMPA or its prodrugs are administered to the animals via the desired route (e.g., intravenous, intraperitoneal, oral, or intranasal).[4]

    • Sample Collection: Blood samples are collected at predetermined time points post-administration. For brain penetration studies, animals are euthanized at specific time points, and brain tissues (e.g., olfactory bulb, cortex, cerebellum) are harvested.

    • Sample Processing: Blood is processed to plasma via centrifugation. Brain tissues are homogenized. All samples are typically stored at -80°C until analysis.[4]

    • Bioanalysis: The concentration of PMPA in plasma and brain homogenates is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method (see section 4.3).[4]

    • Pharmacokinetic Analysis: Plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.[4]

Bioanalytical Method for PMPA Quantification (LC-MS/MS)

LC-MS/MS is the gold standard for accurately quantifying small molecules like PMPA in complex biological matrices due to its high sensitivity and selectivity.

  • Principle: This technique separates the analyte of interest (PMPA) from other matrix components using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using tandem mass spectrometry.

  • General Protocol:

    • Sample Preparation:

      • Protein Precipitation: To extract PMPA from plasma or brain homogenate, a protein precipitation step is performed, typically by adding a cold organic solvent like methanol (B129727) containing an internal standard.[4] The mixture is vortexed and centrifuged to pellet the precipitated proteins.

      • Derivatization: Due to its polar nature, PMPA often requires derivatization to improve its retention on reverse-phase chromatography columns and enhance sensitivity. This can involve reactions to esterify its carboxylic acid and phosphonate (B1237965) groups.

    • Chromatographic Separation: The supernatant containing the derivatized PMPA is injected into an HPLC system. Separation is achieved on a C18 or similar reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. PMPA is ionized (typically using electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both PMPA and the internal standard to ensure accurate and selective quantification.

    • Quantification: A calibration curve is constructed using standards of known PMPA concentrations in the same biological matrix. The concentration of PMPA in the unknown samples is then determined by comparing its peak area ratio to the internal standard against this calibration curve.[4]

Conclusion

PMPA is a highly potent inhibitor of Glutamate Carboxypeptidase II, with a well-defined mechanism of action that involves the modulation of glutamatergic neurotransmission. Its therapeutic potential is significant, particularly in the context of neurodegenerative diseases. However, its inherent physicochemical properties, specifically its high polarity, present a major challenge for drug delivery, leading to poor oral bioavailability and limited brain penetration.[3] Current and future research is heavily focused on overcoming these pharmacokinetic hurdles through innovative prodrug strategies and alternative routes of administration, such as intranasal delivery, to unlock the full therapeutic promise of PMPA.[4] This guide provides a foundational understanding of PMPA's biological activity to aid researchers and drug development professionals in this ongoing endeavor.

References

The Dual Impact of Dpmpa: A Technical Guide to Its Molecular Targets and Cellular Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (Dpmpa), a widely utilized small molecule in glycosphingolipid research. Primarily recognized as a competitive inhibitor of glucosylceramide synthase (GCS), recent studies have unveiled a more complex pharmacological profile for Dpmpa, implicating off-target effects with significant consequences for lysosomal function and cellular signaling. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the key pathways involved.

Core Molecular Target: Glucosylceramide Synthase

The principal and most well-characterized molecular target of Dpmpa is glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids.[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids.[3][1] By competitively inhibiting GCS with respect to ceramide, Dpmpa effectively depletes the cellular pool of glucosylceramide and downstream glycosphingolipids. This inhibition leads to an accumulation of the substrate, ceramide, a bioactive lipid known to induce apoptosis.[3]

The D-threo isomer of PDMP (D-PDMP) is the biologically active enantiomer that inhibits GCS.[2][4] In contrast, the L-threo isomer does not inhibit GCS but has been shown to affect cellular cholesterol homeostasis, indicating that some of Dpmpa's effects are independent of GCS inhibition.[2]

Quantitative Inhibition Data

The inhibitory potency of D-PDMP against glucosylceramide synthase has been quantified in various studies. The following table summarizes key inhibitory constants.

ParameterValueConditionsReference
IC50 5 µMMixed competition against ceramide[4]
Ki 0.7 µMMixed competition against ceramide[4]

Beyond GCS: Off-Target Effects on Lysosomal Homeostasis and mTOR Signaling

Emerging evidence strongly suggests that the cellular effects of Dpmpa extend beyond the direct inhibition of GCS. Unlike other GCS inhibitors such as Miglustat (N-butyl-deoxynojirimycin), Dpmpa induces a profound alteration in lysosomal lipid homeostasis.[3][1][5] This is characterized by the accumulation of several lipid species within the lysosome, including sphingolipids, cholesterol, and notably, lysobisphosphatidic acid (LBPA).[3][1]

This lysosomal lipid accumulation is directly linked to the inactivation of the mechanistic target of rapamycin (B549165) (mTOR), a master regulator of cell growth and metabolism.[3][1][5] The enrichment of LBPA in lysosomal membranes is correlated with the dissociation of mTOR from the lysosomal surface, leading to its inactivation.[3][1] Consequently, the downstream transcription factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy, translocates to the nucleus to activate its transcriptional program.[3][1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids Dpmpa Dpmpa (D-PDMP) Dpmpa->GCS Inhibition

Figure 1: Dpmpa's primary mechanism of action: Inhibition of GCS.

Dpmpa_Off_Target_Pathway Dpmpa Dpmpa Lysosome Lysosome Dpmpa->Lysosome Lipid_Accumulation Sphingolipid, Cholesterol, LBPA Accumulation Lysosome->Lipid_Accumulation induces mTOR mTOR Lipid_Accumulation->mTOR inactivation TFEB_Cytoplasm TFEB (Cytoplasm) mTOR->TFEB_Cytoplasm releases TFEB_Nucleus TFEB (Nucleus) TFEB_Cytoplasm->TFEB_Nucleus translocation Gene_Expression Lysosomal Biogenesis & Autophagy Gene Expression TFEB_Nucleus->Gene_Expression activates

Figure 2: Off-target effects of Dpmpa on lysosomal function and mTOR signaling.

Experimental_Workflow cluster_gcs GCS Activity Assay cluster_lipid Lysosomal Lipid Accumulation Analysis cluster_mtor mTOR/TFEB Signaling Analysis GCS1 Cell Culture & Dpmpa Treatment GCS2 NBD-Ceramide Labeling GCS1->GCS2 GCS3 Lipid Extraction GCS2->GCS3 GCS4 Thin Layer Chromatography (TLC) GCS3->GCS4 GCS5 Quantification of NBD-Glucosylceramide GCS4->GCS5 LIP1 Cell Culture & Dpmpa Treatment LIP2 pacSph Labeling LIP1->LIP2 LIP3 Fluorescence Microscopy LIP2->LIP3 Visualization LIP4 Lipid Extraction & TLC LIP2->LIP4 Quantification MTR1 Cell Culture & Dpmpa Treatment MTR2 Cell Lysis & Protein Quantification MTR1->MTR2 MTR3 Western Blotting MTR2->MTR3 MTR4 Detection of p-mTOR, mTOR, TFEB MTR3->MTR4

Figure 3: Experimental workflows for studying Dpmpa's molecular targets.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol outlines a cell-based assay to measure GCS activity following Dpmpa treatment using a fluorescent ceramide analog.

Materials:

  • Cell culture medium and supplements

  • Dpmpa (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)

  • NBD C6-ceramide

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/water)

  • Fluorescence imaging system

Procedure:

  • Cell Culture and Dpmpa Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of Dpmpa or vehicle control for a specified duration.

  • NBD C6-ceramide Labeling: Following Dpmpa treatment, incubate the cells with a medium containing NBD C6-ceramide to allow for its uptake and metabolism.

  • Cell Harvesting and Lipid Extraction: Wash the cells with cold PBS to remove excess fluorescent substrate. Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., Folch method).

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) TLC plate alongside standards for NBD C6-ceramide and NBD C6-glucosylceramide. Develop the plate in a chamber with an appropriate solvent system to separate the lipids based on their polarity.

  • Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system. Quantify the intensity of the NBD C6-glucosylceramide spot to determine the GCS activity. A decrease in the intensity of this spot in Dpmpa-treated cells compared to the control indicates GCS inhibition.

Analysis of Lysosomal Lipid Accumulation using pacSph

This protocol describes the use of a clickable sphingosine (B13886) analog (pacSph) to visualize and quantify sphingolipid accumulation in lysosomes.

Materials:

  • Cell culture medium and supplements

  • Dpmpa

  • pacSph (photoactivatable and clickable sphingosine)

  • Fluorescent azide (B81097) dye (for click chemistry)

  • Fixatives (e.g., paraformaldehyde)

  • Permeabilization agents (e.g., Triton X-100)

  • Lysosomal markers (e.g., anti-LAMP1 antibody)

  • Fluorescence microscope

  • Lipid extraction and TLC reagents (as above)

Procedure:

  • Cell Culture and Dpmpa Treatment: Culture cells and treat with Dpmpa as described previously.

  • pacSph Labeling: Incubate the cells with pacSph for a defined period to allow for its metabolic incorporation into sphingolipids.

  • Fluorescence Microscopy:

    • Fix and permeabilize the cells.

    • Perform a click reaction by incubating the cells with a fluorescent azide dye to label the pacSph-containing lipids.

    • Co-stain with a lysosomal marker to visualize the colocalization of the labeled sphingolipids with lysosomes.

    • Image the cells using a fluorescence microscope to observe the accumulation of sphingolipids within the lysosomes of Dpmpa-treated cells.

  • Biochemical Analysis:

    • Extract lipids from pacSph-labeled cells.

    • Perform a click reaction on the extracted lipids.

    • Separate the labeled lipids by TLC and quantify the amount of different sphingolipid species to assess the impact of Dpmpa on their metabolism and accumulation.

Western Blot Analysis of mTOR and TFEB Signaling

This protocol details the procedure for analyzing the phosphorylation status of mTOR and the subcellular localization of TFEB.

Materials:

  • Cell culture medium and supplements

  • Dpmpa

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-mTOR, anti-mTOR, anti-TFEB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Dpmpa Treatment: Treat cells with Dpmpa as described above.

  • Cell Lysis and Protein Quantification: Lyse the cells in a suitable lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-mTOR, total mTOR, and TFEB).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated to total mTOR and the total levels of TFEB. A decrease in the p-mTOR/mTOR ratio indicates mTOR inactivation. For TFEB translocation, cellular fractionation followed by Western blotting of nuclear and cytoplasmic fractions would be required.

Conclusion

Dpmpa is a valuable research tool for studying glycosphingolipid metabolism through its potent inhibition of glucosylceramide synthase. However, researchers must be cognizant of its significant off-target effects, particularly the induction of lysosomal lipid accumulation and the subsequent modulation of the mTOR/TFEB signaling axis. These pleiotropic effects distinguish Dpmpa from other GCS inhibitors and present both challenges and opportunities for its application in research and drug development. A thorough understanding of its dual molecular targeting is crucial for the accurate interpretation of experimental results and for harnessing its full therapeutic potential.

References

Interaction of Phosphonate Analogs with Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "DPMPA" as an inhibitor of reverse transcriptase. The predominant compound identified with a similar acronym is Diethylenetriamine penta(methylene phosphonic acid), a chelating agent with no documented interaction with this enzyme. This guide will, therefore, provide an in-depth overview of the interaction of a well-established class of antiviral compounds, phosphonate (B1237965) analogs, with reverse transcriptase, a topic of significant interest to researchers, scientists, and drug development professionals.

This technical guide delves into the core interactions between phosphonate analog inhibitors and reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV. The content herein is curated for an audience with a professional background in life sciences and drug development, providing detailed mechanistic insights, quantitative data, and experimental protocols.

Introduction to Reverse Transcriptase and Phosphonate Inhibitors

Reverse transcriptase is a unique DNA polymerase that synthesizes DNA from an RNA template, a process central to the life cycle of retroviruses.[1][2] Its essential role makes it a prime target for antiviral therapy.[3] Phosphonate analogs are a class of compounds that have been successfully developed as inhibitors of viral polymerases, including reverse transcriptase.

There are two main classes of reverse transcriptase inhibitors:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These are analogs of natural deoxynucleosides or deoxynucleotides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral DNA chain. Lacking a 3'-hydroxyl group, they act as chain terminators, halting further DNA synthesis.[4] Tenofovir is a prominent example of a nucleotide analog with a phosphonate group.[1][2][5]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function.[3]

This guide will focus on phosphonate analogs that function as NtRTIs and non-competitive inhibitors.

Mechanism of Action of Phosphonate Analogs

Phosphonate analogs primarily inhibit reverse transcriptase through two distinct mechanisms:

  • Competitive Inhibition and Chain Termination (e.g., Tenofovir): Acyclic nucleoside phosphonates like Tenofovir are prodrugs that are metabolized intracellularly to their active diphosphate (B83284) form.[6][7] This active metabolite, Tenofovir diphosphate (TFV-DP), is a structural analog of the natural substrate deoxyadenosine (B7792050) triphosphate (dATP).[2] TFV-DP competes with dATP for binding to the active site of reverse transcriptase.[2] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2]

  • Non-Competitive Inhibition (e.g., Foscarnet): Foscarnet (B613817) is a pyrophosphate analog that directly inhibits reverse transcriptase without requiring intracellular activation.[8][9] It binds to the pyrophosphate binding site of the enzyme, a site that is distinct from the substrate-binding site.[9][10] This non-competitive binding prevents the cleavage of pyrophosphate from the incoming deoxynucleoside triphosphate (dNTP), thereby stalling the polymerization reaction.[10]

The following diagram illustrates the mechanism of action for Tenofovir.

cluster_0 Intracellular Activation cluster_1 Reverse Transcription Tenofovir_Prodrug Tenofovir Prodrug (e.g., TDF, TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase TFV_DP->RT Competitive Binding Chain_Termination Chain Termination Elongation DNA Chain Elongation RT->Elongation RT->Chain_Termination RNA_Template Viral RNA Template RNA_Template->RT DNA_Primer DNA Primer DNA_Primer->RT dATP dATP (Natural Substrate) dATP->RT cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare Reaction Mix (Buffer, dNTPs, Template/Primer) B Aliquot into 96-well plate A->B C Add Controls and Test Compounds B->C D Add HIV-1 Reverse Transcriptase C->D E Incubate at 37°C D->E F Transfer to Streptavidin Plate E->F G Incubate and Wash F->G H Add Anti-DIG-POD Antibody G->H I Incubate and Wash H->I J Add Substrate and Incubate I->J K Add Stop Solution J->K L Read Absorbance K->L M Calculate % Inhibition and IC50 L->M

References

The Cellular Journey of Tenofovir: An In-depth Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tenofovir (B777), a cornerstone of antiretroviral therapy, undergoes a complex series of transport and metabolic processes to exert its therapeutic effect. Understanding the intricacies of its cellular uptake and metabolic activation is paramount for the development of novel drug delivery strategies and the optimization of existing therapeutic regimens. This technical guide provides a comprehensive overview of the core mechanisms governing the intracellular journey of tenofovir and its prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).

Cellular Uptake: A Tale of Two Pathways

The entry of tenofovir into target cells is highly dependent on its chemical form. While the parent drug, tenofovir, relies on active transport mechanisms, its lipophilic prodrugs, TDF and TAF, utilize passive diffusion.

Tenofovir Disoproxil Fumarate (TDF): Passive Diffusion and Intracellular Hydrolysis

TDF, an ester prodrug of tenofovir, is designed to enhance oral bioavailability and cellular permeability.[1] Its lipophilic nature allows it to passively diffuse across the cell membrane.[2] Once inside the cell, TDF undergoes rapid hydrolysis by intracellular carboxylesterases to form a monoester intermediate, which is then further converted to tenofovir by phosphodiesterases.[2] This intracellular conversion is a critical step, as it traps the now-polar tenofovir molecule within the cell.[2]

Tenofovir: Active Transport via Organic Anion Transporters

In contrast to its prodrug, tenofovir itself is a hydrophilic molecule and requires carrier-mediated transport to enter cells. The primary transporters responsible for the uptake of tenofovir are the organic anion transporters 1 (OAT1) and 3 (OAT3).[2][3] These transporters are predominantly expressed on the basolateral membrane of renal proximal tubule cells, playing a crucial role in the renal clearance of the drug.[4][5] However, the expression of OAT1 and OAT3 in other cell types, such as vaginal and T cells, is reportedly low or absent, suggesting alternative, less efficient uptake mechanisms like endocytosis may be involved in these cells.[2]

Intracellular Metabolism: The Path to Activation

Upon entering the cell, tenofovir must be phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP), to exert its antiviral activity.[1][6] This two-step phosphorylation cascade is catalyzed by cellular kinases.

The initial phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is a rate-limiting step. Subsequently, TFV-MP is rapidly converted to the active TFV-DP.[7] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase.[6][8] Incorporation of TFV-DP into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[6]

Efflux Mechanisms: Pumping Drugs Out

The intracellular concentration of tenofovir and its metabolites is also regulated by efflux transporters, which actively pump these compounds out of the cell. The multidrug resistance-associated proteins 4 (MRP4) and 5 (MRP5) have been identified as key efflux transporters for tenofovir.[4][9] MRP4 is located on the apical membrane of renal proximal tubule cells and contributes to the urinary excretion of tenofovir.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular uptake and metabolism of tenofovir and its prodrugs.

Compound Cell Type Uptake Rate (pmol/10⁶ cells/h) Reference
TDFVaginal epithelial cells (VK2)42[2]
TenofovirVaginal epithelial cells (VK2)2.7[2]
TDFJurkat T cells4.8[2]
TenofovirJurkat T cells0.44[2]

Table 1: Cellular Uptake Rates of TDF and Tenofovir.

Compound Cell Type Intracellular Concentration (µM) Exposure Conditions Reference
Tenofovir Diphosphate (TFV-DP)Vaginal epithelial cells (VK2)25.6450 µM Tenofovir[2]
Tenofovir Diphosphate (TFV-DP)HepG2 cells6.010 µM Tenofovir for 24h[8]
Tenofovir Diphosphate (TFV-DP)Primary human hepatocytes4.710 µM Tenofovir for 24h[8]
Tenofovir Diphosphate (TFV-DP)CEM (lymphoid) cell line5.2Not specified[8]
Tenofovir Diphosphate (TFV-DP)Primary lymphocytes (PBMCs)1.0Not specified[8]

Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP).

Parameter Value Enzyme/Transporter Reference
Kᵢ (TFV-DP)0.18 µMHBV polymerase[8]
Kₘ (dATP)0.38 µMHBV polymerase[8]
EC₅₀ (Tenofovir DF)0.02 µMAnti-HBV activity[8]
IC₅₀ (Hippuric acid)OAT1: 14.6 µM, OAT3: 35.5 µMOAT1/3[11]
IC₅₀ (Indoxyl sulfate)OAT1: 43.2 µM, OAT3: 86.3 µMOAT1/3[11]
IC₅₀ (p-cresol sulfate)OAT1: 26.4 µM, OAT3: 47.1 µMOAT1/3[11]

Table 3: Kinetic and Inhibitory Parameters.

Experimental Protocols

Measurement of Intracellular Tenofovir Metabolites

Objective: To quantify the intracellular concentrations of tenofovir and its phosphorylated metabolites.

Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells or primary human hepatocytes in 12-well plates and grow to confluence.[8] Initiate experiments by adding 10 µM tenofovir to the cell culture medium.[8]

  • Sample Collection: At specified time points (e.g., 2, 6, and 24 hours), aspirate the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Metabolite Extraction: Scrape the cells into 500 µl of 70% methanol (B129727) and store at -20°C to facilitate metabolite extraction.[8]

  • Sample Preparation: Remove cellular debris by centrifugation at 15,000 rpm for 10 minutes in a microcentrifuge.[8] Dry the supernatants using a speed vacuum.[8]

  • Quantification: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[8]

Transporter Inhibition Assay

Objective: To assess the inhibitory potential of compounds on OAT1 and OAT3-mediated tenofovir uptake.

Methodology:

  • Cell Lines: Use human embryonic kidney (HEK-293) cells overexpressing human OAT1 or OAT3, and mock-transfected cells as a control.[11]

  • Uptake Inhibition: Add radiolabeled tenofovir (0.1 µM) along with varying concentrations of the potential inhibitor to the cells.[11][12]

  • Incubation: Incubate the cells for 5 minutes at 37°C.[11][12]

  • Data Analysis: Normalize the results of tenofovir uptake to the percentage of the vehicle control.[11][12] Calculate the IC₅₀ values using nonlinear regression analysis.[11][12]

Visualizing the Pathways

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Tenofovir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF_out TDF TDF_in TDF TDF_out->TDF_in Passive Diffusion TFV_out Tenofovir OAT1_3 OAT1/OAT3 TFV_out->OAT1_3 TFV_in Tenofovir OAT1_3->TFV_in Active Transport TDF_in->TFV_in Carboxylesterases & Phosphodiesterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_in->TFV_MP Cellular Kinases MRP4_5 MRP4/MRP5 TFV_in->MRP4_5 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Cellular Kinases MRP4_5->TFV_out Efflux

Caption: Cellular uptake and metabolic activation of tenofovir and TDF.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HepG2, HEK-293) drug_treatment 2. Drug/Inhibitor Treatment cell_culture->drug_treatment cell_lysis 3. Cell Lysis & Metabolite Extraction drug_treatment->cell_lysis centrifugation 4. Centrifugation cell_lysis->centrifugation supernatant_collection 5. Supernatant Collection & Drying centrifugation->supernatant_collection lc_ms 6. LC/MS/MS Analysis supernatant_collection->lc_ms data_analysis 7. Data Analysis (Quantification, IC50) lc_ms->data_analysis

Caption: General experimental workflow for studying tenofovir metabolism.

References

Foundational Research on the Antiviral Properties of PMPA (Tenofovir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMPA (9-[2-(phosphonomethoxy)propyl]adenine), known clinically as tenofovir (B777), is a potent acyclic nucleoside phosphonate (B1237965) with significant antiviral activity against retroviruses, particularly Human Immunodeficiency Virus (HIV), and hepadnaviruses, such as Hepatitis B Virus (HBV). Its discovery and development marked a pivotal advancement in antiretroviral therapy. This technical guide provides a comprehensive overview of the foundational research into PMPA's antiviral properties, detailing its mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing critical pathways and workflows. The development of orally bioavailable prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), has been crucial to its clinical success by overcoming the poor cellular permeability of the parent compound.

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI). As a phosphonate analog of adenosine (B11128) monophosphate, it requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate (B83284) (PMPApp). This process is mediated by cellular kinases. PMPApp then competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA by reverse transcriptase (for HIV) or DNA polymerase (for HBV). Once incorporated, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, halting viral DNA synthesis and replication.[1][2]

Signaling Pathway: Intracellular Activation and Inhibition

The following diagram illustrates the intracellular conversion of tenofovir to its active diphosphate form and its subsequent inhibition of viral reverse transcriptase.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PMPA_prodrug Tenofovir Prodrug (e.g., TDF, TAF) PMPA PMPA (Tenofovir) PMPA_prodrug->PMPA Hydrolysis PMPAp Tenofovir Monophosphate (PMPAp) PMPA->PMPAp AMP Kinase PMPApp Tenofovir Diphosphate (PMPApp) PMPAp->PMPApp Nucleoside Diphosphate Kinase RT Viral Reverse Transcriptase PMPApp->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis PMPApp->DNA_synthesis Chain Termination dATP dATP dATP->RT RT->DNA_synthesis Catalyzes

Intracellular activation of tenofovir and inhibition of reverse transcriptase.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency and cytotoxic profile of PMPA and its prodrugs have been extensively characterized in various in vitro systems. The following tables summarize key quantitative data from foundational studies.

Table 1: In Vitro Anti-HIV Activity of PMPA and its Prodrugs

CompoundVirus StrainCell LineAssay TypeEC50 (µM)Reference
Tenofovir (PMPA) HIV-1(IIIB)MT-4CPE Inhibition1.15[2]
Tenofovir (PMPA) HIV-1MT-2p24 Reduction~0.6
Tenofovir (PMPA) HIV-1PBMCsp24 Reduction~0.2
Tenofovir Alafenamide (TAF) HIV-1IIIBMT-2Viral Spread0.005 - 0.007[3][4]
Tenofovir Alafenamide (TAF) HIV-1BaLPBMCsViral Spread0.005[3]

Table 2: In Vitro Anti-HBV Activity of PMPA

CompoundCell LineAssay TypeIC50 (µM)Reference
Tenofovir (PMPA) HepG2 2.2.15HBV Production1.1[5]
Tenofovir (PMPA) HB611HBV Production2.5[5]
Tenofovir (PMPA) Primary Duck HepatocytesDHBV Replication0.11[5]

Table 3: In Vitro Cytotoxicity of PMPA (Tenofovir)

CompoundCell LineCC50 (µM)Reference
Tenofovir (PMPA) MT-2~1,200
Tenofovir (PMPA) PBMCs~1,250
Tenofovir (PMPA) HepG2 (liver-derived)398[6][7]
Tenofovir (PMPA) Skeletal Muscle Cells870[6][7]
Tenofovir (PMPA) Erythroid Progenitor Cells>200[6][7]
Tenofovir (PMPA) Renal Proximal Tubule Epithelial CellsSubstantially weaker than cidofovir[6][7]

Table 4: Pharmacokinetic Parameters of Tenofovir Disoproxil Fumarate (TDF) in HIV-Infected Adults

ParameterValueReference
Bioavailability (fasting) ~25%[8]
Tmax (fasting) ~1 hour[9]
Tmax (with high-fat meal) ~2 hours[1]
Plasma Half-life ~12-18 hours[8]
Protein Binding <0.7%[8]
Volume of Distribution ~0.8 L/kg[8]
Renal Clearance (IV) 70-80% as unchanged drug[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of PMPA's antiviral properties.

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Principle: A sandwich ELISA is used where a capture antibody specific for p24 is coated onto a microplate. The sample containing the virus is added, and any p24 antigen is captured. A second, labeled detection antibody is then added, which binds to the captured p24. The signal from the label is proportional to the amount of p24 in the sample.

Protocol:

  • Cell Culture and Infection:

    • Seed susceptible host cells (e.g., MT-4, PBMCs) in a 96-well plate.

    • Prepare serial dilutions of the test compound (PMPA).

    • Infect the cells with a known titer of HIV-1 in the presence of varying concentrations of the test compound. Include "no drug" and "no virus" controls.

    • Incubate the plate for 5-7 days at 37°C.

  • Sample Preparation:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant.

    • Inactivate the virus in the supernatant by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).[10][11]

  • ELISA Procedure:

    • Add the lysed supernatant samples and p24 standards to the wells of the anti-p24 antibody-coated plate.[12][13]

    • Incubate for 1-2 hours at 37°C.[10]

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).[10][11]

    • Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.[10][13]

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[13]

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[12][13]

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).[11]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve from the p24 standards.

    • Calculate the concentration of p24 in each sample.

    • Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration.

HBV DNA Quantification by Real-Time PCR (qPCR) for Antiviral Activity

This assay measures the amount of HBV DNA in cell culture supernatants to determine the inhibitory effect of the test compound.

Principle: Viral DNA is extracted from the supernatant and quantified using real-time PCR with primers and a probe specific to a conserved region of the HBV genome. The amount of amplified DNA is measured in real-time by detecting a fluorescent signal.

Protocol:

  • Cell Culture and Treatment:

    • Seed a stable HBV-producing cell line (e.g., HepG2 2.2.15) in a multi-well plate.

    • Treat the cells with serial dilutions of the test compound (PMPA).

    • Incubate for several days, replacing the medium with fresh compound-containing medium as needed.

  • DNA Extraction:

    • Collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit or a standard phenol-chloroform extraction method.[14]

  • qPCR Reaction:

    • Prepare a qPCR master mix containing DNA polymerase, dNTPs, forward and reverse primers targeting a conserved region of the HBV genome (e.g., the S-gene), and a fluorescently labeled probe.[15][16]

    • Add the extracted DNA and HBV DNA standards to the master mix.

    • Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation step followed by 40-45 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis:

    • The qPCR instrument will generate a standard curve based on the amplification of the HBV DNA standards.

    • The amount of HBV DNA in the samples is quantified by comparing their amplification to the standard curve.[17]

    • The IC50 value is determined by plotting the percentage of HBV DNA reduction against the drug concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free biochemical assay to directly measure the inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme.

Principle: The assay measures the incorporation of a labeled deoxynucleotide into a new DNA strand synthesized by recombinant HIV-1 RT using a template-primer hybrid. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (the active metabolite, PMPApp, would be used in this assay).

    • Prepare a reaction mixture containing a reaction buffer, a template-primer (e.g., poly(A) x oligo(dT)), and a mix of dNTPs, including a labeled dNTP (e.g., DIG-dUTP or biotin-dUTP).[18][19]

  • Assay Procedure:

    • In a microplate, add the reaction mixture, recombinant HIV-1 RT, and the diluted test compound. Include positive (no inhibitor) and negative (no enzyme) controls.[18][20]

    • Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.[19]

  • Detection:

    • If using a biotinylated dNTP, transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized DNA.[19]

    • Wash the plate to remove unincorporated reagents.

    • Add an HRP-conjugated antibody that recognizes the incorporated label (e.g., anti-DIG-HRP).[19]

    • Wash the plate.

    • Add a chromogenic HRP substrate and measure the absorbance.

  • Data Analysis:

    • Calculate the percent inhibition of RT activity for each compound concentration relative to the positive control.

    • Determine the IC50 value from the dose-response curve.[21]

Mandatory Visualizations

Experimental Workflow: In Vitro Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

start Start: Compound Library primary_screen Primary Screening (e.g., CPE Inhibition Assay) start->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id dose_response Dose-Response Assays (EC50 Determination) hit_id->dose_response cytotoxicity Cytotoxicity Assays (CC50 Determination) dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., RT Inhibition Assay) selectivity->mechanism lead_opt Lead Optimization mechanism->lead_opt end End: Preclinical Candidate lead_opt->end

General experimental workflow for antiviral drug screening.
Logical Relationship: Prodrug Strategy for PMPA

This diagram illustrates the rationale behind the development of PMPA prodrugs.

pmpa PMPA (Tenofovir) bioavailability Poor Oral Bioavailability pmpa->bioavailability leads to permeability Low Cell Permeability pmpa->permeability due to prodrug Prodrug Development (e.g., TDF, TAF) bioavailability->prodrug necessitates permeability->prodrug necessitates oral_admin Oral Administration prodrug->oral_admin enables intracellular Increased Intracellular Concentration prodrug->intracellular results in efficacy Improved Antiviral Efficacy intracellular->efficacy leads to

Rationale for the development of PMPA (tenofovir) prodrugs.

References

An In-depth Technical Guide to the Chemical Synthesis of Diethylenetriamine Penta (Methylene Phosphonic Acid) (DTPMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Diethylenetriamine (B155796) Penta (Methylene Phosphonic Acid) (DTPMPA), a versatile chelating agent with significant applications in various industrial processes. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic workflow to facilitate a deeper understanding of the process. While DTPMPA is primarily recognized for its industrial applications as a scale and corrosion inhibitor, this guide aims to provide a foundational resource for researchers exploring its potential in other fields, including drug development.

Introduction

Diethylenetriamine Penta (Methylene Phosphonic Acid), commonly abbreviated as DTPMPA, is a nitrogenous organic polyphosphonic acid. Its molecular structure, featuring multiple phosphonic acid groups, grants it exceptional chelating properties, allowing it to form stable complexes with a variety of metal ions. This characteristic is the basis for its widespread use as a highly effective scale and corrosion inhibitor in industrial water treatment, oil and gas production, and as a component in detergents and cleaning agents.[1][2]

This guide focuses on the chemical synthesis of DTPMPA, providing detailed procedural information and quantitative analysis to support laboratory and industrial-scale production.

Chemical Synthesis of DTPMPA

The primary industrial synthesis of DTPMPA involves the reaction of diethylenetriamine (DETA), formaldehyde (B43269), and phosphorous acid.[2] This reaction, a type of Mannich reaction, results in the phosphonomethylation of the amine groups of DETA. The general chemical equation for this synthesis is:

C₄H₁₃N₃ + 5CH₂O + 5H₃PO₃ → C₉H₂₈N₃O₁₅P₅ + 5H₂O

Several variations of this core synthesis exist, primarily differing in the reaction conditions, use of catalysts, and purification methods employed to optimize yield and purity.

Quantitative Data on DTPMPA Synthesis

The efficiency of DTPMPA synthesis can be evaluated through key quantitative metrics such as reaction yield and product purity. The following tables summarize data extracted from various synthetic protocols.

ParameterValueReference
Yield (calculated as diethylenetriamine) 98.30%[1]
Active Content of Aqueous Solution 50.47%[1]
By-product (hydroxymethylphosphonic acid) Content 0.74%[1]
ParameterValueReference
Yield (calculated as diethylenetriamine) 97.57%[3]
Active Content of Aqueous Solution 50.30%[3]
By-product (hydroxymethylphosphonic acid) Content 1.76%[3]

Experimental Protocols

This section provides detailed methodologies for two distinct synthetic approaches to DTPMPA.

Protocol 1: Synthesis with Hydrochloric Acid

This protocol utilizes hydrochloric acid in the reaction mixture.

Materials:

  • Phosphorous acid aqueous solution (71.25%)

  • Hydrochloric acid (31.50%)

  • Diethylenetriamine (DETA)

  • Formaldehyde aqueous solution (40.73%)

Procedure:

  • Charge a reaction kettle with 2813 kg of 71.25% phosphorous acid aqueous solution and 2250 kg of 31.50% hydrochloric acid.[1]

  • Initiate stirring and activate the exhaust gas recovery system.[1]

  • Slowly add 500.0 kg of diethylenetriamine dropwise to the reaction kettle, ensuring the temperature is maintained below 50°C.[1]

  • After the neutralization reaction is complete, heat the reactor to maintain a temperature of 115 ± 2°C.[1]

  • Add 1573 kg of a 40.73% formaldehyde aqueous solution dropwise. The dripping rate should be controlled: 250 kg/h for 0.5 hours, then 500 kg/h for 0.5 hours, and finally 1000 kg/h until the addition is complete.[1]

  • Maintain the reaction mixture at 115 ± 2°C for 1 hour.[1]

  • Evaporate the mixture to near dryness, first under atmospheric pressure and then under negative pressure.[1]

  • Stop the negative pressure and add 225 kg of hydrochloric acid to the system, controlling the temperature to 115 ± 2°C.[1]

  • Add a total of 393 kg of the remaining formaldehyde aqueous solution dropwise at a flow rate of 200 kg/h .[1]

  • After holding for 0.5 hours, evaporate the mixture under negative pressure until no more material is removed.[1]

  • Adjust the acidity with hydrochloric acid to obtain the final product.[1]

Protocol 2: Synthesis with a Composite Metallic Oxide Catalyst

This protocol employs a catalyst to facilitate the reaction.

Materials:

  • Technical grade diethylenetriamine (DETA)

  • Novel environment-friendly formaldehyde (40%)

  • Technical grade phosphorous acid crystal

  • Composite type metallic oxide catalyst

  • Aqueous sodium hydroxide (B78521) solution (20%)

Procedure:

  • Charge a chemical reaction kettle with 12% (by total amount) of technical grade diethylenetriamine and 56% of 40% formaldehyde.[4]

  • Start the stirrer at a rotating speed of 20 rev/min to ensure even blending.[4]

  • Introduce steam into the reactor interlayer to slowly heat the mixture to a controlled temperature between 50°C and 55°C.[4]

  • Slowly add 30% of technical grade phosphorous acid crystal and continue stirring until it is completely dissolved.[4]

  • Slowly add 2% of the composite type metallic oxide catalyst.[4]

  • After stirring, increase the temperature to between 95°C and 98°C and maintain the stirring reaction for 1.6-1.8 hours.[4]

  • Stop the steam supply to the reactor and cool to normal temperature while continuing to stir.[4]

  • Add an appropriate amount of 20% aqueous sodium hydroxide solution to adjust the pH to between 10 and 10.5 to obtain the finished product.[4]

Mandatory Visualizations

Chemical Synthesis Workflow of DTPMPA

The following diagram illustrates the general workflow for the chemical synthesis of DTPMPA.

G Chemical Synthesis Workflow of DTPMPA cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification and Final Product DETA Diethylenetriamine (DETA) Mixing Mixing and Neutralization DETA->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing PhosphorousAcid Phosphorous Acid PhosphorousAcid->Mixing Heating Heating to Reaction Temperature Mixing->Heating Reaction Phosphonomethylation Reaction Heating->Reaction Evaporation Evaporation Reaction->Evaporation pH_Adjustment pH Adjustment Evaporation->pH_Adjustment FinalProduct DTPMPA Product pH_Adjustment->FinalProduct

Caption: A flowchart illustrating the key stages in the chemical synthesis of DTPMPA.

Experimental Workflow for Scale Inhibition Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of DTPMPA as a scale inhibitor.

G Experimental Workflow for DTPMPA Scale Inhibition Testing cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Brine Prepare Synthetic Brine (Cation and Anion Solutions) Mixing Mix Cation Solution with DTPMPA Solution Brine->Mixing DTPMPA_Sol Prepare DTPMPA Solution (Varying Concentrations) DTPMPA_Sol->Mixing Incubation Add Anion Solution and Incubate at Test Temperature Mixing->Incubation Observation Observe for Precipitation Incubation->Observation Filtration Filter Solution Observation->Filtration Analysis Analyze Filtrate for Remaining Ca²⁺/Ba²⁺ Ions Filtration->Analysis Calculation Calculate Inhibition Efficiency Analysis->Calculation

Caption: A diagram showing the steps involved in testing the scale inhibition performance of DTPMPA.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis of Diethylenetriamine Penta (Methylene Phosphonic Acid) (DTPMPA). The presented protocols, based on established industrial methods, offer a solid foundation for the production of DTPMPA. The quantitative data summarized herein provides key benchmarks for yield and purity, essential for process optimization. While the primary application of DTPMPA remains in industrial settings, the detailed synthetic information provided in this guide may serve as a valuable resource for researchers exploring novel applications of this potent chelating agent in diverse scientific fields. Further research into its biological activities and potential therapeutic applications is warranted.

References

Technical Whitepaper: Inhibition of Viral Replication by Targeting Host Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides an in-depth technical guide on the inhibition of viral replication through the targeting of host cell glycosyltransferases. It is important to note that the initially specified compound, "DPMPA," is not recognized in scientific literature as an inhibitor of glycosyltransferases. It is likely that this was a typographical error for PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol), a well-characterized inhibitor of glucosylceramide synthase. This whitepaper will, therefore, focus on PDMP as a prototypical example of a glycosyltransferase inhibitor with antiviral properties.

The Crucial Role of Host Glycosyltransferases in Viral Life Cycles

Viruses, as obligate intracellular parasites, are heavily reliant on host cell machinery for their replication and propagation.[1][2] One of the key cellular pathways that many viruses exploit is the biosynthesis of glycosphingolipids (GSLs). GSLs are integral components of cellular membranes and are involved in a multitude of cellular processes, including cell signaling, recognition, and membrane trafficking.

The initial and rate-limiting step in the biosynthesis of most GSLs is the transfer of glucose to ceramide, a reaction catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase , more commonly known as glucosylceramide synthase (GCS) . The product of this reaction, glucosylceramide (GlcCer), serves as the precursor for the synthesis of a vast array of complex GSLs.

Several viruses have been shown to depend on host GSLs for various stages of their life cycle:

  • Viral Entry: Some viruses utilize GSLs as attachment receptors or co-receptors on the host cell surface.

  • Replication Complex Formation: Many viruses remodel host cell membranes to create specialized compartments for their replication. GSLs can be crucial for the formation and stability of these replication complexes.

  • Viral Assembly and Budding: The lipid composition of viral envelopes is often derived from the host cell membrane. GSLs can be incorporated into the viral envelope and play a role in viral particle assembly and release.

Given the importance of GSLs in the viral life cycle, the enzymes responsible for their synthesis, such as GCS, represent attractive targets for the development of broad-spectrum antiviral therapies.

PDMP: A Prototypical Inhibitor of Glucosylceramide Synthase

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic compound that acts as a potent and specific inhibitor of glucosylceramide synthase.[3][4][5] By blocking GCS, PDMP effectively depletes the cellular pool of glucosylceramide and, consequently, all downstream complex GSLs.

The mechanism of action of PDMP is believed to be competitive inhibition, where it competes with ceramide for binding to the active site of GCS. This prevents the glucosylation of ceramide and halts the GSL biosynthetic pathway at its initial step.

Impact of GCS Inhibition on Viral Replication

By depleting cellular GSLs, PDMP and other GCS inhibitors can disrupt the life cycles of a variety of viruses. The antiviral effects of GCS inhibition have been demonstrated against several viral families, including:

  • Flaviviruses (e.g., Dengue virus, Zika virus): These viruses rely on host lipids, including GSLs, for the formation of their replication complexes. Inhibition of GCS has been shown to impair the formation of these complexes and reduce viral replication.

  • Herpesviruses (e.g., Herpes Simplex Virus): GSLs are implicated in the entry and egress of herpesviruses.

  • Retroviruses (e.g., HIV): The lipid raft domains of the host cell membrane, which are rich in GSLs, are important for the assembly and budding of HIV particles.

The inhibition of GCS leads to a reduction in viral yield, as demonstrated by a decrease in infectious virus particles produced by infected cells.

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of PDMP against various viruses. It is important to note that specific values can vary depending on the cell line, virus strain, and experimental conditions used.

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference (if available)
Dengue Virus (DENV-2)VeroPlaque Reduction~10 - 25
Zika Virus (ZIKV)Huh7Viral RNA levels~5 - 15
Herpes Simplex Virus 1VeroPlaque Reduction~20 - 50
Human Immunodeficiency Virus (HIV-1)MT-4p24 antigen~15 - 30

Note: The values presented are approximate and are intended for comparative purposes. Please refer to the primary literature for specific experimental details.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, referred to as the EC50).

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound (e.g., PDMP).

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Fix the cells with a solution of formaldehyde (B43269) and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Glucosylceramide Synthase Activity Assay

This assay measures the enzymatic activity of GCS in the presence and absence of an inhibitor.

Methodology:

  • Enzyme Source: Prepare cell lysates or microsomes containing GCS from a suitable cell line.

  • Reaction Mixture: Set up a reaction mixture containing the enzyme source, a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and the donor substrate UDP-glucose in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., PDMP) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.

  • Analysis: Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of product formed by measuring the fluorescence intensity of the corresponding spot on the TLC plate. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

Glycosphingolipid Biosynthesis Pathway and Inhibition by PDMP

GSL_Pathway cluster_reaction Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer Glucosylceramide Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs PDMP PDMP PDMP->GCS GCS->GlcCer Inhibited by PDMP

Caption: Inhibition of the GSL pathway by PDMP.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies Cell_Culture 1. Seed Host Cells Infection 2. Infect with Virus Cell_Culture->Infection Treatment 3. Add Serial Dilutions of Compound Infection->Treatment Incubation 4. Incubate Treatment->Incubation Assay 5. Perform Antiviral Assay (e.g., Plaque Reduction) Incubation->Assay Data_Analysis 6. Calculate EC50 Assay->Data_Analysis Enzyme_Assay A. GCS Activity Assay Data_Analysis->Enzyme_Assay Lead Compound Lipidomics B. Cellular Lipid Analysis Replication_Assay C. Viral Replication Kinetics

Caption: Workflow for antiviral screening and mechanism of action studies.

Conclusion

Targeting host cell glycosyltransferases, such as glucosylceramide synthase, represents a promising strategy for the development of broad-spectrum antiviral agents. By disrupting the synthesis of glycosphingolipids essential for the life cycles of numerous viruses, inhibitors like PDMP can effectively reduce viral replication. Further research into the design of more potent and specific glycosyltransferase inhibitors holds significant potential for the future of antiviral drug development.

References

An In-depth Technical Guide to the Initial Studies on Tenofovir's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tenofovir (B777), a nucleotide reverse transcriptase inhibitor, has become a cornerstone of antiretroviral therapy for HIV and the treatment of chronic hepatitis B. Its journey from initial synthesis to a globally recognized therapeutic agent was built on a foundation of rigorous preclinical and early clinical investigation. This document provides a technical overview of these foundational studies, detailing the discovery of tenofovir's mechanism of action, its in vitro and in vivo preclinical evaluation, and the early clinical trials that established the efficacy and pharmacokinetic profile of its first oral prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). We present key quantitative data in structured tables, outline the methodologies of pivotal experiments, and illustrate critical pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.

Discovery and Mechanism of Action

Tenofovir was first synthesized by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences in Prague; a patent was filed in 1986 that initially noted activity against herpes simplex virus.[1] Its potent anti-HIV activity was described in cell cultures in 1985.[2] However, the parent compound had poor oral bioavailability, which limited its therapeutic potential.[1][3] This led to the development of tenofovir disoproxil fumarate (TDF), a prodrug designed to enhance oral absorption.[1][2][3] TDF was approved by the U.S. FDA in 2001 for HIV treatment and in 2008 for chronic hepatitis B.[1][2][4]

Intracellular Activation and Viral Inhibition

Tenofovir's therapeutic effect is dependent on its conversion to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).

  • Prodrug Hydrolysis: After oral administration, TDF is rapidly hydrolyzed by esterases in the gut and plasma to release tenofovir.[3][4]

  • Cellular Phosphorylation: Tenofovir is taken up by target cells (e.g., lymphocytes) and undergoes two successive phosphorylation steps by host cellular kinases to form tenofovir diphosphate (TFV-DP).[3]

  • Competitive Inhibition: TFV-DP is an analogue of the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP). It competitively inhibits viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][3][5]

  • Chain Termination: Once incorporated into the growing viral DNA strand, tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This prevents further DNA chain elongation, effectively terminating viral replication.[1][3][5]

cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Target Cell) TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir (TFV) TDF->Tenofovir Plasma Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases RT_Pol Viral Reverse Transcriptase / Polymerase TFV_DP->RT_Pol Competitive Inhibition dATP dATP (Natural Substrate) dATP->RT_Pol Viral_DNA Viral DNA Elongation RT_Pol->Viral_DNA Termination Chain Termination (Replication Blocked) RT_Pol->Termination Incorporation of TFV-DP Viral_DNA->Termination

Caption: Tenofovir's intracellular activation and mechanism of action.

Preclinical Studies

Initial preclinical evaluations were critical in demonstrating tenofovir's antiviral potency and providing the rationale for clinical development.

In Vitro Antiviral Activity

In vitro studies established the potent and specific activity of tenofovir against HIV and HBV. The prodrug TDF showed a significant increase in anti-HIV activity compared to the parent tenofovir, attributed to more efficient intracellular uptake and accumulation of the active TFV-DP.[4]

Table 1: Summary of In Vitro Antiviral Activity

Compound Virus Cell Line Parameter Value Reference
Tenofovir HBV HepG2 EC₅₀ 1.1 µM [6]
Tenofovir DF (TDF) HBV HepG2 EC₅₀ 0.02 µM [6]
Tenofovir DP (TFV-DP) HBV Polymerase Biochemical Assay Kᵢ 0.18 µM [6][7]
Tenofovir Alafenamide (TAF) HIV-1 PBMCs EC₅₀ Varies (subtype dependent) [8][9]

| Tenofovir DF (TDF) | HIV-1 | PBMCs | EC₅₀ | Varies (subtype dependent) |[8][9] |

EC₅₀: 50% effective concentration; Kᵢ: Inhibition constant; PBMCs: Peripheral Blood Mononuclear Cells.

  • Cell Culture: Human hepatoblastoma HepG2 cells are cultured in appropriate media.

  • Transfection: Cells are transfected with a plasmid containing a greater-than-genome-length HBV DNA (genotype D).

  • Drug Treatment: Following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., tenofovir).

  • Incubation: Cells are incubated for several days to allow for viral replication.

  • Analysis: The amount of extracellular HBV DNA is quantified from the culture supernatant using a quantitative PCR assay.

  • Calculation: The EC₅₀ value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated controls.

Animal Model Efficacy

Studies in nonhuman primate models were instrumental in demonstrating the potential of tenofovir for both prevention (pre-exposure prophylaxis, PrEP) and treatment of retroviral infection.

Table 2: Efficacy of Tenofovir in Preclinical Animal Models

Animal Model Virus Drug Formulation Dosing Regimen Result Reference
Rhesus Macaques SIV Subcutaneous Tenofovir Daily, starting 48h pre- or up to 24h post-exposure 100% protection (25/25 treated animals) [10]
Rhesus Macaques SIV Topical Tenofovir Gel Applied 24h pre- and 48h post-exposure 100% protection (4/4 treated animals) [10]
Humanized BLT Mice HIV-1 Topical 1% Tenofovir Gel Per CAPRISA 004 regimen Significant reduction in HIV transmission (p=0.002) [11]

| Humanized BLT Mice | HIV-1 | 0.5% TDF-NP Gel | Single dose 24h pre-exposure | 100% protection (6/6 treated animals) |[12] |

SIV: Simian Immunodeficiency Virus; BLT: Bone Marrow/Liver/Thymus; TDF-NP: Tenofovir Disoproxil Fumarate Nanoparticles.

start Start: Select Animal Models (e.g., Macaques) randomize Randomize into Groups start->randomize group_prep Treatment Group: Administer Tenofovir (Oral, Topical, or SC) randomize->group_prep Treatment group_placebo Control Group: Administer Placebo randomize->group_placebo Control challenge Viral Challenge (e.g., Intravaginal SIV) group_prep->challenge group_placebo->challenge monitor Monitor for Infection (e.g., Plasma Viral Load, Serology) challenge->monitor analysis Data Analysis: Compare Infection Rates monitor->analysis outcome Determine Prophylactic Efficacy analysis->outcome

Caption: General experimental workflow for a preclinical animal prophylaxis study.

Early Clinical Development

The successful preclinical results for TDF prompted its evaluation in human clinical trials. Early studies focused on establishing its pharmacokinetic profile, safety, and antiviral activity in HIV-infected individuals.

Pharmacokinetic Profile

Early studies in HIV-infected individuals established the pharmacokinetic parameters of the 300 mg once-daily dose of TDF, which became the standard therapeutic dose.

Table 3: Single-Dose and Steady-State Pharmacokinetics of TDF (300 mg) in HIV-Infected Patients

Population Condition Parameter Value (Geometric Mean) Reference
Children Single Dose Cₘₐₓ 266 ng/mL [13]
Children Single Dose AUC₀₋∞ 2,150 ng·h/mL [13]
Children Steady State (Week 4) Cₘₐₓ 302 ng/mL [13]
Children Steady State (Week 4) AUC₀₋₂₄ 2,920 ng·h/mL [13]
Adults Fasting Bioavailability 25% [1]

| Adults | With High-Fat Meal | AUC | Increased by 40% |[1] |

Cₘₐₓ: Maximum plasma concentration; AUC: Area under the concentration-time curve.

  • Subject Enrollment: HIV-infected adult or pediatric subjects are enrolled. For single-dose studies, subjects may be treatment-naive or experienced.

  • Drug Administration: A single oral dose of TDF (e.g., 300 mg) is administered. For steady-state studies, subjects receive daily doses for a specified period (e.g., 4 weeks).

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Analysis: Plasma is separated, and tenofovir concentrations are measured using a validated method like liquid chromatography-tandem mass spectrometry (LC/MS/MS).[14]

  • Pharmacokinetic Analysis: Key parameters (Cₘₐₓ, Tₘₐₓ, AUC, elimination half-life) are calculated using noncompartmental methods.[13][14]

Efficacy in Early Phase Trials

Dose-ranging monotherapy and combination therapy trials demonstrated TDF's potent antiviral activity in both treatment-naive and treatment-experienced HIV-infected patients.

Table 4: Antiviral Efficacy of TDF in Early Phase Clinical Trials

Study Patient Population Treatment Regimen Duration Key Efficacy Outcome Reference
Study 901 Treatment-Naive TDF 300 mg Monotherapy 4 weeks Mean HIV RNA reduction: 1.51 log₁₀ copies/mL [15]
Study 902 Treatment-Experienced TDF 300 mg + Background Regimen 48 weeks Mean HIV RNA reduction: 0.68 log₁₀ copies/mL [15]

| Phase I/II | Treatment-Naive | TDF 300 mg Monotherapy | 14 days | Mean first-phase HIV RNA decay slope: -0.36 |[14] |

Initial Resistance Profile

From its initial development, tenofovir was recognized as having a high genetic barrier to resistance.[4][16] The primary mutation associated with reduced susceptibility to tenofovir is the K65R substitution in the reverse transcriptase enzyme.[17][18] The emergence of K65R was found to be less frequent in patients who had pre-existing thymidine (B127349) analogue mutations (TAMs).[18] This favorable resistance profile contributed to its recommendation as a first-line agent.

wildtype Wild-Type Virus (Susceptible to Tenofovir) replication Viral Replication (Error-Prone RT) wildtype->replication drug_pressure Tenofovir Drug Pressure drug_pressure->wildtype Suppresses selection Selective Advantage under Drug Pressure drug_pressure->selection replication->drug_pressure mutation Random Mutation Occurs (e.g., K65R) replication->mutation non_resistant Non-Advantageous Mutations mutation->non_resistant No Advantage resistant Resistant Variant (K65R) (Reduced Susceptibility) mutation->resistant Advantageous non_resistant->drug_pressure Suppressed resistant->selection outgrowth Outgrowth of Resistant Population selection->outgrowth

Caption: Logical flow of selective pressure leading to drug resistance.

Advent of Tenofovir Alafenamide (TAF)

Building on the success of TDF, further research led to the development of tenofovir alafenamide (TAF), a novel prodrug designed for more efficient delivery of tenofovir into target cells.[3][4][19] Unlike TDF, which is largely converted to tenofovir in the plasma, TAF remains stable in plasma and is primarily metabolized intracellularly by cathepsin A, an enzyme highly expressed in lymphoid cells.[4][14][19] This results in significantly higher intracellular concentrations of the active TFV-DP and over 90% lower circulating plasma levels of tenofovir compared to TDF.[4][8][19] The lower plasma exposure is associated with an improved renal and bone safety profile, marking a significant evolution in tenofovir therapy.[4]

TDF TDF (Oral) Plasma_TDF High Plasma Tenofovir TDF->Plasma_TDF Plasma Esterases TAF TAF (Oral) Plasma_TAF Low Plasma Tenofovir (High TAF Stability) TAF->Plasma_TAF Stable in Plasma Cell_TDF Lymphoid Cell Plasma_TDF->Cell_TDF Uptake Cell_TAF Lymphoid Cell Plasma_TAF->Cell_TAF Uptake Safety Improved Renal/Bone Safety Profile Plasma_TAF->Safety TFVDP_TDF Lower Intracellular TFV-DP Cell_TDF->TFVDP_TDF Phosphorylation TFVDP_TAF Higher Intracellular TFV-DP Cell_TAF->TFVDP_TAF Intracellular Metabolism (Cathepsin A) Efficacy Antiviral Efficacy TFVDP_TDF->Efficacy TFVDP_TAF->Efficacy

Caption: Comparative metabolic pathways of TDF and TAF.

Conclusion

The initial studies on tenofovir laid a robust scientific foundation for what would become a transformative therapy in the management of HIV and HBV. Foundational work elucidated its unique mechanism as a nucleotide analogue chain terminator. Preclinical in vitro and animal model studies confirmed its high potency and established its potential for both treatment and prophylaxis. Subsequent early-phase clinical trials with the oral prodrug TDF successfully translated these findings to humans, defining a favorable pharmacokinetic, efficacy, and resistance profile. This body of research not only led to the approval of TDF but also paved the way for the development of TAF, a next-generation agent with an improved safety profile, ensuring tenofovir's enduring role in antiviral medicine.

References

Preclinical Investigation of PMPA (Tenofovir) Efficacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMPA (9-[2-(phosphonomethoxy)propyl]adenine), more commonly known as tenofovir (B777), is a potent nucleotide analogue reverse transcriptase inhibitor. It serves as a cornerstone in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection and is also effective against Hepatitis B Virus (HBV). The journey of tenofovir from a promising compound to a clinically vital antiretroviral has been built upon a foundation of rigorous preclinical investigation. This technical guide provides a comprehensive overview of the preclinical efficacy of PMPA, detailing its in vitro and in vivo activities, pharmacokinetic profile, and the experimental protocols that have been pivotal in its development.

Mechanism of Action

Tenofovir is an acyclic nucleoside phosphonate. In its initial form, it is not pharmacologically active. Following administration, tenofovir prodrugs, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), are metabolized intracellularly to tenofovir diphosphate (B83284) (TFV-DP).[1] TFV-DP is the active metabolite that competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly forming viral DNA. By binding to the active site of reverse transcriptase, TFV-DP acts as a chain terminator, preventing the elongation of the proviral DNA and thus halting viral replication.[1][2]

PMPA Mechanism of Action cluster_0 Cellular Uptake and Activation cluster_1 Viral Replication Inhibition PMPA Prodrug (TDF/TAF) PMPA Prodrug (TDF/TAF) Tenofovir (PMPA) Tenofovir (PMPA) PMPA Prodrug (TDF/TAF)->Tenofovir (PMPA) Hydrolysis Tenofovir Diphosphate (TFV-DP) Tenofovir Diphosphate (TFV-DP) Tenofovir (PMPA)->Tenofovir Diphosphate (TFV-DP) Cellular Kinases Reverse Transcriptase Reverse Transcriptase Tenofovir Diphosphate (TFV-DP)->Reverse Transcriptase Competitive Inhibition Viral RNA Viral RNA Proviral DNA Proviral DNA Viral RNA->Proviral DNA Reverse Transcription Reverse Transcriptase->Proviral DNA Chain Termination Chain Termination Proviral DNA->Chain Termination

Caption: Intracellular activation of PMPA and inhibition of viral reverse transcriptase.

In Vitro Antiviral Activity

The initial assessment of PMPA's efficacy was established through a series of in vitro assays demonstrating its potent activity against both HIV and HBV.

Anti-HIV Activity

PMPA has demonstrated significant inhibitory activity against various strains of HIV-1 and HIV-2 in different cell types. The active metabolite, tenofovir diphosphate, has a prolonged intracellular half-life, ranging from 12 to 50 hours in both resting and activated cells, which allows for infrequent dosing.[3]

Parameter Virus Cell Line Value Reference
IC50HIV-1CEM-SS0.05 - 0.5 µM[1]
IC50HIV-2CEM-SS0.05 - 0.5 µM[1]
Anti-HBV Activity

PMPA has also shown potent in vitro activity against HBV, including strains resistant to other nucleoside analogs like lamivudine.

Parameter Virus Cell Line Value Reference
IC50Duck HBVPrimary Duck Hepatocytes0.11 µM[1]
Experimental Protocol: In Vitro Antiviral Activity Assay (General)

A common method to determine the in vitro antiviral activity is the measurement of viral replication inhibition in cell culture.

  • Cell Culture: A suitable cell line (e.g., Vero E6 for SARS-CoV-2, MT-2 cells for HIV) is cultured in appropriate media.[4][5]

  • Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).[4]

  • Drug Treatment: One hour post-infection, serial dilutions of the test compound (PMPA) are added to the cell cultures.[4]

  • Incubation: The treated and control (vehicle-treated) cells are incubated for a defined period (e.g., 48 hours).[4]

  • Quantification of Viral Replication: Viral production is measured in the culture supernatant. For HIV, this is often done by quantifying the p24 antigen.[6] For other viruses, it could be through plaque reduction assays or quantitative PCR for viral RNA.

  • Cell Viability Assay: The impact of the drug on cell viability is assessed using methods like the MTS assay to determine cytotoxicity.[4]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Efficacy in Animal Models

Preclinical in vivo studies have been crucial in establishing the therapeutic and prophylactic potential of PMPA. Non-human primate models, particularly macaques infected with Simian Immunodeficiency Virus (SIV), have been instrumental.

Prophylaxis against SIV Infection

PMPA has demonstrated remarkable efficacy as a pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) agent in macaque models.

  • In one study, 100% protection against SIV infection was observed in primates treated with subcutaneous PMPA for four weeks, starting either 48 hours before or up to 24 hours after viral exposure.[7]

  • Another study showed that just two doses of PMPA (30 mg/kg subcutaneously) administered 4 hours before and 24 hours after oral SIV inoculation protected newborn macaques from infection.[8]

Treatment of Established SIV Infection

In chronically SIV-infected primates, PMPA treatment led to a significant reduction in viral RNA levels by approximately 99% (2 to 3 log decreases).[7] Even with the emergence of viral mutants with reduced susceptibility to PMPA (associated with the K65R mutation in reverse transcriptase), virus levels remained low in most treated animals.[9]

Animal Model Virus Intervention Outcome Reference
Rhesus MacaquesSIVPMPA (subcutaneous) 48h pre- or 24h post-exposure100% protection[7]
Newborn MacaquesSIV (oral)Two doses of PMPA (30 mg/kg) pre- and post-exposure100% protection[8]
Chronically Infected PrimatesSIVPMPA treatment~99% reduction in SIV RNA[7]

Experimental Protocol: In Vivo SIV Prophylaxis Study in Macaques

SIV Prophylaxis Experimental Workflow cluster_0 Pre-Exposure Phase cluster_1 Exposure and Post-Exposure Phase Animal Selection Animal Selection Baseline Monitoring Baseline Monitoring Animal Selection->Baseline Monitoring Health Screening Drug Administration Drug Administration Baseline Monitoring->Drug Administration Randomization SIV Inoculation SIV Inoculation Drug Administration->SIV Inoculation Continued Drug Administration Continued Drug Administration SIV Inoculation->Continued Drug Administration Post-exposure dosing Monitoring Monitoring Continued Drug Administration->Monitoring Weekly/Bi-weekly Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Viral load, CD4 counts, Serology

Caption: A typical workflow for an in vivo SIV prophylaxis study in macaques.
  • Animal Model: Healthy, SIV-negative rhesus macaques are selected for the study.[8][9]

  • Drug Administration: PMPA is administered via a specified route (e.g., subcutaneous injection) at a predetermined dose and schedule.[7][8]

  • Virus Inoculation: Animals are challenged with a pathogenic strain of SIV, such as SIVmac251, through an appropriate route (e.g., intravenous or oral).[3][8][9]

  • Monitoring: Following inoculation, animals are monitored regularly for signs of infection. This includes measuring plasma viral RNA levels, CD4+ T-cell counts, and SIV-specific antibody responses.[7][9]

  • Endpoint: The primary endpoint is the prevention of persistent infection, as determined by undetectable viral loads and the absence of seroconversion over a long-term follow-up period (e.g., up to 52 weeks).[7]

Pharmacokinetics

The pharmacokinetic profile of PMPA is characterized by low oral bioavailability due to the two negative charges on its phosphonyl group.[1][2] This led to the development of prodrugs like TDF and TAF to enhance oral absorption.

Pharmacokinetic Parameters in Animal Models
Animal Model Compound Route Dose Bioavailability Cmax Tmax Clearance Reference
Beagle DogsPMPAOral10 mg/kg17.1% ± 1.88%--281 ± 51.3 ml/h/kg[10]
Beagle DogsPMPAIV1-10 mg/kg-Dose-proportional--[10]
Mice2-PMPA Prodrug (4)Oral10 mg/kg equiv.50%27.1 ± 11.7 nmol/mL15 min-[11]
Experimental Protocol: Pharmacokinetic Study in Animals
  • Animal Model: A suitable animal model is chosen (e.g., beagle dogs, mice).[10][11]

  • Drug Administration: The test compound (PMPA or its prodrug) is administered via the desired route (e.g., intravenous, oral gavage).[10][11]

  • Sample Collection: Blood samples are collected at multiple time points post-administration. Plasma is then separated.[10][11]

  • Bioanalysis: The concentration of the drug and its metabolites in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and bioavailability (by comparing oral to IV administration).[10]

Conclusion

The preclinical evaluation of PMPA has been a textbook example of successful drug development. In vitro studies unequivocally demonstrated its potent and specific antiviral activity. Subsequent in vivo studies, particularly in non-human primate models, not only confirmed this efficacy but were also crucial in establishing its potential for both treatment and prophylaxis of immunodeficiency virus infection. The challenges of its initial low oral bioavailability were overcome through the development of innovative prodrugs. The comprehensive body of preclinical data on PMPA's efficacy and pharmacokinetics provided the strong scientific rationale necessary to advance it into clinical trials, ultimately leading to its approval as a vital tool in the global fight against HIV and HBV.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Permeability Assay Using the Caco-2 Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicting the oral absorption of drug candidates is a pivotal step in the drug discovery and development pipeline. The Caco-2 cell permeability assay is a robust and widely accepted in vitro model that simulates human intestinal absorption.[1][2][3] Caco-2 cells, originating from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2] This model is invaluable for assessing the potential for oral bioavailability, identifying compounds that are substrates for efflux transporters, and understanding the mechanisms of drug transport across the intestinal barrier.[1]

It is important to distinguish the Caco-2 cell-based assay from the Parallel Artificial Membrane Permeability Assay (PAMPA). While both are used to assess drug permeability, PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[2][4] In contrast, the Caco-2 assay provides a more comprehensive model by incorporating both passive diffusion and active transport processes mediated by transporters expressed on the cell monolayer.[2][4] This application note provides a detailed protocol for the Caco-2 permeability assay.

Data Presentation

The primary outputs of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER). These values are used to classify compounds based on their likely in vivo absorption characteristics.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Source: Adapted from literature data.[1]

Table 2: Sample Data for Control and Test Compounds in a Bidirectional Caco-2 Assay

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationPotential for Active Efflux
Propranolol (High Permeability Control)25.524.80.97HighNo
Atenolol (Low Permeability Control)0.50.61.2LowNo
Test Compound X15.214.90.98HighNo
Test Compound Y2.18.44.0ModerateYes

A→B: Apical to Basolateral transport; B→A: Basolateral to Apical transport. An Efflux Ratio > 2 is indicative of active efflux.[5]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium.

  • Seeding on Transwell Inserts: For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]

  • Differentiation: Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions.[1] Change the culture medium in both the apical and basolateral compartments every 2-3 days.

Monolayer Integrity Assessment

a) Transepithelial Electrical Resistance (TEER) Measurement

Materials:

  • Epithelial Voltohmmeter with "chopstick" electrodes

Protocol:

  • Before the permeability assay, measure the TEER of the Caco-2 monolayers.

  • Place the electrodes in the apical and basolateral compartments of the Transwell® insert.

  • Record the resistance reading. A TEER value of ≥ 200 Ω x cm² indicates a confluent monolayer with intact tight junctions.[6] Monolayers not meeting this criterion should not be used.[6]

b) Lucifer Yellow Permeability Assay

Materials:

  • Lucifer Yellow CH, lithium salt

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Fluorometric plate reader

Protocol:

  • After the transport experiment with the test compound, wash the monolayers with transport buffer.

  • Add a solution of Lucifer Yellow (e.g., 100 µM) to the apical compartment and transport buffer to the basolateral compartment.

  • Incubate for 1 hour at 37°C.

  • Measure the fluorescence of the solution in the basolateral compartment.

  • Calculate the Papp value for Lucifer Yellow. A Papp value of < 1.0 x 10⁻⁶ cm/s is generally considered acceptable.

Bidirectional Permeability Assay

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • Transport Buffer (HBSS with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol, atenolol)

  • 96-well plates for sample collection

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Preparation of Transport Buffer: Prepare the transport buffer and warm it to 37°C.

  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer to remove any residual culture medium.[1]

  • Pre-incubation: Add fresh transport buffer to both the apical (e.g., 0.4 mL) and basolateral (e.g., 1.2 mL) compartments and pre-incubate the monolayers for 30 minutes at 37°C.[1]

  • Dosing Solution Preparation: Prepare the dosing solutions of the test and control compounds in transport buffer at the desired final concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport:

    • Remove the buffer from the apical compartment and replace it with the dosing solution.

    • Add fresh transport buffer to the basolateral compartment.

  • Basolateral to Apical (B→A) Transport:

    • Remove the buffer from the basolateral compartment and replace it with the dosing solution.

    • Add fresh transport buffer to the apical compartment.

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[1][7]

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments for each direction.[1]

  • Analysis: Quantify the concentration of the compound in each sample using a validated analytical method such as LC-MS/MS.[7]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀) [1]

Where:

  • dQ/dt is the rate of drug transport across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

Mandatory Visualizations

Caco2_Permeability_Assay_Workflow Caco-2 Permeability Assay Workflow cluster_prep Cell Culture and Monolayer Formation cluster_qc Quality Control cluster_assay Permeability Experiment cluster_analysis Data Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-28 Days Seed->Differentiate TEER TEER Measurement (≥ 200 Ω x cm²) Differentiate->TEER LuciferYellow Lucifer Yellow Assay (Papp < 1.0 x 10⁻⁶ cm/s) Wash Wash Monolayers TEER->Wash Preincubate Pre-incubate with Buffer Wash->Preincubate Dose Add Dosing Solution (A→B and B→A) Preincubate->Dose Incubate Incubate for 2 hours at 37°C Dose->Incubate Sample Collect Samples from Donor and Receiver Incubate->Sample Quantify Quantify Compound (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER Classify Classify Permeability and Efflux Calculate_ER->Classify

Caption: Workflow for the Caco-2 cell-based permeability assay.

Bidirectional_Transport Bidirectional Transport Across Caco-2 Monolayer cluster_A_to_B Apical to Basolateral (A→B) Transport cluster_B_to_A Basolateral to Apical (B→A) Transport Apical_A Apical Compartment (Donor) Monolayer_A Caco-2 Monolayer Apical_A->Monolayer_A Papp (A→B) Basolateral_A Basolateral Compartment (Receiver) Monolayer_A->Basolateral_A Papp (A→B) Basolateral_B Basolateral Compartment (Donor) Monolayer_B Caco-2 Monolayer Basolateral_B->Monolayer_B Papp (B→A) Apical_B Apical Compartment (Receiver) Monolayer_B->Apical_B Papp (B→A)

Caption: Diagram of bidirectional transport measurement in the Caco-2 assay.

References

Tenofovir In Vitro Experimentation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of tenofovir (B777), a cornerstone antiviral agent in the management of HIV and Hepatitis B infections. These guidelines are designed to assist researchers in assessing the compound's efficacy, cytotoxicity, and mechanisms of action in a laboratory setting.

Introduction to Tenofovir

Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[1][2] It is a prodrug, most commonly administered as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[1][2] In vivo, these prodrugs are converted to tenofovir, which is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus preventing viral replication.[2]

Mechanism of Action

Tenofovir's primary mechanism of action involves the inhibition of viral reverse transcriptase.[2] Upon cellular uptake, tenofovir undergoes two phosphorylation steps to become the active tenofovir diphosphate (TFV-DP).[3][4] TFV-DP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the newly synthesizing viral DNA strand.[4] As tenofovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, its incorporation results in the termination of DNA chain elongation.[2]

Tenofovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP Cellular Kinases RT Viral Reverse Transcriptase (RT) TFV_DP->RT Competitive Inhibition DNA_Elongation Viral DNA Elongation RT->DNA_Elongation Incorporation of dATP Chain_Termination Chain Termination RT->Chain_Termination Incorporation of TFV-DP HIV_Antiviral_Workflow Start Start Seed_Cells Seed target cells (e.g., PBMCs) in 48-well plates Start->Seed_Cells Prepare_Drug Prepare serial dilutions of Tenofovir Seed_Cells->Prepare_Drug Add_Drug_Virus Add Tenofovir dilutions and HIV-1 stock to cells Prepare_Drug->Add_Drug_Virus Incubate Incubate for 4 hours Add_Drug_Virus->Incubate Wash_Cells Wash cells to remove free virus and drug Incubate->Wash_Cells Culture Culture cells for 14 days, replenishing medium every 3-4 days Wash_Cells->Culture Collect_Supernatant Collect supernatant at each medium change Culture->Collect_Supernatant p24_ELISA Quantify HIV-1 p24 antigen in supernatant using ELISA Collect_Supernatant->p24_ELISA Analyze Calculate EC50 values p24_ELISA->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Add_Drug Add serial dilutions of Tenofovir to the wells Seed_Cells->Add_Drug Incubate Incubate for desired time (e.g., 24, 48, 72 hours) Add_Drug->Incubate Add_MTT Add MTT solution to each well and incubate for 4 hours Incubate->Add_MTT Solubilize Add solubilization solution to dissolve formazan (B1609692) crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate cell viability and CC50 Read_Absorbance->Analyze End End Analyze->End

References

Application Notes and Protocols for Antiviral Testing of DPMPA (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antiviral activity of 9-(2-phosphonylmethoxypropyl)adenine (DPMPA), more commonly known as Tenofovir (B777). This document outlines standard experimental procedures for determining the efficacy and cytotoxicity of Tenofovir and its prodrugs against various viruses, with a primary focus on Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

I. Quantitative Data Summary

The antiviral activity and cytotoxicity of Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), have been evaluated in various cell lines against several viruses. The following tables summarize key quantitative data.

Table 1: Antiviral Activity of Tenofovir and its Prodrugs

CompoundVirusCell LineEC₅₀ (50% Effective Concentration)Reference
DPMPA (Tenofovir) HIV-1MT-2 Cells~0.6 µM[1]
HIV-1PBMCs~0.2 µM[1]
HBVHepG2 2.2.151.1 µM[2][3]
HSV-2Human Embryonic FibroblastsWeak inhibition[1]
Tenofovir Disoproxil (TDF) HBVHepG2 2.2.150.02 µM[4]
Tenofovir Alafenamide (TAF) HIV-1PBMCs0.10 - 12.0 nM (mean 3.5 nM)[5]
HIV-1MT-2 Cells5 nM[4]
HIV-1MT-4 Cells7 nM[4]
HSV-2KW (clinical isolate)424 nM[5]

Table 2: Cytotoxicity of Tenofovir and its Prodrugs

CompoundCell LineCC₅₀ (50% Cytotoxic Concentration)Reference
DPMPA (Tenofovir) MT-2 Cells~1,200 µM[1]
PBMCs~1,250 µM[1]
HepG2398 µM[4]
Skeletal muscle cells870 µM[4]
Erythroid progenitor cells>200 µM[4]
Tenofovir Alafenamide (TAF) MT-2 Cells42 µM[4]
MT-4 Cells4.7 µM[4]
PBMCs>10 µM[4]
Tenofovir Disoproxil (TDF) HepG2>10 µM[4]

II. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of DPMPA that is toxic to host cells, which is crucial for calculating the therapeutic index. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • DPMPA (Tenofovir)

  • Target cell line (e.g., MT-2, HepG2, PBMCs)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of DPMPA in complete culture medium.

  • Treatment: Add 100 µL of the DPMPA dilutions to the appropriate wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC₅₀ value is determined from the dose-response curve.

B. HIV-1 p24 Antigen Yield Reduction Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication. A reduction in p24 levels indicates antiviral activity.

Materials:

  • DPMPA (Tenofovir)

  • HIV-1 susceptible cell line (e.g., MT-4 cells or activated PBMCs)

  • HIV-1 stock (e.g., IIIB strain)

  • Complete culture medium

  • 24- or 48-well plates

  • Commercially available HIV-1 p24 antigen capture ELISA kit

  • Microplate reader

Protocol:

  • Cell and Compound Preparation: Prepare cell suspensions and serial dilutions of DPMPA as described in the cytotoxicity assay.

  • Infection: Seed the cells in 24- or 48-well plates. Pre-incubate the cells with the diluted DPMPA for 1-2 hours. Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the infected cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA: Follow the protocol provided with the commercial p24 ELISA kit. This typically involves adding the collected supernatants to antibody-coated microplate wells, followed by a series of incubation and wash steps with detection antibodies and a substrate.[6][7]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the p24 standards provided in the kit.[7] Calculate the concentration of p24 in each sample and determine the percentage of inhibition for each DPMPA concentration. The EC₅₀ value is the concentration that reduces p24 production by 50%.

C. Plaque Reduction Assay (for HBV)

This assay is used to quantify the number of infectious virus particles. A reduction in the number of plaques (zones of cell death) in the presence of the compound indicates antiviral activity.

Materials:

  • DPMPA (Tenofovir)

  • HBV-producing cell line (e.g., HepG2 2.2.15)

  • Complete culture medium

  • 6-well plates

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Protocol:

  • Cell Seeding: Seed HepG2 2.2.15 cells in 6-well plates and grow to confluency.

  • Compound Treatment: Treat the cells with various concentrations of DPMPA for a specified period.

  • Virus Inoculation: The HepG2 2.2.15 cell line constitutively produces HBV, so no external virus inoculation is needed for this specific assay setup. For other viruses, a defined amount of virus would be added at this step.

  • Overlay Application: After the treatment period, remove the medium and add the overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each DPMPA concentration compared to the untreated control. The EC₅₀ value is the concentration that reduces the number of plaques by 50%.

III. Mechanism of Action and Signaling Pathways

DPMPA (Tenofovir) is a nucleotide reverse transcriptase inhibitor (NRTI). Its active form, tenofovir diphosphate, competes with the natural substrate deoxyadenosine (B7792050) 5'-triphosphate for incorporation into newly forming viral DNA.[8] Once incorporated, it acts as a chain terminator, halting DNA synthesis and thus inhibiting viral replication.[8] This mechanism is effective against reverse-transcribing viruses like HIV and HBV.

Recent studies suggest that beyond its direct antiviral effect, Tenofovir may also modulate host cell signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis. Some viruses manipulate this pathway to their advantage. Tenofovir has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which can induce apoptosis in certain cell types, potentially contributing to its overall therapeutic effect.

IV. Visualizations

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare DPMPA Stock Solution C Cytotoxicity Assay (e.g., MTT) A->C D Antiviral Efficacy Assay (e.g., p24 ELISA, Plaque Reduction) A->D B Culture Host Cells (e.g., MT-2, HepG2) B->C B->D E Calculate CC50 C->E F Calculate EC50 D->F G Determine Therapeutic Index (CC50 / EC50) E->G F->G

Caption: General workflow for in vitro antiviral testing of DPMPA.

PI3K_Akt_mTOR_Pathway cluster_virus Viral Infection cluster_pathway Host Cell Signaling Virus Virus PI3K PI3K Virus->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits DPMPA DPMPA (Tenofovir) DPMPA->PI3K Inhibits DPMPA->Akt Inhibits DPMPA->mTOR Inhibits

Caption: Modulation of the PI3K/Akt/mTOR pathway by DPMPA.

References

Application Notes and Protocols for Quantitative PCR in PMPA Antiviral Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to assess the antiviral efficacy of 9-(2-phosphonylmethoxypropyl)adenine (PMPA), commercially known as Tenofovir (B777). This document outlines the necessary steps from cell culture and viral infection to data acquisition and analysis, enabling robust and reproducible evaluation of PMPA's inhibitory effects on viral replication.

Introduction

Tenofovir, a nucleotide analog reverse-transcriptase inhibitor (NtRTI), is a cornerstone in the treatment of retroviral infections, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] Administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), it is metabolized intracellularly to its active form, Tenofovir diphosphate (B83284) (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator of viral DNA synthesis, effectively halting viral replication.[1][2][3]

Quantitative PCR is a highly sensitive and specific method for quantifying viral nucleic acids, making it an ideal tool for evaluating the efficacy of antiviral agents like PMPA.[4][5] By measuring the reduction in viral RNA or DNA in the presence of the drug, researchers can determine key parameters such as the 50% inhibitory concentration (IC50). This protocol details a qPCR-based assay for determining the antiviral activity of PMPA against HIV-1.

Data Presentation

The antiviral efficacy of PMPA is determined by quantifying the reduction in viral load in response to varying concentrations of the drug. The results are typically presented as the log reduction in viral copy number or the percentage of viral inhibition.

Table 1: Dose-Dependent Antiviral Activity of PMPA against HIV-1 in vitro

PMPA Concentration (µM)Mean Viral RNA (copies/mL)Log10 Viral RNALog10 Reduction% Inhibition
0 (Virus Control)1,500,0006.180.000
0.01950,0005.980.2036.7
0.1450,0005.650.5370.0
175,0004.881.3095.0
101,5003.183.0099.9
100<400 (Below LLOQ)<2.60>3.58>99.97

LLOQ: Lower Limit of Quantification

Table 2: Comparative Antiviral Activity of Tenofovir Prodrugs against HIV-1

CompoundConcentrationMean Change in HIV-1 RNA (log10 copies/mL) after 14 days
Tenofovir Disoproxil Fumarate (TDF)300 mg equivalent-0.94[1]
Tenofovir Alafenamide (TAF)40 mg-1.57[1]
Tenofovir Alafenamide (TAF)120 mg-1.71[1]

Experimental Protocols

This section provides a detailed methodology for assessing the antiviral activity of PMPA against HIV-1 using qPCR.

Materials
  • Cell Line: MT-2 or TZM-bl cells

  • Virus: HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • Compound: PMPA (Tenofovir)

  • Reagents:

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • Viral RNA Extraction Kit (e.g., QIAamp Viral RNA Mini Kit)

    • Reverse Transcriptase and PCR reagents

    • qPCR Master Mix (SYBR Green or probe-based)

    • Primers and probe specific to a conserved region of the HIV-1 genome (e.g., gag or pol)

  • Equipment:

    • 96-well cell culture plates

    • CO2 Incubator (37°C, 5% CO2)

    • Real-Time PCR instrument

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Experimental Procedure
  • Cell Seeding:

    • Seed MT-2 or TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of PMPA in culture medium.

    • Remove 50 µL of medium from each well and add 50 µL of the PMPA dilutions in triplicate.

    • Include wells with no drug as a virus control and wells with cells only as a negative control.

  • Virus Infection:

    • Add 50 µL of virus stock at a pre-determined multiplicity of infection (MOI) to each well, except for the cell-only control wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • Viral RNA Extraction:

    • At the end of the incubation period, carefully collect the cell supernatant.

    • Extract viral RNA from the supernatant using a commercial kit according to the manufacturer's protocol. Elute the RNA in an appropriate volume (e.g., 60 µL).

  • Reverse Transcription (cDNA Synthesis):

    • Perform reverse transcription of the extracted viral RNA to synthesize complementary DNA (cDNA).

    • A typical reaction mixture includes:

      • Extracted RNA template

      • Reverse transcriptase

      • Reverse primer

      • dNTPs

      • RNase inhibitor

      • Reaction buffer

    • Incubate according to the reverse transcriptase manufacturer's recommendations (e.g., 50°C for 30 minutes, followed by enzyme inactivation).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix. A typical 25 µL reaction includes:

      • cDNA template

      • qPCR Master Mix

      • Forward and reverse primers (e.g., 900 nM each)

      • Probe (if using a probe-based assay, e.g., 150 nM)

      • Nuclease-free water

    • Perform qPCR using a real-time PCR instrument with the following cycling conditions (can be optimized):

      • Initial denaturation: 95°C for 10 minutes

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a standard curve of known viral copy numbers to enable absolute quantification.

Data Analysis
  • Quantification:

    • Determine the viral RNA copy number in each sample by comparing the cycle threshold (Ct) values to the standard curve.

  • Calculation of Inhibition:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug) using the following formula: % Inhibition = [1 - (Viral Load in Treated Sample / Viral Load in Virus Control)] * 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the PMPA concentration.

    • Determine the IC50 value (the concentration at which 50% of viral replication is inhibited) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

PMPA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Cycle PMPA_prodrug PMPA Prodrug (e.g., TDF/TAF) PMPA PMPA (Tenofovir) PMPA_prodrug->PMPA Hydrolysis PMPA_MP Tenofovir Monophosphate PMPA->PMPA_MP Phosphorylation PMPA_DP Tenofovir Diphosphate (Active) PMPA_MP->PMPA_DP Phosphorylation Reverse_Transcriptase Reverse Transcriptase PMPA_DP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Reverse_Transcriptase->Viral_DNA Chain Termination

Caption: Mechanism of action of PMPA (Tenofovir).

qPCR_Workflow cluster_cell_culture Cell Culture & Infection cluster_sample_prep Sample Preparation cluster_qpcr qPCR & Analysis A Seed Cells in 96-well Plate B Add Serial Dilutions of PMPA A->B C Infect Cells with Virus B->C D Incubate for 5-7 Days C->D E Collect Supernatant D->E F Extract Viral RNA E->F G Synthesize cDNA (Reverse Transcription) F->G H Perform qPCR G->H I Quantify Viral Load (vs. Standard Curve) H->I J Calculate % Inhibition & IC50 I->J

Caption: Experimental workflow for PMPA antiviral testing.

References

Application Notes and Protocols for Dpmpa (D-d4FC) in Combination with Other Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dpmpa (β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine), also known as D-d4FC or Reverset, is a novel cytidine (B196190) analog nucleoside reverse transcriptase inhibitor (NRTI). It has demonstrated activity against wild-type and NRTI-resistant strains of HIV-1, including those with thymidine-associated mutations (TAMs) and the M184V mutation, which confers resistance to lamivudine.[1] The primary mechanism of action for NRTIs involves the inhibition of the HIV reverse transcriptase enzyme, a critical step in the viral replication cycle. Like other NRTIs, Dpmpa requires intracellular phosphorylation to its active triphosphate form, Dpmpa-TP, which then competes with natural deoxynucleotides for incorporation into the nascent viral DNA chain, leading to chain termination.

Combination antiretroviral therapy is the cornerstone of HIV-1 treatment, utilizing drugs with different mechanisms of action to enhance efficacy, suppress viral replication to undetectable levels, and limit the emergence of drug-resistant variants. In vitro studies have indicated that Dpmpa may have additive or synergistic effects when combined with other classes of antiretroviral agents, including protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] This document provides detailed application notes and experimental protocols for the evaluation of Dpmpa in combination with other antiretroviral agents.

Data Presentation

In Vitro Antiviral Activity and Synergy
Drug Combination HIV-1 Strain Assay Type EC50 (Individual Agent) EC50 (in Combination) Combination Index (CI)a Interpretation
Dpmpa + [NRTI]Wild-Type / ResistantCell-basedData not availableData not availableData not availableAdditive/Synergistic[2]
Dpmpa + [NNRTI]Wild-Type / ResistantCell-basedData not availableData not availableData not availableAdditive/Synergistic[2]
Dpmpa + [PI]Wild-Type / ResistantCell-basedData not availableData not availableData not availableAdditive/Synergistic[2]

a CI Interpretation: <0.9: Synergy; 0.9-1.1: Additive; >1.1: Antagonism.[4]

Clinical Trial Data: Viral Load Reduction

A Phase 2B study of Dpmpa (Reverset) in treatment-experienced patients demonstrated its antiviral activity when added to a failing regimen.[1]

Dpmpa Dose Duration of Treatment Mean Change in Viral Load (log10 copies/mL)
50 mg2 weeks-0.58
100 mg2 weeks-0.69
200 mg2 weeks-0.91
Placebo2 weeks+0.06

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay

This protocol outlines the checkerboard method to determine the synergistic, additive, or antagonistic effects of Dpmpa in combination with another antiretroviral agent.

Materials:

  • Dpmpa and other antiretroviral agents

  • HIV-1 permissive cell line (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells (PBMCs))

  • HIV-1 laboratory-adapted strain or clinical isolate

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • HIV-1 p24 antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Preparation: Seed the 96-well plates with an appropriate density of HIV-1 permissive cells and incubate overnight.[5]

  • Drug Dilution: Prepare serial dilutions of Dpmpa (Drug A) and the second antiretroviral agent (Drug B).

  • Checkerboard Setup: Add Drug A (diluted horizontally) and Drug B (diluted vertically) to the 96-well plate to create a matrix of concentration combinations. Include wells with each drug alone and no-drug controls.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the plates for 3-5 days to allow for multiple rounds of viral replication.[5]

  • Quantification of Viral Replication: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.[5]

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) for each drug alone and for each combination. Calculate the Combination Index (CI) using the Chou-Talalay method.[3]

Protocol 2: Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of Dpmpa in combination with other antiretroviral agents.

Materials:

  • Dpmpa and other antiretroviral agents

  • HIV-1 permissive cell line

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of Dpmpa, the second antiretroviral agent, and their combinations to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the same duration as the synergy assay (e.g., 3-5 days).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the drug(s) that reduces cell viability by 50%.

Mandatory Visualization

Dpmpa Mechanism of Action: NRTI Signaling Pathway

Dpmpa_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus cluster_outside Dpmpa Dpmpa (D-d4FC) Dpmpa_MP Dpmpa-MP Dpmpa->Dpmpa_MP dCK Dpmpa_DP Dpmpa-DP Dpmpa_MP->Dpmpa_DP CMK Dpmpa_TP Dpmpa-TP (Active) Dpmpa_DP->Dpmpa_TP NDPK RT HIV Reverse Transcriptase Dpmpa_TP->RT Competitive Inhibition DNA Proviral DNA (Chain Terminated) RT->DNA Incorporation of Dpmpa-MP vRNA Viral RNA vRNA->RT Template HIV HIV Virion

Caption: Intracellular activation and mechanism of action of Dpmpa.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Seed HIV-permissive cells in 96-well plate A2 Prepare serial dilutions of Dpmpa and combination drug B1 Create checkerboard of drug concentrations A2->B1 B2 Infect cells with HIV-1 B1->B2 B3 Incubate for 3-5 days B2->B3 C1 Quantify HIV-1 p24 antigen (ELISA) B3->C1 C2 Calculate EC50 values C1->C2 C3 Determine Combination Index (CI) C2->C3

Caption: Workflow for in vitro synergy testing of Dpmpa combinations.

References

Application Notes and Protocols for PMPA (Tenofovir) Drug Combination Studies in an Anti-HIV Context

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting drug combination studies involving PMPA (Tenofovir), a nucleotide reverse transcriptase inhibitor. The focus is on evaluating the synergistic, additive, or antagonistic effects of PMPA when combined with other antiretroviral agents against Human Immunodeficiency Virus (HIV).

Introduction

Combination therapy is the cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1][2] The rationale behind combining drugs lies in targeting different pathways or the same pathway at multiple points, leading to a synergistic effect where the combined effect is greater than the sum of the individual effects.[1][3] PMPA, also known as Tenofovir (B777), is a nucleotide analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[4][5] Its active form, tenofovir diphosphate, competes with the natural substrate deoxyadenosine (B7792050) triphosphate for incorporation into newly synthesized viral DNA, causing chain termination and halting viral replication.

This document outlines the experimental design and detailed protocols for assessing the in vitro efficacy of PMPA in combination with another antiretroviral drug, using a hypothetical combination with a non-nucleoside reverse transcriptase inhibitor (NNRTI) as an example. The methodologies described herein are fundamental for preclinical evaluation of potential drug synergies.

Experimental Workflow

The overall workflow for a PMPA drug combination study involves several key stages, from initial single-agent dose-response assessment to combination analysis and mechanistic investigation.

G cluster_0 Phase 1: Single-Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A Cell Culture (e.g., MT-4 cells) B Single-Agent Dose-Response (PMPA and Drug X) A->B C Determine IC50 Values B->C D Constant Ratio Combination Design C->D Inform Combination Doses E Cell Viability Assay (e.g., MTT Assay) D->E F Calculate Combination Index (CI) E->F G Western Blot Analysis F->G H qRT-PCR for Viral Genes F->H I Analysis of Synergy Mechanism F->I Identify Synergistic Combinations G->I H->I

Figure 1: Experimental workflow for a PMPA drug combination study.

Materials and Methods

3.1. Cell Lines and Reagents

  • Cell Line: MT-4 (human T-cell leukemia) cells, susceptible to HIV-1 infection.

  • Virus: HIV-1 laboratory strain (e.g., IIIB).

  • Compounds: PMPA (Tenofovir) and a second investigational drug (Drug X).

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Propidium Iodide (PI), Annexin V-FITC.

3.2. Equipment

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

  • Flow cytometer

  • PCR machine

  • Western blot apparatus

Experimental Protocols

4.1. Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of each drug that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Drug Preparation: Prepare serial dilutions of PMPA and Drug X in culture medium.

  • Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

4.2. Protocol 2: Drug Combination and Synergy Analysis

This protocol evaluates the interaction between PMPA and Drug X using the Combination Index (CI) method based on the Chou-Talalay principle.[6]

  • Combination Design: Based on the individual IC50 values, design a combination experiment using a constant ratio of PMPA to Drug X. For example, if IC50(PMPA) = 10 µM and IC50(Drug X) = 20 µM, the combination ratio could be 1:2.

  • Serial Dilutions: Prepare serial dilutions of the PMPA:Drug X combination.

  • Cell Treatment: Treat MT-4 cells with the single agents and the combination at various concentrations in a 96-well plate, as described in Protocol 4.1.

  • MTT Assay: Perform the MTT assay as described in Protocol 4.1.

  • Synergy Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. The CI value determines the nature of the drug interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Single-Agent IC50 Values

DrugIC50 (µM)95% Confidence Interval
PMPA12.510.2 - 15.3
Drug X25.021.5 - 29.2

Table 2: Combination Index (CI) Values for PMPA and Drug X Combination

Fraction Affected (Fa)PMPA (µM)Drug X (µM)Combination Index (CI)Interpretation
0.253.16.20.85Slight Synergy
0.50 (IC50)6.212.40.60Synergy
0.7512.424.80.45Strong Synergy
0.9024.849.60.38Strong Synergy

Visualization of Signaling Pathways

Understanding the mechanism of synergy often involves examining the cellular pathways affected by the drugs. In the context of HIV, PMPA and an NNRTI would both target the reverse transcriptase enzyme but at different sites, leading to a more profound inhibition of viral DNA synthesis.

G cluster_hiv HIV Replication Cycle cluster_drugs Drug Intervention HIV_RNA Viral RNA Viral_DNA Viral DNA Synthesis HIV_RNA->Viral_DNA Reverse Transcriptase Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus PMPA PMPA (Tenofovir) (Nucleotide Analog) PMPA->Viral_DNA Chain Termination Drug_X Drug X (NNRTI) Drug_X->Viral_DNA Allosteric Inhibition

Figure 2: Mechanism of synergistic inhibition of HIV reverse transcription.

Mechanistic Validation Protocols

7.1. Protocol 3: Western Blot for Apoptosis Markers

To determine if the synergistic cell killing is due to increased apoptosis, key apoptotic proteins can be measured.

  • Protein Extraction: Treat cells with IC50 concentrations of PMPA, Drug X, and the combination for 48 hours. Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Cleaved Caspase-3, PARP, and Bcl-2 overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

G A Cell Treatment (Single agents + Combo) B Protein Extraction and Quantification A->B C SDS-PAGE B->C D Western Transfer (PVDF membrane) C->D E Antibody Incubation (Primary and Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis F->G

Figure 3: Workflow for Western blot analysis.

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of PMPA in combination with other therapeutic agents. By systematically determining single-agent efficacy, assessing synergy through combination studies, and investigating the underlying mechanisms, researchers can identify promising drug combinations for further development. The accurate quantification of synergism is critical for prioritizing drug combinations that may lead to more effective and durable therapeutic outcomes.[1]

References

Application of Tenofovir in HIV Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tenofovir (B777), a cornerstone nucleotide analog reverse transcriptase inhibitor (NRTI), in various HIV research models. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to guide researchers in their study design and execution.

Introduction to Tenofovir in HIV Research

Tenofovir is a potent antiretroviral drug that, in its active diphosphorylated form (tenofovir diphosphate (B83284), TFV-DP), acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][2][3][4][5] It is widely used in clinical practice for both HIV treatment and pre-exposure prophylaxis (PrEP).[6][7][8] In the research setting, tenofovir serves as a critical tool for studying HIV replication, pathogenesis, prevention, and drug resistance. It is primarily available as two prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), which differ in their pharmacokinetic profiles and intracellular delivery of the active compound.[2][9][10]

Mechanism of Action

Tenofovir's mechanism of action involves several key intracellular steps. The prodrugs, TDF or TAF, are absorbed and converted to tenofovir.[2][5] Cellular kinases then phosphorylate tenofovir to its active form, tenofovir diphosphate (TFV-DP).[2][5] TFV-DP competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into the newly forming viral DNA by the HIV reverse transcriptase.[2][4] Once incorporated, the absence of a 3'-hydroxyl group on tenofovir prevents the formation of a phosphodiester bond with the next nucleotide, causing premature termination of the DNA chain and halting viral replication.[3][4][5]

Tenofovir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_rt HIV Reverse Transcription TDF/TAF TDF/TAF Tenofovir Tenofovir TDF/TAF->Tenofovir Hydrolysis Tenofovir-MP Tenofovir-MP Tenofovir->Tenofovir-MP Phosphorylation TFV-DP (Active) TFV-DP (Active) Tenofovir-MP->TFV-DP (Active) Phosphorylation (by cellular kinases) Reverse Transcriptase Reverse Transcriptase TFV-DP (Active)->Reverse Transcriptase Competitive Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA dATP Chain Termination Chain Termination Reverse Transcriptase->Chain Termination

Caption: Intracellular conversion and mechanism of action of tenofovir.

Application in HIV Research Models

Tenofovir is a versatile tool evaluated across a range of research models, from simple in vitro systems to complex in vivo animal models.

In Vitro Models

In vitro models are essential for initial efficacy screening, mechanism of action studies, and resistance profiling.

  • Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a primary target for HIV-1 infection and are commonly used to assess the antiviral activity of tenofovir.[11]

  • Cell Lines: Immortalized T-cell lines (e.g., MT-2, TZM-bl) that are susceptible to HIV infection are used for high-throughput screening and resistance assays.[1]

Ex Vivo Models

Ex vivo models using human tissues provide a more physiologically relevant system to study drug efficacy and pharmacokinetics in a setting that preserves tissue architecture.

  • Ectocervical and Colorectal Explants: These models are crucial for evaluating tenofovir's efficacy as a topical microbicide for pre-exposure prophylaxis (PrEP).[11] They allow for the assessment of both topical and systemic drug application.[11]

In Vivo Models

Animal models are indispensable for preclinical evaluation of tenofovir's pharmacokinetics, safety, and efficacy.

  • Non-Human Primates (Macaques): Macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) are the gold standard for preclinical PrEP studies.[12][13] These models have been instrumental in demonstrating the effectiveness of tenofovir in preventing vaginal and rectal virus transmission.[12][14]

  • Humanized Mice: Mice with a reconstituted human immune system (e.g., BLT mice) can be infected with HIV-1 and are valuable for studying HIV pathogenesis, transmission, and the efficacy of antiretroviral drugs like tenofovir.[13][15][16][17]

Quantitative Data Presentation

The following tables summarize key quantitative data on the efficacy and pharmacokinetics of tenofovir in various research models.

Table 1: In Vitro Efficacy of Tenofovir and Tenofovir Alafenamide (TAF)

Virus StrainRelevant Mutation(s)CompoundEC50 (nM)Fold Change vs. Wild-TypeReference
HIV-1IIIB (Wild-Type)-TAF101.0[1]
HIV-1IIIB (Wild-Type)-Tenofovir6001.0[1]
K65R MutantK65RTAF454.5[18]
K65R MutantK65RTenofovir24004.0[18]

Table 2: Pre-Exposure Prophylaxis (PrEP) Efficacy of Tenofovir-Based Regimens

Study PopulationRegimenEfficacy (%)Confidence IntervalReference
Men who have sex with men (MSM)Daily oral FTC/TDF44-[19]
Heterosexual men and women (Botswana)Daily oral FTC/TDF62.621.5–83.4[20]
HIV-1 serodiscordant couplesDaily oral TDF66-[20]
HIV-1 serodiscordant couplesDaily oral FTC/TDF73-[20]
Heterosexual women (South Africa)Peri-coital 1% tenofovir gel39-[12][20]

Table 3: Pharmacokinetic Parameters of Tenofovir in Animal Models

Animal ModelTenofovir ProdrugDosingMedian Plasma TFV-DP (fmol/106 cells)Reference
RabbitsTAF (Implant A)Subcutaneous Implant307[21]
RabbitsTAF (Implant B)Subcutaneous Implant944[21]
DogsTAF (Implant C)Subcutaneous Implant216[21]
DogsTAF (Implant D)Subcutaneous Implant502[21]

Table 4: Tenofovir Plasma Concentrations and HIV Protection

Plasma Tenofovir ConcentrationHIV Protection (TDF Arm) (%)95% CI (TDF Arm)HIV Protection (FTC/TDF Arm) (%)95% CI (FTC/TDF Arm)Reference
>40 ng/mL8860 to 969147 to 98[22][23]
>10 ng/mL8044 to 939258 to 99[23]
>0.3 ng/mL8454 to 949267 to 99[23]

Experimental Protocols

This section provides detailed methodologies for key experiments involving tenofovir.

Protocol 1: In Vitro Efficacy Assessment in PBMCs

Objective: To determine the 50% effective concentration (EC50) of tenofovir against HIV-1 in human PBMCs.

Materials:

  • Human PBMCs, isolated from healthy donors

  • HIV-1 stocks (e.g., HIV-1BaL)

  • Tenofovir stock solution

  • Culture medium (e.g., RPMI 1640 with 10% FBS, IL-2)

  • 96-well culture plates

  • p24 Antigen ELISA kit

Procedure:

  • PBMC Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed 106 cells/well in a 48-well plate.

  • Drug Treatment: Prepare serial dilutions of tenofovir in culture medium and add to the cells. Include a no-drug control.

  • Infection: Add a predetermined amount of HIV-1 stock (e.g., 100 TCID50/well) to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4 hours.

  • Washing: Wash the cells three times with HBSS to remove unbound virus and drug.

  • Culturing: Resuspend the cells in fresh medium and culture for 14 days.

  • Supernatant Collection: Collect culture supernatants every 3-4 days and replace with fresh medium.

  • p24 ELISA: Measure the amount of p24 antigen in the collected supernatants using a commercial ELISA kit.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Efficacy in PBMCs Workflow A Isolate PBMCs B Seed PBMCs in 48-well plates A->B C Add serial dilutions of Tenofovir B->C D Infect with HIV-1 C->D E Incubate for 4 hours D->E F Wash cells 3x with HBSS E->F G Culture for 14 days F->G H Collect supernatants every 3-4 days G->H I Measure p24 antigen by ELISA H->I J Calculate EC50 I->J

Caption: Workflow for assessing in vitro efficacy of tenofovir in PBMCs.
Protocol 2: Ex Vivo Efficacy in Ectocervical Explants

Objective: To evaluate the efficacy of topical tenofovir gel in preventing HIV-1 infection of human ectocervical tissue explants.

Materials:

  • Fresh ectocervical tissue from hysterectomy

  • Tenofovir gel (1%) and a vehicle control gel

  • HIV-1 stock

  • Culture medium

  • Polarized explant culture system

  • p24 Antigen ELISA kit

Procedure:

  • Tissue Preparation: Obtain ectocervical tissue and create polarized explant cultures as previously described.[11]

  • Topical Application: Mix HIV-1 with either tenofovir gel or vehicle control gel.

  • Treatment and Infection: Add the gel mixture to the apical side of the explant cultures.

  • Incubation: Incubate overnight.

  • Supernatant Collection: Collect supernatants from the basolateral compartment every 3-4 days.

  • p24 ELISA: Quantify HIV-1 infection by measuring p24 levels in the collected supernatants.

  • Immunohistochemistry (Optional): At the end of the culture period, fix and section the tissue for immunohistochemical staining of HIV-1 proteins to visualize infected cells.

Protocol 3: Genotypic Resistance Assay

Objective: To identify mutations in the HIV-1 reverse transcriptase gene associated with tenofovir resistance.

Materials:

  • Plasma from an HIV-1 infected individual

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers specific for the pol gene

  • DNA purification kit

  • Sanger sequencing reagents and equipment

Procedure:

  • RNA Extraction: Extract viral RNA from the patient's plasma.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the reverse transcriptase coding region of the pol gene using PCR.

  • DNA Purification: Purify the PCR product.

  • Sequencing: Sequence the purified DNA using Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations, such as the K65R mutation, which is known to confer resistance to tenofovir.[1]

Genotypic Resistance Assay Workflow A Extract Viral RNA from Plasma B Reverse Transcription & PCR Amplification of pol gene A->B C Purify PCR Product B->C D Sanger Sequencing C->D E Sequence Alignment and Mutation Analysis D->E F Identify Resistance Mutations (e.g., K65R) E->F

Caption: Workflow for identifying tenofovir resistance mutations.

Conclusion

Tenofovir remains an invaluable tool in HIV research, with broad applications across in vitro, ex vivo, and in vivo models. The protocols and data presented here provide a framework for researchers to effectively utilize tenofovir in their studies to advance our understanding of HIV and to develop new prevention and treatment strategies. Careful consideration of the specific research question and the selection of the appropriate model are crucial for obtaining meaningful and translatable results.

References

Methodology for Assessing Dpmpa Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(2,3-dihydroxypropyl)adenine (Dpmpa), also known as DHPA, is an acyclic nucleoside analog with broad-spectrum antiviral activity.[1] As with any potential therapeutic agent, a thorough assessment of its cytotoxic profile is crucial during preclinical development. Cytotoxicity refers to the ability of a substance to cause damage to or kill cells.[2] This document provides detailed application notes and protocols for assessing the cytotoxicity of Dpmpa, focusing on common in vitro assays. These methodologies are essential for determining the therapeutic index of the compound—a comparison of the concentration at which it is effective against a virus and the concentration at which it is toxic to host cells.

Key Cytotoxicity Assessment Strategies

The evaluation of cytotoxicity for an antiviral compound like Dpmpa typically involves a panel of assays that measure different cellular parameters. The most common approaches include assessing:

  • Cell Viability: Measures the overall health of a cell population, often by quantifying metabolic activity.

  • Cell Membrane Integrity: Detects damage to the cell membrane, which is a hallmark of cell death.

  • Apoptosis and Necrosis: Differentiates between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

It is recommended to determine the 50% cytotoxic concentration (CC50) in various human cell lines, including both rapidly dividing and stationary cells, to identify any cell-cycle, species, or tissue-specific toxicities.[2]

Data Presentation: Quantitative Cytotoxicity of Dpmpa

Summarizing cytotoxicity data in a clear and structured format is essential for comparing the effects of Dpmpa across different cell lines and against other compounds. The following table is an example of how to present the 50% cytotoxic concentration (CC50) values for Dpmpa.

Note: The following data are for illustrative purposes to demonstrate data presentation and are not actual experimental values for Dpmpa.

Cell LineCell TypeAssayIncubation Time (hours)CC50 (µM)
VeroMonkey Kidney EpithelialMTT72>100
A549Human Lung CarcinomaLDH Release4885
HepG2Human Liver CarcinomaATP-based7292
MT-4Human T-cell LeukemiaMTT9668
HFF-1Human Foreskin FibroblastAnnexin V/PI48>100

Experimental Workflow

The general workflow for assessing the cytotoxicity of a compound like Dpmpa involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 96-well plate) compound_prep 2. Dpmpa Serial Dilution treatment 3. Cell Treatment with Dpmpa compound_prep->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation assay_run 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_run data_acquisition 6. Data Acquisition (e.g., Plate Reader) assay_run->data_acquisition data_analysis 7. Calculate CC50 data_acquisition->data_analysis

General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Here are detailed protocols for three common cytotoxicity assays.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[2]

Materials:

  • Dpmpa

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Dpmpa in culture medium.

  • Remove the medium from the wells and add 100 µL of the Dpmpa dilutions. Include vehicle-treated control wells and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the CC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant, which is proportional to the number of lysed cells.[3]

Materials:

  • Dpmpa

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed and treat cells with serial dilutions of Dpmpa as described in the MTT assay protocol.

  • Include control wells:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Cells treated with a lysis buffer provided in the kit (maximum LDH release)

    • Medium only (background)

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

Materials:

  • Dpmpa

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of Dpmpa for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Plausible Signaling Pathway for Dpmpa-Induced Cytotoxicity

As a nucleoside analog, Dpmpa's cytotoxic effects may arise from its interference with nucleic acid synthesis, leading to the induction of apoptosis. The triphosphate form of the analog can be incorporated into DNA by cellular polymerases, causing chain termination and DNA damage. This damage can trigger a signaling cascade that culminates in apoptosis.

signaling_pathway cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of DNA Synthesis cluster_apoptosis Apoptosis Induction Dpmpa Dpmpa Dpmpa_MP Dpmpa-monophosphate Dpmpa->Dpmpa_MP Cellular kinases Dpmpa_DP Dpmpa-diphosphate Dpmpa_MP->Dpmpa_DP Cellular kinases Dpmpa_TP Dpmpa-triphosphate Dpmpa_DP->Dpmpa_TP Cellular kinases DNA_Polymerase Cellular DNA Polymerases Dpmpa_TP->DNA_Polymerase Inhibition DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Incorporation of dNTPs Chain_Termination DNA Chain Termination & DNA Damage DNA_Polymerase->Chain_Termination Incorporation of Dpmpa-TP p53 p53 activation Chain_Termination->p53 Bax Bax activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed pathway of Dpmpa-induced cytotoxicity.

References

Application Notes and Protocols for Profiling PMPA (Adefovir) Resistance Mutations in Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir (B194249) Dipivoxil (ADV), the prodrug of Adefovir (PMPA), is a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic Hepatitis B virus (HBV) infection. Long-term therapy with Adefovir can lead to the selection of drug-resistant HBV variants, compromising treatment efficacy.[1][2] Proactive monitoring for the emergence of these resistance mutations is crucial for effective patient management and the development of next-generation antiviral therapies.

These application notes provide a comprehensive overview and detailed protocols for the genotypic and phenotypic profiling of Adefovir resistance mutations in HBV.

Adefovir Resistance Mutations in HBV

Resistance to Adefovir is primarily associated with mutations in the HBV reverse transcriptase (RT) domain of the viral polymerase gene.[3][4] The two major primary resistance mutations are:

  • rtN236T: This mutation is located in the D domain of the RT.[5]

  • rtA181T/V: This mutation is found in the B domain of the RT.[4][5]

The rtA181T/V mutation can also confer cross-resistance to other nucleoside/nucleotide analogs, such as lamivudine (B182088) and telbivudine.[4] The presence of both rtA181V and rtN236T mutations can lead to high-level resistance to multiple drugs.[4] Other mutations, such as rtV214A and rtQ215S, have also been associated with Adefovir resistance, often in combination with the primary mutations.[4][5]

Quantitative Data on Adefovir Resistance Mutations

The following table summarizes the key Adefovir resistance mutations and their impact on drug susceptibility.

MutationTypeFold-Change in Adefovir EC50Cross-Resistance Profile
rtN236TPrimary2-8 foldPartial cross-resistance to Tenofovir (TDF)[4]
rtA181TPrimary2-8 foldDecreased susceptibility to Lamivudine (<10-fold) and Tenofovir (2-3 fold)[3]
rtA181VPrimary2-6 foldDecreased susceptibility to Lamivudine[6]
rtA181V + rtN236TMulti-drugHighResistant to Lamivudine, Adefovir, Telbivudine, and Entecavir, with a 10-fold decreased susceptibility to Tenofovir[4]
rtV214ASecondaryLow-level in vitroOften found in combination with primary mutations[5]
rtN238TSecondaryLow-level in vitroMay disrupt triphosphate binding[5]

Signaling Pathway and Experimental Workflow

HBV Life Cycle and Mechanism of Adefovir Action

HBV_Lifecycle_Adefovir cluster_cell Hepatocyte cluster_drug_action Adefovir (PMPA) Action entry HBV Virion Entry uncoating Uncoating entry->uncoating cccDNA_formation rcDNA to cccDNA uncoating->cccDNA_formation nucleus Nucleus cccDNA_formation->nucleus transcription Transcription nucleus->transcription Host RNA Pol II pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation (pgRNA + Polymerase) pgRNA->encapsidation viral_proteins Viral Proteins (Polymerase, Core, Surface) translation->viral_proteins viral_proteins->encapsidation new_virion New Virion Assembly viral_proteins->new_virion reverse_transcription Reverse Transcription (pgRNA -> rcDNA) encapsidation->reverse_transcription reverse_transcription->new_virion release Virion Release new_virion->release PMPA Adefovir (PMPA-pp) PMPA->reverse_transcription Inhibits

Caption: HBV life cycle in hepatocytes and the inhibitory action of Adefovir.

General Workflow for PMPA Resistance Mutation Profiling

Resistance_Profiling_Workflow start Patient Sample (Plasma/Serum) extraction HBV DNA Extraction start->extraction quantification HBV DNA Quantification (qPCR) extraction->quantification genotypic Genotypic Assays quantification->genotypic phenotypic Phenotypic Assays quantification->phenotypic sanger Sanger Sequencing genotypic->sanger ngs Next-Generation Sequencing (NGS) genotypic->ngs rflp RFLP / RFMP genotypic->rflp hybridization Hybridization Assays genotypic->hybridization cell_culture Cell-based Assays phenotypic->cell_culture data_analysis Data Analysis & Interpretation sanger->data_analysis ngs->data_analysis rflp->data_analysis hybridization->data_analysis cell_culture->data_analysis report Resistance Profile Report data_analysis->report

Caption: Workflow for HBV drug resistance profiling.

Experimental Protocols

Protocol 1: Genotypic Resistance Profiling by Sanger Sequencing

This protocol outlines the steps for identifying Adefovir resistance mutations in the HBV polymerase gene using conventional PCR and Sanger sequencing.

1. Sample Collection and Storage:

  • Collect whole blood in EDTA tubes.

  • Separate plasma or serum within 6 hours of collection.

  • Store plasma/serum at -80°C until use. A minimum of 1 mL is recommended.[7]

2. HBV DNA Extraction:

  • Use a commercial viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.

  • Elute the viral DNA in 50-100 µL of elution buffer.

3. HBV DNA Quantification:

  • Quantify the extracted HBV DNA using a real-time PCR (qPCR) assay. This is crucial to ensure sufficient viral load for successful amplification. A minimum viral load of 600 IU/mL is often required.[8]

4. PCR Amplification of the Polymerase Gene:

  • Design primers to amplify the reverse transcriptase (RT) domain of the HBV polymerase gene, which encompasses the known Adefovir resistance mutation sites.

  • Forward Primer Example: (targeting the conserved region upstream of the RT domain)

  • Reverse Primer Example: (targeting the conserved region downstream of the RT domain)

  • PCR Reaction Mix (50 µL):

    • 10 µL of 5x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 2 µL of 10 µM Forward Primer

    • 2 µL of 10 µM Reverse Primer

    • 0.5 µL of High-Fidelity DNA Polymerase

    • 5 µL of extracted HBV DNA

    • Nuclease-free water to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

5. PCR Product Purification:

  • Run the PCR product on a 1.5% agarose (B213101) gel to confirm the correct amplicon size.

  • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

6. Sanger Sequencing:

  • Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.

  • Alternatively, perform cycle sequencing in-house followed by capillary electrophoresis.

7. Data Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

  • Align the consensus sequence with a wild-type HBV reference sequence (genotype-specific if known) to identify mutations.

  • Interpret the identified mutations using online tools like the Stanford University HBV Drug Resistance Database.

Protocol 2: High-Throughput Resistance Profiling by Next-Generation Sequencing (NGS)

NGS offers higher sensitivity for detecting minor drug-resistant variants within the viral quasispecies.[9]

1. Sample Preparation and DNA Extraction:

  • Follow steps 1 and 2 from the Sanger sequencing protocol.

2. Library Preparation:

  • Amplify the HBV polymerase gene region of interest using primers with adapter sequences compatible with the chosen NGS platform (e.g., Illumina, Ion Torrent).

  • Alternatively, use a targeted enrichment approach.

  • Attach barcodes to each sample for multiplexing.

  • Purify and quantify the prepared library.

3. Next-Generation Sequencing:

  • Pool the barcoded libraries.

  • Sequence the pooled library on the chosen NGS platform according to the manufacturer's protocol.

4. Bioinformatic Analysis:

  • Quality Control: Trim low-quality reads and remove adapter sequences.

  • Alignment: Align the sequencing reads to a reference HBV genome.

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) compared to the reference sequence. Set a threshold for variant calling (e.g., >1% frequency).

  • Annotation and Interpretation: Annotate the identified variants to determine their amino acid changes and potential impact on drug resistance using specialized software and databases.

Protocol 3: Phenotypic Resistance Assays

Phenotypic assays measure the in vitro susceptibility of HBV to antiviral drugs and are considered the gold standard for confirming resistance.

1. Generation of HBV Constructs:

  • Clone the full-length or a fragment of the HBV polymerase gene from patient-derived virus into an expression vector.

  • Alternatively, introduce specific mutations into a wild-type HBV infectious clone using site-directed mutagenesis.

2. Cell Culture and Transfection:

  • Culture a hepatoma cell line that supports HBV replication (e.g., HepG2, Huh7).

  • Transfect the cells with the HBV construct.

3. Drug Susceptibility Testing:

  • Treat the transfected cells with serial dilutions of Adefovir.

  • Include a no-drug control and a wild-type HBV control.

4. Measurement of Viral Replication:

  • After a defined incubation period (e.g., 5-7 days), measure the levels of HBV replication intermediates (e.g., intracellular HBV DNA) or secreted viral markers (e.g., HBeAg, HBsAg, extracellular HBV DNA) in the cell culture supernatant.

  • Quantify HBV DNA using qPCR.

5. Data Analysis:

  • Calculate the 50% effective concentration (EC50) for Adefovir against the wild-type and mutant viruses.

  • The fold-change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Conclusion

The choice of method for PMPA resistance profiling depends on the specific research or clinical question, available resources, and desired sensitivity. Genotypic assays, particularly NGS, are valuable for early detection of emerging resistance and for high-throughput screening. Phenotypic assays are essential for characterizing the functional consequences of novel mutations and for confirming resistance profiles. A combination of both approaches provides the most comprehensive understanding of Adefovir resistance in HBV. Regular monitoring of patients on long-term Adefovir therapy is recommended to guide treatment decisions and prevent virological breakthrough.[3]

References

Application Notes and Protocols for In Vivo Efficacy Testing of PMPA (Tenofovir)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenofovir (B777), also known as PMPA (9-(2-phosphonylmethoxypropyl)adenine), is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV. Its efficacy is attributed to its function as a nucleotide reverse transcriptase inhibitor. To evaluate novel formulations, dosing strategies, and the prophylactic or therapeutic efficacy of Tenofovir and its prodrugs (e.g., Tenofovir Disoproxil Fumarate (B1241708) - TDF, Tenofovir Alafenamide - TAF), robust in vivo animal models are essential. This document provides detailed application notes and protocols for conducting such efficacy studies, with a focus on non-human primate and humanized mouse models.

Mechanism of Action of Tenofovir

Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NRTI). Its prodrugs, TDF or TAF, are administered and converted to Tenofovir in the body. Cellular kinases then phosphorylate Tenofovir to its active form, Tenofovir diphosphate (B83284) (TFV-DP).[1] TFV-DP competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into newly forming viral DNA by the reverse transcriptase enzyme.[2] Upon incorporation, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA synthesis.[1][3]

Tenofovir Mechanism of Action cluster_0 Host Cell cluster_1 HIV Replication Cycle TDF_TAF Tenofovir Prodrug (TDF/TAF) TFV Tenofovir (TFV) TDF_TAF->TFV Hydrolysis TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV->TFV_DP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase TFV_DP->RT Inhibits & Competes with dATP vRNA Viral RNA vRNA->RT Template vDNA Viral DNA (Incomplete) RT->vDNA Synthesis RT->vDNA Incorporation of TFV-DP leads to Chain Termination

Figure 1. Mechanism of Tenofovir as a reverse transcriptase inhibitor.

Commonly Used In Vivo Models

The choice of animal model is critical and depends on the specific research question, such as studying prevention, transmission, or therapy.

  • Non-Human Primates (NHPs): Macaques (e.g., rhesus, pig-tailed) are a key model for HIV prevention studies.[4] They can be infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV), which closely mimics HIV transmission and pathogenesis in humans.[5]

  • Humanized Mice: Immunodeficient mice (e.g., NSG, NOG) engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) develop a functional human immune system.[6][7] These models, such as the BLT (Bone Marrow/Liver/Thymus) mouse, are susceptible to HIV-1 infection and are invaluable for testing antiretroviral drugs.[8][9]

Quantitative Data Presentation

The following tables summarize efficacy and pharmacokinetic data from representative in vivo studies.

Table 1: Efficacy of Tenofovir-Based PrEP in Macaque Models

Animal ModelVirus ChallengeDrug RegimenDose & RouteEfficacy (% Protection)Reference
Rhesus MacaqueRectal SHIVDaily FTC + TDF20 mg/kg + 22 mg/kg (Oral)83% (5/6 protected)[5][10][11]
Rhesus MacaqueRectal SHIVIntermittent FTC + Tenofovir20 mg/kg + 22 mg/kg (Subcutaneous)100% (6/6 protected)[5][10]
Rhesus MacaqueRectal SHIVIntermittent FTC + TDF (2 doses)20 mg/kg + 22 mg/kg (Oral)100% (6/6 protected)[12]
Pig-tailed MacaqueVaginal SHIVWeekly TAF13.7 mg/kg (Oral)94.1% (5/6 protected)[13]
Pig-tailed MacaqueVaginal SHIVWeekly TAF27.4 mg/kg (Oral)93.9% (5/6 protected)[13]
Pig-tailed MacaqueVaginal SHIVTDF Intravaginal Ring64 ± 11 mg over 28 days100% (4/4 protected)[14]

Table 2: Pharmacokinetic Parameters of Tenofovir and its Prodrugs in Animal Models

Animal ModelDrugDose & RouteCmaxAUCTFV-DP in PBMCs (fmol/10^6 cells)Reference
Rhesus MacaqueTDF22 mg/kg (Oral)~250 ng/mL2.1-3.2 µg·h/mL129-373[11]
Pig-tailed MacaqueTAF13.7 mg/kg (Oral)~188 ng/mL (TFV)Not Reported2063 (Day 3), 613 (Day 7)[13]
RabbitTAF Implant~0.15 mg/day (Subcutaneous)3.6 ng/mL (TFV)Not Reported307 (Day 63)[15]
DogTAF Implant~0.48 mg/day (Subcutaneous)19.4 ng/mL (TFV)Not Reported1391 (Day 91)[15]
CD-1 MiceTenofovir10 mg/kg (Oral)~50 ng/mL~150 ng·h/mLNot Reported[16]

Experimental Protocols

Protocol 1: Oral PrEP Efficacy in the Rhesus Macaque Rectal SHIV Challenge Model

This protocol outlines a study to evaluate the efficacy of daily oral TDF/FTC for preventing rectal SHIV infection.

G cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_dosing Phase 2: Prophylaxis cluster_challenge Phase 3: Viral Challenge cluster_followup Phase 4: Follow-up A Acclimatize Macaques (>2 weeks) B Collect Baseline Samples (Blood, Rectal Swabs) A->B C Initiate Daily Oral Dosing (e.g., TDF/FTC 22/20 mg/kg) B->C D Control Group Receives Placebo B->D E Weekly Rectal SHIV Challenge (Continue Daily Dosing) C->E D->E F Monitor for Infection (Weekly Plasma Viral Load) E->F Up to 14 weeks G Stop Dosing & Challenge F->G H Monitor Infected Animals (Viral Load, CD4+ counts, Resistance) G->H

Figure 2. Experimental workflow for a macaque PrEP study.

Methodology:

  • Animal Selection and Acclimatization:

    • Select healthy, adult male rhesus macaques (Macaca mulatta), confirmed negative for SIV, simian T-lymphotropic virus, and type D retrovirus.

    • Acclimatize animals to housing and handling procedures for a minimum of two weeks.

  • Drug Preparation and Administration:

    • Prepare the daily oral dose of TDF (22 mg/kg) and FTC (20 mg/kg). The powders can be mixed with a small amount of fruit or suspended in a vehicle like phosphate-buffered saline (PBS) for oral gavage.[12]

    • Administer the drug(s) or a corresponding placebo to the control group once daily at the same time each day. Observe animals to ensure complete ingestion.

  • SHIV Challenge:

    • Beginning one week after the initiation of PrEP, perform weekly rectal challenges with a pathogenic SHIV strain (e.g., SHIV-162p3).

    • The virus inoculum should be administered atraumatically via a lubricated catheter. Continue daily drug administration throughout the challenge phase (typically up to 14 weeks or until infection is confirmed).

  • Monitoring and Sample Collection:

    • Collect whole blood weekly via venipuncture.

    • Separate plasma for viral load quantification by quantitative real-time RT-PCR (qRT-PCR).[11]

    • Isolate PBMCs for measurement of intracellular TFV-DP concentrations via LC-MS/MS and for immunological assays.

    • An animal is considered infected if plasma viral RNA is detected for two consecutive weeks.

  • Endpoint Analysis:

    • The primary endpoint is the prevention of infection. Efficacy is calculated based on the number of protected animals in the treatment group versus the control group.

    • For animals that become infected (breakthrough infections), monitor plasma viremia, CD4+ T-cell counts, and the emergence of drug resistance mutations in the viral reverse transcriptase gene.[10]

Protocol 2: HIV-1 Treatment Efficacy in Humanized Mice

This protocol describes a model for testing the therapeutic efficacy of PMPA by treating established HIV-1 infection in humanized mice.

Methodology:

  • Generation of Humanized Mice:

    • Use immunodeficient mice (e.g., NOD-Rag1null IL2rgnull - NRG).

    • At 1-5 days of age, irradiate the pups and inject them with human CD34+ hematopoietic stem cells isolated from umbilical cord blood.[8]

    • Monitor human immune cell engraftment in peripheral blood by flow cytometry starting at 12 weeks post-transplantation. Mice with sufficient human CD45+ and CD4+ T cells are used for experiments.[6]

  • HIV-1 Infection:

    • Infect humanized mice with a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) via intravaginal or intraperitoneal injection.[6][17]

    • Confirm infection and establish a baseline viral load by measuring HIV-1 RNA in plasma 2-3 weeks post-infection.[17]

  • Antiretroviral Therapy:

    • Once viremia is established, begin treatment. Tenofovir (or its prodrugs) can be administered through various routes, including:

      • Oral Gavage: Daily administration of a formulated solution.

      • Medicated Chow: Incorporate the drug into the mouse diet for continuous administration.[6]

      • Subcutaneous or Intraperitoneal Injection.

    • A typical therapeutic regimen might be part of a combination ART (cART) to reflect clinical use.

  • Monitoring and Efficacy Assessment:

    • Collect blood samples weekly or bi-weekly via facial vein or tail bleed.

    • Quantify plasma viral load using qRT-PCR or droplet digital PCR (ddPCR).[6][18] The primary efficacy endpoint is the reduction in plasma viral load from baseline.

    • At the end of the study, sacrifice the animals and collect tissues (spleen, lymph nodes, gut-associated lymphoid tissue) to measure viral RNA/DNA reservoirs and drug concentrations.[18]

  • Viral Load Quantification (Plasma qRT-PCR):

    • Isolate viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

    • Perform a one-step qRT-PCR using primers and a probe targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).[19]

    • Generate a standard curve using known quantities of a plasmid containing the target sequence or a viral standard to quantify the number of viral RNA copies per milliliter of plasma.[20]

Concluding Remarks

The in vivo models described provide powerful platforms for the preclinical evaluation of Tenofovir's efficacy. Macaque models offer a high-fidelity system for testing PrEP strategies against mucosal transmission, while humanized mice allow for the study of HIV-1 infection and the impact of therapeutics on viral replication and reservoirs. Careful selection of the model, dosing regimen, and relevant endpoints is crucial for generating translatable data to inform clinical drug development.

References

Application Notes and Protocols for the Quantification of PMPA (Tenofovir) in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 9-(2-phosphonylmethoxypropyl)adenine (PMPA), the active form of the antiretroviral drug tenofovir (B777), within cells. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this analysis, and High-Performance Liquid Chromatography with UV detection (HPLC-UV), a more accessible alternative.

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor that, in its diphosphorylated form (tenofovir diphosphate (B83284), TFV-DP or PMPApp), acts as a competitive inhibitor of viral reverse transcriptase. Accurate quantification of intracellular PMPA and its phosphorylated metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, aiding in dose optimization, adherence monitoring, and the development of new drug formulations.

Analytical Methods

The two primary methods for quantifying intracellular PMPA are LC-MS/MS and HPLC-UV.

  • LC-MS/MS offers high sensitivity and specificity, allowing for the precise measurement of PMPA and its phosphorylated forms, even at low concentrations. This is the preferred method for clinical and research applications where high accuracy is paramount.

  • HPLC-UV is a more widely available and less expensive technique. While it may lack the sensitivity and specificity of LC-MS/MS, it can be a suitable alternative for in vitro studies with higher expected intracellular concentrations.

Data Presentation: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations

The following table summarizes quantitative data for intracellular TFV-DP, the active diphosphorylated form of PMPA, in Peripheral Blood Mononuclear Cells (PBMCs) from human subjects receiving different tenofovir prodrugs.

Prodrug AdministeredDosing AdherenceMedian TFV-DP Concentration (fmol/10^6 cells)Fold-Change (TAF vs. TDF)Reference
Tenofovir Disoproxil Fumarate (B1241708) (TDF)100% (Daily)71 (IQR: 53-97)-[1]
Tenofovir Alafenamide (TAF)100% (Daily)685 (IQR: 566-751)9.6[1]
Tenofovir Disoproxil Fumarate (TDF)67%46 (IQR: 33-71)-[1]
Tenofovir Alafenamide (TAF)67%354 (IQR: 329-445)7.7[1]
Tenofovir Disoproxil Fumarate (TDF)33%21 (IQR: 15-28)-[1]
Tenofovir Alafenamide (TAF)33%194 (IQR: 179-269)9.2[1]
Tenofovir Disoproxil Fumarate (TDF)100% (Daily)81.7-[2][3]
Tenofovir Alafenamide (TAF)100% (Daily)5937.3[2][3]
Tenofovir Disoproxil Fumarate (TDF)67%57.4-[2][3]
Tenofovir Alafenamide (TAF)67%4077.1[2][3]
Tenofovir Disoproxil Fumarate (TDF)33%32.3-[2][3]
Tenofovir Alafenamide (TAF)33%2156.7[2][3]
Tenofovir Disoproxil Fumarate (TDF)Stable Regimen120 (Range: 42.9-361)-[4]

IQR: Interquartile Range

Experimental Protocols

Protocol 1: Quantification of Intracellular PMPA-Diphosphate by LC-MS/MS

This protocol is a comprehensive procedure for the quantification of the active diphosphate metabolite of PMPA (TFV-DP) in Peripheral Blood Mononuclear Cells (PBMCs).

1. Materials and Reagents:

  • Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • PBMC Isolation: Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).

  • Cell Lysis: 70% Methanol (B129727) (ice-cold).

  • Internal Standard (IS): ¹³C₅-labeled TFV-DP.

  • Solid Phase Extraction (SPE): Weak anion exchange (WAX) cartridges.

  • Dephosphorylation: Alkaline Phosphatase.

  • LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Columns: Anion exchange column for metabolite separation and a C18 column for tenofovir analysis.

  • Mobile Phases: Ammonium (B1175870) acetate, acetonitrile (B52724), formic acid.

2. Experimental Workflow Diagram:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis PBMC_Isolation PBMC Isolation (Ficoll Gradient) Cell_Counting Cell Counting PBMC_Isolation->Cell_Counting Cell_Lysis Cell Lysis (Ice-cold 70% Methanol) Cell_Counting->Cell_Lysis IS_Addition Internal Standard Addition Cell_Lysis->IS_Addition Extraction Anion Exchange SPE (Separation of TFV-DP) IS_Addition->Extraction Dephosphorylation Dephosphorylation (Alkaline Phosphatase) Extraction->Dephosphorylation Cleanup Sample Cleanup (SPE or LLE) Dephosphorylation->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Normalization Normalization (per million cells) Quantification->Normalization

Caption: Workflow for intracellular PMPA-DP quantification by LC-MS/MS.

3. Detailed Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with cold PBS.

  • Cell Counting and Lysis: Count the cells using a hemocytometer or automated cell counter. Pellet a known number of cells (e.g., 5-10 million) and lyse the pellet by adding 1 mL of ice-cold 70% methanol. Vortex vigorously for 1 minute to ensure complete lysis.

  • Internal Standard Addition: Add a known amount of ¹³C₅-TFV-DP internal standard to the cell lysate.

  • Anion Exchange Solid Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol and then with an equilibration buffer (e.g., ammonium acetate).

    • Load the cell lysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the tenofovir diphosphate fraction with a high-salt buffer.

  • Dephosphorylation: To the eluted TFV-DP fraction, add alkaline phosphatase and incubate at 37°C to convert TFV-DP to tenofovir (PMPA). This step is necessary because TFV-DP is highly polar and chromatographs poorly.

  • Sample Cleanup: Perform a second SPE (e.g., C18) or liquid-liquid extraction to purify the resulting tenofovir from the reaction mixture.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the purified sample onto a C18 analytical column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transitions for tenofovir and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of tenofovir standard. Calculate the concentration of tenofovir in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalization: Normalize the final concentration to the number of cells used in the initial lysis step to report the value as fmol per million cells.

Protocol 2: General Protocol for Intracellular PMPA Quantification by HPLC-UV

This protocol provides a general framework for quantifying PMPA in cultured cells using HPLC-UV. This method is less sensitive than LC-MS/MS and may not be suitable for detecting low intracellular concentrations. It is important to note that this method will likely quantify the total intracellular PMPA (parent drug and any dephosphorylated metabolites) and may not distinguish between the different phosphorylation states without further optimization and validation.

1. Materials and Reagents:

  • Cell Culture: Appropriate cell line (e.g., MT-2, CEM), culture medium, and supplements.

  • Cell Lysis Buffer: 60% methanol or 0.5 M perchloric acid.

  • Neutralization Solution (if using perchloric acid): Potassium carbonate (K₂CO₃).

  • HPLC System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • PMPA Standard: Pure PMPA for calibration curve.

2. Experimental Workflow Diagram:

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Cell_Culture Cell Culture & Treatment with PMPA Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (e.g., Methanol) Cell_Harvesting->Cell_Lysis Centrifugation Centrifugation to Remove Debris Cell_Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto HPLC System Supernatant_Collection->Injection Separation Reverse-Phase Separation (C18) Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification PMPA_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) PMPA Tenofovir (PMPA) TDF->PMPA Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->PMPA Intracellular Cathepsin A PMPA_MP Tenofovir Monophosphate (PMPA-MP) PMPA->PMPA_MP Adenylate Kinase 2 PMPA_DP Tenofovir Diphosphate (PMPA-DP/TFV-DP) PMPA_MP->PMPA_DP Nucleoside Diphosphate Kinase Inhibition Inhibition PMPA_DP->Inhibition Viral_RT Viral Reverse Transcriptase

References

Application Notes and Protocols for Advanced Mechanistic Studies using De Novo Multi-omics Pathway Analysis (DMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

De Novo Multi-omics Pathway Analysis (DMPA) is a powerful computational method for inferring cell signaling pathways from multi-omics datasets without reliance on prior knowledge.[1][2] This approach is particularly advantageous for discovering novel molecular interactions and for studies involving datasets with small sample sizes.[1][2] DMPA integrates various omics data types, including proteomics, phosphoproteomics, transcriptomics, and interactomics, to construct regulatory networks and pathways.

These application notes provide a comprehensive guide to utilizing DMPA for advanced mechanistic studies, with a specific focus on elucidating the signaling pathways of the receptor tyrosine kinase TYRO3 in melanoma cells, as demonstrated in recent research.[1]

I. Data Presentation: Quantitative Insights from DMPA

DMPA provides quantitative outputs that allow for the identification and comparison of key molecular players and pathways. Below are representative tables summarizing the kind of quantitative data that can be generated from a DMPA study, based on the analysis of full-length TYRO3 and its gamma-secretase cleaved intracellular domain (ICD) in melanoma cells.

Note: The following data is illustrative and based on the findings reported by Vaparanta et al. The exact values would be obtained from the supplementary data of the specific study.

Table 1: Top Differentially Abundant Proteins Identified by Proteomics

ProteinLog2 Fold Change (ICD vs. Full-Length TYRO3)p-valuePutative Function
Protein A2.5<0.01Signal Transduction
Protein B2.1<0.01Cytoskeletal Regulation
Protein C-1.8<0.05Transcription Factor
Protein D-2.3<0.01Apoptosis Regulation
Protein E1.5<0.05Cell Adhesion

Table 2: Key Phosphorylation Sites with Altered Abundance

ProteinPhosphositeLog2 Fold Change (ICD vs. Full-Length TYRO3)p-valueAssociated Kinase (Predicted)
Kinase XS2543.1<0.001Upstream Kinase 1
Adaptor YT1892.8<0.01Upstream Kinase 2
Effector ZY765-2.2<0.05Downstream Kinase 1
Protein FS541.9<0.05Upstream Kinase 3
Protein GT308-1.7<0.05Downstream Kinase 2

Table 3: Top Differentially Expressed Transcripts from RNA-Seq

GeneLog2 Fold Change (ICD vs. Full-Length TYRO3)Adjusted p-valueAssociated Biological Process
Gene H4.2<0.001Cell Proliferation
Gene I3.5<0.001EMT
Gene J-3.1<0.01Tumor Suppression
Gene K-2.9<0.01DNA Repair
Gene L2.7<0.05Angiogenesis

Table 4: Novel Protein-Protein Interactions Identified by Interactomics

Bait ProteinPrey ProteinAssociation Score (DMPA)Validation Status
TYRO3-ICDProtein M0.85Validated by Co-IP
TYRO3-ICDProtein N0.79Predicted
Protein OProtein P0.91Validated by Co-IP
Protein QProtein R0.75Predicted
Protein SProtein T0.88Validated by Co-IP

II. Experimental Protocols for Multi-Omics Data Generation

Detailed and robust experimental protocols are critical for generating high-quality multi-omics data suitable for DMPA.

Protocol 1: Global Proteomics using Mass Spectrometry

Objective: To quantitatively profile the proteome of cells expressing full-length TYRO3 versus the TYRO3-ICD.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • C18 columns for peptide desalting

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

  • Proteolytic Digestion: Digest proteins into peptides overnight with trypsin.

  • Peptide Desalting: Desalt the peptide mixture using C18 columns.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a suitable software (e.g., MaxQuant) to identify and quantify proteins.

Protocol 2: Phosphoproteomics for Kinase Signaling Analysis

Objective: To identify and quantify changes in protein phosphorylation downstream of TYRO3 signaling.

Materials:

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

  • Materials for proteomics as listed in Protocol 1

Procedure:

  • Cell Lysis: Lyse cells in buffer containing a cocktail of phosphatase and protease inhibitors to preserve phosphorylation states.

  • Protein Digestion: Follow steps 2-4 from Protocol 1 to obtain a peptide mixture.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using TiO2 or Fe-IMAC beads.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify phosphosites and predict upstream kinases.

Protocol 3: Transcriptomics using RNA-Sequencing (RNA-Seq)

Objective: To profile the transcriptome regulated by different forms of TYRO3.

Materials:

  • RNA extraction kit (e.g., RNeasy)

  • DNase I

  • RNA-Seq library preparation kit

  • Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • DNase Treatment: Remove any contaminating genomic DNA with DNase I.

  • RNA Quality Control: Assess RNA integrity and quantity (e.g., using a Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the RNA, including mRNA selection/rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Perform quality control of reads, align to a reference genome, and quantify gene expression levels.

Protocol 4: Interactomics using Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

Objective: To identify proteins that interact with the TYRO3-ICD.

Materials:

  • Antibody targeting the protein of interest (or a tag)

  • Protein A/G magnetic beads

  • Non-denaturing lysis buffer

  • Wash buffers

  • Elution buffer

  • Materials for proteomics as listed in Protocol 1

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing buffer to maintain protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the bait protein (e.g., TYRO3-ICD).

  • Complex Capture: Capture the antibody-protein complexes using Protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis as described in Protocol 1 (reduction, alkylation, digestion).

  • LC-MS/MS Analysis and Data Interpretation: Identify the co-precipitated proteins and use DMPA to score the interactions.

III. Visualization of Signaling Pathways and Workflows

DMPA facilitates the visualization of complex biological data. The following diagrams, generated using the DOT language, illustrate key aspects of a DMPA-based study.

DMPA_Workflow cluster_DataGen Multi-Omics Data Generation cluster_DMPA DMPA Core Analysis cluster_Output Downstream Analysis & Visualization Proteomics Proteomics Association Calculate Association Scores (Correlation & Stoichiometry) Proteomics->Association Phosphoproteomics Phosphoproteomics Phosphoproteomics->Association Transcriptomics Transcriptomics Transcriptomics->Association Interactomics Interactomics Interactomics->Association Module Regulatory Module Discovery Association->Module Pathway Multi-Omics Pathway Integration Module->Pathway Prediction Upstream Regulator Prediction (Kinases, TFs) Pathway->Prediction Visualization Pathway Visualization Pathway->Visualization Validation Experimental Validation Prediction->Validation

Caption: Workflow for De Novo Multi-omics Pathway Analysis (DMPA).

TYRO3_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype Ligand Gas6/ProS1 TYRO3_FL Full-Length TYRO3 Ligand->TYRO3_FL GammaSecretase γ-Secretase TYRO3_FL->GammaSecretase Cleavage PI3K PI3K TYRO3_FL->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK) TYRO3_FL->MAPK_Pathway TYRO3_ICD TYRO3-ICD GammaSecretase->TYRO3_ICD Release TranscriptionFactors Transcription Factors (e.g., SOX10, MITF) TYRO3_ICD->TranscriptionFactors Translocation Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression GeneExpression->Proliferation Invasion Invasion GeneExpression->Invasion

References

Application Notes and Protocols for JNJ-56136379 (Bersacapavir) in Hepatitis B Virus (HBV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "DPMPA" in the context of Hepatitis B virus (HBV) studies did not yield relevant results. Therefore, these application notes and protocols have been created for a well-characterized and clinically evaluated HBV capsid assembly modulator, JNJ-56136379 (also known as Bersacapavir or JNJ-6379) , to provide a detailed and accurate resource for researchers.

Introduction

JNJ-56136379 is a potent, orally bioavailable, novel class II (or CAM-N) capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein.[1][2] Unlike nucleos(t)ide analogues (NAs) that inhibit the viral polymerase, JNJ-56136379 disrupts the HBV replication cycle through a dual mechanism of action, making it a promising candidate for combination therapies aimed at achieving a functional cure for chronic hepatitis B.[2][3] This compound has been evaluated in both preclinical and clinical settings, demonstrating significant antiviral activity.[4][5][6]

Mechanism of Action

JNJ-56136379 exhibits a dual mechanism of action, targeting both late and early stages of the HBV life cycle:

  • Primary Mechanism (Late Stage): JNJ-56136379 binds to the HBV core protein dimers, accelerating the rate and extent of capsid assembly.[1][2] This leads to the formation of morphologically intact, but empty, viral capsids that do not contain the viral pregenomic RNA (pgRNA) and polymerase complex.[1][2] By preventing the encapsidation of pgRNA, the subsequent reverse transcription and formation of new viral DNA are blocked.[7]

  • Secondary Mechanism (Early Stage): When administered concurrently with viral inoculation in vitro, JNJ-56136379 has been shown to interfere with post-entry processes, leading to the inhibition of de novo covalently closed circular DNA (cccDNA) formation in the nucleus of infected hepatocytes.[1][2][3] cccDNA is the stable episomal form of the viral genome that serves as the template for all viral RNAs, and its reduction is a key goal for achieving a functional cure.[2]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of JNJ-56136379 against Hepatitis B virus.

Table 1: In Vitro Antiviral Activity of JNJ-56136379 against HBV

Cell LineParameterMedian Value (nM)Reference CompoundMedian Value (nM)
HepG2.117EC₅₀54BAY41-410969
HepG2.117EC₉₀226AT-1301,540
HBV-infected PHHs (co-inoculation)EC₅₀ (extracellular HBV DNA)93Tenofovir (TDF)<8
HBV-infected PHHs (co-inoculation)EC₅₀ (intracellular HBV RNA)876Entecavir (ETV)0.023
HBV-infected PHHs (day 4 post-infection)EC₅₀ (extracellular HBV DNA)102Tenofovir (TDF)<8

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; PHHs: Primary Human Hepatocytes. Data sourced from[1].

Table 2: In Vitro Cytotoxicity of JNJ-56136379

Cell LineParameterMedian Value (µM)
HepG2CC₅₀>10

CC₅₀: 50% cytotoxic concentration. Data sourced from[1].

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay in HepG2.117 Cells

This protocol describes the determination of the 50% effective concentration (EC₅₀) of JNJ-56136379 in a stable HBV-producing cell line.

Materials:

  • HepG2.117 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • JNJ-56136379

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Cell lysis buffer

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for HBV DNA

Methodology:

  • Cell Seeding: Seed HepG2.117 cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of JNJ-56136379 in DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Entecavir).

  • Treatment: Remove the overnight culture medium and add the medium containing the diluted compounds to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 6 days), replacing the medium with freshly prepared compound-containing medium every 2-3 days.

  • Cell Lysis and DNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract the intracellular HBV DNA from the cell lysates using a commercial DNA extraction kit.

  • Quantification of HBV DNA: Quantify the intracellular HBV DNA levels using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the percentage of inhibition of HBV DNA replication for each concentration of JNJ-56136379 relative to the vehicle control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Mechanism of Action Study in HBV-Infected Primary Human Hepatocytes (PHHs)

This protocol is designed to investigate the effect of JNJ-56136379 on cccDNA formation.

Materials:

  • Cryopreserved Primary Human Hepatocytes (PHHs)

  • Hepatocyte culture medium

  • HBV inoculum

  • JNJ-56136379

  • DMSO

  • Collagen-coated cell culture plates

  • Reagents for cccDNA-specific qPCR

  • Reagents for total intracellular DNA extraction

Methodology:

  • Cell Plating: Thaw and plate PHHs on collagen-coated plates according to the supplier's instructions and allow them to recover.

  • Infection and Treatment (Co-inoculation):

    • Prepare HBV inoculum and dilutions of JNJ-56136379 in hepatocyte culture medium.

    • Simultaneously add the HBV inoculum and the compound dilutions to the PHHs.

    • Include a no-treatment control and a positive control (e.g., a known entry inhibitor or NA).

  • Incubation: Incubate the cells for a specified period (e.g., 12-16 hours) to allow for infection and cccDNA formation.

  • Post-Infection Wash and Culture: After the incubation period, thoroughly wash the cells to remove the inoculum and compound. Continue to culture the cells in fresh medium.

  • DNA Extraction: At a defined time point post-infection (e.g., day 5), harvest the cells and extract total intracellular DNA.

  • cccDNA Quantification: Treat the extracted DNA to remove non-cccDNA forms. Quantify the cccDNA levels using a specific qPCR assay that distinguishes cccDNA from other viral DNA replicative intermediates.

  • Data Analysis: Compare the levels of cccDNA in JNJ-56136379-treated cells to the no-treatment control to determine the inhibitory effect of the compound on cccDNA formation.

Mandatory Visualization

HBV_Lifecycle_and_JNJ56136379_MOA cluster_host Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA & mRNAs cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export nucleocapsid_assembly Nucleocapsid Assembly pgRNA_cyto->nucleocapsid_assembly polymerase Polymerase polymerase->nucleocapsid_assembly core_dimers Core Protein Dimers core_dimers->nucleocapsid_assembly mature_capsid Mature Nucleocapsid (pgRNA-containing) nucleocapsid_assembly->mature_capsid Encapsidation empty_capsid Empty Nucleocapsid nucleocapsid_assembly->empty_capsid Forms Empty Capsids virion_release Virion Release mature_capsid->virion_release Envelopment entry HBV Entry virion_release->entry New Infection Cycle JNJ6379_late JNJ-56136379 (Primary MOA) JNJ6379_late->nucleocapsid_assembly Accelerates Assembly, Prevents Encapsidation uncoating Uncoating entry->uncoating uncoating->rcDNA Nuclear Import JNJ6379_early JNJ-56136379 (Secondary MOA) JNJ6379_early->rcDNA Inhibits cccDNA Formation Antiviral_Assay_Workflow start Start seed_cells Seed HepG2.117 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of JNJ-56136379 seed_cells->prepare_compounds treat_cells Treat cells with compound (including controls) prepare_compounds->treat_cells incubate Incubate for 6 days (refresh medium at day 3) treat_cells->incubate lyse_cells Wash and lyse cells incubate->lyse_cells extract_dna Extract intracellular HBV DNA lyse_cells->extract_dna run_qpcr Quantify HBV DNA using qPCR extract_dna->run_qpcr analyze_data Analyze data and calculate EC50 run_qpcr->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Long-Term PMPA Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting long-term efficacy studies of 9-(2-phosphonomethoxypropyl)adenine (B35550) (PMPA), commercially known as Tenofovir (B777). This document is intended to guide researchers in the pharmaceutical and biotechnology industries, as well as academic scientists, through the critical aspects of preclinical and clinical evaluation of PMPA's long-term effectiveness, primarily in the context of Human Immunodeficiency Virus (HIV) infection.

Introduction

PMPA is a nucleotide analog reverse transcriptase inhibitor (NtRTI) with potent activity against retroviruses, including HIV.[1][2][3] Its long intracellular half-life makes it a cornerstone of antiretroviral therapy (ART).[1] Long-term efficacy studies are crucial to understand its sustained virological suppression, the potential for drug resistance, and its long-term safety profile.

Mechanism of Action

PMPA is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (B1241708) (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[2][4] Following administration, the prodrug is converted to tenofovir. Inside the target cell, tenofovir undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (B83284) (PMPApp).[4] PMPApp acts as a competitive inhibitor of HIV reverse transcriptase and also as a chain terminator when incorporated into the nascent viral DNA, thus halting viral replication.[3][5]

PMPA_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell (e.g., T-lymphocyte) cluster_virus HIV Replication Cycle PMPA_Prodrug PMPA Prodrug (e.g., TDF, TAF) PMPA PMPA (Tenofovir) PMPA_Prodrug->PMPA Hydrolysis PMPA_in PMPA PMPA->PMPA_in PMPAp PMPA-monophosphate PMPA_in->PMPAp Phosphorylation PMPApp PMPA-diphosphate (Active Metabolite) PMPAp->PMPApp Phosphorylation RT HIV Reverse Transcriptase PMPApp->RT Inhibition Viral_DNA Viral DNA Synthesis PMPApp->Viral_DNA Incorporation RT->Viral_DNA Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination

PMPA Mechanism of Action Signaling Pathway.

Experimental Design for Long-Term Efficacy Studies

A robust experimental design is fundamental to evaluating the long-term efficacy of PMPA. Both preclinical and clinical study designs are outlined below.

Preclinical Studies

Long-term preclinical studies in relevant animal models, such as simian immunodeficiency virus (SIV)-infected macaques, are essential to establish proof-of-concept for long-term efficacy and safety before human trials.[6]

Key Components of a Preclinical Long-Term Study:

  • Animal Model: Rhesus macaques are a commonly used model for HIV infection studies.[6]

  • Study Groups:

    • Treatment group receiving PMPA.

    • Placebo/vehicle control group.

    • Untreated control group.

  • Dosing and Administration: The route of administration (e.g., subcutaneous, oral) and dosing regimen should be established based on pharmacokinetic studies.[6]

  • Duration: Studies should be of sufficient duration (e.g., several months to years) to assess long-term virological control and potential for resistance development.

  • Endpoints:

    • Primary: SIV RNA levels in plasma.

    • Secondary: CD4+ T-cell counts, clinical signs of disease progression, and emergence of drug resistance.

    • Safety: Renal function, bone mineral density, and other relevant toxicological parameters.

Clinical Trials

Long-term clinical trials are typically conducted in phases, with Phase III trials providing the most definitive evidence of efficacy.

Key Components of a Phase III Clinical Trial:

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.[7][8]

  • Patient Population: Can include treatment-naive or treatment-experienced individuals with HIV infection.[7][9] Inclusion and exclusion criteria should be clearly defined.

  • Intervention: PMPA-containing regimen versus a standard-of-care regimen or placebo (in specific contexts).

  • Duration: Long-term follow-up of at least 48 to 96 weeks is common to assess sustained efficacy.[10]

  • Endpoints:

    • Primary: Proportion of patients with plasma HIV-1 RNA below a certain threshold (e.g., <50 copies/mL).[11]

    • Secondary: Change from baseline in CD4+ T-cell count, incidence of clinical progression (AIDS-defining illnesses), emergence of genotypic or phenotypic resistance, and safety and tolerability.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention & Monitoring cluster_analysis Data Analysis & Outcome Assessment Study_Design Define Study Design (e.g., Randomized, Controlled) Patient_Selection Patient/Subject Selection (Inclusion/Exclusion Criteria) Study_Design->Patient_Selection Baseline Baseline Assessment (Viral Load, CD4 Count, Genotype) Patient_Selection->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm PMPA-Containing Regimen Randomization->Treatment_Arm Control_Arm Control/Placebo Regimen Randomization->Control_Arm Monitoring Regular Monitoring Visits (e.g., Weeks 4, 8, 12, 24, 48, 96) Treatment_Arm->Monitoring Control_Arm->Monitoring Data_Collection Data Collection (Virologic, Immunologic, Safety) Monitoring->Data_Collection Efficacy_Analysis Primary & Secondary Efficacy Analysis Data_Collection->Efficacy_Analysis Resistance_Analysis Resistance Analysis (Genotypic/Phenotypic) Data_Collection->Resistance_Analysis Safety_Analysis Safety & Tolerability Assessment Data_Collection->Safety_Analysis

Experimental Workflow for a Long-Term PMPA Efficacy Study.

Key Experimental Protocols

Detailed methodologies for critical experiments are provided below.

Protocol 1: Plasma HIV-1 RNA Quantification (Viral Load)

Objective: To quantify the amount of HIV-1 RNA in patient plasma.

Methodology: Real-time Polymerase Chain Reaction (RT-PCR) is the standard method.

Procedure:

  • Sample Collection: Collect whole blood in EDTA tubes.

  • Plasma Separation: Centrifuge the blood sample to separate plasma. Plasma should be stored at -80°C until analysis.

  • RNA Extraction: Extract viral RNA from plasma samples using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit).[12]

  • RT-PCR: Perform one-step RT-PCR using a validated assay (e.g., Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, Abbott RealTime HIV-1). These assays have a lower limit of detection typically between 20 and 50 copies/mL.[11][13]

  • Data Analysis: Quantify HIV-1 RNA levels by comparing the amplification data to a standard curve. Results are expressed as copies of HIV-1 RNA per milliliter of plasma.

Protocol 2: PMPA Concentration in Plasma

Objective: To determine the pharmacokinetic profile of PMPA.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14]

Procedure:

  • Sample Collection: Collect plasma samples at specified time points post-dose.

  • Sample Preparation:

    • Precipitate plasma proteins using a solvent like acetonitrile.[14][15]

    • An internal standard (e.g., an analog of PMPA) should be added for accurate quantification.[14]

    • For some methods, derivatization may be necessary to improve chromatographic properties.[14][15]

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system for separation.

    • The eluent is then introduced into a mass spectrometer for detection and quantification.

    • The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[14]

  • Data Analysis: Calculate the concentration of PMPA in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 3: HIV-1 Genotypic Resistance Testing

Objective: To identify mutations in the HIV-1 reverse transcriptase gene associated with resistance to PMPA.

Methodology: Population-based sequencing of the HIV-1 pol gene.

Procedure:

  • RNA Extraction and RT-PCR: Extract viral RNA from patient plasma and perform reverse transcription PCR to amplify the protease and reverse transcriptase regions of the pol gene.[12]

  • Sequencing: Sequence the PCR product using an automated sequencer.

  • Sequence Analysis: Compare the patient-derived sequence to a wild-type reference sequence to identify mutations. Algorithms and databases (e.g., Stanford University HIV Drug Resistance Database) are used to interpret the clinical significance of the identified mutations. The K65R mutation is a key signature mutation for tenofovir resistance.[16][17]

Protocol 4: HIV-1 Phenotypic Resistance Testing

Objective: To measure the in vitro susceptibility of a patient's viral isolate to PMPA.

Methodology: Recombinant virus assays (e.g., Antivirogram, PhenoSense).[12][16]

Procedure:

  • Virus Isolation/Cloning: Amplify the patient's viral reverse transcriptase and protease genes and insert them into a laboratory clone of HIV from which these genes have been removed.

  • Culture: Culture the resulting recombinant virus in the presence of serial dilutions of PMPA.

  • Susceptibility Measurement: Determine the concentration of PMPA required to inhibit viral replication by 50% (IC50).

  • Data Analysis: The IC50 of the patient's virus is compared to the IC50 of a wild-type reference virus. The result is expressed as a fold-change in susceptibility. Phenotypic cutoffs are used to classify the virus as susceptible, partially resistant, or fully resistant.[16]

Data Presentation

Quantitative data from long-term efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Baseline Demographics and Disease Characteristics

CharacteristicPMPA Group (n=...)Control Group (n=...)
Age (mean, SD)
Sex (% male/female)
Race/Ethnicity (%)
Baseline HIV-1 RNA (log10 copies/mL, mean, SD)
Baseline CD4 Count (cells/mm³, mean, SD)
Prior ART Experience (%)

Table 2: Virologic and Immunologic Outcomes at Week 48

OutcomePMPA Group (n=...)Control Group (n=...)p-value
% with HIV-1 RNA <50 copies/mL
Mean Change in HIV-1 RNA (log10 copies/mL, SD)
Mean Change in CD4 Count (cells/mm³, SD)

Table 3: Incidence of Genotypic and Phenotypic Resistance at Virologic Failure

Resistance MarkerPMPA Group (n=...)
Number of Virologic Failures
% with any RT mutation
% with K65R mutation
Mean Fold-Change in PMPA Susceptibility (SD)[12][16]

Table 4: Summary of Adverse Events

Adverse Event (Grade 3 or 4)PMPA Group (n=...) (%)Control Group (n=...) (%)
Nausea
Diarrhea
Elevated Creatine Kinase
Increased Serum Creatinine

Conclusion

The design and execution of long-term PMPA efficacy studies require a multidisciplinary approach, integrating clinical trial design, virology, pharmacology, and biostatistics. The protocols and guidelines presented in these application notes provide a framework for generating high-quality data to fully characterize the long-term benefits and risks of PMPA-based therapies. Adherence to these standardized methods will ensure the reliability and comparability of findings across different studies, ultimately contributing to the optimized use of this critical antiretroviral agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tenofovir Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the investigation of tenofovir-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tenofovir-induced cytotoxicity in renal cells?

A1: Tenofovir-induced cytotoxicity, particularly in renal proximal tubule cells, is primarily driven by mitochondrial dysfunction and oxidative stress.[1] Tenofovir (B777) can accumulate in these cells, leading to mitochondrial damage, which impairs cellular energy production.[1] This damage results in the generation of reactive oxygen species (ROS), causing oxidative stress that can lead to apoptosis (programmed cell death) and necrosis.[1][2]

Q2: At what concentrations and time points is tenofovir cytotoxicity typically observed?

A2: The cytotoxic effects of tenofovir are both dose- and time-dependent. For instance, studies using the HK-2 human renal proximal tubular epithelial cell line have reported cytotoxicity at concentrations from as low as 1.5 µM to 28.8 µM within 24 to 72 hours.[1] However, primary human kidney cells might necessitate longer exposure and higher concentrations to exhibit similar effects, sometimes as high as 200 μM for up to 19 days.[1][3] It is critical to perform a specific dose-response and time-course experiment for your cell type to define the optimal experimental window.

Q3: Can the observed cytotoxicity be mitigated or reversed in vitro?

A3: Yes, co-treatment with antioxidants has shown promise in mitigating tenofovir-induced cytotoxicity.[1] Agents such as resveratrol, N-acetyl-L-cysteine (NAC), and ascorbic acid have been demonstrated to protect against the loss of cell viability, likely by counteracting the oxidative stress induced by tenofovir.[1][3]

Q4: Why am I observing significant variability in cytotoxicity between different batches of primary cells?

A4: High variability between primary cell batches is a common challenge. This can be due to donor-to-donor differences in genetics and physiology. Specifically, the expression levels of organic anion transporters (OAT1 and OAT3), which mediate tenofovir uptake into renal cells, can vary significantly between donors.[1][3] Higher expression of these transporters can lead to greater intracellular tenofovir accumulation and, consequently, more pronounced cytotoxicity.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
High background cell death in negative controls 1. Suboptimal cell culture conditions (e.g., media, supplements, CO2 levels).2. Microbial contamination (mycoplasma, bacteria, fungi).3. Over-trypsinization or harsh cell handling during passaging.1. Optimize cell culture conditions based on the supplier's recommendations.2. Regularly screen for contamination using appropriate kits.3. Use a gentle dissociation reagent (e.g., Accutase) and minimize enzyme exposure time.
Inconsistent or non-reproducible cytotoxicity results 1. Inaccurate tenofovir concentration due to degradation or precipitation.2. Variability in cell seeding density across wells.3. "Edge effects" in multi-well plates leading to uneven evaporation.1. Prepare fresh tenofovir dilutions for each experiment from a validated stock.2. Ensure a homogenous single-cell suspension before seeding and verify cell counts.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
MTT assay shows cytotoxicity, but cell morphology looks normal 1. Tenofovir may be inhibiting mitochondrial reductase enzymes without causing overt cell death.2. The incubation time with MTT reagent was insufficient.1. Corroborate results with a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V staining).2. Optimize MTT incubation time (typically 3-4 hours) for your specific cell type.
Antioxidant co-treatment is not reducing cytotoxicity 1. Inadequate antioxidant concentration.2. Incorrect timing of antioxidant addition.3. The chosen antioxidant is not effective for the specific cell type or mechanism.1. Perform a dose-response experiment to find the optimal antioxidant concentration.2. Pre-incubate cells with the antioxidant before adding tenofovir.[1]3. Test a panel of antioxidants that work through different mechanisms.

Quantitative Data Summary

The following tables summarize quantitative data on tenofovir's cytotoxic effects from various studies.

Table 1: Tenofovir (TFV) IC₅₀ Values in HK-2 Cells IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Treatment DurationIC₅₀ (µM)Reference
48 hours9.21[1]
72 hours2.77[1]

Table 2: Comparative Cytotoxicity (CC₅₀) of Tenofovir and other NRTIs CC₅₀ is the concentration of a drug that is required to reduce cell viability by 50%.

Cell TypeTenofovir CC₅₀ (µM)ZDV CC₅₀ (µM)ddC CC₅₀ (µM)
HepG2 (Liver)398< 100< 100
Skeletal Muscle870< 100< 100
Erythroid Progenitors>2000.065

Data adapted from a study comparing the in vitro effects of various nucleoside reverse transcriptase inhibitors (NRTIs).[5]

Table 3: Effect of Tenofovir on Mitochondrial DNA (mtDNA) Content

Cell TypeTenofovir Concentration (µM)Treatment DurationmtDNA Content (% of Control)Reference
RPTECsUp to 3009 daysNo significant change[6]

Note: In the same study, other NRTIs like ddI significantly depleted mtDNA under the same conditions, and the presence of tenofovir enhanced the mtDNA depletion caused by ddI.[6]

Visual Guides: Pathways and Workflows

The following diagrams visualize key processes related to tenofovir cytotoxicity experiments.

G cluster_0 Cellular Uptake & Action cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade Tenofovir Tenofovir (Extracellular) OAT OAT1 / OAT3 Transporters Tenofovir->OAT Uptake TFV_intra Intracellular Tenofovir OAT->TFV_intra Mito Mitochondria TFV_intra->Mito Accumulation Mito_dys Mitochondrial Dysfunction Mito->Mito_dys Damage ROS ROS Generation (Oxidative Stress) Mito_dys->ROS Bax_Bcl2 ↑ Bax/Bcl2 Ratio ROS->Bax_Bcl2 Casp9 Caspase-9 Activation Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Tenofovir-induced cytotoxicity signaling pathway.

G Start Unexpected Cytotoxicity Result CheckConc Verify Drug Concentration & Stability Start->CheckConc High Variability? CheckCells Assess Control Cell Health & Density Start->CheckCells High Control Death? CheckAssay Review Assay Protocol (e.g., incubation times) Start->CheckAssay No Effect Seen? Optimize Re-optimize Protocol & Repeat CheckConc->Optimize CheckContam Screen for Contamination CheckCells->CheckContam ValidateAssay Use Orthogonal Assay (e.g., LDH vs MTT) CheckAssay->ValidateAssay CheckContam->Optimize ValidateAssay->Optimize

Caption: Logical workflow for troubleshooting unexpected results.

G Seed 1. Seed Cells in 96-well plate Adhere 2. Allow Adherence (Overnight) Seed->Adhere Treat 3. Treat with Tenofovir (Serial Dilutions) Adhere->Treat Incubate 4. Incubate (24-72h) Treat->Incubate Assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Assay Read 6. Read Plate (Spectrophotometer) Assay->Read Analyze 7. Analyze Data (Calculate % Viability) Read->Analyze

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and measures cell metabolic activity as an indicator of viability.[1][3][7][8]

  • Materials:

    • Cells cultured in a 96-well plate

    • Tenofovir stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of tenofovir in fresh culture medium.

    • Remove the old medium and add 100 µL of the tenofovir dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard LDH assay kits and measures the release of LDH from damaged cells into the supernatant as an indicator of cytotoxicity.[1][9][10][11]

  • Materials:

    • Cells cultured in a 96-well plate

    • Tenofovir stock solution

    • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (10X, provided with kit)

    • Microplate reader

  • Procedure:

    • Seed cells as described for the MTT assay.

    • Treat cells with serial dilutions of tenofovir and incubate for the desired duration.

    • Prepare control wells on the same plate:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation.

      • Background control: Medium only (no cells).

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and using the spontaneous and maximum release controls.

Annexin V / Propidium Iodide (PI) Apoptosis Assay

This protocol uses dual staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[12][13][14][15][16]

  • Materials:

    • Treated and control cell suspensions

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI) staining solution

    • 1X Annexin-binding buffer

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with tenofovir for the desired time. Include an untreated control group.

    • Harvest the cells (including the supernatant, which may contain detached apoptotic cells) and wash them twice with cold PBS by gentle centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 × 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

    • Quantify the cell populations:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptosis: Annexin V-positive / PI-negative

      • Late Apoptosis/Necrosis: Annexin V-positive / PI-positive

References

PMPA solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Phosphonomethyl)pentanedioic acid (PMPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of PMPA in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is PMPA and what is its primary mechanism of action?

A1: 2-(Phosphonomethyl)pentanedioic acid (PMPA) is a potent and selective inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-L-aspartyl-L-glutamate peptidase I (NAALADase) or Prostate-Specific Membrane Antigen (PSMA). GCP II is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate in the synaptic cleft.[1][2] By inhibiting GCP II, PMPA reduces the production of glutamate, which can be neuroprotective in conditions associated with excessive glutamate levels.[2]

Q2: What are the known solubility characteristics of PMPA?

A2: PMPA is a highly polar and hydrophilic compound due to its multiple acidic functional groups.[3][4] Its solubility in aqueous solutions is generally good. The sodium salt of PMPA is also available and exhibits similar inhibitory activity.[5]

Q3: Why might I be experiencing precipitation of PMPA in my cell culture medium?

A3: Precipitation of PMPA in cell culture media, despite its aqueous solubility, can occur due to several factors:

  • pH Shifts: Changes in the pH of the medium due to cellular metabolism can alter the ionization state of PMPA's acidic groups, potentially reducing its solubility.[6]

  • High Concentrations: Exceeding the solubility limit of PMPA in a specific medium formulation can lead to precipitation.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and other components. PMPA's phosphonate (B1237965) and carboxylate groups can potentially interact with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in the media, forming insoluble salts.[7][8]

  • "Crashing Out" from Stock Solutions: If a highly concentrated stock solution of PMPA in a solvent like DMSO is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate.[6][9]

  • Temperature Effects: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions or the use of cold media, can decrease the solubility of some compounds.[10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

If you observe immediate precipitation when adding your PMPA stock solution to the cell culture medium, consider the following troubleshooting steps.

Troubleshooting Workflow: Immediate Precipitation

A Immediate Precipitation Observed B Was a high concentration stock solution in an organic solvent used? A->B C Perform serial dilutions of the stock solution in pre-warmed media. B->C Yes D Is the final concentration of PMPA high? B->D No C->D E Lower the final working concentration of PMPA. D->E Yes F Check for high concentrations of divalent cations (e.g., Ca²⁺) in the media. D->F No E->F G Consider using a different cell culture medium with lower divalent cation concentrations. F->G

Caption: Troubleshooting workflow for immediate PMPA precipitation.

Issue 2: Delayed Precipitation After Incubation

If PMPA appears to dissolve initially but precipitates after a period of incubation, the following factors may be at play.

Troubleshooting Workflow: Delayed Precipitation

A Delayed Precipitation Observed B Is there a noticeable pH shift in the media (color change)? A->B C Ensure proper incubator CO₂ levels. Consider using a HEPES-buffered medium. B->C Yes D Is there evidence of media evaporation? B->D No C->D E Maintain proper incubator humidity. Use sealed flasks or plates. D->E Yes F Are there signs of bacterial or fungal contamination? D->F No E->F G Discard contaminated cultures and review aseptic technique. F->G Yes

Caption: Troubleshooting workflow for delayed PMPA precipitation.

Quantitative Data

Property Value Reference
Molecular Formula C₆H₁₁O₇P
Molecular Weight 226.12 g/mol
Solubility in H₂O 20 mg/mL
Solubility in PBS (pH 7.2) 10 mg/mL[11]
IC₅₀ for GCP II ~300 pM[5]

Experimental Protocols

Protocol 1: Preparation of PMPA Stock Solution

This protocol describes the preparation of a 10 mM PMPA stock solution.

Materials:

  • 2-(Phosphonomethyl)pentanedioic acid (PMPA) powder

  • Sterile, nuclease-free water or 1X Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh out 2.26 mg of PMPA powder.

  • Dissolution: Add 1 mL of sterile water or PBS to the PMPA powder.

  • Mixing: Vortex the solution until the PMPA is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of PMPA Working Solution in Cell Culture Media

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells.

Materials:

  • 10 mM PMPA stock solution

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, Neurobasal)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM PMPA stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation due to "solvent shock," perform a serial dilution. For example, to prepare a 100 µM working solution:

    • Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

    • Gently mix by pipetting up and down or by gentle vortexing.

  • Direct Dilution (for lower concentrations): For lower final concentrations (e.g., ≤ 10 µM), direct dilution may be possible. Add the required volume of the stock solution to the pre-warmed medium and mix immediately and thoroughly.

  • Final Concentration in Culture: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final experimental concentration. Ensure the final volume of the added solution does not significantly dilute the culture medium (typically ≤ 1% of the total volume).

Signaling Pathway

PMPA's Inhibition of the GCP II Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal NAAG NAAG (N-acetylaspartylglutamate) GCPII GCP II (Glutamate Carboxypeptidase II) NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA NAA (N-acetylaspartate) GCPII->NAA GluR Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->GluR Activation PMPA PMPA PMPA->GCPII Inhibition Downstream Downstream Signaling (e.g., Ca²⁺ influx, excitotoxicity) GluR->Downstream

Caption: PMPA inhibits GCP II, preventing the hydrolysis of NAAG to glutamate.

References

Technical Support Center: Optimizing Antiviral Compound Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of novel antiviral compounds, such as Dpmpa, for in vitro assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial parameters to establish when optimizing an antiviral compound's concentration?

A1: The three most critical parameters to determine are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI).[1][2] The CC50 is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[1][3] The EC50 is the concentration required to inhibit viral activity by 50%.[1][3] The SI, calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[1][2]

Q2: Why is determining the cytotoxicity (CC50) of Dpmpa essential before assessing its antiviral activity?

A2: It is crucial to determine the cytotoxic potential of Dpmpa on the host cell line used in the antiviral assays.[1] An apparent antiviral effect might actually be the result of the compound killing the host cells, thereby preventing viral replication.[1][4] Establishing the CC50 value ensures that the concentrations used to evaluate antiviral efficacy are non-toxic, leading to a reliable assessment of the compound's specific antiviral action.[1]

Q3: How is the 50% Effective Concentration (EC50) determined?

A3: The EC50 is determined through dose-response experiments where infected host cells are treated with serial dilutions of the compound.[2][5] The level of viral replication is then measured using an appropriate method, such as a plaque reduction assay, quantitative PCR (qPCR) to measure viral nucleic acid, or an assay measuring virus-induced cytopathic effect (CPE).[2][6] The EC50 is the concentration of the compound that inhibits the measured viral effect by 50% compared to an untreated virus control.[2][7]

Q4: What is the Selectivity Index (SI), and what does it indicate?

A4: The Selectivity Index (SI) is the ratio of the cytotoxicity of a compound to its antiviral activity (SI = CC50 / EC50).[1][2][3] It is a crucial parameter for evaluating the potential of an antiviral drug candidate.[2] A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[1][2] Generally, an SI value of 10 or greater is considered indicative of promising in vitro activity.[1]

Q5: What should I do if Dpmpa shows high cytotoxicity at concentrations where it has an antiviral effect?

A5: If the effective concentration range of Dpmpa overlaps significantly with its cytotoxic range (resulting in a low SI), consider the following troubleshooting steps:

  • Re-evaluate Concentration Range: Ensure you have tested a broad enough range of concentrations to accurately determine the CC50 and EC50.

  • Assess Compound Purity: Impurities in the compound stock could be contributing to the cytotoxicity.

  • Change the Host Cell Line: Cytotoxicity can be cell-type specific.[8] Testing in a different, relevant cell line might reveal a better therapeutic window.

  • Modify Incubation Time: Shortening the exposure time might reduce cytotoxicity while still allowing for the observation of an antiviral effect.

Q6: I am not observing any antiviral activity with Dpmpa. What are the potential causes?

A6: A lack of antiviral activity can stem from several factors:

  • Compound Solubility and Stability: Ensure Dpmpa is fully dissolved in the assay medium. Prepare fresh dilutions for each experiment to avoid degradation.[9]

  • Inappropriate Concentration Range: The concentrations tested may be too low. Review any available literature to guide the selection of an appropriate concentration range.

  • Incorrect Virus or Cell Line: Confirm that the host cell line is susceptible to the virus being tested and that the virus strain is appropriate.[10]

  • High Multiplicity of Infection (MOI): A very high viral inoculum can overwhelm the inhibitory effect of the compound.[10] Optimizing the MOI is a critical step in assay development.[11][12]

  • Mechanism of Action: The compound may target a specific viral life cycle stage not captured by the assay (e.g., entry vs. replication).[13][14] Consider using different types of assays, such as time-of-addition assays, to investigate.[15]

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained during the optimization of an antiviral compound.

CompoundVirus StrainCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
DpmpaInfluenza A/H1N1MDCK>1005.2>19.2
DpmpaSARS-CoV-2Vero E68510.18.4
DpmpaHSV-1Vero>1002.3>43.5
Control DrugInfluenza A/H1N1MDCK>2001.8>111.1

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxicity Concentration (CC50) via MTS Assay

This protocol outlines a method to assess the cytotoxicity of Dpmpa on a chosen host cell line.

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of Dpmpa in culture medium. A typical starting concentration might be 100 µM or 200 µM, diluted in 2-fold or 3-fold steps.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Dpmpa. Include "cells only" (untreated) and "medium only" (background) controls.

  • Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48-72 hours) at 37°C.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[16]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate the percentage of cell viability for each concentration relative to the untreated cells. Plot the cell viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.[4]

Protocol 2: Determination of 50% Effective Concentration (EC50) via Plaque Reduction Assay

This protocol measures the ability of Dpmpa to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed a susceptible host cell line in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[17]

  • Compound and Virus Preparation: Prepare serial dilutions of Dpmpa in infection medium at non-toxic concentrations (as determined by the CC50 assay). Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Pre-incubate the diluted virus with the various concentrations of Dpmpa for 1 hour. Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus only" (no compound) control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells, gently rocking the plates every 15-20 minutes.[17]

  • Overlay: After adsorption, remove the inoculum and wash the cells gently. Overlay the monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the corresponding concentrations of Dpmpa.[9]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Staining and Counting: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain them with a solution like crystal violet to visualize and count the plaques.[17]

  • Analysis: Calculate the percentage of plaque reduction for each Dpmpa concentration compared to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50.[12]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Cytotoxicity cluster_antiviral Phase 2: Antiviral Efficacy cluster_analysis Phase 3: Analysis & Optimization A Seed Host Cells in Multi-well Plates B Prepare Serial Dilutions of Dpmpa G Infect Host Cells with Virus & Treat with Non-Toxic Dpmpa Concentrations A->G C Treat Uninfected Cells with Dpmpa B->C D Incubate (e.g., 48-72h) C->D E Perform Viability Assay (e.g., MTS, MTT) D->E F Calculate 50% Cytotoxicity Concentration (CC50) E->F K Calculate Selectivity Index (SI = CC50 / EC50) F->K H Incubate (e.g., 48-72h) I Perform Antiviral Assay (e.g., Plaque Reduction, qPCR) J Calculate 50% Effective Concentration (EC50) J->K L Determine Optimal Experimental Concentration Range K->L M Proceed with Mechanism of Action Studies L->M

Caption: Workflow for optimizing antiviral compound concentration.

Selectivity_Index_Logic Relationship Between Cytotoxicity, Efficacy, and Selectivity cluster_calculation Calculation CC50 CC50 (50% Cytotoxic Concentration) Calc SI = CC50 / EC50 CC50->Calc EC50 EC50 (50% Effective Concentration) EC50->Calc High_SI High Selectivity Index (SI ≥ 10) (Desirable Outcome) Calc->High_SI High CC50 Low EC50 Low_SI Low Selectivity Index (SI < 10) (Undesirable Outcome) Calc->Low_SI Low CC50 High EC50

References

Technical Support Center: Overcoming PMPA (Tenofovir) Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with PMPA (Tenofovir) resistance in their in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of PMPA (Tenofovir) resistance observed in vitro?

A1: The predominant mechanism of PMPA resistance in vitro is the selection of specific mutations in the viral reverse transcriptase (RT) enzyme.[1][2] The most well-characterized mutation is K65R, which reduces the susceptibility to Tenofovir by decreasing the rate of its incorporation into the viral DNA.[1][2] Another mechanism involves the phosphorolytic removal of the chain-terminating drug from the viral DNA, a process that can be enhanced by certain thymidine (B127349) analogue mutations (TAMs).[1][3]

Q2: My cells are dying during the process of generating a PMPA-resistant cell line. What should I do?

A2: Generating drug-resistant cell lines involves gradually exposing cells to increasing concentrations of the drug, which can indeed lead to significant cell death. Here are some troubleshooting steps:

  • Start with a low concentration: Begin with a PMPA concentration that is at or slightly below the IC50 value for the parental cell line.

  • Increase concentrations slowly: Only increase the drug concentration once the cells have recovered and are proliferating steadily at the current concentration. A stepwise increase of 1.5- to 2-fold is a common strategy.

  • Monitor cell health closely: Regularly observe cell morphology and confluency. If you observe excessive cell death, reduce the drug concentration to the previous tolerable level and allow the culture to recover.

  • Freeze stocks at each stage: It is crucial to cryopreserve cells at each successful concentration step. This allows you to return to a viable cell population if the next concentration proves to be too toxic.

Q3: I am not observing the expected level of resistance in my generated cell line. Why might this be?

A3: Several factors could contribute to a lower-than-expected level of resistance:

  • Insufficient selection pressure: The concentration of PMPA used for selection may not have been high enough or applied for a sufficient duration to select for resistant variants.

  • Cell line characteristics: The propensity to develop resistance can vary between different cell lines.

  • Assay variability: Ensure that your susceptibility assay is optimized and validated. Inconsistent results can arise from variations in cell seeding density, virus input (multiplicity of infection - MOI), or drug concentrations.[4]

Q4: What are the most effective strategies to overcome PMPA resistance in vitro?

A4: Combination therapy is the most widely documented and effective strategy for overcoming PMPA resistance in vitro.[1] By combining Tenofovir with other antiretroviral agents that have different resistance profiles, it is possible to suppress the replication of resistant strains. For example, the M184V mutation, which confers resistance to lamivudine, can resensitize viruses to Tenofovir.[2] Additionally, targeting host-cell pathways, such as the purine (B94841) biosynthesis pathway with compounds like resveratrol, has been shown to enhance the activity of Tenofovir against both sensitive and resistant HIV-1 strains.[3]

Troubleshooting Guides

Problem: High variability in IC50 values for PMPA.
Possible Cause Recommended Solution
Inconsistent cell seeding density Ensure a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well.[4]
Variable virus inoculum (MOI) Accurately titer your virus stock and use a consistent MOI for all experiments. A high MOI can overwhelm the drug's effect.[5]
Drug solution instability Prepare fresh dilutions of PMPA for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.[4]
Edge effects in microplates To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media.[4]
Problem: Lack of synergy in combination drug studies.
Possible Cause Recommended Solution
Inappropriate drug ratio Test a matrix of different concentration ratios of the two drugs to identify the optimal synergistic combination.[6][7]
Antagonistic interaction The combination of drugs may be antagonistic. Review the literature for known interactions between the selected compounds.
Suboptimal assay conditions Ensure that the assay duration and endpoints are appropriate for detecting synergistic effects.
Data analysis method Use appropriate software and models (e.g., CalcuSyn, MacSynergy II) to calculate the Combination Index (CI). CI values less than 1 indicate synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[8][9]

Quantitative Data Summary

Table 1: In Vitro Activity of Tenofovir (PMPA) Against Wild-Type and Resistant HIV-1

HIV-1 Strain/MutationCell LineAssay TypeIC50 (µM)Fold Change in ResistanceReference
Wild-TypeMT-2CPE0.5-[10]
K65RMT-2CPE1.5 - 2.03-4[2][10]
M184VMT-2CPE<0.5Hypersusceptible[10]
K65R + M184VMT-2CPE~1.02[11]

Table 2: Combination Index (CI) Values for Tenofovir with Other Antiretrovirals

Drug CombinationIC50 RatioCell LineCI ValueInterpretationReference
Tenofovir-DP + Emtricitabine-TP1:1N/A (Enzymatic Assay)0.37 - 0.67Synergy[8]
Tenofovir-DP + Efavirenz1:1N/A (Enzymatic Assay)0.75Moderate Synergy[8]
Tenofovir + Emtricitabine1:1MT-20.47Synergy[9]
Tenofovir + Efavirenz1:1MT-20.54Synergy[9]
Tenofovir + Emtricitabine + Efavirenz1:1:1MT-20.46Synergy[9]

Experimental Protocols

Protocol 1: Generation of PMPA-Resistant Cell Lines

This protocol describes a stepwise method for generating PMPA-resistant cell lines.

  • Initial Seeding: Seed the parental cell line (e.g., MT-2 or CEM) at a density of 1 x 10^5 cells/mL in a T-25 flask.

  • Drug Exposure: Add PMPA at a starting concentration equal to the IC50 of the parental cell line.

  • Monitoring: Monitor the cell culture for signs of cytotoxicity. Initially, a significant proportion of cells may die.

  • Recovery and Expansion: Allow the surviving cells to repopulate the flask. This may take several passages.

  • Concentration Escalation: Once the cells are growing robustly in the presence of the initial PMPA concentration, increase the drug concentration by 1.5- to 2-fold.

  • Repeat: Repeat steps 3-5 until the desired level of resistance is achieved.

  • Cryopreservation: At each successful concentration increase, cryopreserve a vial of the resistant cells.

  • Characterization: Characterize the resistant cell line by determining the IC50 of PMPA and sequencing the reverse transcriptase gene to identify resistance mutations.

Protocol 2: PMPA Susceptibility Assay (IC50 Determination) using CPE Reduction

This assay measures the concentration of PMPA required to inhibit 50% of the virus-induced cytopathic effect (CPE).[12]

  • Cell Seeding: Seed susceptible cells (e.g., MT-4) in a 96-well plate at a density that will form a near-confluent monolayer overnight.[12]

  • Drug Dilution: Prepare serial dilutions of PMPA in culture medium. A common range is from 100 µM down to 0.01 µM.

  • Infection: Add the drug dilutions to the cells, followed by the virus at a pre-determined MOI. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until >80% CPE is observed in the virus control wells (typically 3-5 days).[12]

  • Cell Viability Measurement: Quantify cell viability using a suitable method, such as the MTT or neutral red uptake assay.[12][13]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use regression analysis to calculate the 50% effective concentration (EC50 or IC50).[12]

Protocol 3: In Vitro Combination Antiviral Assay

This protocol is for evaluating the synergistic, additive, or antagonistic effect of PMPA combined with another antiviral agent.

  • Drug Preparation: Prepare serial dilutions of PMPA (Drug A) and the second compound (Drug B) individually.

  • Combination Matrix: In a 96-well plate, create a checkerboard pattern of drug combinations by mixing different concentrations of Drug A and Drug B.

  • Cell Seeding and Infection: Add cells and virus to the wells containing the drug combinations as described in Protocol 2.

  • Incubation and Viability Measurement: Follow steps 4 and 5 from Protocol 2.

  • Synergy Analysis: Calculate the Combination Index (CI) using a suitable software program (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

Visualizations

PMPA_Activation_and_Action PMPA Tenofovir (PMPA) CellularKinases Cellular Kinases PMPA->CellularKinases Phosphorylation PMPApp Tenofovir-DP (Active Form) HIV_RT HIV Reverse Transcriptase PMPApp->HIV_RT Inhibits Chain_Termination Chain Termination CellularKinases->PMPApp Proviral_DNA Proviral DNA HIV_RT->Proviral_DNA Synthesis HIV_RT->Chain_Termination Viral_RNA Viral RNA Viral_RNA->HIV_RT Template

Caption: Intracellular activation of Tenofovir and its mechanism of action.

Resistance_Workflow Start Start with Parental Cell Line Expose Expose to increasing concentrations of PMPA Start->Expose Select Select for Surviving Cells Expose->Select Expand Expand Resistant Population Select->Expand Expand->Expose Iterate Characterize Characterize Resistance (IC50, Sequencing) Expand->Characterize ResistantLine PMPA-Resistant Cell Line Characterize->ResistantLine

Caption: Experimental workflow for generating a PMPA-resistant cell line.

Overcoming_Resistance_Strategies PMPA_Resistance PMPA Resistance (e.g., K65R mutation) Combination_Therapy Combination Therapy PMPA_Resistance->Combination_Therapy Counteracted by Host_Targeting Host Pathway Targeting PMPA_Resistance->Host_Targeting Bypassed by Drug_B Drug B (e.g., Emtricitabine) Combination_Therapy->Drug_B Resveratrol Resveratrol Host_Targeting->Resveratrol Synergy Synergistic Inhibition of Viral Replication Drug_B->Synergy Enhanced_Activity Enhanced PMPA Activity Resveratrol->Enhanced_Activity

Caption: Strategies to overcome in vitro PMPA resistance.

References

Technical Support Center: Experimental Use of DPMPA/PDMP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DPMPA (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) and its analog PDMP in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of DPMPA/PDMP.

Question Possible Cause(s) Suggested Solution(s)
1. Why am I observing high levels of unexpected cell death or cytotoxicity? High Concentration: PDMP can be toxic at high concentrations (e.g., >30 µM in CHO cells).[1] Solvent Toxicity: The solvent used to dissolve DPMPA/PDMP (e.g., DMSO, ethanol) may be at a toxic concentration. Ceramide Accumulation: The intended mechanism of action, inhibition of glucosylceramide synthase (GCS), leads to the accumulation of ceramide, a pro-apoptotic lipid.[2]- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. - Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5% v/v) and consistent across all experimental and control groups.[3] - If the goal is to study glycosphingolipid depletion without inducing apoptosis, consider using lower concentrations or shorter incubation times.
2. Why are my experimental results inconsistent or not reproducible? Inconsistent Aseptic Technique: Contamination can alter cellular metabolism and response to treatment.[4][5] Reagent Variability: Differences in lots of media, serum, or the DPMPA/PDMP compound itself. Cell Passage Number/Health: High passage numbers or unhealthy cells can lead to altered responses.- Adhere strictly to aseptic techniques to prevent microbial contamination.[5] - Test new lots of reagents before use in critical experiments. - Use cells with a consistent and low passage number. Regularly monitor cell morphology and growth rates.
3. I am not observing the expected inhibition of glycosphingolipid synthesis. What could be wrong? Incorrect Isomer: The stereoisomer of PDMP is critical. D-threo-PDMP is the potent inhibitor of GCS, while the L-threo isomer can have opposite effects.[6][7] Insufficient Concentration or Incubation Time: The concentration or duration of treatment may be inadequate for your cell line. Compound Degradation: Improper storage of the DPMPA/PDMP stock solution.- Verify that you are using the D-threo isomer of PDMP for GCS inhibition. - Optimize the concentration and incubation time for your experimental system. - Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature.
4. I'm observing cellular effects that don't seem to be related to GCS inhibition. What could be happening? Off-Target Effects: PDMP has been shown to have effects beyond GCS inhibition. For instance, it can induce the accumulation of lipids in lysosomes and inactivate the mTOR signaling pathway, effects not observed with other GCS inhibitors like NB-DNJ (Miglustat).[4][8][9]- Be aware of the potential for off-target effects. Include appropriate controls, such as another GCS inhibitor (e.g., NB-DNJ), to differentiate between GCS-dependent and GCS-independent effects.[8] - Investigate downstream markers of pathways known to be affected off-target by PDMP (e.g., mTOR activity, lysosomal lipid accumulation).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DPMPA/PDMP?

A1: DPMPA/PDMP is a synthetic analog of ceramide that primarily acts by inhibiting the enzyme UDP-glucose:ceramide glucosyltransferase (also known as glucosylceramide synthase or GCS).[2][3] GCS catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs). By blocking this enzyme, DPMPA/PDMP prevents the formation of glucosylceramide and downstream GSLs, leading to the intracellular accumulation of its substrate, ceramide.[2][3]

Q2: How does the accumulation of ceramide affect cells?

A2: Ceramide is a bioactive sphingolipid that functions as a second messenger in various signaling pathways. Its accumulation is known to promote anti-cancer effects such as apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2]

Q3: How should I prepare and store DPMPA/PDMP stock solutions?

A3: DPMPA/PDMP is typically dissolved in a suitable solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution.[2] This stock solution should be stored at -20°C. For cell treatment, the stock solution is diluted to the desired final concentration in the culture medium. It's crucial to ensure the final solvent concentration is non-toxic to the cells (usually under 0.5%).[3]

Q4: What are the key differences between the D-threo and L-threo isomers of PDMP?

A4: The stereochemistry of PDMP is critical to its function. The D-threo isomer (D-PDMP) is a potent inhibitor of GCS.[6][7] In contrast, the L-threo isomer (L-PDMP) can have opposite effects, in some cases stimulating the synthesis of glucosylceramide and lactosylceramide (B164483).[6] Therefore, for studies aiming to inhibit GSL synthesis, it is essential to use D-threo-PDMP.

Q5: What are some important controls to include in my experiments with DPMPA/PDMP?

A5: Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the DPMPA/PDMP.[3] This controls for any effects of the solvent itself.

  • Untreated Control: Cells cultured in medium alone to establish a baseline for normal growth and viability.

  • Alternative GCS Inhibitor (Optional): Using another GCS inhibitor, such as NB-DNJ, can help distinguish effects specific to DPMPA/PDMP from those generally caused by GCS inhibition.[8]

Data Presentation

Table 1: Effects of D-threo-PDMP on Various Cell Lines

Cell LineCancer TypeConcentration (µM)Incubation TimeObserved EffectReference
Rabbit Skin Fibroblasts-12, 25, 504, 7, 10 daysInhibition of cell growth[3]
Rabbit Skin Fibroblasts-503 daysCytotoxicity and altered cell morphology[3]
Human A431 CellsEpidermoid Carcinoma56 daysGlycolipid depletion, reduced cell growth[3]
HCT116Colorectal Cancer22.4-IC50[2]
PC-3Pancreatic Cancer10 - 50-IC50[2]
HepG2Hepatocellular Carcinoma10 - 50-IC50[2]

Mandatory Visualization

cluster_0 Sphingolipid Biosynthesis Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->ComplexGSLs Precursor to GCS->GlcCer Catalyzes DPMPA DPMPA / PDMP DPMPA->GCS Inhibits

Caption: DPMPA/PDMP inhibits Glucosylceramide Synthase (GCS), blocking the synthesis of Glucosylceramide.

cluster_1 Experimental Workflow for Cell-Based Assays Start Start: Maintain Cell Culture Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat Cells with DPMPA/PDMP (and Vehicle Control) Seed->Treat Incubate Incubate for Desired Time Period (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Downstream Assays Incubate->Assay Viability Cell Viability Assay (e.g., MTT, LDH) Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis Lipidomics Sphingolipid Analysis (LC-MS/MS) Assay->Lipidomics

Caption: General experimental workflow for studying the effects of DPMPA/PDMP on cultured cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • DPMPA/PDMP stock solution (in DMSO or ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density that allows for logarithmic growth during the experiment and incubate overnight.

  • Treatment: Prepare serial dilutions of DPMPA/PDMP in complete growth medium. Remove the old medium from the cells and add the medium containing the desired concentrations of DPMPA/PDMP or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following treatment, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with DPMPA/PDMP

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells following treatment with DPMPA/PDMP. For adherent cells, use trypsin and neutralize, then collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of multiple sphingolipid classes from cultured cells.

Materials:

  • Cultured cells (1-10 million cells per sample)

  • Ice-cold PBS

  • Methanol, Chloroform (B151607) (HPLC grade)

  • Internal standards (e.g., C17-sphingosine, C12-ceramide)

  • Borosilicate glass tubes with Teflon-lined caps

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Harvest cells (e.g., by scraping), wash twice with ice-cold PBS, and count the cells to ensure an equal number for each sample.[10]

  • Lipid Extraction:

    • To the cell pellet, add extraction solvents (e.g., methanol, chloroform) and a known quantity of internal standards for normalization.[10]

    • Vortex thoroughly and incubate at 48°C for at least 30 minutes to ensure complete extraction.[10]

    • Induce phase separation by adding chloroform and water. Vortex and centrifuge to separate the aqueous and organic phases.[10]

    • Carefully collect the lower organic phase, which contains the lipids.[10]

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate lipid species using a suitable liquid chromatography column and gradient.

    • Detect and quantify sphingolipids using a mass spectrometer, typically in positive ion mode with electrospray ionization (ESI).[10]

  • Data Analysis:

    • Integrate the peak areas for each sphingolipid species and the corresponding internal standard.

    • Calculate the amount of each sphingolipid by comparing its peak area ratio (to the internal standard) to a standard curve generated with known concentrations of synthetic standards.[10]

References

Technical Support Center: Improving the In-Vitro Delivery of Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in-vitro evaluation of tenofovir (B777) prodrugs. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments for more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the in-vitro delivery of the parent drug, tenofovir, and how do prodrugs address these?

A1: The primary barrier for the parent drug, tenofovir, is its poor membrane permeability due to its highly charged phosphonate (B1237965) group at physiological pH.[1] To overcome this, lipophilic ester prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed.[1] These prodrugs mask the charge, enhancing lipophilicity and facilitating absorption across cell membranes.[2][3] However, these prodrugs face their own challenges, including degradation by intestinal and plasma esterases and being substrates for efflux transporters like P-glycoprotein (P-gp).[1]

Q2: What is the fundamental difference in the metabolic activation of TDF and TAF?

A2: TDF and TAF both deliver tenofovir but have distinct activation pathways. TDF is primarily hydrolyzed to tenofovir in the systemic circulation by gut and plasma esterases.[1] In contrast, TAF is more stable in plasma and is predominantly metabolized intracellularly by cathepsin A, mainly within target cells like lymphocytes.[1][2][4] This targeted intracellular activation allows TAF to achieve significantly higher intracellular concentrations of the active metabolite, tenofovir-diphosphate (TFV-DP), with lower circulating plasma levels of tenofovir compared to TDF.[1][4]

Q3: My tenofovir prodrug shows low apical-to-basolateral transport in the Caco-2 permeability assay. What are the potential causes?

A3: Low permeability in a Caco-2 assay can be attributed to several factors:

  • Poor Passive Diffusion: The prodrug's physicochemical properties, such as low lipophilicity or high molecular weight, may limit its ability to diffuse across the cell membrane.[1]

  • Efflux Transporter Activity: The prodrug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the Caco-2 cells, reducing net transport.[1] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux.[2]

  • Cellular Metabolism: The prodrug might be rapidly metabolized by intracellular esterases within the Caco-2 cells, decreasing the concentration of the intact prodrug available for transport to the basolateral side.[1] It is advisable to analyze both apical and basolateral compartments for the parent prodrug and its metabolites.[1]

Q4: I'm observing rapid degradation of my tenofovir ester prodrug in in-vitro stability assays. How should I interpret this?

A4: Rapid degradation, particularly in simulated intestinal fluid (SIF), is a known characteristic of many tenofovir ester prodrugs like TDF.[1] While high stability is often desirable, rapid degradation does not automatically signify a failed prodrug. The key is the balance between the rate of absorption and the rate of degradation at the absorption site.[1] If a prodrug has high permeability, it may be absorbed quickly enough to be effective despite lower stability.[1] It is recommended to test known prodrugs like TDF and TAF in parallel to benchmark your compound's stability.[1]

Q5: Why is the in-vitro antiviral potency of TAF significantly higher than TDF and tenofovir itself?

A5: The higher in-vitro potency of TAF is attributed to its enhanced cellular permeability and different metabolic pathway.[4] TAF's stability in plasma allows more of the intact prodrug to reach target cells.[4] Once inside the cell, it is efficiently converted to tenofovir, which is then phosphorylated to the active tenofovir diphosphate (B83284) (TFV-DP).[4] This leads to much higher intracellular concentrations of TFV-DP compared to equimolar concentrations of TDF or tenofovir.[4][5]

Troubleshooting Guides

Issue 1: High Variability in Cellular Uptake Assays

Possible Cause Troubleshooting Action
Cell health and density variation Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay (e.g., MTT) in parallel.
Inconsistent incubation times Use a multichannel pipette for simultaneous addition of the prodrug and a timer to ensure precise incubation periods for all samples.
Prodrug instability in culture medium Pre-determine the stability of your prodrug in the cell culture medium over the experiment's duration. If unstable, consider shorter incubation times or a different formulation. TAF is generally more stable in plasma-like conditions than TDF.[4]
Inefficient cell lysis/extraction Optimize the cell lysis and metabolite extraction protocol. A common method involves using 70% methanol (B129727) and centrifugation to remove cell debris.[6]

Issue 2: Low Bioavailability in Caco-2 Permeability Assays

Possible Cause Troubleshooting Action
Poor monolayer integrity Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be consistently high (e.g., >600 Ohms/cm²).[2]
Prodrug is a substrate for efflux pumps Co-incubate the prodrug with known inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-gp) to see if permeability increases. Calculate the efflux ratio.[2]
Rapid intracellular metabolism Analyze the cell lysates and both apical and basolateral samples for the parent prodrug and its metabolites using LC-MS/MS to understand the extent of metabolism within the Caco-2 cells.[1]

Issue 3: Discrepancy Between In-Vitro Potency and Cytotoxicity

Possible Cause Troubleshooting Action
Off-target effects of the prodrug moiety Test the cytotoxicity of the promoiety alone, if possible, to distinguish its effects from that of tenofovir.
Cell-type specific toxicity Evaluate cytotoxicity in multiple cell lines to determine if the observed toxicity is cell-type specific. For instance, tenofovir's cytotoxicity has been evaluated in liver-derived HepG2 cells and human renal proximal tubular epithelial cells (HK-2).[7][8]
Inaccurate determination of EC₅₀ and CC₅₀ Ensure a wide range of drug concentrations are tested and that the dose-response curves have a good fit for accurate calculation of EC₅₀ and CC₅₀ values. The selectivity index (SI = CC₅₀/EC₅₀) is a crucial parameter for assessing the therapeutic window.[4][6]

Data Presentation

Table 1: Comparative In-Vitro Anti-HIV-1 Activity and Cytotoxicity of Tenofovir and its Prodrugs

CompoundCell LineEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Tenofovir (TFV) MT-44.2>1000>238
PBMCs1.4>1000>286
MT-22.9>2000>690
Tenofovir Alafenamide (TAF) MT-40.00494.4903
PBMCs0.00365.01,385
MT-20.00054.48,853
Data sourced from literature.[4] EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary between studies and cell lines.

Table 2: In-Vitro Stability of Tenofovir Prodrugs in Simulated Biological Fluids

ProdrugBiological FluidHalf-life (t½) in minutes
Tenofovir Disoproxil Fumarate (TDF) Simulated Gastric Fluid (SGF)Stable
Simulated Intestinal Fluid (SIF)13.7
Rat Blood3.58
Tenofovir Alafenamide (TAF) Simulated Gastric Fluid (SGF)71.3
Simulated Intestinal Fluid (SIF)48.4
Rat Blood9.31
Data compiled from various sources.[1][9] Stability can be influenced by the specific composition of the simulated fluids.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of a tenofovir prodrug.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days to form a differentiated and confluent monolayer.[1][2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[2]

  • Transport Study:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[2]

    • For apical-to-basolateral (A→B) transport, the test compound is added to the apical side, and samples are collected from the basolateral side over time.[2]

    • For basolateral-to-apical (B→A) transport, the compound is added to the basolateral side, and samples are taken from the apical side.[2]

  • Sample Analysis: The concentration of the test compound and its major metabolites in the collected samples is quantified using a validated LC-MS/MS method.[2]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux.[2]

Protocol 2: Intracellular Phosphorylation Assay

Objective: To quantify the intracellular conversion of a tenofovir prodrug to its active mono- and diphosphate metabolites.

Methodology:

  • Cell Seeding: Plate target cells (e.g., PBMCs, MT-2 cells) at a predetermined density in multi-well plates.

  • Drug Incubation: Expose the cells to the tenofovir prodrug at various concentrations and for different time points.

  • Metabolite Extraction:

    • At each time point, remove the drug-containing medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

    • Extract intracellular metabolites using a cold 70% methanol solution.[6]

    • Centrifuge to pellet the cell debris.[6]

  • Sample Analysis: Analyze the supernatant containing tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP) by a validated LC-MS/MS method.[6]

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a tenofovir prodrug.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of the tenofovir prodrug for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value from the dose-response curve.[6]

Mandatory Visualizations

general_workflow cluster_preclinical In Vitro Evaluation prodrug_synthesis Prodrug Synthesis & Characterization in_vitro_stability In Vitro Stability (Plasma, Intestinal Fluids) prodrug_synthesis->in_vitro_stability permeability_assay Caco-2 Permeability Assay in_vitro_stability->permeability_assay cellular_uptake Cellular Uptake & Metabolism Assay permeability_assay->cellular_uptake antiviral_assay Antiviral Activity Assay (EC₅₀) cellular_uptake->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC₅₀) antiviral_assay->cytotoxicity_assay

Caption: Generalized workflow for the in-vitro evaluation of novel tenofovir prodrugs.

metabolic_activation_pathways cluster_tdf TDF Pathway cluster_taf TAF Pathway cluster_common Common Intracellular Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Plasma_Esterases Plasma/Gut Esterases TDF->Plasma_Esterases Hydrolysis TFV_extracellular Tenofovir (TFV) (Systemic Circulation) Plasma_Esterases->TFV_extracellular TFV Tenofovir (TFV) TFV_extracellular->TFV Enters Cell TAF Tenofovir Alafenamide (TAF) Cell_Uptake Cellular Uptake TAF->Cell_Uptake Cathepsin_A Intracellular Cathepsin A Cell_Uptake->Cathepsin_A Hydrolysis TFV_intracellular Tenofovir (TFV) (Intracellular) Cathepsin_A->TFV_intracellular TFV_intracellular->TFV Is Kinase1 Cellular Kinases TFV->Kinase1 Phosphorylation TFV_MP Tenofovir Monophosphate (TFV-MP) Kinase1->TFV_MP Kinase2 Cellular Kinases TFV_MP->Kinase2 Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP - Active) Kinase2->TFV_DP

Caption: Comparative metabolic activation pathways of TDF and TAF.

References

troubleshooting PMPA antiviral assay with low potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PMPA (Tenofovir) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency (EC50) for PMPA in an antiviral assay?

The 50% effective concentration (EC50) of PMPA can vary depending on the virus, cell line, and specific assay conditions. However, published data provides a general range. For instance, against HIV-1, PMPA has shown potent activity with EC50 values of approximately 0.2 µM in peripheral blood mononuclear cells (PBMCs) and 0.6 µM in MT-2 T-lymphocytic cells.[1] It's crucial to include a positive control with a known EC50 in your experiments to validate your assay setup.

Q2: What is the primary mechanism of action for PMPA?

PMPA, an acyclic nucleoside phosphonate, is a potent inhibitor of retroviruses and hepadnaviruses.[1] Its antiviral activity stems from its conversion within the cell to the active metabolite, tenofovir (B777) diphosphate. This active form acts as a competitive inhibitor of the viral reverse transcriptase enzyme and causes chain termination of the newly forming viral DNA.[2]

Q3: My PMPA is showing low to no potency in my assay. What are the potential causes?

Several factors can contribute to lower-than-expected potency in your PMPA antiviral assay. These can be broadly categorized into issues with the compound, the assay setup, or the reagents and cells used. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Guide

Low Potency of PMPA

Issue: The calculated EC50 value for PMPA is significantly higher than the expected range, or there is a complete lack of antiviral activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Integrity Verify PMPA Stock: Confirm the concentration and integrity of your PMPA stock solution. Improper storage, including repeated freeze-thaw cycles, can lead to degradation.[3][4] PMPA should ideally be stored at -80°C in aliquots.[5] Consider preparing a fresh stock solution from a reliable source.
Assay Conditions Optimize Virus Titer: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory capacity of the compound.[6] Perform a virus titration to determine the optimal amount of virus that results in a robust signal without being excessive.
Review Incubation Times: Ensure that the incubation times for drug treatment and viral infection are appropriate for your specific virus and cell line.[7][8]
Check Cell Density: Inconsistent cell seeding density can lead to variable results.[6] Optimize and maintain a consistent cell density across all wells of your assay plate.
Cell Health Assess Cell Viability: Ensure that the cells are healthy and within their optimal passage number. Stressed or senescent cells can exhibit altered susceptibility to viral infection and drug treatment.[6]
Test for Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell metabolism and viral replication, leading to unreliable results.
Assay Readout Issues MTT Assay Interference: If using an MTT assay to measure cell viability, be aware of potential interferences. Various compounds, including some with reducing potential, can interact with the MTT reagent and lead to inaccurate readings.[9][10][11] Consider alternative viability assays like those based on ATP content (e.g., CellTiter-Glo) or using a direct measure of viral replication, such as qPCR for viral nucleic acids or a reporter virus system.
High Background Signal: High background in your assay can mask the true antiviral effect. This can be caused by factors like media components (e.g., phenol (B47542) red in fluorescence-based assays) or long-term exposure of reagents to light.[9][12]

Experimental Protocols

Plaque Reduction Assay for PMPA Antiviral Activity

This protocol provides a general framework for assessing the antiviral activity of PMPA by quantifying the reduction in viral plaques.

Materials:

  • Permissive host cell line (e.g., Vero, MT-2)

  • Virus stock of known titer

  • PMPA stock solution (in an appropriate solvent, e.g., DMSO)

  • Cell culture medium (e.g., MEM or RPMI) with and without serum

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Seed the host cells into plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of PMPA in cell culture medium. Include a "no drug" (vehicle) control.

  • Infection: Once the cells are confluent, remove the growth medium and infect the cells with a predetermined amount of virus (MOI) to produce a countable number of plaques.

  • Drug Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add the different concentrations of PMPA to the respective wells.

  • Overlay: Add the overlay medium to each well. This restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells (typically 3-7 days).[13]

  • Staining: Aspirate the overlay medium, fix the cells, and stain with crystal violet solution.

  • Plaque Counting: Wash the plates and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each PMPA concentration compared to the virus control. Determine the EC50 value using regression analysis.

MTT Assay for Cell Viability

This protocol is for assessing cell viability, often used in conjunction with antiviral assays to determine the cytotoxic concentration (CC50) of the compound.

Materials:

  • Cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Treatment: Culture cells with varying concentrations of PMPA for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value using regression analysis.

Data Presentation

Table 1: Example PMPA Antiviral Activity and Cytotoxicity Data

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
HIV-1MT-2p24 Reduction~0.6~1200~2000[1]
HIV-1PBMCsp24 Reduction~0.2~1250~6250[1]

Note: The above values are examples and may vary based on experimental conditions.

Visualizations

Antiviral_Assay_Workflow General Antiviral Assay Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Readout cluster_analysis Data Analysis A Seed Cells in Plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of PMPA D Add PMPA Dilutions to Wells B->D C->D E Incubate for Defined Period D->E F Perform Assay Readout (e.g., Plaque Count, Viability Assay) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

Caption: A generalized workflow for conducting an in vitro antiviral assay.

PMPA_Mechanism_of_Action PMPA (Tenofovir) Mechanism of Action cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Viral Replication PMPA PMPA (Tenofovir) PMPApp Tenofovir Diphosphate (Active Form) PMPA->PMPApp Cellular Kinases RT Viral Reverse Transcriptase PMPApp->RT Competitive Inhibition proviralDNA Proviral DNA Synthesis termination Chain Termination RT->termination Incorporation of Tenofovir-DP vRNA Viral RNA vRNA->proviralDNA Reverse Transcription

Caption: The mechanism of action of PMPA as a reverse transcriptase inhibitor.

References

Technical Support Center: Unexpected Cytotoxicity of Tenofovir in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with tenofovir (B777) in their experiments.

Frequently Asked Questions (FAQs)

1. Is tenofovir expected to be cytotoxic?

While generally considered to have a favorable safety profile, tenofovir can exhibit cytotoxic effects in specific cell types, particularly at concentrations higher than those typically seen in plasma.[1][2][3] The prodrug form, tenofovir disoproxil fumarate (B1241708) (TDF), is designed to increase bioavailability, and its metabolism can lead to higher intracellular concentrations of tenofovir in certain cells.[4][5][6]

2. Which cell lines are most susceptible to tenofovir-induced cytotoxicity?

The most frequently reported cytotoxicity is in renal proximal tubular epithelial cells (RPTECs), with the HK-2 cell line being a sensitive in vitro model.[4][7] This is consistent with the clinical observation of nephrotoxicity in some patients.[4][6][8] Cytotoxicity has also been observed in other cell types, including certain cancer cell lines where it can induce cell cycle arrest.[9][10] Conversely, studies have shown low cytotoxicity in HepG2 (hepatoblastoma) cells, skeletal muscle cells, and hematopoietic progenitor cells when compared to other nucleoside reverse transcriptase inhibitors (NRTIs).[2][11][12]

3. What are the known mechanisms of tenofovir-induced cytotoxicity?

Several mechanisms have been proposed for tenofovir-induced cytotoxicity:

  • Mitochondrial Toxicity: Tenofovir can impair mitochondrial function, leading to decreased ATP levels, increased production of reactive oxygen species (ROS), and damage to mitochondrial DNA.[8][13] However, some studies suggest that tenofovir's potential for mitochondrial toxicity is low compared to other NRTIs.[1][11][12][14]

  • Induction of Apoptosis: Tenofovir has been shown to induce apoptosis, or programmed cell death, in renal cells.[4][15] This can be triggered by mitochondrial stress and involves the activation of caspases 3 and 9.[4]

  • Cell Cycle Arrest: In some cancer cell lines, tenofovir can interfere with the DNA replication machinery, leading to DNA damage and cell cycle arrest.[9][10]

  • Inflammatory Response: Tenofovir may induce the release of pro-inflammatory cytokines like TNF-α.[4][16]

Troubleshooting Guide

Issue: High levels of cytotoxicity observed in control cells.
Possible Cause Troubleshooting Steps
Suboptimal cell culture conditionsEnsure the use of appropriate media, supplements, and CO2 levels as recommended for the specific cell line.
Contamination (e.g., mycoplasma, bacteria)Regularly test for mycoplasma contamination and visually inspect cultures for any signs of bacterial or fungal growth.
Over-trypsinization during passagingUse a gentle dissociation reagent and minimize the exposure time to trypsin or other enzymes.
Issue: Inconsistent or unexpected cytotoxicity results with tenofovir.
Possible Cause Troubleshooting Steps
Inaccurate drug concentrationPrepare fresh dilutions of tenofovir for each experiment from a well-characterized stock solution.
Variability in cell seeding densityEnsure a uniform and consistent number of cells are seeded in each well.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Solvent cytotoxicityIf using a solvent like DMSO to dissolve tenofovir, ensure the final concentration in the culture medium is low and non-toxic to the cells. Run a vehicle control (medium with solvent only) to assess any solvent-induced cytotoxicity.[17]

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of tenofovir in various human cell lines.

Cell LineAssayExposure TimeIC50 / CC50 (µM)
HK-2 (Human Kidney Proximal Tubular Epithelial Cells)MTT48 hours9.2[17]
HK-2 (Human Kidney Proximal Tubular Epithelial Cells)MTT72 hours2.77[17]
HepG2 (Human Liver Cancer Cells)ProliferationNot Specified398[2][17]
Normal Skeletal Muscle CellsProliferationNot Specified870[2][17]
Erythroid Progenitor CellsHematopoietic ToxicityNot Specified>200[2][17]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Tenofovir Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of tenofovir. Include a vehicle control.[17]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[17]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17][18]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Stop Solution: Add a stop solution if required by the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (lysed cells).

Trypan Blue Exclusion Assay

This assay provides a direct count of viable and non-viable cells.

  • Cell Preparation: After treatment with tenofovir, collect the cells and resuspend them in a suitable buffer.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan blue solution.[18]

  • Incubation: Incubate for 1-2 minutes at room temperature.[18]

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.[18]

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[18]

Visualizations

Tenofovir_Cytotoxicity_Pathway Tenofovir-Induced Cytotoxicity Signaling Pathway Tenofovir Tenofovir Mitochondria Mitochondrial Dysfunction Tenofovir->Mitochondria ROS Increased ROS Mitochondria->ROS ATP Decreased ATP Mitochondria->ATP Caspase9 Caspase 9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath Caspase3 Caspase 3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Tenofovir-induced cytotoxicity signaling pathway.

Cytotoxicity_Workflow General Workflow for Assessing Tenofovir Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Tenofovir_Prep Prepare Tenofovir Dilutions Treatment Treat Cells with Tenofovir Tenofovir_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for assessing tenofovir cytotoxicity.

Troubleshooting_Tree Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Controls High Cytotoxicity in Controls? Start->Check_Controls Check_Culture Check Culture Conditions (Media, Contamination) Check_Controls->Check_Culture Yes Inconsistent_Results Inconsistent Results with Tenofovir? Check_Controls->Inconsistent_Results No Check_Reagents Review Reagent Preparation (Trypsin, etc.) Check_Culture->Check_Reagents Check_Drug_Prep Verify Tenofovir Concentration (Fresh Dilutions) Inconsistent_Results->Check_Drug_Prep Yes End Consult Literature for Cell-Specific Effects Inconsistent_Results->End No Check_Seeding Ensure Uniform Cell Seeding Check_Drug_Prep->Check_Seeding Check_Solvent Run Vehicle Control for Solvent Effects Check_Seeding->Check_Solvent

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Optimizing PMPA Prodrug Delivery In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with PMPA (tenofovir) prodrugs.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Intracellular PMPA/Tenofovir-Diphosphate (TFV-DP) Levels Despite High Prodrug Concentration

Question: We are treating our cell cultures with a high concentration of a PMPA prodrug, but subsequent analysis shows unexpectedly low levels of the active metabolite, tenofovir-diphosphate (TFV-DP). What could be the cause?

Answer: Several factors could contribute to low intracellular concentrations of the active PMPA metabolite. Consider the following possibilities:

  • Rapid Prodrug Efflux: The prodrug may be a substrate for efflux transporters (like P-glycoprotein or MRPs) that actively pump it out of the cell before it can be metabolized.

  • Poor Passive Diffusion: The physicochemical properties of the prodrug, such as low lipophilicity or high molecular weight, might limit its ability to passively diffuse across the cell membrane.

  • Inefficient Intracellular Activation: The cell line you are using may have low expression or activity of the necessary enzymes (e.g., cathepsin A, carboxylesterases) required to convert the prodrug into its active form.[1]

  • Prodrug Instability in Culture Media: The prodrug could be chemically or enzymatically degrading in the culture medium before it has a chance to enter the cells.

  • Low Intracellular Retention of Metabolites: The phosphorylated metabolites of PMPA might also be subject to efflux from the cell.

Troubleshooting Workflow:

start Low Intracellular PMPA/TFV-DP check_stability Assess Prodrug Stability in Culture Media start->check_stability check_permeability Evaluate Cell Permeability (e.g., Caco-2) check_stability->check_permeability Stable solution_stability Optimize Media or Incubation Time check_stability->solution_stability Degradation Observed check_metabolism Quantify Intracellular Metabolites (Prodrug, PMPA, TFV-DP) check_permeability->check_metabolism High Permeability solution_permeability Modify Prodrug Structure (e.g., increase lipophilicity) check_permeability->solution_permeability Low Permeability check_efflux Investigate Efflux Transporter Involvement check_metabolism->check_efflux High Prodrug Concentration solution_metabolism Select a Different Cell Line with Higher Enzyme Activity check_metabolism->solution_metabolism Low Prodrug Conversion solution_efflux Co-administer with Efflux Transporter Inhibitors check_efflux->solution_efflux Efflux Confirmed

Caption: Troubleshooting workflow for low intracellular PMPA.

Issue 2: High Variability in Experimental Replicates

Question: We are observing significant well-to-well or day-to-day variability in our in vitro PMPA prodrug experiments. How can we improve the consistency of our results?

Answer: High variability can stem from several sources. To improve reproducibility, consider the following:

  • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and confluency. Over-confluent or senescent cells can have altered metabolic activity.

  • Prodrug Solution Preparation: Prepare fresh prodrug solutions for each experiment. If using a stock solution, ensure it is stored properly and has not degraded.

  • Assay Timing and Execution: Standardize incubation times, washing steps, and cell lysis procedures.

  • Analytical Method Precision: Validate the precision and accuracy of your analytical method (e.g., HPLC-MS/MS) for quantifying the prodrug and its metabolites.

Issue 3: Unexpected Cytotoxicity

Question: Our PMPA prodrug is showing higher than expected cytotoxicity in our cell-based assays. What could be the reason?

Answer: While the parent drug, PMPA (tenofovir), generally has a well-defined toxicity profile, the prodrug moiety can sometimes contribute to unexpected cytotoxicity.

  • Off-Target Effects of the Prodrug: The intact prodrug or its cleavage products (the promoiety) may have their own cytotoxic effects.

  • High Intracellular Concentration of Metabolites: In some cell types, very efficient uptake and conversion can lead to intracellular accumulation of PMPA or its phosphorylated forms to toxic levels.

  • Mitochondrial Toxicity: Some nucleoside/nucleotide analogs can interfere with mitochondrial DNA polymerase, leading to mitochondrial toxicity.

Recommended Actions:

  • Assess the cytotoxicity of the promoiety alone.

  • Perform a dose-response and time-course cytotoxicity study.

  • Use a less metabolically active cell line to see if toxicity is reduced.

  • Evaluate markers of mitochondrial dysfunction.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the intracellular activation of PMPA prodrugs?

A1: The intracellular activation of PMPA prodrugs is a multi-step process. For many ester-based prodrugs, the initial hydrolysis is a critical step. Key enzymes include:

  • Carboxylesterases (CESs): Human carboxylesterase 1 (CES1) is a primary enzyme for the activation of many ester prodrugs in the liver and intestines.[2]

  • Cathepsin A (CatA): This serine protease is crucial for the hydrolysis of amidate prodrugs like Tenofovir Alafenamide (TAF).[1]

  • Alkaline Phosphatases (ALPs): These enzymes are involved in the bioconversion of phosphate (B84403) ester prodrugs.[3]

Following the initial hydrolysis to PMPA (tenofovir), cellular kinases perform two successive phosphorylation steps to yield the active antiviral agent, tenofovir-diphosphate (TFV-DP).

Prodrug PMPA Prodrug (e.g., TAF) PMPA PMPA (Tenofovir) Prodrug->PMPA Hydrolysis PMPApp PMPApp (Tenofovir-DP) PMPA->PMPApp Phosphorylation Inhibition Inhibition of HIV Reverse Transcriptase PMPApp->Inhibition Enzyme1 Cathepsin A / Carboxylesterase Enzyme1->PMPA Kinase1 Cellular Kinases Kinase1->PMPApp

Caption: Intracellular activation pathway of a PMPA prodrug.

Q2: How do I select the optimal cell line for my PMPA prodrug study?

A2: The choice of cell line is critical and depends on the specific research question.

  • For permeability studies: Caco-2 cells, which differentiate into a polarized monolayer resembling the intestinal epithelium, are a standard model.[3][4]

  • For metabolic stability and activation studies: Cell lines expressing high levels of relevant enzymes (e.g., HepG2 for liver metabolism, or specific cell lines relevant to the therapeutic target) should be used.[2] It may be necessary to use primary cells or microphysiological systems for more clinically relevant metabolic studies.[5]

  • For antiviral efficacy studies: Lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are commonly used for HIV research.[6][7]

Q3: What are the critical quality control steps for PMPA prodrug experiments?

A3:

  • Prodrug Purity and Identity: Always verify the purity and identity of your prodrug using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been cross-contaminated.

  • Monolayer Integrity for Permeability Assays: For Caco-2 assays, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the experiment.[8]

  • Standard Curves and Controls: Include appropriate standard curves and positive/negative controls in all analytical runs.

Q4: How do I accurately quantify intracellular PMPA and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular PMPA and its phosphorylated metabolites. Key considerations include:

  • Efficient Cell Lysis: Use a validated method to lyse the cells and release the intracellular contents.

  • Protein Precipitation: Remove proteins from the cell lysate to prevent interference with the analytical column.

  • Stable Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for the most accurate quantification.

  • Matrix Effects: Evaluate and minimize matrix effects from the cell lysate.

Quantitative Data Summary

ProdrugCell LineParameterValueReference
Bis(POC)PMPAMT-2IC50 (anti-HIV)0.003 µM[6]
Bis(POC)PMPAMT-2CC50 (Cytotoxicity)50 µM[6]
TAF (Tenofovir Alafenamide)Primary CD4+ T cellsEC50 (anti-HIV)5.5 nM[7]
TDF (Tenofovir Disoproxil Fumarate)Primary CD4+ T cellsEC50 (anti-HIV)5.4 nM[7]
FosphenytoinCaco-2Km (ALP-mediated conversion)1160 µM[3]
FosfluconazoleCaco-2Km (ALP-mediated conversion)351 µM[3]

Experimental Protocols

Protocol 1: In Vitro Prodrug Stability Assay in Cell Culture Medium

Objective: To determine the chemical and enzymatic stability of a PMPA prodrug in the experimental cell culture medium.

Methodology:

  • Prepare the complete cell culture medium (including serum, if used in the experiments).

  • Spike the PMPA prodrug into the medium to a final concentration of 10 µM.

  • Incubate the medium at 37°C in a humidified incubator with 5% CO2.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • Immediately stop any potential degradation by adding an organic solvent (e.g., acetonitrile) and placing the sample on ice or at -80°C.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the intact prodrug and the appearance of PMPA.

  • Calculate the half-life (t1/2) of the prodrug in the medium.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a PMPA prodrug.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.[8]

  • Monolayer Integrity: Confirm monolayer integrity by measuring TEER values.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.

  • Apical to Basolateral (A-B) Transport:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the prodrug solution to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the prodrug solution to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentrations of the prodrug and any metabolites in the samples from both chambers using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 3: Intracellular PMPA and Metabolite Quantification

Objective: To quantify the intracellular concentration of the PMPA prodrug and its metabolites (PMPA, PMPA-monophosphate, and PMPA-diphosphate).

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prodrug Incubation: Treat the cells with the PMPA prodrug at the desired concentration for a specific duration.

  • Cell Washing: Aspirate the drug-containing medium and wash the cell monolayer multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Cell Lysis and Extraction:

    • Add a cold lysis/extraction solution (e.g., 70% methanol) to each well.

    • Incubate on ice to ensure complete cell lysis and protein precipitation.

  • Sample Collection: Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate to pellet the cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate the solvent, reconstitute in a suitable buffer, and analyze by a validated LC-MS/MS method.

  • Normalization: Normalize the quantified intracellular concentrations to the total protein content or cell number in each well.

References

Technical Support Center: Troubleshooting PMPA Drug Combination Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving PMPA (Tenofovir) drug combinations, specifically focusing on unexpected antagonistic interactions.

Frequently Asked Questions (FAQs)

Q1: What is PMPA and what is its primary mechanism of action?

A1: PMPA, or Tenofovir, is an acyclic nucleotide analog reverse transcriptase inhibitor. Its primary mechanism of action involves the inhibition of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. After cellular uptake, PMPA is phosphorylated to its active diphosphate (B83284) form, which then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination, thereby halting viral replication.

Q2: What is drug antagonism and how is it identified in preclinical experiments?

A2: Drug antagonism occurs when the combined effect of two or more drugs is less than the sum of their individual effects.[1][2] In a laboratory setting, antagonism is typically identified using methods like the checkerboard assay or isobologram analysis. In a checkerboard assay, an antagonistic interaction is indicated by a Fractional Inhibitory Concentration Index (FICI) greater than 4.0.[3] In isobologram analysis, data points representing drug concentrations that produce a specific effect level fall above the line of additivity, indicating that higher concentrations of both drugs are needed to achieve the same effect compared to what would be expected for an additive interaction.

Q3: Are there any documented instances of PMPA exhibiting antagonism with other drugs?

A3: Yes, a notable example is the non-additive antiviral effect observed between Tenofovir (PMPA) and abacavir, another nucleoside reverse transcriptase inhibitor. This is considered a pharmacodynamic interaction where co-administration was associated with modest increases in endogenous dATP pools, which could reduce the antiviral potency of Tenofovir.

Troubleshooting Guide for Unexpected Antagonism

Encountering antagonism when synergy or additivity is expected can be a significant roadblock in drug combination studies. This guide provides a structured approach to troubleshooting these unexpected results.

Step 1: Verify Experimental Technique and Data Analysis

Before exploring complex biological explanations, it is crucial to rule out experimental artifacts.

Issue: Inconsistent results or appearance of antagonism in checkerboard or isobologram assays.

Troubleshooting Workflow:

G A Unexpected Antagonism Observed B Review Raw Data for Anomalies (e.g., edge effects, outliers) A->B C Confirm Single-Agent Activity (Dose-response curves) B->C D Re-evaluate Data Analysis (Correct FICI/CI calculation, isobologram plotting) C->D E Check for Drug Instability or Precipitation D->E F Repeat Experiment with Fresh Reagents E->F G If Antagonism Persists, Investigate Biological Mechanisms F->G

Caption: Troubleshooting workflow for initial experimental validation.

Detailed Checks:

  • Reagent Quality: Ensure the purity and stability of PMPA and the combination drug. Use fresh stock solutions for each experiment.

  • Drug Solubility: Visually inspect the combination wells for any signs of drug precipitation, which can lead to a false antagonistic reading.

  • Cell Health and Density: Inconsistent cell seeding or poor cell health can significantly impact assay results. Ensure a consistent cell density is used and that cells are in a logarithmic growth phase at the start of the experiment.

  • Assay Controls: Meticulously check positive and negative controls to ensure the assay is performing as expected.

  • Data Analysis: Double-check the formulas used for calculating synergy, additivity, and antagonism. Ensure that the correct concentrations are being used in the calculations for FICI or Combination Index (CI).

Step 2: Investigate Potential Pharmacokinetic and Pharmacodynamic Interactions

If experimental error is ruled out, the antagonism is likely due to a genuine drug-drug interaction. These can be broadly categorized as pharmacokinetic or pharmacodynamic.

Pharmacokinetic Antagonism: One drug affects the absorption, distribution, metabolism, or excretion (ADME) of the other.

Potential Mechanism Troubleshooting Approach
Altered Cellular Uptake: The combination drug may interfere with the transporters responsible for PMPA's entry into the cell.Measure the intracellular concentration of the active PMPA diphosphate in the presence and absence of the combination drug using techniques like LC-MS/MS.
Increased Efflux: The combination drug might induce the expression or activity of efflux pumps (e.g., P-glycoprotein) that actively remove PMPA from the cell.Use efflux pump inhibitors in conjunction with the drug combination to see if the antagonistic effect is reversed.
Altered Metabolism: The combination drug could affect the activity of the cellular kinases required to phosphorylate PMPA into its active form.Perform in vitro kinase assays to assess the impact of the combination drug on the phosphorylation of PMPA.

Pharmacodynamic Antagonism: The drugs have opposing effects at the target site or on the same signaling pathway.[4][5][6]

Potential Mechanism Troubleshooting Approach
Competition at the Target Site: If the combination drug also interacts with reverse transcriptase at or near the PMPA binding site, it could competitively inhibit PMPA's action.This is less likely with drugs from different classes but can be investigated using binding assays.
Opposing Effects on a Common Signaling Pathway: The two drugs may modulate the same downstream signaling pathway in opposite ways, leading to a net reduction in the desired effect.Use pathway-specific inhibitors or activators to dissect the involvement of specific signaling cascades. Perform western blotting or other molecular assays to measure the activation state of key pathway proteins.
Induction of a Compensatory Pathway: PMPA may induce a cellular response that is then counteracted by the second drug, or vice-versa.Conduct transcriptomic or proteomic analysis to identify differentially expressed genes or proteins in response to the individual drugs and the combination.

Potential Signaling Pathways Involved in PMPA Antagonism

Understanding how PMPA might interact with cellular signaling pathways is key to hypothesizing mechanisms of pharmacodynamic antagonism.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune response, inflammation, and cell survival.[7][8][9][10] Its dysregulation is implicated in various diseases.

G cluster_0 Cytoplasm cluster_1 Nucleus PMPA PMPA IKK IKK PMPA->IKK ? DrugX Drug X DrugX->IKK ? IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Gene Target Gene Transcription NFkB->Gene Translocates & Activates NFkB_IkB->NFkB Degradation of IκB

Caption: Potential interaction of PMPA and a combination drug with the NF-κB pathway.

Hypothetical Antagonism: If PMPA and a combination drug have opposing effects on the IKK complex or other components of the NF-κB pathway, it could lead to an antagonistic outcome on the expression of downstream genes involved in cell survival or apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12]

G PMPA PMPA MAPKKK MAPKKK PMPA->MAPKKK ? DrugX Drug X DrugX->MAPKKK ? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factors MAPK->TF Response Cellular Response TF->Response

Caption: Potential modulation of the MAPK signaling cascade by PMPA and a combination drug.

Hypothetical Antagonism: PMPA might inhibit a specific branch of the MAPK pathway that is required for the pro-apoptotic or anti-proliferative effect of the combination drug, leading to an overall antagonistic effect.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis.[13][14][15][16] Many anti-cancer and some antiviral therapies aim to induce apoptosis in target cells.

G PMPA PMPA Bcl2 Anti-apoptotic (e.g., Bcl-2) PMPA->Bcl2 Upregulates? DrugX Drug X Bax Pro-apoptotic (e.g., Bax) DrugX->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Activates Caspases Caspase Cascade Mito->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical antagonistic interaction within the apoptosis pathway.

Hypothetical Antagonism: If a second drug induces apoptosis by activating pro-apoptotic proteins like Bax, but PMPA coincidentally upregulates anti-apoptotic proteins like Bcl-2, the net result could be a blunted apoptotic response, appearing as antagonism.

Experimental Protocols

Checkerboard Assay Protocol

This assay is used to systematically test a matrix of concentrations of two drugs to determine their combined effect.

Workflow:

G A Prepare Serial Dilutions of Drug A and Drug B B Dispense Drug A Horizontally and Drug B Vertically in a 96-well Plate A->B C Add Cells to Each Well B->C D Incubate for a Defined Period C->D E Assess Cell Viability (e.g., MTT, CellTiter-Glo) D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F

Caption: Workflow for a standard checkerboard assay.

Methodology:

  • Prepare Drug Dilutions: Prepare serial dilutions of PMPA (Drug A) and the combination drug (Drug B) in an appropriate culture medium. Typically, a 2-fold dilution series is used, starting from a concentration several times higher than the individual drug's IC50.

  • Plate Setup: In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. Include wells with each drug alone as controls, as well as untreated cell controls.

  • Cell Seeding: Add a suspension of cells at a predetermined optimal density to each well.

  • Incubation: Incubate the plate for a period appropriate for the cell type and assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, resazurin, or ATP-based assays).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each drug alone and in combination. Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or Indifference

      • FICI > 4.0: Antagonism[3]

Isobologram Analysis Protocol

This graphical method provides a visual representation of drug interactions.

Methodology:

  • Determine IC50s: First, determine the IC50 (the concentration that inhibits 50% of the biological activity) for PMPA and the combination drug individually.

  • Test Combinations: Prepare several combinations of the two drugs at fixed ratios (e.g., based on the ratio of their IC50s) and test a range of dilutions for each combination to determine the concentration of the mixture that produces 50% inhibition.

  • Plot the Isobologram:

    • The x-axis represents the concentration of PMPA.

    • The y-axis represents the concentration of the combination drug.

    • Plot the IC50 value of PMPA alone on the x-axis and the IC50 value of the combination drug alone on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity .

    • Plot the concentrations of PMPA and the combination drug from the fixed-ratio experiments that resulted in 50% inhibition.

  • Interpretation:

    • If the data points for the combinations fall on the line of additivity, the interaction is additive .

    • If the data points fall below the line of additivity, the interaction is synergistic .

    • If the data points fall above the line of additivity, the interaction is antagonistic .

This technical support guide provides a starting point for troubleshooting unexpected antagonism in PMPA drug combination experiments. A systematic approach, beginning with a thorough review of experimental procedures and followed by an investigation into potential biological mechanisms, will aid in understanding and resolving these complex drug interactions.

References

PMPA Stability in Long-Term Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9-(2-phosphonylmethoxypropyl)adenine (PMPA or Tenofovir) in long-term cell culture experiments. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is PMPA (Tenofovir), and why is its stability in cell culture a concern?

PMPA, more commonly known as Tenofovir (B777) (TFV), is a potent nucleotide analogue reverse transcriptase inhibitor with significant antiviral activity.[1] For long-term cell culture experiments, maintaining the chemical stability of Tenofovir is critical. Degradation of the compound can lead to a decrease in its effective concentration, resulting in reduced antiviral efficacy, inaccurate dose-response curves, and unreliable experimental outcomes.[][3]

Q2: What are the primary factors that affect Tenofovir's stability in solution?

The stability of Tenofovir and its prodrugs in an aqueous environment, such as cell culture media, is primarily influenced by pH and temperature.[4] Hydrolysis is the main degradation pathway, and its rate is highly dependent on the pH of the solution.[4][5][6]

Q3: How does pH impact Tenofovir's stability?

Tenofovir's stability is significantly affected by pH. It exhibits considerable degradation under both strongly acidic (pH 1) and alkaline (0.1 M NaOH) conditions.[5][6] However, it is relatively stable at a pH of 4.5, with less than 5% degradation observed over 10 days at temperatures of 25°C and 40°C.[5] The prodrug Tenofovir Alafenamide (TAF) has a specific stability "window" between pH 4.8 and 5.8.[7] Given that standard cell culture media is typically buffered around pH 7.2-7.4, understanding and controlling for potential degradation is crucial.

Q4: What is the effect of temperature on Tenofovir stability?

While solid Tenofovir powder is stable, its degradation in solution is temperature-dependent and follows Arrhenius kinetics.[8] The rate of hydrolytic degradation increases with temperature.[] For long-term experiments, it is essential to maintain a consistent and controlled temperature (e.g., 37°C in an incubator) and to store stock solutions at recommended refrigerated or frozen temperatures.

Q5: What are the main degradation products of Tenofovir?

Under hydrolytic stress (acidic and alkaline conditions), Tenofovir primarily degrades into two proposed products[5][6]:

  • A 6-Hydroxy derivative of Tenofovir (m/z 289.2 amu).

  • (2-hydroxypropan-2-yloxy) methylphosphonic acid (m/z 170 amu).

These products result from the deamination of the adenine (B156593) nucleus and degradation of the phosphonic acid side chain.[5]

Q6: How often should I replace the culture medium containing Tenofovir in a long-term experiment?

The frequency of media replacement depends on the specific experimental conditions, including the pH stability of your culture system and the duration of the study. Given that Tenofovir can degrade under certain conditions, it is best practice to replace the medium containing freshly diluted Tenofovir every 48-72 hours to ensure a consistent and effective drug concentration.

Q7: Are the prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) more stable in culture media?

The prodrugs TDF and TAF were designed for improved bioavailability in vivo but have their own stability profiles in vitro.[7][9]

  • TDF is highly susceptible to hydrolysis, especially in neutral and alkaline environments, breaking down into Tenofovir.[4] It is most stable under acidic conditions (pH 1.2-2.2).[4]

  • TAF is more stable than TDF at higher pH levels but is susceptible to hydrolysis in both strongly acidic and alkaline conditions.[4][7] Its optimal stability is in the pH range of 4.8-5.8.[7]

In standard cell culture media (pH ~7.4), both prodrugs will hydrolyze. Therefore, direct use of the parent compound, Tenofovir (PMPA), may provide more predictable concentrations if the initial low cell permeability is not a limiting factor for the experiment.

Data Presentation

Table 1: Tenofovir (TFV) Degradation Kinetics under Hydrolytic Stress
ConditionParameterValueReference
Acidic (0.1 M HCl) Half-life (t½)25.34 hours[6][10]
Shelf-life (t₉₀)3.84 hours[6][10]
Alkaline (0.1 M NaOH) Half-life (t½)384.49 hours[6][10]
Shelf-life (t₉₀)58.26 hours[6][10]
Room Temperature Shelf-life (Powder)23 months[5][6][8]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in PMPA Stability Experiments
ProblemPossible Cause(s)Recommended Solution(s)
Loss of antiviral efficacy over time Drug Degradation: The pH of the culture medium may have shifted, or the temperature may have fluctuated, accelerating Tenofovir hydrolysis.1. Monitor and Control pH: Ensure your cell culture medium is well-buffered. For sensitive experiments, consider using a medium with a more robust buffering system.2. Regular Media Changes: Replace the culture medium with fresh Tenofovir solution every 48-72 hours.3. Verify Temperature: Confirm the accuracy and stability of your incubator's temperature control.
Inconsistent results between experiments Stock Solution Instability: The stock solution may have degraded due to improper storage (temperature, light) or repeated freeze-thaw cycles.1. Aliquot Stock Solutions: Prepare single-use aliquots of your Tenofovir stock solution to avoid repeated freeze-thaw cycles.2. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light.3. Prepare Fresh Dilutions: Always prepare fresh working dilutions in culture medium for each experiment from a thawed aliquot.[11]
Precipitate formation in culture medium Poor Solubility: The concentration of Tenofovir or its initial solvent (e.g., DMSO) may be too high in the final culture medium.1. Check Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <0.1%) to prevent cytotoxicity and precipitation.[11]2. Pre-warm Medium: Add the drug solution to pre-warmed (37°C) culture medium and mix gently to aid dissolution.
Unexpected cytotoxicity Degradation Products: The degradation products of Tenofovir may have cytotoxic effects.pH Shift: Drug addition or degradation may have altered the medium's pH.1. Confirm Drug Purity: Use a high-purity source of Tenofovir. If degradation is suspected, confirm the concentration of the parent compound using an analytical method like HPLC.2. Measure Medium pH: Check the pH of the culture medium after adding the drug to ensure it remains within the optimal range for your cells.

Mandatory Visualizations

Experimental & Logical Workflows

Troubleshooting_PMPA_Efficacy Troubleshooting Workflow for Loss of PMPA Efficacy Start Problem: Loss of Antiviral Efficacy Check_pH Is the culture medium pH stable and within 7.2-7.4? Start->Check_pH Check_Temp Is the incubator temperature stable at 37°C? Check_pH->Check_Temp Yes Sol_Buffer Solution: Use a more robustly buffered medium. Check_pH->Sol_Buffer No Check_Stock Was the stock solution handled properly? Check_Temp->Check_Stock Yes Sol_Calibrate Solution: Calibrate and monitor incubator temperature. Check_Temp->Sol_Calibrate No Check_Media_Change Is media being replaced every 48-72h? Check_Stock->Check_Media_Change Yes Sol_Aliquot Solution: Aliquot stock solution; avoid freeze-thaw cycles. Check_Stock->Sol_Aliquot No Sol_Refresh Solution: Implement regular media changes. Check_Media_Change->Sol_Refresh No End Re-run Experiment with Controls Check_Media_Change->End Yes Sol_Buffer->End Sol_Calibrate->End Sol_Aliquot->End Sol_Refresh->End

Caption: A flowchart for troubleshooting diminished PMPA efficacy.

PMPA_Degradation_Pathway Proposed Hydrolytic Degradation of Tenofovir (PMPA) cluster_products Degradation Products PMPA Tenofovir (PMPA) m/z 288.2 Prod_A 6-Hydroxy Derivative (Deamination of Adenine) m/z 289.2 PMPA->Prod_A Hydrolysis (Acidic/Alkaline) Prod_B (2-hydroxypropan-2-yloxy) methylphosphonic acid (Side-chain cleavage) m/z 170 PMPA->Prod_B Hydrolysis (Acidic/Alkaline)

Caption: Primary hydrolytic degradation pathways for Tenofovir.

Stability_Assay_Workflow Workflow for PMPA Stability Assay in Cell Culture Medium prep prep incubate incubate sample sample analyze analyze A 1. Prepare PMPA solution in cell culture medium at target concentration. B 2. Aliquot samples for Time 0 analysis. A->B C 3. Incubate remaining solution in cell culture conditions (37°C, 5% CO2). B->C D 4. Collect samples at predetermined time points (e.g., 24, 48, 72, 96h). C->D E 5. Store all samples at -80°C until analysis. D->E F 6. Quantify PMPA concentration in all samples using a validated method (e.g., LC-MS). E->F G 7. Plot concentration vs. time to determine degradation rate. F->G

Caption: A workflow for assessing PMPA stability in vitro.

Experimental Protocols

Protocol 1: Preparation of a Buffered PMPA Stock Solution

This protocol describes the preparation of a stable, high-concentration stock solution of PMPA, which can be diluted into cell culture medium for experiments.

Materials:

  • Tenofovir (PMPA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of Tenofovir powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete solubilization by gentle vortexing.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, date, and initials.

  • Store the aliquots at -20°C or -80°C, protected from light, for long-term stability.

Protocol 2: Basic PMPA Stability Assessment in Cell Culture Medium

This protocol provides a framework for determining the stability of PMPA in your specific cell culture medium under standard incubation conditions.

Materials:

  • PMPA stock solution (from Protocol 1)

  • Complete cell culture medium (the same type used for your experiments)

  • Sterile tubes or plates

  • Calibrated incubator (37°C, 5% CO₂)

  • Access to an analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Preparation: Pre-warm the complete cell culture medium to 37°C.

  • Dilution: Prepare a solution of PMPA in the pre-warmed medium at the final concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time 0 Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference sample. Store it at -80°C.

  • Incubation: Place the remaining PMPA-containing medium in a sterile, sealed container (e.g., a 50 mL conical tube or a sealed well plate) and place it in the incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Course Sampling: At specified time points (e.g., 6, 12, 24, 48, 72, and 96 hours), remove an aliquot of the incubated solution. Immediately store the sample at -80°C to halt any further degradation.

  • Analysis: Once all samples are collected, quantify the concentration of intact PMPA in each sample using a validated analytical method such as LC-MS.[5]

  • Data Evaluation: Calculate the percentage of remaining PMPA at each time point relative to the T=0 sample. Plot the percentage of PMPA remaining against time to visualize the degradation kinetics. This data will help you determine how frequently the medium should be replaced in your long-term experiments to maintain an effective drug concentration.

References

Technical Support Center: Quantifying Intracellular PMPA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of intracellular 9-(2-phosphonylmethoxypropyl)adenine (PMPA) levels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of measuring intracellular concentrations of this critical antiretroviral agent and its prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying intracellular PMPA?

The most widely accepted and robust method for quantifying intracellular PMPA levels is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate detection and quantification of PMPA and its metabolites within a complex cellular matrix.[1][2] Ion-pairing LC/MS assays have been specifically developed for the analysis of PMPA and its prodrugs in peripheral blood mononuclear cells (PBMCs).[1]

Q2: Why is it challenging to get consistent and reproducible intracellular PMPA measurements?

Several factors contribute to the difficulty in obtaining consistent results:

  • Low Intracellular Concentrations: PMPA concentrations within cells can be very low, requiring highly sensitive analytical methods.[2]

  • Complex Cellular Matrix: The cell lysate contains numerous endogenous components that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement in LC-MS/MS.[3][4][5]

  • Inefficient Cell Lysis and Drug Extraction: Incomplete cell lysis or inefficient extraction of PMPA from the cellular components can lead to an underestimation of the intracellular concentration.[6]

  • Prodrug Metabolism: When administering a prodrug of PMPA, the conversion to the active PMPA within the cell is a dynamic process. The timing of cell harvesting and the efficiency of the metabolic conversion can influence the measured levels.

  • Sample Handling and Stability: PMPA and its phosphorylated metabolites can be prone to degradation if samples are not handled and stored correctly.

Q3: What are matrix effects and how can I minimize them?

Matrix effects are the alteration of the ionization efficiency of the target analyte (PMPA) by co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering components like salts and phospholipids.[4]

  • Chromatographic Separation: Optimize the LC method to separate PMPA from matrix components that cause ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with PMPA can help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Low or No PMPA Signal Detected by LC-MS/MS
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Cell Lysis Compare different lysis methods (e.g., sonication, bead beating, freeze-thaw cycles). Ensure the chosen method is sufficient to rupture the specific cell type being used.[6][8]Increased recovery of intracellular contents, leading to a stronger PMPA signal.
Poor PMPA Extraction Optimize the extraction solvent. A common choice is a mixture of methanol (B129727) and water. Test different ratios and the addition of acids (e.g., formic acid) to improve recovery.Higher PMPA concentration in the extracted sample.
PMPA Degradation Process samples on ice and add protease and phosphatase inhibitors to the lysis buffer. Ensure samples are stored at -80°C immediately after harvesting.Preservation of PMPA integrity and prevention of signal loss.
LC-MS/MS System Not Optimized Infuse a PMPA standard directly into the mass spectrometer to check for a signal. If no signal is present, check instrument parameters such as ionization source settings, collision energy, and detector voltage.A stable and strong signal from the PMPA standard confirms the instrument is functioning correctly.
Ion Suppression Dilute the sample extract and re-inject. If the signal increases with dilution, ion suppression is likely occurring. Implement sample cleanup steps like SPE.[7]A more accurate and potentially stronger PMPA signal.
Issue 2: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Numbers Accurately count cells before lysis. Normalize the final PMPA concentration to the cell number or total protein content in the lysate.Reduced variability in PMPA concentrations between samples.
Incomplete Cell Washing Ensure cells are washed thoroughly with cold PBS to remove any extracellular PMPA or prodrug before cell lysis.Measurement reflects only the intracellular PMPA concentration.
Sample Carryover in LC System Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash method of the autosampler.[9]No PMPA peak should be observed in the blank injection, ensuring no carryover between samples.
Precipitation in Sample Ensure the final sample extract is fully dissolved and centrifuged to remove any particulates before injection into the LC-MS/MS system.[9]Consistent injection volumes and prevention of system clogs.

Experimental Protocols

Protocol: Quantification of Intracellular PMPA using LC-MS/MS

This protocol provides a general framework. Optimization for specific cell types and LC-MS/MS instrumentation is recommended.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with the PMPA prodrug or PMPA at the desired concentration for the specified time.

2. Cell Harvesting and Washing:

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS to remove extracellular drug.

  • Harvest the cells by trypsinization or scraping.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

3. Cell Lysis and Protein Precipitation:

  • Resuspend the cell pellet in a known volume of ice-cold lysis/extraction solution (e.g., 70% methanol in water).

  • Add a known amount of a suitable internal standard (e.g., stable isotope-labeled PMPA).

  • Lyse the cells by sonication on ice or by three freeze-thaw cycles.

  • Vortex the lysate vigorously.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

4. Sample Preparation for LC-MS/MS:

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup using solid-phase extraction (SPE) if significant matrix effects are observed.

  • If using SPE, follow the manufacturer's protocol for conditioning, loading, washing, and eluting.

  • Evaporate the final sample to dryness under a stream of nitrogen and reconstitute in the mobile phase.

5. LC-MS/MS Analysis:

  • LC Separation: Use a suitable C18 column. The mobile phase typically consists of an aqueous component with an ion-pairing agent or an acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is commonly used.

  • MS/MS Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for PMPA and the internal standard need to be optimized.

6. Data Analysis:

  • Create a calibration curve using known concentrations of PMPA standard.

  • Calculate the ratio of the peak area of PMPA to the peak area of the internal standard.

  • Determine the concentration of PMPA in the sample from the calibration curve.

  • Normalize the PMPA concentration to the number of cells or the protein concentration of the cell lysate.

Quantitative Data Summary

The following tables provide illustrative data to guide troubleshooting and experimental design. Note that these are example values and actual results will vary depending on the experimental conditions.

Table 1: Comparison of Cell Lysis Methods on PMPA Recovery

Lysis MethodMean PMPA Concentration (ng/10^6 cells)Standard Deviation
Freeze-Thaw (3 cycles)15.23.1
Sonication (on ice)25.82.5
Bead Beating28.12.2

This table illustrates how the choice of cell lysis method can significantly impact the measured intracellular PMPA concentration, with mechanical methods like sonication and bead beating often showing higher recovery.

Table 2: Effect of Sample Dilution on Mitigating Matrix Effects

Sample DilutionApparent PMPA Concentration (ng/mL)% Ion Suppression
None8.964.4%
1:515.637.6%
1:1022.310.8%

This table demonstrates that diluting the sample can reduce ion suppression, leading to a more accurate measurement of the PMPA concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Checks cell_culture 1. Cell Culture & Treatment cell_harvest 2. Cell Harvesting & Washing cell_culture->cell_harvest cell_lysis 3. Cell Lysis & Protein Precipitation cell_harvest->cell_lysis sample_cleanup 4. Supernatant Collection / SPE cell_lysis->sample_cleanup check_lysis Lysis Efficiency? cell_lysis->check_lysis lcms_analysis 5. LC-MS/MS Analysis sample_cleanup->lcms_analysis check_matrix Matrix Effects? sample_cleanup->check_matrix data_analysis 6. Data Analysis & Normalization lcms_analysis->data_analysis check_instrument Instrument Performance? lcms_analysis->check_instrument

Caption: Workflow for Intracellular PMPA Quantification.

troubleshooting_logic cluster_sample Sample Issues cluster_instrument Instrumental Issues cluster_solution Solutions start Start Troubleshooting: Low/Variable Signal cell_count Inconsistent Cell Count? start->cell_count lysis Inefficient Lysis? start->lysis extraction Poor Extraction? start->extraction degradation Sample Degradation? start->degradation matrix_effects Matrix Effects? start->matrix_effects carryover Sample Carryover? start->carryover sensitivity Low MS Sensitivity? start->sensitivity solution1 Normalize to cell count/ protein content cell_count->solution1 solution2 Optimize lysis method lysis->solution2 solution3 Optimize extraction solvent extraction->solution3 solution4 Use inhibitors, keep cold degradation->solution4 solution5 Use SPE, dilute sample matrix_effects->solution5 solution6 Optimize needle wash carryover->solution6 solution7 Tune MS, clean source sensitivity->solution7

Caption: Troubleshooting Logic for PMPA Quantification.

References

Technical Support Center: Refining Protocols for Dpmpa Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the antiviral screening of 9-(S)-[2,3-di(phosphonylmethoxy)propyl]adenine (Dpmpa) and its analogs. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and curated data to facilitate your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during Dpmpa antiviral assays, offering potential causes and solutions in a question-and-answer format.

High Variability Between Replicate Wells

  • Question: Why am I observing significant variability in the results between my replicate wells for the same experimental condition?

  • Possible Causes and Solutions:

    • Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability.

      • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. After plating, gently swirl the plate in a figure-eight motion to promote even distribution. Avoid letting plates sit on the bench for extended periods before incubation, as this can cause cells to settle unevenly.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or reagents can lead to significant differences between wells.

      • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. When adding reagents to a 96-well plate, consider changing tips between different concentrations of Dpmpa to prevent carryover.

    • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate media components and affect cell growth and virus infection.

      • Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.

Low or No Antiviral Activity Detected

  • Question: My Dpmpa assays were working previously, but now I am seeing a significant decrease or complete loss of its antiviral activity. What could be the cause?

  • Possible Causes and Solutions:

    • Compound Degradation: Dpmpa, like many compounds, can degrade over time, especially with improper storage or repeated freeze-thaw cycles.

      • Solution: Prepare fresh dilutions of Dpmpa for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. It is also good practice to periodically test the activity of a new batch of Dpmpa against a known sensitive virus strain.

    • Viral Stock Issues: The viral stock may have developed resistance, or its titer may have decreased.

      • Solution: Sequence the viral stock to check for known resistance mutations, particularly in the viral DNA polymerase for herpesviruses or reverse transcriptase for retroviruses. Re-titer the viral stock to ensure the correct multiplicity of infection (MOI) is being used. If resistance is suspected, obtain a fresh, low-passage viral stock.

    • Cell Line Problems: The cell line may have become contaminated (e.g., with mycoplasma), or its characteristics may have drifted with increasing passage number.

      • Solution: Regularly test cell lines for mycoplasma contamination. Use low-passage cells for your assays and ensure they are healthy and in the exponential growth phase. If issues persist, thaw a fresh vial of cells from a reliable source.

    • Suboptimal Intracellular Phosphorylation: Dpmpa is an acyclic nucleoside phosphonate (B1237965) and requires intracellular phosphorylation to its active diphosphate (B83284) form. Cellular kinases are responsible for this activation.

      • Solution: Ensure the cell line used has the appropriate kinase activity. The metabolic state of the cells can influence kinase activity, so consistent cell culture conditions are crucial.

High Cytotoxicity Observed

  • Question: I am observing high levels of cytotoxicity in my Dpmpa-treated wells, even at concentrations where I expect to see antiviral activity.

  • Possible Causes and Solutions:

    • Compound Concentration: The concentrations of Dpmpa being used may be too high for the specific cell line.

      • Solution: Perform a comprehensive dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of Dpmpa in the specific cell line used for the antiviral assay. Ensure that the concentrations used for antiviral screening are well below the CC50 value.

    • Solvent Toxicity: The solvent used to dissolve Dpmpa (e.g., DMSO) can be toxic to cells at certain concentrations.

      • Solution: Ensure the final concentration of the solvent in the assay wells is below the toxic threshold for the cell line (typically <0.5% for DMSO). Include a solvent control (cells treated with the same concentration of solvent without Dpmpa) in your experiments.

    • Assay-Specific Artifacts: Some assay reagents can interfere with the compound or the cells, leading to false cytotoxicity readings.

      • Solution: Review the literature for known interferences with the chosen cytotoxicity assay and Dpmpa or similar compounds. If necessary, confirm the results with an alternative cytotoxicity assay that uses a different detection method.

Frequently Asked Questions (FAQs)

Q1: What is Dpmpa and what is its primary antiviral mechanism of action?

A1: Dpmpa, or 9-(S)-[2,3-di(phosphonylmethoxy)propyl]adenine, is an acyclic nucleoside phosphonate. Its primary antiviral mechanism involves the inhibition of viral DNA synthesis.[1] After entering a host cell, Dpmpa is phosphorylated by cellular enzymes to its active diphosphate metabolite. This active form then competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain by viral DNA polymerase or reverse transcriptase.[2] Because Dpmpa lacks the 3'-hydroxyl group necessary for further chain elongation, its incorporation results in premature termination of the viral DNA chain, thus halting viral replication.[3]

Q2: What is the difference between IC50, EC50, and CC50?

A2:

  • IC50 (50% Inhibitory Concentration): This is a measure of the potency of a substance in inhibiting a specific biochemical or cellular function. In the context of antiviral screening, it often refers to the concentration of a drug that is required for 50% inhibition of a specific viral enzyme (e.g., DNA polymerase) in a biochemical assay.

  • EC50 (50% Effective Concentration): This is the concentration of a drug that gives half-maximal response. In cell-based antiviral assays, it represents the concentration required to inhibit viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a substance that causes the death of 50% of host cells. This value is crucial for determining the therapeutic window of an antiviral compound.

Q3: How do I calculate the Selectivity Index (SI) and what does it signify?

A3: The Selectivity Index (SI) is a measure of the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral agent, as it suggests that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.

Q4: Why is it important to use low-passage number cells for antiviral assays?

A4: Cells that have been in continuous culture for an extended period (high passage number) can undergo genetic and phenotypic changes. This can lead to altered cell growth rates, metabolism, and susceptibility to viral infection, all of which can significantly impact the reproducibility and reliability of antiviral assay results. Using low-passage cells helps to ensure consistency and comparability of data across experiments.

Data Presentation: Antiviral Activity and Cytotoxicity of Dpmpa Analogs

The following tables summarize the in vitro antiviral activity and cytotoxicity of (S)-HPMPA, a close analog of Dpmpa, and its alkoxyalkyl esters against a range of viruses in different cell lines. These values are presented as 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
(S)-HPMPAAdenovirus (Types 1-8)Human Embryonic Fibroblasts0.3>100>333
(S)-HPMPAVaccinia Virus (WR)BSC4018>100>5.5
HDP-(S)-HPMPAHIV-1MT-20.0071143
ODE-(S)-HPMPAHIV-1MT-20.0004>1>2500
(S)-HPMPAVaricella-Zoster VirusHuman Embryonic Lung0.005>100>20000

Data compiled from multiple sources. Note that EC50 and CC50 values can vary depending on the specific experimental conditions, viral strain, and cell line used.

Experimental Protocols

Detailed methodologies for key experiments in Dpmpa antiviral screening are provided below.

Protocol 1: Plaque Reduction Assay

This assay quantifies the ability of Dpmpa to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[4]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Dpmpa stock solution and serial dilutions

  • Serum-free culture medium

  • Overlay medium (e.g., 1.2% Avicel or methylcellulose (B11928114) in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of Dpmpa in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Compound Addition: After adsorption, remove the virus inoculum and add 1 mL of the corresponding Dpmpa dilution to each well.

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with 2 mL of overlay medium containing the respective concentrations of Dpmpa.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with 1 mL of fixing solution for at least 30 minutes.

    • Remove the fixing solution and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each Dpmpa concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • Host cells in a 96-well plate

  • Dpmpa stock solution and serial dilutions

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of Dpmpa to the wells. Include "cell control" (no compound) and "blank" (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in a humidified incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Dpmpa concentration compared to the cell control. Determine the CC50 value from the dose-response curve.

Protocol 3: LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[6]

Materials:

  • Host cells in a 96-well plate

  • Dpmpa stock solution and serial dilutions

  • Culture medium

  • LDH cytotoxicity detection kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each Dpmpa concentration using the formula provided in the kit's instructions. Determine the CC50 value from the dose-response curve.

Mandatory Visualizations

General Mechanism of Action of Acyclic Nucleoside Phosphonates

G cluster_cell Host Cell cluster_virus Viral Replication Dpmpa_ext Dpmpa (Extracellular) Dpmpa_int Dpmpa (Intracellular) Dpmpa_ext->Dpmpa_int Cellular Uptake Dpmpa_MP Dpmpa-MP Dpmpa_int->Dpmpa_MP Host Cell Kinase Dpmpa_DP Dpmpa-DP (Active Form) Dpmpa_MP->Dpmpa_DP Host Cell Kinase Viral_Polymerase Viral DNA Polymerase or Reverse Transcriptase Dpmpa_DP->Viral_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Viral_Polymerase->Viral_DNA Chain Elongation Terminated_DNA Terminated Viral DNA Viral_Polymerase->Terminated_DNA Chain Termination dATP dATP (Natural Substrate) dATP->Viral_Polymerase Incorporation

Caption: Mechanism of action for Dpmpa, an acyclic nucleoside phosphonate.

Experimental Workflow for Antiviral Screening

G start Start: Antiviral Screening cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) start->antiviral data_analysis Data Analysis: Calculate CC50 & EC50 cytotoxicity->data_analysis antiviral->data_analysis si_calculation Calculate Selectivity Index (SI) data_analysis->si_calculation hit_identification Hit Identification & Lead Optimization si_calculation->hit_identification end End hit_identification->end

Caption: A typical workflow for in vitro antiviral drug screening.

Signaling Pathways in Herpesvirus Replication

G cluster_host Host Cell Signaling cluster_virus Herpesvirus Life Cycle PI3K_AKT PI3K/AKT Pathway Gene_Expression Immediate-Early Gene Expression PI3K_AKT->Gene_Expression Promotes MAPK MAPK Pathway (e.g., JNK, p38) MAPK->Gene_Expression Promotes NFkB NF-κB Pathway NFkB->Gene_Expression Promotes Viral_Entry Viral Entry Viral_Entry->PI3K_AKT Activates Viral_Entry->MAPK Activates Viral_Entry->NFkB Activates DNA_Replication Viral DNA Replication Gene_Expression->DNA_Replication Assembly_Egress Virion Assembly & Egress DNA_Replication->Assembly_Egress

Caption: Host cell signaling pathways exploited by herpesviruses.

References

Technical Support Center: Minimizing Off-Target Effects of Tenofovir in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of tenofovir (B777) in experimental settings. The information is presented through troubleshooting guides and frequently asked questions to address specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of tenofovir observed in experimental models?

A1: The primary off-target effect of tenofovir is mitochondrial toxicity, although it is generally considered to have a lower potential for this compared to older nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] The active metabolite, tenofovir diphosphate (B83284) (TFV-DP), is a weak inhibitor of mitochondrial DNA polymerase γ (Pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][3][4] Inhibition of Pol-γ can lead to mtDNA depletion, impaired synthesis of respiratory chain subunits, and overall mitochondrial dysfunction.[1][5] Other reported off-target effects include the induction of oxidative stress, evidenced by increased production of reactive oxygen species (ROS), and the modulation of cellular signaling pathways like PI3K/Akt/mTOR and NF-κB.[1][6][7][8][9]

Q2: How do the different prodrugs, Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF), compare in terms of off-target effects?

A2: TDF and TAF are both prodrugs of tenofovir, but they have different pharmacokinetic profiles that influence their off-target effects. TAF is more stable in plasma and more efficiently enters target cells.[6] This leads to 6.5-times higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and 91% lower serum concentrations of tenofovir compared to TDF.[10] The lower plasma concentration with TAF is associated with reduced systemic exposure, which can decrease the risk of off-target effects, particularly renal and bone toxicities.[10][11][12][13]

Q3: What are the key experimental factors to consider to minimize tenofovir's off-target effects?

A3: To minimize off-target effects, it is crucial to carefully control experimental conditions. Key considerations include:

  • Concentration and Duration: Use the lowest effective concentration of tenofovir and the shortest possible treatment duration required to achieve the desired on-target effect. It is essential to perform a dose-response curve to determine the IC50 in your specific cell line.[6]

  • Cell Type: The susceptibility to tenofovir's toxicity can vary significantly between cell types. For example, renal proximal tubule cells are particularly sensitive as they express transporters that lead to drug accumulation.[1][5]

  • Prodrug Formulation: Consider using TAF instead of TDF, as its pharmacological properties may reduce systemic exposure and associated off-target effects.[6][10]

  • Experimental Controls: Always include appropriate controls, such as vehicle-treated cells and cells treated with other reverse transcriptase inhibitors that have different off-target profiles, to validate your findings.[6]

Q4: Can co-treatment with other agents help mitigate tenofovir-induced cytotoxicity?

A4: Yes, co-treatment with antioxidants has shown promise in mitigating tenofovir-induced cytotoxicity.[14] Agents such as resveratrol, N-acetyl-L-cysteine (NAC), and ascorbic acid have been demonstrated to protect against the loss of cell viability, likely by counteracting the oxidative stress induced by tenofovir.[9][14] It is advisable to perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific experimental system.[14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Unexpectedly high cytotoxicity observed at low tenofovir concentrations. - The cell line being used is highly sensitive to tenofovir. - Incorrect drug concentration due to errors in preparation or storage.[14] - Suboptimal cell culture conditions (e.g., media, supplements).[14]- Perform a dose-response and time-course experiment to establish the cytotoxic profile for your specific cell type.[14] - Prepare fresh drug dilutions for each experiment and verify the concentration.[14] - Optimize and standardize cell culture conditions.[6]
Inconsistent or variable results between experiments. - Variability in cell seeding density or passage number.[6][14] - pH-dependent instability of tenofovir disoproxil in the culture medium.[15] - Degradation of tenofovir stock solution due to improper storage.[15]- Standardize cell seeding density and use cells within a defined passage number range.[6] - Ensure the pH of the culture medium is stable and consistent.[15] - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C.[15]
Changes in gene or protein expression unrelated to the intended target. - Tenofovir may be modulating cellular signaling pathways.[6] - Off-target effects on transcription factors or other cellular processes.- Validate findings using an alternative reverse transcriptase inhibitor with a different off-target profile.[6] - Investigate known signaling pathways affected by tenofovir, such as PI3K/Akt/mTOR and NF-κB, using specific inhibitors or readouts.[7][8]
Antioxidant co-treatment is not reducing cytotoxicity. - Inadequate antioxidant concentration.[14] - Incorrect timing of antioxidant addition.[14] - The specific antioxidant is not effective for the cell type or the primary mechanism of toxicity is not oxidative stress.[14]- Perform a dose-response experiment to find the optimal antioxidant concentration.[14] - Pre-incubate cells with the antioxidant before adding tenofovir.[14] - Test a panel of antioxidants with different mechanisms of action.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of tenofovir from various in vitro studies.

Table 1: Cytotoxicity of Tenofovir in Different Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
HK-2 (Human Kidney)48 hours9.21[14]
HK-2 (Human Kidney)72 hours2.77[14]
HepG2 (Human Liver)Not Specified398[2]
Skeletal Muscle CellsNot Specified870[2]

Table 2: Effect of Tenofovir on Mitochondrial DNA (mtDNA) Content

Cell LineTenofovir Concentration (µM)Treatment DurationmtDNA Content (% of Control)Reference
HepG2Up to 3009 daysNo significant change[3]
Renal Proximal Tubule Epithelial Cells (RPTECs)3022 daysNo significant change[16]

Note: In contrast to tenofovir, other NRTIs like didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC) caused significant mtDNA depletion under similar conditions.[3][16]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • Cells in culture

  • Tenofovir (TDF or TAF)

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of tenofovir in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA) as an indicator of mitochondrial toxicity.

Materials:

  • Treated and control cells

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Lysis and DNA Extraction: Harvest cells after treatment with tenofovir. Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer.

  • qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets. Each reaction should contain the appropriate amount of DNA template, forward and reverse primers, and qPCR master mix.

  • Real-Time PCR: Run the qPCR reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial (mtDNA) and nuclear (nDNA) targets.

    • Calculate the difference in Ct values (ΔCt) between the mtDNA and nDNA targets (ΔCt = Ct(mtDNA) - Ct(nDNA)).

    • Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the results of the treated samples to the control samples.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[17][18]

Materials:

  • Cells in culture

  • Tenofovir

  • JC-1 dye solution

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with tenofovir for the desired duration as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with the JC-1 staining solution according to the manufacturer's protocol.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity for both red (J-aggregates) and green (monomers) channels using a fluorescence microscope or a multi-well plate reader.[17]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in tenofovir-treated cells compared to controls indicates a loss of mitochondrial membrane potential.

Visualizations: Pathways and Workflows

Off_Target_Mechanisms cluster_mito Mitochondrial Effects Tenofovir Tenofovir (TDF/TAF) TFV_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir->TFV_DP Intracellular Phosphorylation PolG DNA Polymerase γ (Pol-γ) TFV_DP->PolG Weak Inhibition ROS Oxidative Stress (ROS Production) TFV_DP->ROS Induces Signaling Cellular Signaling (e.g., PI3K/Akt, NF-κB) TFV_DP->Signaling Modulates Mitochondrion Mitochondrion mtDNA mtDNA Replication PolG->mtDNA RespChain Respiratory Chain Synthesis mtDNA->RespChain Leads to impaired ATP ATP Production RespChain->ATP Leads to reduced Toxicity Cellular Toxicity ATP->Toxicity ROS->Toxicity Signaling->Toxicity

Caption: Key off-target mechanisms of tenofovir.

Experimental_Workflow start Start: Hypothesis involving Tenofovir dose_response 1. Determine Optimal Concentration (Dose-Response & Time-Course) start->dose_response select_model 2. Select Appropriate Cell Model & Tenofovir Prodrug (TDF/TAF) dose_response->select_model run_exp 3. Perform Primary Experiment (On-Target Effect) select_model->run_exp assess_off_target 4. Assess Potential Off-Target Effects run_exp->assess_off_target cytotoxicity Cytotoxicity Assays (MTT, LDH) assess_off_target->cytotoxicity Viability mito_function Mitochondrial Function Assays (mtDNA, ΔΨm, Respiration) assess_off_target->mito_function Mitochondria gene_exp Gene/Protein Expression (qPCR, Western Blot) assess_off_target->gene_exp Expression analyze 5. Analyze & Interpret Data cytotoxicity->analyze mito_function->analyze gene_exp->analyze mitigate 6. Implement Mitigation Strategy analyze->mitigate Off-target effects observed? conclusion Conclusion analyze->conclusion No significant off-target effects antioxidants Co-administer Antioxidants (e.g., NAC) mitigate->antioxidants change_conditions Adjust Concentration/ Duration mitigate->change_conditions change_prodrug Switch Prodrug (TDF -> TAF) mitigate->change_prodrug re_evaluate 7. Re-evaluate On- & Off-Target Effects antioxidants->re_evaluate change_conditions->re_evaluate change_prodrug->re_evaluate re_evaluate->analyze PI3K_Akt_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) PI3K PI3K TDF->PI3K Inactivates Caspase3 Caspase-3 (Pro-apoptotic) TDF->Caspase3 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl_xl Bcl-xl (Anti-apoptotic) Akt->Bcl_xl Activates Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Bcl_xl->Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Dpmpa Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethylenetriamine penta(methylene phosphonic acid) (Dpmpa). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Dpmpa during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dpmpa and why is its solubility a concern?

A1: Dpmpa, or Diethylenetriamine penta(methylene phosphonic acid), is a nitrogenous organic polyphosphonic acid with strong chelating and anti-corrosion properties.[1][2][3] It is widely used as a scale and corrosion inhibitor in industrial applications like water treatment.[1][3] For research and development purposes, achieving a desired concentration in a solution is crucial. The acid form of Dpmpa has very limited solubility in water, which can be a significant challenge during formulation and experimentation.[2][3]

Q2: What are the most direct methods to dissolve the acid form of Dpmpa?

A2: The two most effective and common strategies for dissolving the acid form of Dpmpa are pH adjustment and conversion to a salt. Dpmpa is readily soluble in acidic solutions.[2] Additionally, Dpmpa is often commercially available as a salt because its salt forms have much higher aqueous solubility than the acid form.[2][3]

Q3: Besides pH adjustment and salt formation, what other techniques can be used to enhance Dpmpa solubility?

A3: While pH control and salt formation are primary methods, other general techniques for poorly soluble compounds can be adapted for Dpmpa. These include the use of co-solvents, surfactants, and complexation agents.[4][5][6] The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the solvent system, and the presence of other chemical entities.[4]

Troubleshooting Guide

Q4: I am trying to dissolve the pure acid form of Dpmpa in neutral water, but it won't dissolve. What should I do?

A4: This is expected behavior as the acid form of Dpmpa has very limited solubility in water.[2][3] To dissolve it, you can:

  • Adjust the pH: Dpmpa is soluble in acidic solutions.[2] Gradually add a suitable acid to your aqueous suspension while stirring until the Dpmpa dissolves. A pH of less than 2 is often effective.[1]

  • Form a Salt in-situ: Add a base (e.g., sodium hydroxide, potassium hydroxide) to the suspension. This will convert the phosphonic acid groups to their corresponding phosphonate (B1237965) salts, which are significantly more water-soluble. Titrate slowly until the solid dissolves.

Q5: I need to prepare a stable, concentrated aqueous stock solution of Dpmpa. Which form should I use?

A5: For preparing concentrated aqueous solutions, it is highly recommended to use a salt form of Dpmpa (e.g., DTPMP-xNa).[2] The acid form tends to crystallize in concentrated aqueous solutions.[2][3] Using a pre-formed salt will ensure higher solubility and better stability of your stock solution.

Q6: My Dpmpa solution becomes cloudy or forms a precipitate over time. What is causing this instability?

A6: Precipitation from a Dpmpa solution can be due to several factors:

  • pH Shift: The solubility of Dpmpa is highly pH-dependent. If the pH of your solution shifts towards neutral or alkaline, the less soluble acid form may precipitate. Ensure your solution is adequately buffered if it will be mixed with other components that could alter the pH.

  • Temperature Changes: Like many compounds, the solubility of Dpmpa can be affected by temperature.[7] If the solution was prepared at an elevated temperature, cooling it may cause the Dpmpa to precipitate out.

  • Presence of Multivalent Cations: Dpmpa is a powerful chelating agent.[2][3] If your solution contains multivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), Dpmpa may form insoluble complexes, leading to precipitation. Use deionized or distilled water and be mindful of the composition of your buffers and media.

Q7: I am developing a formulation containing Dpmpa along with other active ingredients. What solubility issues should I anticipate?

A7: When formulating Dpmpa with other components, consider the following:

  • Excipient Compatibility: Ensure that the excipients in your formulation do not adversely affect the solubility of Dpmpa. For example, some polymers may interact with Dpmpa and reduce its solubility.

  • Co-solvent Systems: If you need to dissolve other poorly soluble components, you might use a co-solvent system. It is important to determine the solubility of Dpmpa in the chosen co-solvent/water mixture. The addition of an organic co-solvent can significantly alter the solubility of drugs.[7]

  • Ionic Strength: Changes in ionic strength can affect solubility. The presence of other salts in the formulation could either increase or decrease the solubility of Dpmpa depending on the specific ions.

Data Presentation

Table 1: Qualitative Solubility of Dpmpa Forms

Solvent TypeDpmpa (Acid Form)Dpmpa (Salt Form)Rationale
Neutral WaterVery Poorly Soluble[2][3]SolubleThe ionic nature of the salt form enhances its interaction with polar water molecules.
Acidic Aqueous Solution (pH < 2)Soluble[1][2]SolubleThe acidic environment protonates the phosphonic acid groups, preventing crystallization.
Alkaline Aqueous SolutionPoorly SolubleSolubleIn alkaline conditions, the acid form is deprotonated to its salt, which is soluble.
Common Organic Solvents (e.g., Ethanol, Acetone)Generally Poorly SolubleGenerally Poorly SolubleDpmpa is a highly polar molecule, making it less soluble in many common organic solvents.

Table 2: Common Co-solvents for Formulation Development

Co-solventPolarity IndexUse Case
Ethanol0.654[8]Often used in pharmaceutical formulations to increase the solubility of nonpolar molecules.[7]
Propylene Glycol-A common vehicle in parenteral and oral formulations.
Polyethylene Glycol (PEG 400)-Can improve the solubility of poorly soluble drugs.[9]
Dimethyl Sulfoxide (DMSO)0.444[8]A powerful aprotic solvent, but its use may be limited by toxicity concerns.
N,N-Dimethylformamide (DMF)0.386[8]A polar aprotic solvent used in some chemical processes.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization of Dpmpa (Acid Form)

  • Preparation: Weigh the desired amount of Dpmpa (acid form) powder and place it in a suitable beaker or flask.

  • Suspension: Add a portion (e.g., 70-80%) of the final required volume of deionized water. The Dpmpa will not dissolve and will form a suspension.

  • Titration: While continuously stirring the suspension with a magnetic stirrer, slowly add a 1M solution of a suitable acid (e.g., HCl) dropwise.

  • Monitoring: Monitor the pH of the suspension using a calibrated pH meter. Continue adding acid until the solid Dpmpa completely dissolves. Record the final pH.

  • Final Volume Adjustment: Once the Dpmpa is fully dissolved, add the remaining deionized water to reach the final target volume and concentration.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter.

Protocol 2: Shake-Flask Method for Solubility Determination

This protocol is a standard method to determine the equilibrium solubility of a compound in a specific solvent system.[10]

  • Preparation: Prepare the desired solvent system (e.g., a specific buffer, water/co-solvent mixture).

  • Addition of Excess Solute: Add an excess amount of Dpmpa to a flask containing the solvent. An excess of solid material should be visually present throughout the experiment to ensure a saturated solution is formed.[10]

  • Equilibration: Seal the flask and place it in a shaker or agitator at a constant, controlled temperature. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) without disturbing the solid material. It is often advisable to filter the aliquot through a syringe filter (e.g., PTFE or PVDF) that is compatible with the solvent.

  • Quantification: Analyze the concentration of Dpmpa in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry (if Dpmpa has a suitable chromophore and a standard curve is prepared).[10]

  • Data Analysis: Express the determined concentration as the solubility of Dpmpa in that solvent system at the specified temperature (e.g., in mg/mL or mol/L).[10]

Visualizations

Dpmpa_Solubility_Troubleshooting start Start: Dpmpa (acid form) will not dissolve in water strategy Select Primary Strategy start->strategy ph_adjust pH Adjustment strategy->ph_adjust  Modify existing material salt_form Use Salt Form strategy->salt_form  Use alternative material add_acid Add acid (e.g., HCl) to lower pH < 2 ph_adjust->add_acid add_base Add base (e.g., NaOH) to form salt in-situ ph_adjust->add_base purchase_salt Purchase Dpmpa-Na salt salt_form->purchase_salt dissolved Result: Dpmpa is dissolved add_acid->dissolved add_base->dissolved purchase_salt->dissolved

Caption: Troubleshooting workflow for dissolving Dpmpa.

Solubility_Strategy_Selection cluster_0 Physicochemical Properties cluster_1 Primary Strategies cluster_2 Secondary Strategies prop Dpmpa is an acid with low water solubility strat1 pH Adjustment (Soluble in acid) prop->strat1 strat2 Salt Formation (Salts are soluble) prop->strat2 strat3 Co-solvency strat1->strat3 If primary fails or is unsuitable strat4 Use of Surfactants strat2->strat4 If primary fails or is unsuitable

Caption: Logic for selecting a Dpmpa solubility strategy.

Shake_Flask_Workflow start Start: Prepare Solvent System add_excess Add excess Dpmpa to solvent start->add_excess equilibrate Agitate at constant temp (24-48 hours) add_excess->equilibrate separate Separate solid and liquid (Centrifuge or Settle) equilibrate->separate sample Filter clear supernatant separate->sample quantify Quantify Dpmpa concentration (e.g., by HPLC) sample->quantify end End: Determine Solubility quantify->end

Caption: Experimental workflow for the Shake-Flask method.

References

Validation & Comparative

Clarification on DMPMA and Its Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A review of scientific and chemical literature indicates a potential misunderstanding regarding the compound DMPMA in the context of reverse transcriptase inhibition. The available information identifies DMPMA as N,N-Dimethylaminopropyl Methacrylamide, a cationic monomer primarily used in industrial applications such as water treatment, paper manufacturing, and the fiber industry.[1][2] There is currently no scientific evidence to suggest that DMPMA possesses activity as a reverse transcriptase inhibitor.

This guide will, therefore, address the topic of reverse transcriptase inhibitors more broadly, providing a comparative overview of established inhibitors and the experimental methods used to evaluate them. This information is intended to be a valuable resource for researchers and professionals in the field of drug development.

Overview of Reverse Transcriptase Inhibitors

Reverse transcriptase inhibitors (RTIs) are a critical class of antiretroviral drugs used in the treatment of retroviral infections, most notably HIV.[3][4] They function by inhibiting the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses.[5] This enzyme converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.[6] By blocking this step, RTIs prevent the virus from replicating.[6]

There are two main classes of reverse transcriptase inhibitors:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural nucleosides and nucleotides. After being phosphorylated within the host cell, they are incorporated into the growing viral DNA chain by reverse transcriptase.[4] This incorporation leads to the termination of the DNA chain, thus halting viral replication.[7]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, away from the active site.[3] This binding induces a conformational change in the enzyme, which inhibits its function.[3]

Mechanism of Action: NRTIs vs. NNRTIs

The distinct mechanisms of action of NRTIs and NNRTIs are a key aspect of their use in combination therapy. The following diagram illustrates their differing approaches to inhibiting reverse transcriptase.

RT_Inhibition Mechanism of Reverse Transcriptase Inhibition cluster_virus Viral Replication Cycle nrti NRTI Prodrug activated_nrti Activated NRTI (phosphorylated) nrti->activated_nrti Cellular Kinases dna_chain Growing Viral DNA Chain activated_nrti->dna_chain Incorporation by Reverse Transcriptase chain_termination Chain Termination dna_chain->chain_termination reverse_transcription Reverse Transcription chain_termination->reverse_transcription Inhibition nnrti NNRTI rt_enzyme Reverse Transcriptase (Allosteric Site) nnrti->rt_enzyme Binding conformational_change Conformational Change & Inactivation rt_enzyme->conformational_change conformational_change->reverse_transcription Inhibition viral_rna Viral RNA viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna

Figure 1: Comparative mechanism of action for NRTI and NNRTI drug classes.

Comparative Efficacy of Reverse Transcriptase Inhibitors

The efficacy of different reverse transcriptase inhibitors is a subject of ongoing research and clinical evaluation. Direct comparisons are often made in clinical trials, with outcomes measured by virologic suppression (reduction in viral load) and immunologic recovery (increase in CD4+ cell count).

For treatment-naïve patients, integrase strand transfer inhibitor (INSTI)-based regimens, which are often co-formulated with two NRTIs, are now frequently recommended over NNRTI-based regimens. Network meta-analyses have shown that some INSTIs, like dolutegravir (B560016), have statistically superior odds of achieving virologic suppression compared to NNRTIs and protease inhibitors.[8] However, NNRTI-based regimens remain an important option in certain clinical scenarios.[9]

The choice of a specific RTI is influenced by factors such as the patient's viral load, CD4 count, resistance profile, potential drug-drug interactions, and side effect profile.[9]

Resistance Profiles

A significant challenge in the use of RTIs is the development of drug resistance. The high mutation rate of HIV can lead to the selection of viral strains with reduced susceptibility to these drugs.[10]

  • NNRTIs: First-generation NNRTIs, such as nevirapine (B1678648) and efavirenz, have a low genetic barrier to resistance, meaning that a single mutation can confer high-level resistance.[9][11] Second-generation NNRTIs, like etravirine (B1671769) and rilpivirine, were designed to be effective against some strains with common NNRTI resistance mutations.[7][12]

  • NRTIs: Resistance to NRTIs typically develops more slowly and may require the accumulation of multiple mutations.

Genotypic resistance testing is a standard of care to guide the selection of an effective antiretroviral regimen.[10] This involves sequencing the viral reverse transcriptase gene to identify mutations known to be associated with drug resistance.[13]

Experimental Protocols for Evaluating Reverse Transcriptase Inhibitors

The evaluation of potential reverse transcriptase inhibitors involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Reverse Transcriptase Inhibition Assay

This is a primary biochemical assay to directly measure the inhibitory activity of a compound against the reverse transcriptase enzyme.

  • Principle: The assay quantifies the synthesis of DNA from an RNA template by recombinant HIV-1 reverse transcriptase. The amount of newly synthesized DNA is measured, often through the incorporation of labeled nucleotides.[14]

  • General Protocol:

    • A template/primer, such as poly(A)/oligo(dT), is immobilized on a microplate.[14][15]

    • Recombinant HIV-1 RT is added to the wells along with a mixture of dNTPs, including labeled dUTPs (e.g., with digoxigenin).[14]

    • The test compound (potential inhibitor) is added at various concentrations.

    • The plate is incubated to allow for DNA synthesis.

    • The amount of incorporated labeled nucleotide is quantified using a detection system, such as an antibody-enzyme conjugate that recognizes the label, followed by the addition of a colorimetric or chemiluminescent substrate.[14]

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated.

RT_Assay_Workflow Workflow for Reverse Transcriptase Inhibition Assay start Start prepare_plate Immobilize Template/Primer on Microplate start->prepare_plate add_reagents Add RT Enzyme, dNTPs, and Test Compound prepare_plate->add_reagents incubate Incubate for DNA Synthesis add_reagents->incubate wash Wash to Remove Unincorporated Reagents incubate->wash add_detection Add Detection Antibody (e.g., Anti-DIG-HRP) wash->add_detection add_substrate Add Substrate (e.g., TMB) add_detection->add_substrate measure_signal Measure Signal (Absorbance) add_substrate->measure_signal calculate_ic50 Calculate IC50 Value measure_signal->calculate_ic50 end End calculate_ic50->end

Figure 2: A generalized workflow for an in vitro reverse transcriptase inhibition assay.
Cell-Based Antiviral Assays

These assays are crucial for determining the efficacy of a compound in a cellular context, where factors like cell permeability and cytotoxicity come into play.

  • Principle: These assays measure the ability of a compound to inhibit viral replication in a cell culture system.[16][17]

  • Common Protocols:

    • CPE Reduction Assay: This method is used for viruses that cause a visible cytopathic effect (CPE), such as cell death. The assay measures the ability of a compound to protect cells from virus-induced CPE.[16] Cell viability can be determined using colorimetric methods like the MTS or XTT assay.[16][17]

    • Plaque Reduction Assay: This assay quantifies the number of infectious virus particles. A reduction in the number or size of plaques (localized areas of cell death) in the presence of the compound indicates antiviral activity.[16][18]

    • Virus Yield Reduction Assay: This assay directly measures the amount of new virus produced by infected cells in the presence of the inhibitor. The viral yield in the cell culture supernatant can be quantified by methods such as RT-qPCR or by titrating the infectious virus.[16]

  • Data Analysis: The results of these assays are used to determine the 50% effective concentration (EC50), which is the concentration of the drug that reduces viral activity by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.[18]

Conclusion

While DMPMA is not a reverse transcriptase inhibitor, the field of RTIs offers a rich area of study for researchers in drug development. The ongoing discovery of new inhibitors, characterization of their resistance profiles, and refinement of experimental protocols are essential for improving the management of HIV and other retroviral infections. The methodologies described in this guide provide a foundation for the evaluation of novel antiretroviral compounds.

References

A Comparative Analysis of the Antiviral Activity of Tenofovir (PMPA) and Adefovir

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, particularly for chronic hepatitis B virus (HBV) and human immunodeficiency virus (HIV), tenofovir (B777) (PMPA) and adefovir (B194249) stand out as two critical acyclic nucleotide analogs. Both function by inhibiting the viral reverse transcriptase or DNA polymerase, a key enzyme in the replication cycle of these viruses.[1][2] While structurally similar, their in vitro potency, resistance profiles, and clinical efficacy exhibit notable differences that are crucial for researchers, scientists, and drug development professionals to understand. This guide provides a detailed comparison of their antiviral activity, supported by experimental data.

Quantitative Comparison of In Vitro Antiviral Potency and Cytotoxicity

The in vitro efficacy and safety of antiviral agents are primarily assessed by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and their 50% cytotoxic concentration (CC50). The EC50/IC50 value represents the concentration of the drug that inhibits 50% of viral replication, while the CC50 indicates the concentration that causes a 50% reduction in cell viability.[3] A higher selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is desirable as it indicates a wider therapeutic window.[3]

The following tables summarize the in vitro antiviral activity and cytotoxicity of tenofovir and adefovir against HBV.

Table 1: In Vitro Antiviral Activity against Hepatitis B Virus (HBV)

ParameterTenofovir (PMPA)AdefovirReference
EC50 (Wild-Type HBV) 1.1 µM0.8 µM[4]
EC50 (Adefovir-Resistant rtN236T Mutant) 3- to 4.2-fold increase from wild-type7.3- to 13.8-fold increase from wild-type[4]
Ki (HBV Polymerase) 0.18 µM (Tenofovir diphosphate)0.10 µM (Adefovir diphosphate)
Intracellular Half-life of Diphosphate (B83284) 95 ± 6 hours75 ± 1 hours

Lower EC50 and Ki values generally indicate higher potency.

Table 2: In Vitro Cytotoxicity

ParameterTenofovir (PMPA)AdefovirCell LineReference
CC50 398 µMNot explicitly stated in the same studyHepG2[5]
CC50 >10 µM>10 µMHepG2[6]

Mechanism of Action: A Shared Pathway with a Key Difference

Both tenofovir and adefovir are administered as prodrugs, which require intracellular phosphorylation to become pharmacologically active.[7][8] Their active forms, tenofovir diphosphate and adefovir diphosphate, act as competitive inhibitors of the viral DNA polymerase/reverse transcriptase.[8] By mimicking the natural deoxyadenosine (B7792050) triphosphate (dATP), they get incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[8][9]

A key structural difference between the two is an extra methyl group in tenofovir, which introduces a center of chirality.[10][11] This seemingly minor difference contributes to a significantly better binding affinity of (R)-tenofovir to the HBV reverse transcriptase compared to adefovir.[10][11] This stronger binding is believed to contribute to tenofovir's higher barrier to resistance.[10][11]

G cluster_prodrugs Extracellular cluster_intracellular Intracellular Tenofovir_DF Tenofovir Disoproxil (Prodrug) Tenofovir Tenofovir (PMPA) Tenofovir_DF->Tenofovir Hydrolysis Adefovir_Dipivoxil Adefovir Dipivoxil (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir->Tenofovir_DP Phosphorylation (Adenylate Kinases, Nucleotide Diphosphate Kinases) Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir_DP Phosphorylation (Adenylate Kinases, Nucleotide Diphosphate Kinases) HBV_Polymerase HBV DNA Polymerase Tenofovir_DP->HBV_Polymerase Competitive Inhibition (competes with dATP) Adefovir_DP->HBV_Polymerase Competitive Inhibition (competes with dATP) DNA_Chain_Termination DNA Chain Termination HBV_Polymerase->DNA_Chain_Termination Incorporation into viral DNA leads to

Figure 1: Comparative Mechanism of Action

Clinical Efficacy and Resistance Profile

Clinical studies have consistently demonstrated that tenofovir is more potent in suppressing HBV DNA than adefovir.[12][13] In a study of HIV/HBV-coinfected patients, the mean change in serum HBV DNA from baseline to week 48 was -4.44 log10 copies/mL for tenofovir disoproxil fumarate (B1241708) (TDF) compared to -3.21 log10 copies/mL for adefovir dipivoxil (ADV).[14] Furthermore, tenofovir exhibits a higher barrier to resistance.[15] The common adefovir resistance mutation, rtN236T, confers a significantly higher level of resistance to adefovir than to tenofovir.[4]

Experimental Protocols

Determination of 50% Effective Concentration (EC50) for HBV

This protocol outlines the determination of the concentration of tenofovir and adefovir that inhibits 50% of HBV replication in vitro using a stable HBV-producing cell line.[7]

1. Materials:

  • Cell Line: HepG2 2.2.15 cells (a human hepatoblastoma cell line that stably expresses HBV).[7]
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[7]
  • Antiviral Compounds: Stock solutions of tenofovir and adefovir of known concentrations.

2. Procedure:

  • Seed HepG2 2.2.15 cells in 96-well plates and allow them to adhere.
  • Prepare serial dilutions of tenofovir and adefovir in the culture medium.
  • Treat the cells with the different concentrations of the antiviral compounds. Include a no-drug control.
  • Incubate the plates for a defined period (e.g., 8 days), replacing the medium with fresh drug-containing medium every 2 days.
  • After incubation, lyse the cells and extract the viral DNA.
  • Quantify the amount of HBV DNA using a method such as quantitative PCR (qPCR).

3. Data Analysis:

  • Determine the amount of HBV DNA in the drug-treated wells relative to the no-drug control.
  • Plot the percentage of inhibition against the drug concentration.
  • Calculate the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[7]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed HepG2 2.2.15 cells\nin 96-well plates"]; prepare_dilutions [label="Prepare serial dilutions\nof Tenofovir and Adefovir"]; treat_cells [label="Treat cells with\ndrug dilutions"]; incubate [label="Incubate for 8 days\n(replace medium every 2 days)"]; lyse_cells [label="Lyse cells and\nextract viral DNA"]; quantify_dna [label="Quantify HBV DNA\n(qPCR)"]; analyze_data [label="Plot % inhibition vs. concentration\nand calculate EC50"]; end_node [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> prepare_dilutions; prepare_dilutions -> treat_cells; treat_cells -> incubate; incubate -> lyse_cells; lyse_cells -> quantify_dna; quantify_dna -> analyze_data; analyze_data -> end_node; }

Figure 2: EC50 Determination Workflow
Determination of 50% Cytotoxic Concentration (CC50)

This protocol describes the determination of the concentration of tenofovir and adefovir that results in a 50% reduction in cell viability using the MTT assay.[1]

1. Materials:

  • Cell Line: A suitable host cell line (e.g., HepG2).
  • Antiviral Compounds: Stock solutions of tenofovir and adefovir.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

2. Procedure:

  • Seed cells in a 96-well plate and allow for attachment.[1]
  • Prepare serial dilutions of the antiviral compounds.
  • Treat the cells with the compound dilutions and incubate for a period consistent with the antiviral assay (e.g., 48-72 hours).[1] Include untreated cell controls.
  • After incubation, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[1]
  • Measure the absorbance of the dissolved formazan using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.[1]
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the CC50 value by performing a non-linear regression analysis.[1]

Conclusion

Both tenofovir and adefovir are potent inhibitors of HBV replication. However, the experimental data consistently indicates that tenofovir possesses a more favorable profile, characterized by a higher barrier to resistance and superior viral suppression in clinical settings. The longer intracellular half-life of its active metabolite may also contribute to its sustained antiviral activity. While their in vitro EC50 values against wild-type HBV are comparable, tenofovir's advantage becomes more apparent against adefovir-resistant strains.[4] This comparative analysis underscores the importance of subtle molecular differences in determining the clinical utility of antiviral agents and provides a valuable resource for guiding further research and development in this field.

References

A Comparative Guide to the Antiviral Activity of Dpmpa in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of novel antiviral compounds in primary cells is a critical step in the drug development pipeline. Primary cells, being derived directly from living tissue, offer a more biologically relevant model compared to immortalized cell lines. This guide provides a comparative overview of the antiviral activity of a representative compound, here designated Dpmpa, in primary cells. Due to the absence of publicly available data for a compound specifically named "Dpmpa," this document uses the well-characterized antiviral agent Remdesivir as a proxy to illustrate the required data presentation, experimental protocols, and pathway visualizations. This framework can be adapted for the specific findings related to Dpmpa as data becomes available.

The following sections detail the antiviral efficacy, cytotoxicity, and mechanistic aspects of the compound, offering a direct comparison with other relevant antiviral agents.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically determined by its ability to inhibit viral replication without causing harm to the host cells. This is quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable safety and efficacy profile.

Table 1: Antiviral Activity and Cytotoxicity in Primary Human Airway Epithelial (HAE) Cells

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Dpmpa (Remdesivir) SARS-CoV-20.01>10>1000
Alternative 1 (Favipiravir) SARS-CoV-261.88>400>6.46
Alternative 2 (Ribavirin) SARS-CoV-2109.5>400>3.65

Data presented is representative and compiled from various in vitro studies.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validation of antiviral activity. The following protocols outline the key experiments used to generate the data presented above.

Primary Cell Culture

Primary human airway epithelial (HAE) cells are cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium that closely resembles the in vivo respiratory tract. Cells are maintained in specialized ALI medium, and the apical surface is kept exposed to air to promote differentiation.

Antiviral Assay

The antiviral activity is assessed by measuring the reduction in viral load in the presence of the compound.[1]

  • Infection: Differentiated HAE cultures are infected with the target virus (e.g., SARS-CoV-2) at a defined multiplicity of infection (MOI) on the apical side.

  • Treatment: Two-fold serial dilutions of the test compounds (e.g., Dpmpa/Remdesivir, alternatives) are added to the basolateral medium.[1] A positive control (virus-infected, untreated cells) and a negative control (uninfected, untreated cells) are included.[1]

  • Incubation: The cultures are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification: Viral load is quantified by collecting apical washes and measuring viral RNA levels using quantitative real-time polymerase chain reaction (qRT-PCR).[1] The EC50 is calculated from the dose-response curve.[1]

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated to ensure that the observed antiviral effect is not due to cell death.[2]

  • Treatment: Uninfected HAE cultures are treated with the same serial dilutions of the test compounds.

  • Incubation: The cultures are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is assessed using a standard method, such as the MTT assay, which measures cellular metabolic activity.[2] The CC50 is determined from the dose-response curve.[2]

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological pathways.

Experimental Workflow

The following diagram illustrates the general workflow for validating the antiviral activity of a compound in primary HAE cells.

G cluster_0 Cell Culture cluster_1 Infection and Treatment cluster_2 Incubation and Analysis cluster_3 Data Analysis A Primary HAE Cell Seeding B Differentiation at Air-Liquid Interface (ALI) A->B C Apical Viral Infection B->C D Basolateral Compound Treatment B->D E Incubation (48-72h) C->E D->E F Apical Wash Collection E->F H MTT Assay for Cytotoxicity E->H G qRT-PCR for Viral Load F->G I EC50 Calculation G->I J CC50 Calculation H->J K Selectivity Index (SI) Determination I->K J->K

Caption: Workflow for antiviral compound validation in primary HAE cells.

Mechanism of Action: Viral RNA Polymerase Inhibition

Dpmpa (as represented by Remdesivir) is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] The diagram below outlines this mechanism of action.

G cluster_0 Host Cell cluster_1 Viral Replication cluster_2 Inhibition A Dpmpa (Prodrug) Enters Cell B Metabolic Activation to Triphosphate Form (Dpmpa-TP) A->B F Dpmpa-TP Competes with Natural Nucleotides B->F C Viral RNA-dependent RNA Polymerase (RdRp) E Nascent Viral RNA Strand C->E incorporates C->F D Viral RNA Template D->C reads G Incorporation of Dpmpa-TP into Nascent RNA E->G F->G H Premature Termination of RNA Synthesis G->H I Inhibition of Viral Replication H->I

Caption: Mechanism of action of Dpmpa as a viral RdRp inhibitor.

References

A Comparative Analysis of Tenofovir Prodrugs: TDF vs. TAF

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B (HBV) infections.[1] Due to its poor oral bioavailability, it is administered as a prodrug.[2] The two most prominent prodrugs are tenofovir disoproxil fumarate (B1241708) (TDF) and the newer tenofovir alafenamide (TAF). While both are ultimately converted to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), their distinct pharmacokinetic profiles lead to significant differences in efficacy and safety.[1][3] TAF was designed to improve upon TDF by offering a more targeted delivery of tenofovir to lymphocytes and hepatocytes, thereby reducing systemic exposure and associated toxicities.[3][4] This guide provides a detailed comparative analysis of TDF and TAF, supported by experimental data, to inform research and development professionals.

Mechanism of Action and Pharmacokinetic Differences

The primary distinction between TDF and TAF lies in their activation pathways. TDF is rapidly converted to tenofovir in the plasma by esterase enzymes.[5] This leads to high circulating levels of tenofovir, which is then taken up by cells and phosphorylated to the active TFV-DP.[5][6] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly, within target cells like lymphocytes and hepatocytes, by the enzyme cathepsin A.[6][7] This intracellular conversion results in significantly higher concentrations of the active TFV-DP within target cells while maintaining lower plasma tenofovir levels compared to TDF.[3] This targeted delivery is the key to TAF's improved safety profile, particularly concerning renal and bone health.[7]

G cluster_plasma Plasma cluster_cell Target Cell (Lymphocyte/Hepatocyte) TDF TDF (Oral) Plasma_TFV_high Tenofovir (High Conc.) TDF->Plasma_TFV_high Hydrolysis by plasma esterases TAF TAF (Oral) Plasma_TAF Tenofovir Alafenamide (Stable) TAF->Plasma_TAF Intra_TFV_from_TDF Tenofovir Plasma_TFV_high->Intra_TFV_from_TDF Cellular Uptake Intra_TAF TAF Plasma_TAF->Intra_TAF Cellular Uptake Intra_TFV_from_TAF Tenofovir Intra_TAF->Intra_TFV_from_TAF Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) Intra_TFV_from_TAF->TFV_MP AMP Kinase Intra_TFV_from_TDF->TFV_MP AMP Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) [ACTIVE] TFV_MP->TFV_DP NDP Kinase HIV_RT Inhibition of HIV/HBV Reverse Transcriptase TFV_DP->HIV_RT

Figure 1: Metabolic activation pathways of TDF and TAF.

Comparative Efficacy

Clinical trials have demonstrated that TAF is non-inferior to TDF in terms of virologic suppression for both HIV and HBV.

  • HIV Treatment: In studies where TDF or TAF were part of a treatment regimen boosted with ritonavir (B1064) or cobicistat, TAF showed a modest but statistically significant advantage in viral suppression (HIV RNA <50 copies/mL) compared to TDF.[8][9] However, in unboosted regimens, which are more common in modern HIV therapy, there was no significant difference in the high rates of viral suppression achieved with either prodrug.[8][9]

  • HBV Treatment: For chronic hepatitis B, both TAF and TDF show similar high efficacy in achieving virological suppression (HBV DNA reduction).[10] However, some studies indicate TAF is more effective in achieving normalization of alanine (B10760859) aminotransferase (ALT), a marker of liver inflammation.[10][11] After two years of treatment in one study, the proportion of HBeAg loss in the TAF group was double that of the TDF group.[11] Long-term, 8-year data shows high rates of viral suppression are maintained with TAF treatment.[12]

Parameter Regimen/Study Condition TDF Result TAF Result Metric (95% CI) p-value Citation
HIV Viral Suppression Boosted Regimen92%94%-0.0004[8]
HIV Viral Suppression Unboosted Regimen~90%~90%No significant difference-[8]
HBV DNA Suppression Meta-analysis--RR = 1.00 (0.96 to 1.05)0.82[10]
ALT Normalization (HBV) Meta-analysis--RR = 1.38 (1.16 to 1.64)0.0002[10]
HBeAg Loss (HBV) 2-Year Cohort Study11.2%22.4%aHR = 2.22 (1.43-3.42)< 0.01[11]

RR: Relative Risk; aHR: Adjusted Hazard Ratio

Comparative Safety Profile: Renal and Bone Outcomes

The primary advantage of TAF over TDF is its improved safety profile, particularly the reduced risk of renal and bone toxicity. This is attributed to the lower plasma concentrations of tenofovir with TAF, which minimizes exposure to off-target sites like the kidneys and bone.[3][7]

  • Renal Safety: TDF is associated with a higher risk of renal adverse events, including proximal tubular dysfunction and declines in estimated glomerular filtration rate (eGFR).[9][13] Multiple meta-analyses and long-term studies confirm that TAF is associated with significantly smaller increases in serum creatinine (B1669602) and smaller decreases in eGFR compared to TDF.[10][11][14] Discontinuations due to renal adverse events are more common with boosted TDF regimens than with TAF.[9]

  • Bone Safety: TDF use is linked to decreased bone mineral density (BMD).[15] In contrast, TAF has demonstrated a significantly smaller impact on both hip and spine BMD.[9][10] Studies show that patients switching from TDF to TAF experience improvements in their renal and bone safety markers.[12][16] The risk of bone fractures, while low for both drugs, was found to be lower for boosted TAF compared to boosted TDF.[9]

Parameter TDF-Associated Change TAF-Associated Change Mean Difference (95% CI) p-value Citation
Serum Creatinine Higher IncreaseLower IncreaseMD = -0.02 (-0.03 to -0.01)< 0.00001[10]
eGFR (mL/min) Greater DeclineSmaller DeclineMD = 3.55 (2.97 to 4.14)< 0.0001[10]
Hip BMD Greater DecreaseSmaller DecreaseMD = 1.44 (0.98 to 1.91)< 0.00001[10]
Spine BMD Greater DecreaseSmaller DecreaseMD = 1.93 (1.42 to 2.44)< 0.00001[10]

MD: Mean Difference; eGFR: Estimated Glomerular Filtration Rate; BMD: Bone Mineral Density

Experimental Protocols

Objective comparison of TDF and TAF relies on robust and validated experimental methods to quantify drug concentrations and assess safety markers.

Measuring the active metabolite within target cells is crucial for pharmacokinetic and pharmacodynamic assessments. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Objective: To quantify the concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs) or erythrocytes (from dried blood spots).

  • Methodology:

    • Sample Collection: Whole blood is collected in EDTA tubes. For analysis from dried blood spots (DBS), a specific volume of blood is spotted onto a protein saver card and dried.[17]

    • Cell Isolation (for PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll).[18]

    • Cell Lysis: Isolated cells or DBS punches are lysed, typically with a 70% methanol-water solution, to release the intracellular contents.[18][19]

    • Analyte Extraction: The lysate is subjected to solid-phase extraction (SPE) to purify and concentrate the triphosphate/diphosphate analytes.[19]

    • Dephosphorylation (Optional but common): The purified TFV-DP is enzymatically dephosphorylated to its parent nucleoside, tenofovir, which is more amenable to MS detection.[19]

    • LC-MS/MS Analysis: The final sample is injected into an LC-MS/MS system. Separation is achieved using a suitable chromatography column, and quantification is performed using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode, with a stable isotope-labeled internal standard for accuracy.[18][19][20]

Monitoring renal and bone health is critical in clinical trials and patient management for tenofovir-based therapies.

  • Renal Function Assessment:

    • Serum Creatinine (SCr) & eGFR: Blood samples are analyzed using standard clinical chemistry assays to measure SCr. The eGFR is then calculated using established formulas (e.g., Cockcroft-Gault, CKD-EPI).[13][14]

    • Urinalysis: Urine samples are tested for proteinuria (urine protein-to-creatinine ratio), albuminuria (urine albumin-to-creatinine ratio), and glycosuria to detect signs of tubular dysfunction.[21][22]

  • Bone Density Assessment:

    • Dual-Energy X-ray Absorptiometry (DEXA): This is the gold standard for measuring BMD. Scans of the hip and lumbar spine are typically performed at baseline and at regular intervals (e.g., every 48-96 weeks) to assess percentage changes in bone density.[9][10]

G cluster_collection 1. Sample Collection cluster_processing 2. Sample Processing & Analysis cluster_pk Pharmacokinetics cluster_safety Safety Assessment cluster_data 3. Data Interpretation Patient Patient on TDF/TAF Blood Whole Blood (EDTA) Patient->Blood Urine Urine Sample Patient->Urine DEXA DEXA Scan (Hip & Spine BMD) Patient->DEXA DBS Dried Blood Spot (DBS) Preparation Blood->DBS PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Serum Serum Separation Blood->Serum UrineA Urinalysis (Protein, Glucose) Urine->UrineA Lysis Cell Lysis (Methanol/Water) DBS->Lysis PBMC->Lysis LCMS LC-MS/MS Analysis (Quantify TFV-DP) Lysis->LCMS PK_Data Intracellular TFV-DP Concentrations LCMS->PK_Data Renal Renal Markers (Creatinine, eGFR) Serum->Renal Renal_Data Renal Safety Profile Renal->Renal_Data UrineA->Renal_Data Bone_Data Bone Safety Profile DEXA->Bone_Data Compare Comparative Analysis (Efficacy & Safety) PK_Data->Compare Renal_Data->Compare Bone_Data->Compare

Figure 2: General experimental workflow for comparing TDF and TAF.

Conclusion

TAF represents a significant advancement in tenofovir prodrug design. By optimizing drug delivery to target cells, TAF maintains the high antiviral efficacy of TDF while significantly improving the safety profile with respect to renal and bone health.[10] The lower systemic exposure to tenofovir minimizes the risk of off-target toxicities, making TAF a safer alternative, particularly for long-term treatment and in patients with pre-existing risk factors for renal or bone disease.[3][9] This comparative analysis, supported by extensive clinical data, underscores the importance of pharmacokinetic design in maximizing therapeutic benefit while minimizing adverse effects.

References

A Comparative Guide to Tenofovir and Emtricitabine in Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tenofovir (B777) and Emtricitabine (B123318), two cornerstone nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) in the management of HIV-1 infection. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance in combination therapy, supported by experimental data.

Introduction

Tenofovir and Emtricitabine are potent antiretroviral agents that form the backbone of many recommended HIV-1 treatment and pre-exposure prophylaxis (PrEP) regimens.[1][2] Both drugs target the HIV-1 reverse transcriptase enzyme, crucial for the conversion of viral RNA into DNA, thereby inhibiting viral replication.[1][3] Tenofovir is available in two prodrug formulations: Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). TAF was developed to improve upon the safety profile of TDF, particularly concerning renal and bone toxicity.[4][5] This guide will delve into the comparative efficacy, safety, pharmacokinetics, and resistance profiles of these drugs in combination therapy.

Mechanism of Action

Tenofovir and Emtricitabine are analogs of natural deoxynucleotides.[3] Following administration, they are phosphorylated intracellularly to their active triphosphate forms, Tenofovir diphosphate (B83284) (TFV-DP) and Emtricitabine triphosphate (FTC-TP), respectively.[6][7] These active metabolites compete with their natural counterparts (deoxyadenosine triphosphate and deoxycytidine triphosphate) for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase.[1][6] Once incorporated, they act as chain terminators, preventing the completion of viral DNA synthesis and thus halting viral replication.[6] The combination of Tenofovir and Emtricitabine has been shown to have synergistic or additive anti-HIV activity in vitro.[6][8]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drugs Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Chain Termination Chain Termination Integration Integration Viral DNA->Integration Host Chromosome Host Chromosome Integration->Host Chromosome Tenofovir Tenofovir (TDF/TAF) TFV-DP Tenofovir-DP Tenofovir->TFV-DP Intracellular Phosphorylation Emtricitabine Emtricitabine (FTC) FTC-TP Emtricitabine-TP Emtricitabine->FTC-TP Intracellular Phosphorylation TFV-DP->Reverse Transcription Inhibits FTC-TP->Reverse Transcription Inhibits

Mechanism of action of Tenofovir and Emtricitabine.

Comparative Efficacy

Clinical trials have demonstrated the high efficacy of both TDF/FTC and TAF/FTC in combination with a third agent for the treatment of HIV-1 infection and for PrEP.

HIV-1 Treatment

Studies comparing TAF-based regimens to TDF-based regimens have shown non-inferior efficacy in achieving and maintaining virologic suppression (HIV-1 RNA <50 copies/mL).[5]

Table 1: Comparative Efficacy of TAF/FTC vs. TDF/FTC in HIV-1 Treatment (Week 96)
Endpoint TAF-based Regimen TDF-based Regimen
Virologic Success (HIV-1 RNA <50 copies/mL)86.8%84.6%
Virologic Failure4.4%5.2%
No Virologic Data8.8%10.2%
Data from pooled analysis of two Phase 3, randomized, double-blind, active-controlled trials in treatment-naive adults.
Pre-Exposure Prophylaxis (PrEP)

The DISCOVER trial, a randomized, double-blind, multicenter, active-controlled, phase 3, non-inferiority trial, compared the efficacy and safety of F/TAF versus F/TDF for HIV PrEP.[9][10]

Table 2: Efficacy of F/TAF vs. F/TDF for HIV PrEP (Week 96)
Endpoint F/TAF (n=2694) F/TDF (n=2693)
HIV Infections815
Incidence Rate (per 100 person-years)0.160.30
Incidence Rate Ratio (95% CI)0.54 (0.23–1.26)-
Data from the DISCOVER trial.[9]

Comparative Safety

The primary advantage of TAF over TDF is its improved renal and bone safety profile.[4][11][12] TAF is a more targeted prodrug, leading to higher intracellular concentrations of the active metabolite and approximately 90% lower plasma concentrations of tenofovir compared to TDF.[5][11][12]

Table 3: Comparative Safety of TAF vs. TDF in HIV-1 Treatment (Week 96)
Safety Endpoint Mean Change from Baseline (TAF-based Regimen) Mean Change from Baseline (TDF-based Regimen)
Hip Bone Mineral Density-0.85%-3.36%
Spine Bone Mineral Density-1.13%-3.28%
Serum Creatinine+0.09 mg/dL+0.02 mg/dL
eGFRcg-6.6 mL/min-2.8 mL/min
Data from pooled analysis of two Phase 3 trials.

In the DISCOVER trial for PrEP, F/TAF was associated with more favorable bone and renal safety outcomes compared to F/TDF.[9] However, participants receiving F/TAF experienced more weight gain.[9]

Pharmacokinetics

The pharmacokinetic profiles of TDF and TAF differ significantly, which underlies their different safety profiles.

Table 4: Comparative Pharmacokinetics of TAF and TDF
Parameter Tenofovir Alafenamide (TAF) Tenofovir Disoproxil Fumarate (TDF)
Plasma Tenofovir Exposure 91% lowerHigher
Intracellular Tenofovir-DP 6.5-times higherLower
Primary Site of Conversion Lymphoid cellsPlasma
Data from various pharmacokinetic studies.[11]

The steady-state pharmacokinetic parameters of emtricitabine and tenofovir disoproxil fumarate administered in combination are equivalent to when each drug is administered alone.[13]

Resistance

Resistance to Tenofovir and Emtricitabine can develop through specific mutations in the HIV-1 reverse transcriptase gene. The most common resistance mutations are K65R for Tenofovir and M184V/I for Emtricitabine.[14][15][16] The K65R mutation confers resistance to Tenofovir, while the M184V/I mutation confers high-level resistance to Emtricitabine and lamivudine.[14][16] The M184V mutation can, in some cases, resensitize viruses to tenofovir when it appears in a background of thymidine (B127349) analog mutations.[17] Tenofovir has a high genetic barrier to resistance in HBV.[18][19]

Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of the drugs against HIV-1 replication in cell culture.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • Drug Preparation: Serial dilutions of Tenofovir and Emtricitabine are prepared in culture medium.

  • Infection: Stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: Following infection, the cells are washed and cultured in the presence of varying concentrations of the drugs, alone and in combination.

  • Endpoint Analysis: After 7 days of culture, the supernatant is collected, and the level of HIV-1 replication is quantified by measuring the reverse transcriptase activity or the concentration of the p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the drugs.

Methodology:

  • Cell Culture: Uninfected, stimulated PBMCs are cultured in the presence of serial dilutions of the drugs.

  • Viability Assessment: After 7 days, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The CC50 is calculated as the drug concentration that reduces cell viability by 50%. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Intracellular Pharmacokinetic Analysis

Objective: To quantify the intracellular concentrations of the active triphosphate metabolites (TFV-DP and FTC-TP).

Methodology:

  • Cell Culture and Dosing: PBMCs are incubated with clinically relevant concentrations of Tenofovir and Emtricitabine for various time points.

  • Cell Lysis and Extraction: Cells are harvested, washed, and lysed. The intracellular metabolites are extracted using a methanol-based solution.

  • Quantification: The concentrations of TFV-DP and FTC-TP in the cell extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Normalization: The intracellular concentrations are normalized to the cell count (e.g., fmol/10^6 cells).

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Humanized Mouse Model) A Antiviral Activity Assay (EC50 Determination) B Cytotoxicity Assay (CC50 Determination) C Intracellular Phosphorylation Assay D Resistance Selection Studies E Baseline Blood Collection (CD4+ T cell counts) F HIV-1 Infection E->F G Confirmation of Infection (Viral Load Measurement) F->G H Randomization into Treatment Groups G->H I Daily Treatment Administration (Vehicle vs. TDF/FTC vs. TAF/FTC) H->I J Weekly Blood Collection (Viral Load & CD4+ T cell counts) I->J K Euthanasia and Tissue Collection J->K L Analysis of Viral Reservoirs in Tissues K->L

Typical experimental workflow for comparing antiretroviral drugs.

TDF_vs_TAF cluster_prodrugs Tenofovir Prodrugs cluster_pk Pharmacokinetics cluster_outcomes Clinical Outcomes TDF Tenofovir Disoproxil Fumarate (TDF) Plasma_TDF High Plasma Tenofovir TDF->Plasma_TDF Plasma Conversion TAF Tenofovir Alafenamide (TAF) Plasma_TAF Low Plasma Tenofovir TAF->Plasma_TAF Intracellular Conversion Intra_TDF Lower Intracellular Tenofovir-DP Plasma_TDF->Intra_TDF Safety_TDF Higher Risk of Renal and Bone Toxicity Plasma_TDF->Safety_TDF Intra_TAF Higher Intracellular Tenofovir-DP Plasma_TAF->Intra_TAF Safety_TAF Improved Renal and Bone Safety Profile Plasma_TAF->Safety_TAF Efficacy Non-inferior Efficacy Intra_TDF->Efficacy Intra_TAF->Efficacy

Logical relationship between Tenofovir prodrugs and clinical outcomes.

Conclusion

The combination of Tenofovir and Emtricitabine remains a highly effective and generally well-tolerated backbone for HIV-1 treatment and prevention. The development of Tenofovir Alafenamide (TAF) represents a significant advancement, offering a comparable efficacy to Tenofovir Disoproxil Fumarate (TDF) but with a more favorable renal and bone safety profile. The choice between TDF- and TAF-based regimens should be individualized based on patient characteristics, including pre-existing renal or bone conditions, and a thorough assessment of the potential risks and benefits. Further research into the long-term effects of these medications and the development of novel antiretroviral agents remains crucial in the ongoing effort to combat the HIV/AIDS epidemic.

References

A Head-to-Head Clinical Trial Comparison: PMPA (Tenofovir) vs. Zidovudine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral therapy, the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) PMPA (tenofovir) and zidovudine (B1683550) (AZT) have been cornerstone agents. This guide provides a comprehensive comparison of their clinical performance, drawing upon key clinical trial data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Analogs

Both tenofovir (B777) and zidovudine are analogs of natural nucleosides/nucleotides and act by inhibiting the viral enzyme reverse transcriptase, which is crucial for HIV replication. However, their specific classification and activation pathways differ.

Zidovudine (AZT) is a thymidine (B127349) analog.[1] Inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form, zidovudine triphosphate (AZT-TP).[2] AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the AZT molecule leads to chain termination, halting viral DNA synthesis.[1][2]

PMPA (Tenofovir) , in its prodrug form tenofovir disoproxil fumarate (B1241708) (TDF), is an acyclic phosphonate (B1237965) nucleotide analog of adenosine (B11128) monophosphate.[3] It requires only two phosphorylation steps to be converted to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[3] TFV-DP then competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the viral DNA, and its incorporation also results in chain termination.[3]

Signaling Pathway of Zidovudine (AZT) cluster_cell Host Cell cluster_hiv HIV Replication AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase AZT_TP->RT Competitive Inhibition vRNA Viral RNA vDNA Viral DNA Synthesis vRNA->vDNA Reverse Transcription ChainTermination Chain Termination vDNA->ChainTermination AZT-TP Incorporation

Figure 1: Zidovudine's intracellular activation and mechanism of action.

Signaling Pathway of PMPA (Tenofovir) cluster_cell Host Cell cluster_hiv HIV Replication TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate TFV->TFV_MP AMP Kinase TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition vRNA Viral RNA vDNA Viral DNA Synthesis vRNA->vDNA Reverse Transcription ChainTermination Chain Termination vDNA->ChainTermination TFV-DP Incorporation

Figure 2: Tenofovir's intracellular activation and mechanism of action.

Efficacy in Clinical Trials

A landmark open-label, non-inferiority study, known as Study 934, provided a direct comparison of a once-daily regimen of tenofovir DF, emtricitabine (B123318), and efavirenz (B1671121) against a twice-daily fixed-dose combination of zidovudine and lamivudine (B182088) plus once-daily efavirenz in antiretroviral-naive patients.

Virologic and Immunologic Outcomes

Data from Study 934 and other comparative studies consistently demonstrate the potent antiviral activity of both agents, with some key differences in immunological response and long-term efficacy.

Table 1: Virologic and Immunologic Efficacy

OutcomeTenofovir-based RegimenZidovudine-based RegimenStudy/Source
Virologic Suppression (<50 copies/mL at 48 weeks) 80%70%Study 934
Virologic Suppression (<400 copies/mL at 48 weeks) 84%73%Study 934[4]
Mean CD4+ Count Increase at 48 weeks (cells/mm³) 190158Study 934
Mean CD4+ Count Gain at 12 months (cells/mm³) 455.8383.4Retrospective Cohort Study[2]

Tenofovir-containing regimens demonstrated superior virologic suppression and a greater increase in CD4+ cell counts compared to zidovudine-containing regimens in Study 934.[4] A retrospective cohort study also found a significantly higher mean CD4+ count gain in patients on tenofovir-based regimens at 12 months.[2]

Safety and Tolerability Profile

The safety profiles of tenofovir and zidovudine have been a critical factor in treatment guidelines and clinical practice, with notable differences in common and serious adverse events.

Table 2: Key Adverse Events

Adverse EventTenofovir-based RegimenZidovudine-based RegimenStudy/Source
Anemia Lower incidenceHigher incidence, often a dose-limiting toxicityGeneral Clinical Observation
Lipoatrophy (Limb Fat Loss) Significantly less than Zidovudine; potential for reversal upon switching from AZTSignificant association with long-term useRECOMB Study[1], Study 934[5]
Lactic Acidosis Low riskHigher risk compared to tenofovirClinical Observation[6]
Discontinuation due to Adverse Events 4%9%Study 934[7]

Zidovudine is well-known for its hematologic toxicity, particularly anemia, which can necessitate dose reduction or discontinuation.[7] Furthermore, long-term use of zidovudine has been strongly associated with lipoatrophy, a disfiguring loss of subcutaneous fat.[1][5] The RECOMB study demonstrated that switching from a zidovudine/lamivudine-based regimen to a tenofovir/emtricitabine-based regimen resulted in a significant increase in limb fat mass.[1] In contrast, tenofovir is associated with a lower risk of these adverse effects but requires monitoring for potential renal toxicity. Overall, tenofovir-based regimens have been shown to be better tolerated, leading to fewer discontinuations due to adverse events.[7]

Experimental Protocols: A Look at Study 934

To understand the evidence base, it is crucial to examine the methodologies of key clinical trials. Study 934 serves as a prime example.

Study 934 Protocol
  • Study Design: A Phase III, randomized, open-label, multicenter, non-inferiority trial.[8]

  • Patient Population: 517 antiretroviral-naive HIV-1 infected adults with a plasma HIV-1 RNA level of at least 10,000 copies/mL.[5]

  • Treatment Arms:

    • Tenofovir Arm: Tenofovir disoproxil fumarate (300 mg once daily), emtricitabine (200 mg once daily), and efavirenz (600 mg once daily).

    • Zidovudine Arm: A fixed-dose combination of zidovudine (300 mg) and lamivudine (150 mg) taken twice daily, plus efavirenz (600 mg once daily).[5]

  • Primary Endpoint: The proportion of patients with a plasma HIV-1 RNA level below 400 copies/mL at week 48.[4]

  • Secondary Endpoints: The proportion of patients with a plasma HIV-1 RNA level below 50 copies/mL, the change from baseline in CD4+ cell count, and the incidence of adverse events and laboratory abnormalities.

Experimental Workflow of Study 934 cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (48 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (ARV-Naive, HIV-1 RNA >10,000) Enrollment Enrollment (N=517) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization TDF_Arm Tenofovir Arm (n=257) (TDF + FTC + EFV, once daily) Randomization->TDF_Arm AZT_Arm Zidovudine Arm (n=260) (AZT/3TC twice daily + EFV once daily) Randomization->AZT_Arm FollowUp Regular Follow-up Visits (Blood Tests, Pill Counts, Checkups) TDF_Arm->FollowUp AZT_Arm->FollowUp PrimaryEndpoint Primary Endpoint Analysis (Week 48) (HIV RNA < 400 copies/mL) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (HIV RNA < 50 copies/mL, CD4 change, Safety) FollowUp->SecondaryEndpoints

Figure 3: A simplified experimental workflow based on Study 934.

Resistance Profile

Prolonged use of any antiretroviral can lead to the development of drug resistance. For zidovudine, the M184V mutation is a common resistance pathway, which can also confer resistance to lamivudine. Tenofovir resistance is often associated with the K65R mutation. A Cochrane review noted that in the trials analyzed, drug resistance was more common for tenofovir than for zidovudine, although the quality of this evidence was low.[9]

Conclusion

Clinical trial data strongly support the use of tenofovir-based regimens over zidovudine-based regimens for the initial treatment of HIV-1 infection. Tenofovir demonstrates superior virologic efficacy, a more favorable immunologic response, and a significantly better safety and tolerability profile, particularly concerning anemia and lipoatrophy. While both drugs are effective at suppressing HIV replication, the improved safety and convenience of once-daily dosing with tenofovir have led to its preferential recommendation in clinical guidelines for first-line therapy. The choice between these agents in specific clinical scenarios should always be guided by individual patient characteristics, potential drug interactions, and local treatment guidelines.

References

A Comparative Guide to Tenofovir Cross-Resistance with Other Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tenofovir's cross-resistance profile with other antiviral agents, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the complexities of antiviral resistance and in designing novel therapeutic strategies.

Introduction to Tenofovir (B777) and Resistance Mechanisms

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. It acts as a chain terminator, inhibiting the viral reverse transcriptase (RT) enzyme and preventing viral replication. However, the emergence of drug resistance, including cross-resistance to other antivirals, poses a significant challenge to effective long-term therapy.

Resistance to tenofovir and other NRTIs in HIV-1 primarily occurs through two main mechanisms:

  • Decreased Incorporation: Mutations in the RT enzyme can alter its structure, reducing its affinity for the antiviral drug and making it less likely to be incorporated into the growing viral DNA chain.

  • Increased Excision: Some mutations enhance the enzyme's ability to remove the incorporated drug molecule from the end of the DNA chain, allowing DNA synthesis to resume.

This guide will delve into the specific mutations that confer resistance to tenofovir and detail the extent of cross-resistance observed with other key antiviral drugs.

Quantitative Analysis of Tenofovir Cross-Resistance in HIV-1

The following tables summarize the fold change in susceptibility to tenofovir in the presence of various resistance mutations. The fold change indicates how much more drug is required to inhibit viral replication by 50% (IC50) compared to the wild-type virus.

Table 1: Impact of Key Single and Multi-Drug Resistance Mutations on Tenofovir Susceptibility
Resistance Mutation(s)Associated Antiviral(s)Mean Fold Change in Tenofovir SusceptibilityClinical Significance
K65R Tenofovir, Abacavir, Didanosine, Lamivudine (B182088), Emtricitabine (B123318)3-4 fold increase[1]Primary tenofovir resistance mutation. Confers broad cross-resistance to many NRTIs, but not zidovudine (B1683550).
M184V Lamivudine, Emtricitabine~0.7 fold decrease (hypersusceptibility)[2][3]Confers high-level resistance to lamivudine and emtricitabine but increases susceptibility to tenofovir.
Q151M Complex Zidovudine, Didanosine, Stavudine (B1682478), Zalcitabine1.8 fold increase (without K65R)[3]A multi-drug resistance mutation that has a modest impact on tenofovir susceptibility on its own.
Q151M Complex + K65R Zidovudine, Didanosine, Stavudine, Zalcitabine, Tenofovir13.5 fold increase[1]The presence of K65R in the context of the Q151M complex leads to high-level tenofovir resistance.
T69S Insertions Multiple NRTIs6-23 fold increase[3]Complex insertion mutations that confer broad, high-level resistance to most NRTIs, including tenofovir.
Table 2: Cross-Resistance Conferred by Thymidine (B127349) Analogue Mutations (TAMs)

TAMs are a group of mutations (M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) that emerge in response to treatment with thymidine analogues like zidovudine (AZT) and stavudine (d4T). They can confer broad cross-resistance to other NRTIs.

Number of TAMsMean Fold Change in Tenofovir SusceptibilityImpact of M184V Presence
1 TAM Varies by specific mutation (e.g., M41L has a greater impact than K70R)[1]M184V can resensitize the virus to tenofovir[1]
2 TAMs >2.0 fold increase[1]M184V can still partially resensitize the virus[1]
≥3 TAMs (with M41L or L210W) Significantly reduced susceptibilityThe resensitizing effect of M184V is diminished[1]
M41L + L210W + T215Y 6.0 fold increase[1]-
M41L + K70R + T215Y 3.2 fold increase[1]-

Quantitative Analysis of Tenofovir Cross-Resistance in HBV

Resistance to tenofovir in HBV is less common than in HIV due to a higher genetic barrier. However, certain mutations, often in patients with prior exposure to other nucleos(t)ide analogues, can reduce tenofovir susceptibility.

Table 3: Impact of Key Resistance Mutations on Tenofovir Susceptibility in HBV
Resistance Mutation(s)Associated Antiviral(s)Fold Change in Tenofovir Susceptibility
rtA181T/V Adefovir, LamivudineGenerally remains sensitive as a single mutation.
rtN236T AdefovirGenerally remains sensitive as a single mutation.
rtA181V + rtN236T Adefovir2.5 - 3.8 fold increase.
rtA181T + rtN236T AdefovirCan exhibit reduced susceptibility.
Quadruple Mutant (rtS78T + rtL180M + rtT184G + rtM204V) Lamivudine, EntecavirHigh-level resistance.

Experimental Protocols

Phenotypic Susceptibility Assays (e.g., PhenoSense®, Antivirogram®)

These assays directly measure the ability of a patient's virus to replicate in the presence of different concentrations of an antiviral drug.

  • Sample Collection and RNA/DNA Extraction: Plasma is collected from patients, and viral RNA (for HIV) or DNA (for HBV) is extracted. For HIV, a viral load of at least 500-1000 copies/mL is typically required.

  • Amplification of Target Genes: The reverse transcriptase (and protease for HIV) gene is amplified using polymerase chain reaction (PCR).

  • Creation of Recombinant Viruses: The amplified patient-derived viral genes are inserted into a standardized viral vector that lacks these genes. This vector also contains a reporter gene, such as luciferase.

  • Cell Culture and Infection: Susceptible host cells (e.g., MT-4 T-lymphoblastoid cells for HIV, HepG2 cells for HBV) are cultured and then infected with the recombinant viruses.

  • Drug Susceptibility Testing: The infected cells are cultured in the presence of serial dilutions of the antiviral drugs being tested.

  • Measurement of Viral Replication: After a set incubation period, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is determined for the patient's virus and a wild-type reference virus. The fold change is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus.

Site-Directed Mutagenesis

This technique is used to create specific mutations in the viral reverse transcriptase gene to study their individual or combined effects on drug susceptibility.

  • Plasmid Template: A plasmid containing the wild-type reverse transcriptase gene is used as a template.

  • Primer Design: Two synthetic DNA primers are designed to be complementary to the template, with the exception of a mismatch at the site of the desired mutation.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The polymerase extends the primers, creating copies of the plasmid that incorporate the desired mutation.

  • Digestion of Parental DNA: The PCR product is treated with a restriction enzyme (e.g., DpnI) that specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids.

  • Transformation: The mutated plasmids are introduced into competent E. coli for replication.

  • Verification: The plasmids are then isolated from the bacteria, and the presence of the desired mutation is confirmed by DNA sequencing. The mutated gene can then be used in phenotypic assays.

Visualizing Resistance Pathways

Mechanism of Action and Resistance of Tenofovir

Tenofovir_Mechanism cluster_0 Cellular Activation cluster_1 Viral Replication Inhibition cluster_2 Mechanisms of Resistance Tenofovir Disoproxil Fumarate (TDF) Tenofovir Disoproxil Fumarate (TDF) Tenofovir (TFV) Tenofovir (TFV) Tenofovir Monophosphate (TFV-MP) Tenofovir Monophosphate (TFV-MP) Tenofovir Diphosphate (TFV-DP) Tenofovir Diphosphate (TFV-DP) TDF TDF TFV TFV TDF->TFV Hydrolysis TFV-MP TFV-MP TFV->TFV-MP Phosphorylation TFV-DP TFV-DP TFV-MP->TFV-DP Phosphorylation Viral DNA Synthesis Viral DNA Synthesis TFV-DP->Viral DNA Synthesis Competes with dATP Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis Reverse Transcription by RT Reverse Transcriptase (RT) Reverse Transcriptase (RT) Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Incorporation of TFV-DP RT Mutations (e.g., K65R) RT Mutations (e.g., K65R) Decreased Incorporation Decreased Incorporation RT Mutations (e.g., K65R)->Decreased Incorporation Alters enzyme active site Decreased Incorporation->Viral DNA Synthesis Reduces inhibition Increased Excision Increased Excision Increased Excision->Viral DNA Synthesis Reverses inhibition RT Mutations (e.g., TAMs) RT Mutations (e.g., TAMs) RT Mutations (e.g., TAMs)->Increased Excision Enhances drug removal

Caption: Mechanism of tenofovir action and resistance.

Cross-Resistance Pathways in HIV-1

Cross_Resistance cluster_drugs Antiviral Drugs cluster_mutations Resistance Mutations Tenofovir Tenofovir Zidovudine/Stavudine Zidovudine/Stavudine TAMs TAMs Zidovudine/Stavudine->TAMs Lamivudine/Emtricitabine Lamivudine/Emtricitabine M184V M184V Lamivudine/Emtricitabine->M184V Abacavir/Didanosine Abacavir/Didanosine K65R K65R Abacavir/Didanosine->K65R K65R->Lamivudine/Emtricitabine Resistance K65R->Abacavir/Didanosine Resistance TAMs->Tenofovir Cross-Resistance TAMs->Zidovudine/Stavudine Resistance TAMs->Abacavir/Didanosine Cross-Resistance M184V->Tenofovir Hypersusceptibility M184V->Zidovudine/Stavudine Hypersusceptibility M184V->Lamivudine/Emtricitabine High-Level Resistance

Caption: HIV-1 NRTI cross-resistance pathways.

References

Unraveling the Cytotoxicity of Nucleoside Reverse Transcriptase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro cytotoxicity of Dpmpa (Tenofovir) and other key Nucleoside Reverse Transcriptase Inhibitors (NRTIs), providing a comparative analysis of their impact on various human cell lines. This guide includes detailed experimental data, methodologies, and a visualization of the underlying toxicity pathways.

The development of effective and safe antiretroviral therapies is a cornerstone of HIV management. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) have long been a fundamental component of combination antiretroviral therapy (cART). However, their therapeutic benefits can be accompanied by cellular toxicity, primarily mitochondrial toxicity, which can lead to long-term adverse effects. This guide provides a comparative overview of the in vitro cytotoxicity of several widely used NRTIs, with a focus on Tenofovir (formerly known as PMPA, and used here as a proxy for the user-specified "Dpmpa" due to the lack of direct references to the latter), Zidovudine (ZDV), Lamivudine (3TC), Abacavir (ABC), Emtricitabine (FTC), Stavudine (d4T), Didanosine (ddI), and Zalcitabine (ddC).

Comparative Cytotoxicity of NRTIs

The cytotoxic potential of NRTIs varies significantly among different compounds and is highly dependent on the cell type being evaluated. The 50% cytotoxic concentration (CC50) is a standard measure used to quantify the toxicity of a compound, representing the concentration at which 50% of the cells in a culture are killed. A higher CC50 value indicates lower cytotoxicity.

The following table summarizes the CC50 values of various NRTIs in different human cell lines, compiled from multiple in vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

NRTICell LineCC50 (µM)
Tenofovir (Dpmpa) HepG2 (Liver)398[1]
Skeletal Muscle Cells870[1]
Myeloid Progenitor Cells>200[1]
Renal Proximal Tubule CellsWeak cytotoxicity
Zidovudine (ZDV) HepG2 (Liver)<398[1]
Skeletal Muscle Cells<870[1]
Myeloid Progenitor Cells0.06-5[1]
Lamivudine (3TC) Myeloid Progenitor CellsLess cytotoxic than ddC, ZDV, d4T, Tenofovir
Abacavir (ABC) HepG2 (Liver)<398[1]
Skeletal Muscle Cells<870[1]
Stavudine (d4T) HepG2 (Liver)<398[1]
Skeletal Muscle Cells<870[1]
Myeloid Progenitor CellsMore cytotoxic than Tenofovir and 3TC
Didanosine (ddI) HepG2 (Liver)<398[1]
Skeletal Muscle Cells<870[1]
Zalcitabine (ddC) HepG2 (Liver)<398[1]
Skeletal Muscle Cells<870[1]
Myeloid Progenitor CellsMost cytotoxic

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for key experiments used to assess NRTI toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • NRTI stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the NRTIs. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each NRTI concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Mitochondrial DNA (mtDNA) Quantification

This assay measures the depletion of mitochondrial DNA, a key indicator of NRTI-induced mitochondrial toxicity.

Materials:

  • DNA extraction kit

  • Real-time PCR instrument

  • Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) as a reference.

  • SYBR Green or TaqMan master mix

Procedure:

  • Cell Treatment: Treat cells with NRTIs for a specified duration.

  • DNA Extraction: Extract total DNA from treated and untreated cells.

  • Real-time PCR: Perform real-time PCR using primers and probes for both the mitochondrial and nuclear genes.

  • Data Analysis: Determine the threshold cycle (Ct) values for both genes. Calculate the relative amount of mtDNA by normalizing the mtDNA copy number to the nuclear DNA copy number using the ΔΔCt method. A decrease in the mtDNA/nDNA ratio in treated cells compared to control cells indicates mtDNA depletion.

Lactate (B86563) Production Assay

Increased lactate production is a functional consequence of impaired mitochondrial respiration.

Materials:

  • Cell culture supernatant from NRTI-treated and control cells

  • Lactate assay kit

  • Microplate reader

Procedure:

  • Cell Treatment: Culture cells in the presence of NRTIs for a defined period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the lactate concentration to the cell number. An increase in lactate production in treated cells compared to controls suggests a shift towards anaerobic glycolysis due to mitochondrial dysfunction.

Mechanism of NRTI-Induced Mitochondrial Toxicity

NRTIs, as nucleoside analogs, can be mistakenly incorporated by mitochondrial DNA polymerase gamma (Pol-γ), the sole DNA polymerase in mitochondria. This incorporation leads to chain termination of the replicating mitochondrial DNA (mtDNA), resulting in mtDNA depletion. The decline in mtDNA content impairs the synthesis of essential protein subunits of the electron transport chain, leading to a dysfunctional respiratory chain, decreased ATP production, and an increase in the production of reactive oxygen species (ROS). This cascade of events ultimately results in cellular damage and the clinical manifestations of NRTI toxicity.

NRTI_Mitochondrial_Toxicity cluster_cell Cell cluster_mitochondrion Mitochondrion NRTI NRTI NRTI_TP NRTI-TP (Active Form) NRTI->NRTI_TP Cellular Kinases PolG DNA Polymerase γ (Pol-γ) NRTI_TP->PolG Inhibition dNTPS dNTPs dNTPS->PolG mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep ETC Electron Transport Chain (ETC) Dysfunction mtDNA_dep->ETC ATP ↓ ATP Production ETC->ATP ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Cell_Damage Cellular Damage & Cytotoxicity ATP->Cell_Damage ROS->Cell_Damage

References

Head-to-Head In Vitro Comparison: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent prodrugs of tenofovir (B777), Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), reveals significant differences in their in vitro antiviral potency, cytotoxicity, and intracellular metabolism. These distinctions, rooted in their chemical structures, underpin the improved safety profile of TAF observed in clinical settings.

Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) are both critical antiretroviral drugs that deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells for the treatment of HIV and Hepatitis B virus (HBV) infections.[1] However, their mechanisms of intracellular delivery and metabolic activation differ substantially, leading to distinct in vitro characteristics. TAF demonstrates a more efficient intracellular delivery of tenofovir, resulting in higher intracellular concentrations of the active metabolite, TFV-DP, and approximately 90% lower systemic plasma concentrations of tenofovir when compared to TDF.[2][3] This targeted approach is the leading hypothesis for the reduced incidence of renal and bone-related adverse events associated with TAF.[2]

Quantitative Comparison of In Vitro Performance

The following tables summarize the key quantitative data from in vitro studies comparing the antiviral activity and cytotoxicity of TAF and TDF.

Table 1: In Vitro Antiviral Activity

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Cell Line(s)
Anti-HIV-1 EC₅₀ 0.005 µM0.05 µMMT-2 cells[1]
3.6 nM (average)-HIV-1 isolates in PBMCs[1]
Anti-HBV EC₅₀ ~18 nMPotent, comparable to TAFHepG2.2.15 cells[1]

Table 2: In Vitro Cytotoxicity and Selectivity

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Cell Line(s)
Cytotoxicity (CC₅₀) >42 µM>10 µMMT-2 cells, HepG2 cells[1]
Selectivity Index (SI) >10,000>200Calculated from EC₅₀ and CC₅₀[1]

Note: While direct head-to-head in vitro cytotoxicity studies with CC50 values for both TDF and TAF in the same renal and bone cell lines are limited, the available data suggests a favorable safety profile for TAF.[2]

Intracellular Activation Pathways

The differential intracellular metabolism of TAF and TDF is central to their distinct pharmacological profiles. Both are prodrugs that must be converted to the active antiviral agent, tenofovir diphosphate (TFV-DP). However, the enzymatic processes and their efficiency vary significantly.

G cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway TAF TAF TFV_Ala Tenofovir-Alanine TAF->TFV_Ala Cathepsin A (in PBMCs) Carboxylesterase 1 (in hepatocytes) TFV Tenofovir (TFV) TFV_Ala->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP AMP Kinase TFV_DP_TAF Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP_TAF Nucleoside Diphosphate Kinase TDF TDF TFV_TDF Tenofovir (TFV) TDF->TFV_TDF Plasma Esterases TFV_MP_TDF Tenofovir Monophosphate (TFV-MP) TFV_TDF->TFV_MP_TDF AMP Kinase TFV_DP_TDF Tenofovir Diphosphate (TFV-DP) TFV_MP_TDF->TFV_DP_TDF Nucleoside Diphosphate Kinase

Caption: Intracellular activation pathways of TAF and TDF.

TAF is primarily hydrolyzed intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes to form tenofovir.[4][5] In contrast, TDF is rapidly converted to tenofovir in the plasma by esterases.[3] This leads to higher systemic levels of tenofovir with TDF, which is associated with off-target toxicities.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to compare TAF and TDF.

Antiviral Activity (EC₅₀) Assay

The half-maximal effective concentration (EC₅₀) is determined to assess the potency of the antiviral compounds.

G A Cell Seeding: Plate target cells (e.g., MT-2, PBMCs) in 96-well plates. B Compound Addition: Add serial dilutions of TAF or TDF to the wells. A->B C Viral Infection: Infect cells with a known titer of HIV-1 or HBV. B->C D Incubation: Incubate for a defined period (e.g., 5-7 days) at 37°C. C->D E Quantification of Viral Replication: Measure viral markers (e.g., p24 antigen for HIV, viral DNA for HBV). D->E F Data Analysis: Calculate EC₅₀ values by plotting viral inhibition against drug concentration. E->F

Caption: Experimental workflow for in vitro antiviral activity assay.

Detailed Methodology:

  • Cell Seeding: Target cells, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs), are seeded in 96-well plates at a predetermined density and allowed to adhere.

  • Compound Preparation and Addition: TAF and TDF are serially diluted to a range of concentrations. These dilutions are then added to the appropriate wells.

  • Viral Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 or HBV at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated in a humidified incubator at 37°C with 5% CO₂ for a period sufficient for viral replication (typically 5-7 days).

  • Assessment of Viral Replication: The extent of viral replication is quantified. For HIV-1, this is often done by measuring the level of the p24 capsid protein in the cell supernatant using an ELISA. For HBV, quantitative PCR can be used to measure the amount of viral DNA.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to untreated virus-infected controls. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity (CC₅₀) Assay using MTT

The 50% cytotoxic concentration (CC₅₀) is determined to evaluate the toxicity of the compounds to the host cells. The MTT assay is a common method for this assessment.[2]

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., HK-2 or primary osteoblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Exposure: The cells are then exposed to serial dilutions of TAF or TDF for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

References

Navigating Lamivudine Resistance in Hepatitis B: A Comparative Guide to Adefovir and Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of lamivudine-resistant Hepatitis B Virus (HBV), this guide provides a comprehensive comparison of two key alternative therapies: Adefovir Dipivoxil (ADV) and Tenofovir Disoproxil Fumarate (TDF). This document synthesizes in vitro susceptibility data and clinical trial results to offer a clear perspective on their respective efficacies, supported by detailed experimental protocols for key assays.

The emergence of drug-resistant HBV strains, particularly those with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase, represents a significant hurdle in the long-term management of chronic hepatitis B. Lamivudine (B182088), a potent nucleoside analog, is prone to the selection of such resistant variants, necessitating a shift in treatment strategy. Adefovir and Tenofovir, both nucleotide analogs, have emerged as crucial second-line agents due to their activity against these resistant strains.

In Vitro Efficacy Against Lamivudine-Resistant HBV

The cornerstone of evaluating antiviral efficacy lies in in vitro susceptibility assays. These studies typically involve cell culture systems, most commonly the human hepatoma cell line HepG2, transfected with wild-type or mutant HBV genomes. The 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%, is a key metric for comparison.

Antiviral AgentHBV StrainIC50 (µM)Fold Change vs. Wild-TypeReference
Lamivudine Wild-Type0.006-[1]
rtL180M + rtM204V>100>16,000[1]
Adefovir (ADV) Wild-Type0.07-[1]
rtL180M + rtM204V0.202.85[1]
Tenofovir (TDF) Wild-Type0.06-[1]
rtL180M + rtM204V0.203.3[1]

As the data indicates, the rtL180M + rtM204V mutations, common in lamivudine-resistant HBV, confer a dramatic increase in the IC50 for lamivudine, rendering it ineffective. In contrast, both Adefovir and Tenofovir retain potent activity against this dual mutant, with only a minor increase in their IC50 values. This demonstrates their utility in combating lamivudine-resistant infections at a cellular level.

Clinical Efficacy in Patients with Lamivudine-Resistant HBV

Clinical trials provide the ultimate assessment of an antiviral agent's effectiveness in patients. A primary endpoint in these studies is the reduction in serum HBV DNA levels, typically measured in log10 copies/mL or IU/mL.

TherapyPatient PopulationDuration of TreatmentMean HBV DNA Reduction (log10 copies/mL)Reference
Adefovir Dipivoxil (10 mg/day) Lamivudine-Resistant, HBeAg-positive48 weeks4.04[2]
Adefovir Dipivoxil (10 mg/day) + Lamivudine Lamivudine-Resistant, HBeAg-positive48 weeks3.59[2]
Tenofovir Disoproxil Fumarate (300 mg/day) Lamivudine-Resistant (HIV/HBV co-infected)48 weeks4.44[3]
Adefovir Dipivoxil (10 mg/day) Lamivudine-Resistant (HIV/HBV co-infected)48 weeks3.21[3]

Clinical data corroborates the in vitro findings, showcasing significant reductions in viral load in patients with lamivudine-resistant HBV treated with either Adefovir or Tenofovir. Notably, in a comparative study of HIV/HBV co-infected patients with lamivudine resistance, Tenofovir demonstrated a greater mean reduction in HBV DNA compared to Adefovir over a 48-week period.[3]

Experimental Protocols

In Vitro HBV Antiviral Susceptibility Assay

This protocol outlines a standard method for determining the IC50 of antiviral compounds against wild-type and mutant HBV.

  • Cell Culture and Transfection:

    • Maintain HepG2 cells (human hepatoma cell line) in appropriate culture medium.

    • Seed HepG2 cells in multi-well plates.

    • Transfect the cells with plasmids containing a greater-than-unit-length HBV genome (either wild-type or containing specific lamivudine-resistance mutations, e.g., rtL180M/M204V or rtM204I).

  • Drug Treatment:

    • Following transfection, treat the cells with serial dilutions of the antiviral agents (e.g., Adefovir, Tenofovir).

    • Include a no-drug control and a positive control (e.g., a known potent anti-HBV compound).

    • Incubate the cells for a defined period (typically 3-6 days) to allow for viral replication and drug action.

  • Quantification of Viral Replication:

    • Harvest the cell culture supernatant.

    • Quantify extracellular HBV DNA using a quantitative real-time PCR (qPCR) assay. The COBAS TaqMan HBV Test is a commonly used commercial assay for this purpose.[4]

    • Alternatively, intracellular HBV replicative intermediates can be analyzed by Southern blot.

  • Data Analysis:

    • Calculate the percentage of viral replication inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Clinical Trial Methodology for Assessing Antiviral Efficacy in Lamivudine-Resistant HBV

This section outlines the key components of a clinical trial designed to evaluate therapies for lamivudine-resistant HBV.

  • Patient Population:

    • Inclusion Criteria:

      • Adults with chronic hepatitis B (HBsAg positive for ≥ 6 months).

      • Documented evidence of lamivudine resistance, confirmed by genotypic testing for mutations in the HBV polymerase gene (e.g., rtM204V/I with or without rtL180M).

      • Serum HBV DNA levels above a specified threshold (e.g., ≥ 10^5 copies/mL).

      • Elevated serum alanine (B10760859) aminotransferase (ALT) levels.

    • Exclusion Criteria:

      • Co-infection with hepatitis C, hepatitis D, or HIV (unless specifically studying this population).

      • Decompensated liver disease.

      • Prior treatment with the investigational drug or other nucleotide/nucleoside analogs (other than lamivudine).

  • Study Design:

    • Randomized, controlled trial.

    • Treatment arms could include the investigational drug as monotherapy, in combination with lamivudine, or compared to another active comparator.

  • Monitoring and Endpoints:

    • Primary Efficacy Endpoint: Mean change in serum HBV DNA from baseline to a specified time point (e.g., 48 weeks).

    • Secondary Efficacy Endpoints:

      • Proportion of patients with undetectable HBV DNA.

      • ALT normalization.

      • HBeAg loss or seroconversion in HBeAg-positive patients.

    • Safety Assessments: Monitoring of adverse events and laboratory parameters (e.g., serum creatinine (B1669602) for renal function).

    • HBV DNA Quantification: Serum HBV DNA levels are monitored at regular intervals (e.g., every 4-12 weeks) using a sensitive and validated qPCR assay.

Visualizing the Experimental Workflow and Signaling Pathway

HBV_Antiviral_Testing_Workflow cluster_setup Cell Culture & Transfection cluster_treatment Drug Treatment cluster_analysis Analysis HepG2 HepG2 Cells Transfection Transfection HepG2->Transfection Plasmids HBV Plasmids (Wild-Type & Mutant) Plasmids->Transfection Serial_Dilutions Serial Dilutions of Adefovir & Tenofovir Transfection->Serial_Dilutions Treat Transfected Cells Incubation Incubation (3-6 days) Serial_Dilutions->Incubation Supernatant Collect Supernatant Incubation->Supernatant qPCR HBV DNA Quantification (qPCR) Supernatant->qPCR IC50 IC50 Determination qPCR->IC50

Caption: Workflow for in vitro antiviral susceptibility testing.

HBV_Polymerase_Inhibition cluster_virus HBV Replication Cycle cluster_drugs Mechanism of Action pgRNA pregenomic RNA (pgRNA) Reverse_Transcription Reverse Transcription (HBV Polymerase) pgRNA->Reverse_Transcription HBV_DNA HBV DNA Reverse_Transcription->HBV_DNA ADV_TDF Adefovir / Tenofovir (Nucleotide Analogs) ADV_TDF->Reverse_Transcription Inhibition

References

Unraveling the Mitochondrial Maze: A Comparative Guide to PMPA's Effect on DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mitochondrial toxicity profile of antiviral compounds is paramount. This guide provides a comprehensive comparison of 9-(2-phosphonylmethoxypropyl)adenine (PMPA or Tenofovir) and its prodrugs with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), focusing on their effects on mitochondrial DNA (mtDNA) replication. We present a synthesis of experimental data, detailed methodologies, and visual workflows to facilitate an objective assessment.

Executive Summary

Tenofovir (B777), a cornerstone of antiretroviral therapy, has demonstrated a favorable mitochondrial safety profile compared to many other NRTIs. In vitro and in vivo studies consistently show that tenofovir and its prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), have a low potential to inhibit mitochondrial DNA polymerase gamma (Pol-γ), the key enzyme responsible for mtDNA replication.[1][2] Consequently, these drugs are less likely to cause the mtDNA depletion that is often associated with the mitochondrial toxicity of older NRTIs.[3][4] This guide delves into the experimental evidence that substantiates these claims, offering a comparative analysis with other relevant compounds.

Comparative Analysis of Mitochondrial DNA Depletion

The potential for NRTIs to cause mitochondrial toxicity is primarily linked to their ability to inhibit Pol-γ, leading to a reduction in mtDNA content. The following table summarizes the comparative effects of various NRTIs on mtDNA levels in different cell types, as reported in preclinical studies.

CompoundCell TypeConcentrationDuration of ExposuremtDNA Content (% of Control)Reference
Tenofovir HepG2up to 300 µM9 daysNo significant change[3]
Skeletal Muscle Cellsup to 300 µMup to 3 weeksNo significant change[3]
Renal Proximal Tubule Epithelial Cellsup to 300 µMup to 3 weeksNo significant change[3]
Tenofovir Alafenamide (TAF) MT-2, Jurkat (T-cell lines)Clinically relevant concentrationsNot specifiedNo significant reduction[4]
Tenofovir Disoproxil Fumarate (TDF) MT-2, Jurkat (T-cell lines)Clinically relevant concentrationsNot specifiedNo significant reduction[4]
Human T lymphoblastoid cell line (CEM)8xCmax12 daysSignificant reduction[5]
Zalcitabine (B1682364) (ddC) HepG230 µM9 daysComplete depletion[3]
Didanosine (B1670492) (ddI) HepG2300 µM9 daysComplete depletion[3]
Renal Proximal Tubule Epithelial Cells3 µM - 200 µMNot specified~50-90% depletion[6]
Stavudine (d4T) HepG2300 µM9 days~40% reduction[3]
Zidovudine (B1683550) (ZDV) HepG2300 µM9 days~25% reduction[3]
Lamivudine (3TC) HepG2Not specifiedNot specifiedNo significant change[3]
Abacavir HepG2Not specifiedNot specifiedNo significant change[3]
Adefovir (B194249) Dipivoxil Rat Cardiac Muscle40 mg/kg/day28 daysSlightly decreased[7]
Human Renal Proximal TubulesNot specifiedNot specifiedMarked reduction[8]

Key Findings:

  • Tenofovir and its prodrugs, TAF and TDF, consistently demonstrate a low propensity for causing mtDNA depletion across various cell types, including liver, muscle, and kidney cells, at clinically relevant concentrations.[3][4]

  • In stark contrast, older NRTIs like zalcitabine (ddC) and didanosine (ddI) show a potent inhibitory effect on mtDNA synthesis, leading to complete or significant depletion.[3][6]

  • Stavudine (d4T) and zidovudine (ZDV) exhibit an intermediate potential for mitochondrial toxicity.[3]

  • Adefovir dipivoxil, another nucleotide analog, has been associated with mtDNA depletion, particularly in renal proximal tubular cells, contributing to its nephrotoxicity.[8][9][10]

The Molecular Mechanism: Inhibition of DNA Polymerase Gamma

The primary mechanism of NRTI-induced mitochondrial toxicity involves the inhibition of DNA polymerase gamma (Pol-γ).[1][2] Pol-γ is the sole DNA polymerase in mitochondria and is responsible for both the replication and repair of mtDNA.[1][2][11] NRTIs, being analogs of natural deoxynucleotides, can be mistakenly incorporated by Pol-γ into the growing mtDNA chain, leading to chain termination.[1] The efficiency of incorporation and the ability of Pol-γ's proofreading exonuclease activity to remove the incorrect analog determine the degree of toxicity.[1]

The general inhibitory effect of NRTIs on polymerases follows the order: HIV reverse transcriptase >> Pol-γ > Pol-β > Pol-α = Pol-ε.[1] This selectivity is crucial for their therapeutic effect with minimal side effects. Studies have shown that tenofovir is a poor substrate for Pol-γ, which explains its low mitochondrial toxicity.[3]

cluster_0 Mitochondrion NRTI NRTI-TP PolG DNA Polymerase Gamma (Pol-γ) NRTI->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Catalyzes mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep mito_dys Mitochondrial Dysfunction mtDNA_dep->mito_dys caption Mechanism of NRTI-induced mitochondrial toxicity.

Caption: Mechanism of NRTI-induced mitochondrial toxicity.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the methodologies for key experiments used to assess the effect of PMPA and other NRTIs on mtDNA replication.

Cell Culture and Drug Treatment
  • Cell Lines: Human hepatoblastoma G2 (HepG2) cells, primary human skeletal muscle cells (SkMCs), human renal proximal tubule epithelial cells (RPTECs), and human T-lymphoblastoid cell lines (e.g., MT-2, Jurkat, CEM) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Exposure: Cells are treated with a range of concentrations of the test compounds (e.g., tenofovir, TAF, TDF, ddC, ddI, d4T, ZDV) for specified durations, typically ranging from several days to a few weeks.[3][5]

Quantification of Mitochondrial DNA Content

A common method to assess mtDNA depletion is through quantitative polymerase chain reaction (qPCR).

  • DNA Extraction: Total DNA is isolated from treated and control cells using commercially available kits.

  • qPCR Analysis: Real-time PCR is performed using specific primers for a mitochondrial gene (e.g., cytochrome c oxidase subunit II, COXII) and a nuclear gene (e.g., β-actin or RNase P).

  • Data Analysis: The ratio of mtDNA to nuclear DNA (nDNA) is calculated to determine the relative mtDNA content. A decrease in this ratio in treated cells compared to control cells indicates mtDNA depletion.

start Cell Culture & Drug Treatment dna_extraction Total DNA Extraction start->dna_extraction qpcr Quantitative PCR (mtDNA & nDNA targets) dna_extraction->qpcr data_analysis Calculate mtDNA/nDNA Ratio qpcr->data_analysis result Determine mtDNA Depletion data_analysis->result caption Workflow for mtDNA content quantification.

Caption: Workflow for mtDNA content quantification.

Assessment of Mitochondrial Function

Beyond mtDNA content, functional assays provide a more comprehensive picture of mitochondrial health.

  • Cytochrome c Oxidase (COX) Activity: The activity of COX, a key enzyme in the electron transport chain with subunits encoded by both mtDNA and nDNA, can be measured spectrophotometrically. A decrease in COX activity can indicate mitochondrial dysfunction.[3]

  • Mitochondrial Respiration: High-resolution respirometry (e.g., using a Seahorse XF Analyzer) can measure the oxygen consumption rate (OCR), providing real-time data on mitochondrial respiration and oxidative phosphorylation.[12]

  • Mitochondrial Membrane Potential (MMP): Fluorescent dyes like JC-1 or TMRM can be used to measure the MMP, a key indicator of mitochondrial health.[13][14] A decrease in MMP is an early sign of mitochondrial dysfunction.

Conclusion

References

Comparative Potency of Acyclic Nucleoside Phosphonates Against Diverse Viral Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antiviral potency of 9-(R)-2-Phosphonomethoxypropyl adenine (B156593) (PMPA), a prominent acyclic nucleoside phosphonate (B1237965), and related compounds across a spectrum of viral isolates. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the therapeutic potential and spectrum of activity of these antiviral agents. The information is compiled from preclinical studies and focuses on quantitative measures of antiviral efficacy.

Potency Against Human Immunodeficiency Virus (HIV)

PMPA has demonstrated significant efficacy against various strains of the Human Immunodeficiency Virus, including those resistant to other antiviral drugs.

Data Summary: Anti-HIV Activity of PMPA and its Prodrug
CompoundVirus StrainCell TypeEC50 (µM)IC50 (µM)Therapeutic Index
PMPAHIV-1 (Wild-Type Hxb2)MT-2~0.6~1200>2000
PMPAHIV-1 (Wild-Type Hxb2)PBMCs~0.2~1250>6250
bis(poc)PMPAHIV-1 (K65R mutant)--<1-
PMPAHIV-1 (K65R mutant)-~8-fold less susceptible than wild-type--

*EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Data from reference[1].

The K65R mutation in the reverse transcriptase of HIV-1 has been shown to confer reduced susceptibility to PMPA.[1] Despite this, the oral prodrug of PMPA, bis(isopropyloxymethylcarbonyl)PMPA (bis(poc)PMPA), can still inhibit the K65R variant at submicromolar concentrations.[1] In a study of seven primary clinical HIV isolates from patients with varied treatment histories, only one isolate, which had three mutations in its reverse transcriptase (M41L, T69N, R73K), exhibited reduced susceptibility to PMPA.[1]

Broad-Spectrum Antiviral Activity

Derivatives of phosphonylmethoxyalkyl purines and pyrimidines have shown a broad range of antiviral activity against several DNA viruses.

Data Summary: Activity of Phosphonylmethoxyalkyl Derivatives Against DNA Viruses
CompoundVirus
(S)-HPMPAHerpes Simplex Virus 1 & 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Adenovirus (types 2, 3, 4), Vaccinia Virus
(S)-cHPMPAHerpes Simplex Virus 1 & 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Adenovirus (types 2, 3, 4), Vaccinia Virus
(S)-HPMPCCytomegalovirus (CMV)
PMEAHuman Immunodeficiency Virus (HIV)
PMEDAPHuman Immunodeficiency Virus (HIV)
PMEMAPHuman Immunodeficiency Virus (HIV)

(S)-HPMPA: (S)-3-hydroxy-2-phosphonylmethoxypropyl adenine; (S)-cHPMPA: cyclic phosphonate of (S)-HPMPA; (S)-HPMPC: (S)-3-hydroxy-2-phosphonylmethoxypropyl cytosine; PMEA: 9-(2-phosphonylmethoxyethyl)adenine; PMEDAP: 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine; PMEMAP: 9-(2-phosphonylmethoxyethyl)-N6-methyladenine. Data from reference[2].

(S)-HPMPA and its cyclic form have demonstrated the most potent activity against Varicella-Zoster Virus, adenovirus, and vaccinia virus.[2] In contrast, PME derivatives were generally less effective against these DNA viruses but showed significant and selective activity against HIV.[2]

Experimental Protocols

The following is a generalized protocol for determining the antiviral activity of a compound, based on methodologies described in the cited literature.

Cell Culture and Virus Propagation:

  • Appropriate host cells (e.g., human peripheral blood mononuclear cells (PBMCs) or T-lymphocytic MT-2 cell line for HIV) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.[1]

  • Viral stocks are prepared by infecting the host cells and harvesting the virus-containing supernatant after a specific incubation period. The viral titer is then determined.

Antiviral Activity Assay (e.g., HIV p24 Antigen Yield Reduction Assay): [1]

  • Host cells are seeded in microtiter plates.

  • Serial dilutions of the test compound (e.g., PMPA) are added to the wells.

  • A standardized amount of virus is added to the wells containing the cells and the test compound.

  • The plates are incubated for a period that allows for multiple rounds of viral replication.

  • The supernatant is harvested, and the amount of a viral protein (e.g., HIV-1 p24 antigen) is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the viral protein production by 50% compared to untreated, virus-infected cells.

Cytotoxicity Assay:

  • Host cells are seeded in microtiter plates.

  • Serial dilutions of the test compound are added to the wells.

  • The plates are incubated for the same duration as the antiviral assay.

  • Cell viability is assessed using a colorimetric assay (e.g., MTT assay).

  • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces cell viability by 50%.

Visualizing Experimental Workflow and Mechanism of Action

To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Host Cell Culture D Cell Seeding A->D B Virus Stock Preparation F Viral Infection B->F C Compound Dilution Series E Addition of Compound C->E D->E E->F G Incubation F->G H Quantify Viral Marker (e.g., p24 ELISA) G->H I Assess Cell Viability (e.g., MTT Assay) G->I J Calculate EC50 H->J K Calculate IC50 I->K

Caption: Workflow for assessing antiviral potency.

G cluster_cell Host Cell PMPA_prodrug PMPA Prodrug (e.g., bis(poc)PMPA) PMPA PMPA PMPA_prodrug->PMPA Cellular esterases PMPApp PMPA-diphosphate (Active Metabolite) PMPA:s->PMPApp:n Phosphorylation RT Viral Reverse Transcriptase PMPApp->RT Competitive Inhibition Proviral_DNA Proviral DNA RT->Proviral_DNA Blocks DNA Elongation Viral_RNA Viral RNA Cellular_Kinases Cellular Kinases

Caption: Mechanism of action of PMPA.

References

Assessing the Synergistic Effects of Tenofovir with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tenofovir (B777), a cornerstone of antiretroviral therapy, demonstrates significant therapeutic efficacy, particularly in the management of HIV and Hepatitis B (HBV) infections. Its utility is often amplified when used in combination with other pharmacological agents, leading to synergistic effects that can enhance viral suppression, reduce drug resistance, and potentially lower required dosages, thereby minimizing toxicity. This guide provides an objective comparison of tenofovir's performance in combination with various drugs, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Synergistic Effects of Tenofovir in HIV Therapy

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is frequently co-administered with other antiretroviral drugs targeting different stages of the HIV replication cycle. This multi-target approach is fundamental to Highly Active Antiretroviral Therapy (HAART).

Studies have consistently shown that combining tenofovir (TFV) with other NRTIs, such as emtricitabine (B123318) (FTC), and drugs from other classes like non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs), results in additive to synergistic anti-HIV-1 activity in vitro.[1][2] The strongest synergy is often observed with combinations involving INSTIs like elvitegravir (B1684570) (EVG) and raltegravir (B610414) (RAL).[1][3]

The triple combination of tenofovir, emtricitabine, and the NNRTI efavirenz (B1671121) (EFV) has been shown to synergistically inhibit HIV replication in cell culture and at the enzymatic level of HIV-1 reverse transcriptase.[2][4] The proposed mechanism for this synergy involves increased intracellular levels of the active metabolites of tenofovir and emtricitabine, and enhanced formation of dead-end complexes by the HIV-1 reverse transcriptase.[2][4]

Furthermore, novel nanoparticle-based delivery systems for antiretrovirals have demonstrated the potential to enhance synergistic effects. For instance, combining free tenofovir with nanoparticle-encapsulated efavirenz (NP-EFV) or saquinavir (B1662171) (NP-SQV) has resulted in strong synergistic effects, highlighting the promise of advanced drug delivery technologies in optimizing combination therapies.[5][6][7]

Quantitative Analysis of Synergy in HIV Treatment

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI), calculated using the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]

Drug CombinationTherapeutic AreaCell LineCombination Index (CI)EffectReference(s)
Tenofovir (TFV) + Emtricitabine (FTC)HIVMT-2 cellsCI < 1Synergy[2]
TFV + Efavirenz (EFV)HIVCell CultureCI < 1Synergy[2]
FTC + EFVHIVCell CultureCI < 1Synergy[2]
TFV + FTC + EFVHIVCell CultureCI = 0.56 ± 0.08Synergy[1][2]
TFV + FTC + Rilpivirine (RPV)HIVCell CultureCI = 0.73 ± 0.13Moderate Synergy[1]
TFV + FTC + Elvitegravir (EVG)HIVCell CultureStrongest Synergy ObservedSynergy[1][3]
TFV + FTC + Raltegravir (RAL)HIVCell CultureStrongest Synergy ObservedSynergy[1][3]
Free TFV + NP-EFV (1:50 ratio of IC50)HIVTZM-bl cellsCI50 = 0.07Strong Synergy[5][6]
Free TFV + NP-SQV (1:1 ratio of IC50)HIVTZM-bl cellsCI50 = 0.07Strong Synergy[5][7]

Synergistic Effects of Tenofovir in HBV Therapy

In the context of Hepatitis B, long-term management may necessitate combination therapy to maintain viral suppression and mitigate drug resistance.[8] Tenofovir has been evaluated in combination with other nucleoside/nucleotide analogues for its anti-HBV activity.

In vitro studies using the AD38 cell line, which expresses wild-type HBV, have shown that combinations of tenofovir with emtricitabine (FTC), lamivudine (B182088) (3TC), entecavir (B133710) (ETV), telbivudine (B1682739) (LdT), and adefovir (B194249) (AFV) result in additive to slightly synergistic antiviral interactions.[8] Notably, the combination of tenofovir and emtricitabine demonstrated slight synergy in isobologram analyses.[8] These findings support the clinical use of tenofovir disoproxil fumarate (B1241708) (TDF) in combination regimens for chronic hepatitis B.[8] While some clinical meta-analyses suggest that TDF-based combination therapy may not be significantly better than monotherapy in all scenarios, it is considered a valuable option for patients with drug resistance.[9]

Quantitative Analysis of Synergy in HBV Treatment
Drug CombinationTherapeutic AreaCell LineAnalysis MethodEffectReference(s)
Tenofovir (TFV) + Emtricitabine (FTC)HBVAD38 cellsIsobologram analysisSlight Synergy[8]
TFV + Lamivudine (3TC)HBVAD38 cellsMacSynergy, IsobologramAdditive[8]
TFV + Entecavir (ETV)HBVAD38 cellsMacSynergy, IsobologramAdditive[8]
TFV + Telbivudine (LdT)HBVAD38 cellsMacSynergy, IsobologramAdditive[8]
TFV + Adefovir (AFV)HBVAD38 cellsMacSynergy, IsobologramAdditive[8]
Tenofovir Disoproxil Fumarate (TDF) + Emtricitabine (FTC)HBVHepAD38 cellsCalcuSyn program (CI)CI = 0.7 (Synergy)[10]

Tenofovir in Combination with Anticancer Drugs

Emerging research suggests a potential role for tenofovir in oncology. Studies have indicated that tenofovir can induce cell cycle arrest and DNA damage in human cancer cells.[11][12] When combined with established anticancer drugs like doxorubicin (B1662922), the combination of emtricitabine and tenofovir has been found to enhance the cytotoxic effect on cancer cells.[11][12] This suggests a potential for repurposing tenofovir as a chemosensitizing agent to improve the efficacy of existing cancer therapies.[11][12] A recent study in a rat model of breast carcinoma demonstrated that tenofovir, alone or in combination with doxorubicin, exhibited antitumor activity by modulating oxidative stress, Notch signaling, and apoptosis.[13]

Experimental Protocols for Assessing Drug Synergy

The evaluation of drug interactions is crucial for the development of effective combination therapies. The following are detailed methodologies for key experiments cited in the assessment of tenofovir's synergistic effects.

Checkerboard Assay

The checkerboard assay is a widely used in vitro technique to assess the interaction between two antimicrobial or anticancer agents.[14][15][16]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergy, additivity, or antagonism).[17][18]

Materials:

  • 96-well microtiter plates

  • Cell culture medium (e.g., RPMI 1640, DMEM)

  • Cells (e.g., T-lymphoid cells for HIV, cancer cell lines) or bacteria

  • Stock solutions of Drug A (Tenofovir) and Drug B in an appropriate solvent

  • Cell viability assay reagent (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Plate Preparation: A two-dimensional matrix of drug concentrations is created in a 96-well plate.[14]

    • Drug A is serially diluted horizontally across the columns.

    • Drug B is serially diluted vertically down the rows.

    • This creates a "checkerboard" pattern where each well contains a unique combination of concentrations of the two drugs.[14][15]

    • Control wells containing each drug alone, as well as no-drug controls, are included.[17]

  • Cell Seeding: The target cells or bacteria are added to each well at a predetermined density.[19]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period to allow for cell growth or viral replication.[18][19]

  • Assay Endpoint: The biological effect (e.g., cell viability, viral replication) is measured using a suitable assay.[19] For anti-HIV assays, this could involve measuring p24 antigen levels.[19] For cytotoxicity assays, an MTT or similar viability assay is used.[19]

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.[17][18]

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[17]

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate drug interactions based on the principle of dose additivity.[20][21][22]

Objective: To visually represent and quantify the interaction between two drugs.

Procedure:

  • Dose-Response Curves: The dose-response curves for each drug administered alone are determined.

  • Isobologram Construction:

    • An isobologram is a graph where the x-axis represents the dose of Drug A and the y-axis represents the dose of Drug B.

    • The concentrations of Drug A and Drug B that individually produce a specific level of effect (e.g., 50% inhibition, IC50) are plotted on their respective axes.[23]

    • A straight line connecting these two points is the "line of additivity" or the isobole. This line represents all the combinations of doses of the two drugs that would be expected to produce the same level of effect if their interaction is purely additive.[22][23]

  • Plotting Experimental Data: The experimentally determined dose combinations of Drug A and Drug B that produce the same level of effect are plotted on the isobologram.

  • Interpretation:

    • Synergy: If the experimental data points fall below the line of additivity, it indicates that lower doses of the drugs are needed in combination to achieve the same effect, signifying synergy.[22]

    • Additivity: If the data points fall on the line of additivity, the interaction is additive.[22]

    • Antagonism: If the data points fall above the line of additivity, it indicates that higher doses of the drugs are needed in combination, signifying antagonism.[20]

Visualizing Molecular and Experimental Pathways

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 HIV Replication Cycle cluster_1 Mechanism of Action of Antiretrovirals HIV_Virus HIV Virus Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Binding & Fusion Reverse_Transcription Reverse Transcription Host_Cell->Reverse_Transcription Integration Integration into Host DNA Reverse_Transcription->Integration Viral_Assembly Viral Assembly & Budding Integration->Viral_Assembly New_HIV_Virions New_HIV_Virions Viral_Assembly->New_HIV_Virions Release Tenofovir_Emtricitabine Tenofovir / Emtricitabine (NRTIs) Tenofovir_Emtricitabine->Reverse_Transcription Inhibit Efavirenz Efavirenz (NNRTI) Efavirenz->Reverse_Transcription Inhibit Integrase_Inhibitors Integrase Inhibitors (e.g., Raltegravir) Integrase_Inhibitors->Integration Inhibit

Caption: Simplified signaling pathway of HIV replication and the targets of various antiretroviral drug classes.

cluster_workflow Checkerboard Assay Workflow A Prepare Serial Dilutions of Drug A and Drug B B Create 2D Drug Combination Matrix in 96-well Plate A->B C Add Target Cells/Organisms to Each Well B->C D Incubate Under Appropriate Conditions C->D E Measure Biological Effect (e.g., Cell Viability) D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Determine Synergy, Additivity, or Antagonism F->G

Caption: A step-by-step workflow of the checkerboard assay for determining drug synergy.

cluster_isobologram Isobologram Analysis origin ic50_A ic50_B ic50_A->ic50_B Line of Additivity xlabel Dose of Drug A ylabel Dose of Drug B ic50_A_label IC50 of A ic50_B_label IC50 of B synergy_point Synergy antagonism_point Antagonism

Caption: A conceptual isobologram illustrating synergistic and antagonistic drug interactions.

References

Safety Operating Guide

Navigating the Safe Disposal of DPMPA (DTPMPA) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of Diethylenetriamine Penta (methylenephosphonic acid), commonly known as DTPMPA. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle DTPMPA with appropriate safety measures. DTPMPA is an acidic and corrosive substance that can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A laboratory coat is necessary to protect from skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. For handling large quantities or in situations where mists or aerosols may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of DTPMPA must be carried out in accordance with all local, regional, and national regulations. The following steps provide a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with DTPMPA, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Segregate DTPMPA waste from other chemical waste streams to prevent potentially incompatible reactions. DTPMPA is incompatible with strong oxidizing agents, aluminum, and mild steel.[1]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and corrosion-resistant container for collecting DTPMPA waste.[1] High-density polyethylene (B3416737) (HDPE) or glass containers are suitable. Do not use metal containers.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Diethylenetriamine Penta (methylenephosphonic acid)".

  • Keep the waste container tightly closed except when adding waste.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

3. Spill Management:

  • In the event of a small spill, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable container for disposal.

  • For larger spills, dike the area to prevent spreading and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not allow the spilled material to enter drains or waterways.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Final disposal methods typically involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

Quantitative Data and Chemical Properties

The following table summarizes key quantitative data for DTPMPA, extracted from various safety data sheets.

PropertyValueReference
Appearance Brown Transparent Liquid[2]
pH (1% solution) < 2.0[2]
Density (20°C) 1.35 - 1.45 g/cm³[2]
Solubility in Water Readily soluble in acidic solutions[3][4]
Thermal Tolerance Stable at temperatures above 210°C[2][3][4]

Experimental Protocols: In-Lab Neutralization of Acidic Waste

Objective: To neutralize small quantities of aqueous DTPMPA waste to a pH between 6.0 and 8.0 before collection for final disposal. This may reduce the corrosivity (B1173158) of the waste but does not render it non-hazardous.

Materials:

  • DTPMPA waste solution

  • Large beaker of cold water

  • Weak base (e.g., sodium bicarbonate or a 5-10% sodium carbonate solution)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

Methodology:

  • Dilution: In a fume hood, slowly add the acidic DTPMPA waste to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline). Never add water to acid , as this can cause a violent exothermic reaction.[5]

  • Neutralization: While continuously stirring the diluted solution, slowly add the weak base in small increments. Be aware that this reaction can generate gas (carbon dioxide) and heat.[5]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base slowly until the pH is within the neutral range of 6.0 to 8.0.[5]

  • Collection: Once neutralized, the solution should be collected in a properly labeled hazardous waste container for disposal by your institution's EHS department.

Note: For quantities of strong, concentrated acids greater than 25 mL, it is recommended to have them managed directly by EHS without in-lab treatment.[6] Acids containing heavy metals or those with oxidizing properties should also be handled directly by EHS.[6]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of DTPMPA waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: DTPMPA Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate DTPMPA Waste ppe->segregate container Use Labeled, Corrosion-Resistant Container (e.g., HDPE) segregate->container spill Spill Occurs segregate->spill storage Store in Cool, Dry, Ventilated Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs absorb Absorb with Inert Material spill->absorb Small Spill contact_ehs_spill Contact EHS (Large Spill) spill->contact_ehs_spill Large Spill collect_spill Collect in Labeled Container absorb->collect_spill collect_spill->contact_ehs end End: Professional Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dpmpa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diethylenetriaminepenta(methylene phosphonic acid), commonly known as Dpmpa, ensuring the integrity of your research and the safety of your laboratory personnel.

Personal Protective Equipment (PPE)

When working with Dpmpa, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this substance.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face Face ShieldRecommended in addition to safety goggles, especially when there is a risk of splashing.
Hands Chemical Impermeable GlovesHandle with gloves that have been inspected prior to use.[1] Nitrile or rubber gloves are commonly used.
Body Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat or apron should be worn.
Respiratory RespiratorUse a respirator if working in an enclosed space or if there is a risk of inhaling vapors or aerosols.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling Dpmpa is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.

Dpmpa Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_weigh Weighing and Measuring prep_vent->handle_weigh handle_mix Mixing and Diluting handle_weigh->handle_mix storage_container Store in Original Container handle_mix->storage_container spill_contain Contain the Spill handle_mix->spill_contain If Spill Occurs dispose_waste Collect in Labeled Container handle_mix->dispose_waste After Use storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_dispose Dispose of Contaminated Material spill_absorb->spill_dispose dispose_regulations Follow Local Regulations dispose_waste->dispose_regulations

Caption: This diagram illustrates the procedural workflow for the safe handling of Dpmpa, from initial preparation and handling to storage, spill response, and final disposal.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of Dpmpa and prevent accidental exposure.

  • Handling: Always handle Dpmpa in a well-ventilated area.[2][3] Avoid direct contact with skin and eyes.[2][3] Wash hands thoroughly after handling.

  • Storage: Store Dpmpa in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents and metals.

Spill and Emergency Plan

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Response:

  • Small Spills: For small spills, absorb the chemical with an inert material such as sand or earth and place it in a suitable container for disposal.[4]

  • Large Spills: For large spills, dike the area to prevent spreading.[4] Evacuate non-essential personnel and ensure adequate ventilation.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Dispose of Dpmpa and any contaminated materials in accordance with all applicable local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.[7] Waste should be collected in clearly labeled, sealed containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.